ENDOTOXIN
描述
属性
CAS 编号 |
11034-88-1 |
|---|---|
分子式 |
MgO4Se |
产品来源 |
United States |
Foundational & Exploratory
In-depth Technical Guide on Endotoxin Structure and Function
Audience: Researchers, scientists, and drug development professionals.
Core Principles of Endotoxin Biology
Endotoxins, also known as lipopolysaccharides (LPS), are integral and vital components of the outer membrane of most Gram-negative bacteria.[1][2][3] These complex molecules are essential for the structural integrity and survival of the bacteria.[1][3] However, when released from the bacterial cell, either during division or upon cell death, they become potent triggers of the host's innate immune system, capable of inducing a powerful inflammatory response.[1][4][5]
Molecular Architecture of this compound
The this compound molecule is a tripartite structure, consisting of three covalently linked domains: Lipid A, the core oligosaccharide, and the O-antigen.[2][6] This amphipathic nature, with both hydrophobic and hydrophilic regions, is crucial for its function within the bacterial membrane and its interaction with the host.[1][6]
-
Lipid A: This is the innermost, hydrophobic component that anchors the LPS molecule into the outer bacterial membrane.[7][8] It is a glucosamine-based phospholipid and is the primary determinant of this compound's biological activity, often referred to as the "toxic center" of the molecule.[1][7][9] The structure of Lipid A, particularly the number and length of its acyl chains, is highly conserved, though some variations exist between bacterial species, influencing its immunostimulatory potency.[3][7][10]
-
Core Oligosaccharide: This central region connects Lipid A to the O-antigen.[2][6] It is typically divided into an inner and an outer core. The inner core is relatively conserved across different Gram-negative bacteria and often contains unique sugars like 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and L-glycero-D-manno-heptose.[3][6] The outer core exhibits greater structural diversity.[3][11]
-
O-Antigen: The outermost and most variable part of the LPS molecule is the O-antigen, a repetitive polysaccharide chain.[1][6] This hydrophilic polymer extends from the core oligosaccharide and is the major surface antigen of Gram-negative bacteria, determining their serological specificity.[1][6][12] The presence or absence of the O-antigen defines whether a bacterial strain is "smooth" or "rough," respectively.[6]
Caption: Schematic of this compound (LPS) Structure
Functional Roles of this compound
This compound serves critical functions for the bacterium while simultaneously being a key molecule in host-pathogen interactions.
1. Bacterial Survival and Pathogenesis:
-
Structural Integrity: LPS is crucial for maintaining the structural integrity of the bacterial outer membrane, acting as a protective barrier against antimicrobial compounds.[1][3]
-
Immune Evasion: The highly variable O-antigen helps bacteria evade the host's adaptive immune system by altering its surface antigens.[1][3] It also provides protection against phagocytosis and complement-mediated killing.[1][12]
2. Activation of the Host Immune System: The release of this compound triggers a potent innate immune response, primarily through its recognition by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells like macrophages and monocytes.[6][13][14]
-
Recognition and Signaling: Lipid A is recognized by a receptor complex consisting of TLR4, MD-2, and CD14.[6][7][14] This binding event initiates a cascade of intracellular signaling pathways.[5]
-
Signaling Pathways: The activation of TLR4 triggers two main downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[13][15]
-
Inflammatory Response: These signaling cascades culminate in the production and release of a wide array of inflammatory mediators, including cytokines, chemokines, nitric oxide, and eicosanoids.[6] While this response is vital for clearing the infection, an excessive or uncontrolled response can lead to sepsis, septic shock, and death.[2][6][16]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Molecular Structure of Endotoxins from Gram-negative Marine Bacteria: An Update [mdpi.com]
- 3. Structure of Lipopolysaccharide Endotoxins - Minerva Analytix [minerva-analytix.com]
- 4. microbiologyclass.net [microbiologyclass.net]
- 5. The steps that this compound uses to activate a dangerous Immune Response | FUJIFILM Wako [wakopyrostar.com]
- 6. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 7. Lipid A - Wikipedia [en.wikipedia.org]
- 8. Lipopolysaccharide Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical structure and biological activity of endotoxins (lipopolysaccharides) and lipid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. glycoscience.ru [glycoscience.ru]
- 13. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Immunobiology of TLR4 Agonists: From this compound Tolerance to Immunoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Causes Damage to the Host Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
An In-depth Technical Guide to the Core Oligosaccharide of Endotoxin Lipopolysaccharide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the core oligosaccharide structure of bacterial lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria and a potent elicitor of the innate immune response. This document outlines the structural diversity of the LPS core in key bacterial species, presents quantitative data on its composition, details experimental protocols for its analysis, and visualizes key structures and pathways.
Introduction to the Lipopolysaccharide Core
Lipopolysaccharide, also known as endotoxin, is a large glycolipid composed of three distinct domains: the lipid A moiety, which anchors the LPS molecule in the outer membrane; the core oligosaccharide; and the O-antigen polysaccharide chain.[1][2] The core oligosaccharide serves as a bridge, linking the highly conserved lipid A to the hypervariable O-antigen.[1][3]
The core is structurally and genetically divisible into two regions: the inner core and the outer core .[2][4] The inner core is proximal to lipid A and is generally more conserved across different Gram-negative bacteria, often essential for bacterial viability and the structural integrity of the outer membrane.[5][6] It is typically composed of unique sugars such as 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and L-glycero-D-manno-heptose (Hep).[1][2] The outer core is attached to the inner core and displays greater structural diversity. It is primarily composed of more common hexoses like glucose, galactose, and N-acetylglucosamine.[1][2] This structural variability in the outer core contributes to the serological diversity of bacteria.[7]
Structural Architecture of the LPS Core
The composition and linkage of monosaccharides in the LPS core vary significantly between bacterial species and even among strains of the same species. Below is a comparative analysis of the core structures in Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa.
Quantitative Data on Core Components
The following table summarizes the molecular weights of the primary monosaccharide building blocks of the LPS core.
| Component | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-deoxy-D-manno-oct-2-ulosonic acid | Kdo | C₈H₁₄O₈ | ~238.19 |
| L-glycero-D-manno-heptose | Hep | C₇H₁₄O₇ | 210.18[8][9] |
| D-Glucose | Glc | C₆H₁₂O₆ | 180.16[10][11][12][13] |
| D-Galactose | Gal | C₆H₁₂O₆ | 180.16[3][14][15][16] |
| N-acetyl-D-glucosamine | GlcNAc | C₈H₁₅NO₆ | 221.21[17][18][19][20] |
Comparative Core Structures
The tables below detail the specific linkages of the core oligosaccharides for different bacterial species and strains.
Table 2.1: Escherichia coli K-12 Core Structure
| Region | Residue | Linkage to Previous Residue | Modifications/Notes |
| Inner Core | Kdo I | Linked to Lipid A | |
| Kdo II | α(2→4) to Kdo I | Can be substituted with Rha and Kdo III.[4][21] | |
| Hep I | α(1→5) to Kdo II | Phosphorylated. | |
| Hep II | α(1→3) to Hep I | Phosphorylated. | |
| Hep III | α(1→7) to Hep II | ||
| Outer Core | Glc I | α(1→3) to Hep II | |
| Gal I | α(1→6) to Glc I | ||
| Glc II | α(1→2) to Glc I | ||
| Glc III | α(1→2) to Glc II | ||
| Hep IV | β-D-GlcNAc-(1→7)-L-α-D-Hep to Glc III | Partial substitution.[22] |
Table 2.2: Escherichia coli R1-type Core Structure
| Region | Residue | Linkage to Previous Residue | Modifications/Notes |
| Inner Core | Kdo I | Linked to Lipid A | |
| Kdo II | α(2→4) to Kdo I | ||
| Hep I | α(1→5) to Kdo II | Phosphorylated. | |
| Hep II | α(1→3) to Hep I | Phosphorylated. | |
| Hep III | α(1→7) to Hep II | ||
| Outer Core | Glc I | α(1→3) to Hep II | |
| Glc II | α(1→3) to Glc I | ||
| Gal | α(1→6) to Glc I | ||
| Glc III | β(1→4) to Glc II | Site of O-antigen attachment.[23] |
Table 2.3: Escherichia coli R3-type Core Structure
| Region | Residue | Linkage to Previous Residue | Modifications/Notes |
| Inner Core | Kdo I | Linked to Lipid A | |
| Kdo II | α(2→4) to Kdo I | ||
| Hep I | α(1→5) to Kdo II | Phosphorylated. | |
| Hep II | α(1→3) to Hep I | Phosphorylated. | |
| Hep III | α(1→7) to Hep II | Partially modified by α(1→7)-linked GlcNAc.[24] | |
| Outer Core | Glc I | α(1→3) to Hep II | |
| Gal I | α(1→3) to Glc I | ||
| GlcNAc | α(1→3) to Gal I | ||
| Glc II | α(1→2) to Gal I | ||
| Glc III | α(1→2) to Glc II | [25][26] |
Table 2.4: Salmonella enterica (Ra core type) Structure
| Region | Residue | Linkage to Previous Residue | Modifications/Notes |
| Inner Core | Kdo I | Linked to Lipid A | |
| Kdo II | α(2→4) to Kdo I | ||
| Hep I | α(1→5) to Kdo II | Phosphorylated. | |
| Hep II | α(1→3) to Hep I | Phosphorylated. | |
| Hep III | α(1→7) to Hep II | ||
| Outer Core | Glc I | α(1→3) to Hep II | |
| Gal I | α(1→6) to Glc I | ||
| Glc II | α(1→2) to Glc I | ||
| Gal II | α(1→2) to Glc II | ||
| GlcNAc | α(1→2) to Gal II | Site of O-antigen attachment.[8] |
Table 2.5: Pseudomonas aeruginosa PAO1 Core Structure
| Region | Residue | Linkage to Previous Residue | Modifications/Notes |
| Inner Core | Kdo I | Linked to Lipid A | |
| Kdo II | α(2→4) to Kdo I | ||
| Hep I | α(1→5) to Kdo II | Highly phosphorylated. | |
| Hep II | α(1→3) to Hep I | Highly phosphorylated. | |
| Outer Core | Glc I | α(1→6) to Hep II | |
| Rha | α(1→3) to Glc I | ||
| Glc II | α(1→3) to Rha | ||
| Glc III | α(1→2) to Glc II | ||
| GalN | α(1→4) to Glc III | Substituted with L-Alanine. Two glycoforms exist ("capped" and "uncapped").[27][28] |
Experimental Protocols for LPS Core Analysis
The structural elucidation of the LPS core requires a multi-step process involving extraction, purification, and analysis using various biochemical and biophysical techniques.
LPS Extraction: Hot Phenol-Water Method
This is a classic and widely used method for extracting LPS from Gram-negative bacteria.[12][16]
Materials:
-
Bacterial cell pellet
-
Phosphate-buffered saline (PBS), pH 7.2
-
2x SDS buffer (4% β-mercaptoethanol, 4% SDS, 20% glycerol (B35011) in 0.1 M Tris-HCl, pH 6.8)
-
DNase I (10 mg/mL)
-
RNase A (10 mg/mL)
-
Proteinase K (10 mg/mL)
-
Tris-saturated phenol (B47542) (ice-cold)
-
Diethyl ether
Protocol:
-
Cell Lysis: Resuspend the bacterial pellet in 1x SDS buffer. Boil for 15 minutes to lyse the cells.[18][22]
-
Nuclease Treatment: Cool the lysate and add DNase I and RNase A. Incubate at 37°C for 30 minutes to degrade nucleic acids.[12][18]
-
Protease Treatment: Add Proteinase K to the lysate and incubate at 59-65°C for at least 3 hours (or overnight) to digest proteins.[12][18]
-
Phenol Extraction: Add an equal volume of ice-cold Tris-saturated phenol to the lysate. Vortex vigorously and incubate at 65°C for 15 minutes with occasional vortexing.[18][22]
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 20,600 x g) for 10 minutes. The LPS will partition into the aqueous (upper) phase.[18]
-
Aqueous Phase Collection: Carefully collect the aqueous phase, avoiding the phenol phase and the interface.
-
Ether Extraction: Add diethyl ether to the collected aqueous phase, vortex, and centrifuge to remove residual phenol. Discard the upper ether phase.
-
Precipitation: Precipitate the LPS from the aqueous phase by adding sodium acetate (B1210297) and cold ethanol, followed by incubation at -20°C overnight.[12]
-
Purification: Pellet the LPS by centrifugation, wash with ethanol, and resuspend in pyrogen-free water. Further purification can be achieved by dialysis.[12]
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to visualize the size distribution of LPS molecules, which typically results in a ladder-like pattern for smooth LPS due to the varying number of O-antigen repeats.
Materials:
-
Purified LPS sample
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-Tris/glycine running buffer
-
Silver staining reagents or carbohydrate-specific stain (e.g., periodic acid-Schiff)
Protocol:
-
Sample Preparation: Mix the purified LPS with 2x SDS loading buffer.
-
Gel Electrophoresis: Load the samples onto the SDS-PAGE gel and run at a constant voltage (e.g., 180 V) until the dye front reaches the bottom.[20]
-
Staining: After electrophoresis, fix the gel and stain using a silver staining protocol optimized for LPS or a carbohydrate-specific stain to visualize the LPS bands.[6][20]
Mass Spectrometry for Structural Analysis
Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight of LPS and its fragments, providing insights into its composition and structure.[29][30]
Protocol Outline:
-
Sample Preparation: The purified LPS may be analyzed intact or subjected to mild acid hydrolysis to cleave the Kdo-lipid A linkage, releasing the core oligosaccharide.
-
Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques to ionize the LPS or its components.[30]
-
Mass Analysis: The ionized molecules are analyzed in a mass spectrometer (e.g., Q-TOF, Orbitrap) to determine their mass-to-charge ratio.
-
Tandem MS (MS/MS): To elucidate the sequence and branching of the core oligosaccharide, precursor ions are selected and fragmented (e.g., by collision-induced dissociation), and the resulting fragment ions are analyzed.[30][31] This provides information on the linkages between monosaccharide units.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the three-dimensional structure of the LPS core, including the anomeric configurations and linkages of the monosaccharides.[13][32]
Protocol Outline:
-
Sample Preparation: The purified LPS or isolated core oligosaccharide is dissolved in a suitable solvent, typically deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, such as ¹H, ¹³C, COSY, TOCSY, NOESY, and HMBC.
-
Spectral Analysis: The resulting spectra are analyzed to assign chemical shifts to each proton and carbon atom in the molecule.
-
Structure Elucidation: The connectivity and spatial proximity of atoms, determined from the NMR data, are used to reconstruct the complete structure of the core oligosaccharide, including the stereochemistry of the glycosidic linkages.[32]
Signaling Pathways and Experimental Workflows
LPS-Induced TLR4 Signaling Pathway
LPS is primarily recognized by the Toll-like receptor 4 (TLR4) in complex with MD-2 and CD14 on the surface of immune cells, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines.
Caption: LPS recognition by TLR4 initiates two main signaling pathways.
Experimental Workflow for LPS Core Analysis
The following diagram illustrates a typical workflow for the isolation and structural characterization of the LPS core oligosaccharide.
Caption: A generalized workflow for LPS core oligosaccharide analysis.
Representative Structure of the LPS Core
The diagram below illustrates the general architecture of the LPS core, highlighting the inner and outer regions.
Caption: Generalized structure of the LPS core oligosaccharide.
Conclusion
The core oligosaccharide of lipopolysaccharide is a structurally diverse and biologically significant molecule. Its role as a bridge between the endotoxic lipid A and the antigenic O-polysaccharide, coupled with its own interactions with the host immune system, makes it a key area of study for understanding bacterial pathogenesis and for the development of novel therapeutics and vaccines. The methodologies outlined in this guide provide a framework for the detailed structural and functional characterization of this complex biomolecule.
References
- 1. ADP-L-Glycero-D-manno-heptose | C17H27N5O16P2 | CID 441007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharides: structure, function and bacterial identifications | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 3. D-Galactose [webbook.nist.gov]
- 4. Structural analysis of oligosaccharides from lipopolysaccharide (LPS) of Escherichia coli K12 strain W3100 reveals a link between inner and outer core LPS biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of Core Oligosaccharide Types in Lipopolysaccharides from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function and Biogenesis of Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-Glycero-D-Manno-Heptose | C7H14O7 | CID 21120522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Glucose - Wikipedia [en.wikipedia.org]
- 11. D-Glucose [molecules.lyceejeanbart.fr]
- 12. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Glucose [webbook.nist.gov]
- 14. scbt.com [scbt.com]
- 15. D-Galactose | 59-23-4 [chemicalbook.com]
- 16. merckindex.rsc.org [merckindex.rsc.org]
- 17. N-Acetyl-D-Glucosamine | C8H15NO6 | CID 439174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. N-Acetyl-D-glucosamine [webbook.nist.gov]
- 19. N-Acetyl Glucosamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 20. N-乙酰氨基葡萄糖 - N -乙酰基- D -氨基葡萄糖, 2-乙酰氨基-2-脱氧-D-葡萄糖 [sigmaaldrich.com]
- 21. Structural Analysis of Oligosaccharides from Lipopolysaccharide (LPS) of Escherichia coli K12 Strain W3100 Reveals a Link between Inner and Outer Core LPS Biosynthesis* | Semantic Scholar [semanticscholar.org]
- 22. In Vitro Assembly of the Outer Core of the Lipopolysaccharide from Escherichia coli K-12 and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Chemical Synthesis of Outer Core Oligosaccharide of Escherichia coli R3 and Immunological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Structural diversity of the core oligosaccharide domain of Pseudomonas aeruginosa lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. medchemexpress.com [medchemexpress.com]
- 30. Acetylglucosamine | C8H15NO6 | CID 1738118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. Molecular and Structural Basis of Inner Core Lipopolysaccharide Alterations in Escherichia coli: INCORPORATION OF GLUCURONIC ACID AND PHOSPHOETHANOLAMINE IN THE HEPTOSE REGION - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Endotoxicity: A Technical Guide to the Composition of Gram-Negative Bacterial Endotoxins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxins, integral components of the outer membrane of Gram-negative bacteria, are a primary concern in the fields of medicine, pharmacology, and biotechnology due to their potent pyrogenic and inflammatory properties. A thorough understanding of their composition is paramount for the development of effective therapeutics, diagnostics, and depyrogenation strategies. This technical guide provides an in-depth exploration of the molecular architecture of Gram-negative bacterial endotoxins, with a focus on their core component, the lipopolysaccharide (LPS).
The Architecture of Lipopolysaccharide (LPS)
Lipopolysaccharide, often used synonymously with endotoxin, is a large amphipathic glycolipid that constitutes the major component of the outer leaflet of the outer membrane of most Gram-negative bacteria.[1][2] It is essential for the structural integrity of the bacterial cell and acts as a barrier against antimicrobial agents.[2] The LPS molecule is a tripartite structure composed of three covalently linked domains: Lipid A, the core oligosaccharide, and the O-antigen.[1][2]
The overall molecular weight of LPS is highly variable, typically ranging from 10 to 100 kDa, and can even be higher depending on the length of the O-antigen chain.[3] When treated with detergents like SDS and heat, the molecular weight is often observed in the range of 50 to 100 kDa.[1][4]
Lipid A: The Endotoxic Epicenter
Lipid A is the hydrophobic, membrane-anchoring region of LPS and is the primary determinant of its endotoxic activity.[2] Its structure is highly conserved among different Gram-negative bacteria and typically consists of a bisphosphorylated β(1→6)-linked diglucosamine backbone. This backbone is acylated with several fatty acid chains, which are crucial for the biological activity of the molecule.[5] The number and length of these fatty acid chains can vary between bacterial species and even in response to environmental conditions, influencing the potency of the this compound.[5][6]
Table 1: Fatty Acid Composition of Lipid A from Various Gram-Negative Bacteria
| Bacterial Species | Number of Acyl Chains | Predominant Fatty Acids (Carbon number:Number of double bonds) |
| Escherichia coli | 6 | 3-OH-C14:0, C12:0, C14:0 |
| Salmonella enterica | 6-7 | 3-OH-C14:0, C12:0, C14:0, C16:0 |
| Pseudomonas aeruginosa | 5-6 | 3-OH-C10:0, 3-OH-C12:0, C12:0, C16:0 |
| Vibrio cholerae | 4-5 | 3-OH-C14:0, C12:0, C14:0 |
| Neisseria gonorrhoeae | 6 | 3-OH-C12:0, 3-OH-C14:0, C12:0 |
| Yersinia pestis (37°C) | 4 | 3-OH-C14:0, C12:0, C16:1 |
| Yersinia pestis (21°C) | 6 | 3-OH-C14:0, C12:0, C14:0, C16:1 |
Note: The fatty acid composition can vary between strains and under different growth conditions.
The Core Oligosaccharide: A Structural Bridge
The core oligosaccharide is a branched, non-repeating polysaccharide that links Lipid A to the O-antigen. It is structurally more conserved than the O-antigen but shows more variability than Lipid A. The core is further divided into two regions: the inner core and the outer core.[7][8]
The inner core is proximal to Lipid A and contains unusual sugars such as 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and L-glycero-D-manno-heptose (Hep).[9] The inner core is often phosphorylated, contributing to the negative charge of the bacterial surface.[9]
The outer core extends from the inner core and is composed of more common hexoses like glucose, galactose, and N-acetylglucosamine.[8] The structure of the outer core is more variable and forms the basis for the classification of different core types, such as the R1, R2, R3, R4, and K-12 core types in Escherichia coli.[7]
Table 2: Sugar Composition of Core Oligosaccharides in Representative Gram-Negative Bacteria
| Bacterial Species | Core Type | Inner Core Sugars | Outer Core Sugars |
| Escherichia coli | K-12 | Kdo, Hep, P | Glc, Gal, Hep |
| Escherichia coli | R1 | Kdo, Hep, P | Glc, Gal, GlcNAc |
| Escherichia coli | R2 | Kdo, Hep, P | Glc, Rha |
| Escherichia coli | R3 | Kdo, Hep, P | Glc, Gal |
| Escherichia coli | R4 | Kdo, Hep, P | Glc, Gal, GlcNAc |
| Salmonella enterica | Ra | Kdo, Hep, P | Glc, Gal, GlcNAc |
| Pseudomonas aeruginosa | - | Kdo, Hep, P, Ala, Cm | Glc, Rha, GalN |
| Vibrio cholerae | O1 | Kdo, Hep, P, PEtn | Glc, Gal |
Abbreviations: Kdo - 3-deoxy-D-manno-oct-2-ulosonic acid; Hep - L-glycero-D-manno-heptose; P - Phosphate; Glc - Glucose; Gal - Galactose; GlcNAc - N-acetylglucosamine; Rha - Rhamnose; Ala - Alanine; Cm - Carbamoyl; GalN - Galactosamine; PEtn - Phosphoethanolamine.
O-Antigen: The Serotype Determinan
The O-antigen, also known as the O-polysaccharide, is the outermost region of the LPS molecule and is composed of repeating oligosaccharide units.[10] This region is highly variable in its sugar composition, sequence, and linkages, leading to a vast number of different O-antigens, which are used to serologically classify Gram-negative bacteria.[10] For example, there are over 180 recognized O-serogroups in E. coli. The length of the O-antigen chain can vary significantly, from a single repeating unit to over 100 units.[10]
Table 3: Examples of O-Antigen Repeating Unit Structures
| Bacterial Species & Serogroup | Repeating Unit Structure |
| Escherichia coli O111 | →2)-α-L-Rhap-(1→3)-α-D-Galp-(1→4)-[α-D-Colp-(1→3)]-β-D-GlcpNAc-(1→ |
| Escherichia coli O157 | →2)-α-L-PerNAcp-(1→3)-α-L-Fucp-(1→4)-β-D-Glcp-(1→3)-α-D-GalpNAc-(1→ |
| Salmonella enterica serovar Typhimurium (Group B) | →2)-[α-D-Abep-(1→3)]-α-D-Manp-(1→4)-α-L-Rhap-(1→3)-α-D-Galp-(1→ |
| Vibrio cholerae O1 | →2)-4-N-(3-deoxy-L-glycero-tetronyl)-α-D-perosamine-(1→ |
| Pseudomonas aeruginosa O5 | →3)-β-D-ManNAc3NAcA-(1→4)-β-D-FucNAc-(1→ |
Abbreviations: Rhap - Rhamnopyranose; Galp - Galactopyranose; Colp - Colitopyranose; GlcpNAc - N-acetylglucosaminopyranose; PerNAcp - N-acetylperosaminopyranose; Fucp - Fucopyranose; Abep - Abequopyranose; Manp - Mannopyranose; ManNAc3NAcA - 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid; FucNAc - N-acetyl-D-fucosamine.
This compound Signaling Pathway
The biological effects of this compound are primarily mediated through its interaction with the Toll-like receptor 4 (TLR4) complex on the surface of immune cells, such as macrophages and dendritic cells.[11] This interaction triggers a complex intracellular signaling cascade, leading to the production of pro-inflammatory cytokines and other mediators.
The TLR4 signaling cascade bifurcates into two main branches: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-dependent pathway: This pathway is initiated by the recruitment of the adaptor protein MyD88 to the activated TLR4 complex.[11] This leads to the activation of downstream kinases such as IRAKs and TRAF6, ultimately resulting in the activation of the transcription factors NF-κB and AP-1.[11] These transcription factors then induce the expression of a wide range of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11]
-
TRIF-dependent pathway: This pathway is mediated by the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β).[11] Activation of this pathway leads to the phosphorylation and activation of the transcription factor IRF3, which in turn stimulates the production of type I interferons, such as IFN-β.[11]
Experimental Protocols for this compound Detection
The Limulus Amebocyte Lysate (LAL) test is the most widely used method for the detection and quantification of bacterial endotoxins.[12] It is based on the clotting cascade of the amoebocyte lysate from the horseshoe crab (Limulus polyphemus), which is triggered by the presence of this compound.[12] There are three main variations of the LAL test: the gel-clot, turbidimetric, and chromogenic assays.
Gel-Clot LAL Test
The gel-clot method is a qualitative or semi-quantitative assay that provides a simple positive or negative result.[3]
Methodology:
-
Sample Preparation: Prepare a series of dilutions of the test sample in pyrogen-free water.
-
Reagent Preparation: Reconstitute the LAL reagent with LAL Reagent Water according to the manufacturer's instructions.
-
Assay Setup:
-
Pipette 0.1 mL of each sample dilution into separate depyrogenated glass tubes.
-
Include positive controls (containing a known concentration of Control Standard this compound - CSE) and negative controls (LAL Reagent Water).
-
-
Incubation: Add 0.1 mL of the reconstituted LAL reagent to each tube, gently mix, and incubate undisturbed in a 37°C ± 1°C water bath or dry heat block for 60 ± 2 minutes.[1][13]
-
Reading the Results: After incubation, carefully invert each tube 180°. A firm gel that remains intact indicates a positive result (this compound concentration is at or above the lysate sensitivity). The absence of a solid clot indicates a negative result.[3]
Turbidimetric LAL Test
The kinetic turbidimetric assay is a quantitative method that measures the increase in turbidity over time as the clot forms.[14]
Methodology:
-
Sample and Standard Preparation: Prepare a standard curve using serial dilutions of CSE. Prepare dilutions of the test sample.
-
Reagent Preparation: Reconstitute the turbidimetric LAL reagent.
-
Assay Setup:
-
Pipette equal volumes (e.g., 100 µL) of standards, samples, and controls into a microplate or depyrogenated tubes.
-
-
Kinetic Measurement:
-
Place the microplate or tubes in a spectrophotometer or a dedicated incubating plate reader pre-set to 37°C.
-
Add an equal volume of the LAL reagent to each well/tube.
-
The instrument will automatically record the change in optical density at a specific wavelength (e.g., 340 nm) over a set period.
-
-
Data Analysis: The time it takes for the optical density to reach a predetermined level (the onset time) is inversely proportional to the this compound concentration. A standard curve is generated by plotting the log of the onset time against the log of the this compound concentration of the standards. The this compound concentration in the samples is then calculated from this standard curve.[5]
Chromogenic LAL Test
The chromogenic LAL test is a quantitative endpoint or kinetic assay that utilizes a synthetic chromogenic substrate.[15]
Methodology:
-
Sample and Standard Preparation: Prepare a standard curve with CSE and dilutions of the test sample.
-
Reagent Preparation: Reconstitute the chromogenic LAL reagent and the chromogenic substrate solution.
-
Assay Setup:
-
Pipette equal volumes (e.g., 50 µL) of standards, samples, and controls into a microplate.
-
-
Reaction and Incubation:
-
Stopping the Reaction and Measurement (Endpoint Method):
-
Add a stop reagent (e.g., 25% acetic acid) to each well to stop the enzymatic reaction.
-
Measure the absorbance at a specific wavelength (e.g., 405-410 nm) using a microplate reader.
-
-
Data Analysis: The intensity of the yellow color produced is directly proportional to the amount of this compound present. A standard curve is constructed by plotting the absorbance of the standards against their corresponding this compound concentrations. The this compound levels in the samples are then determined from this curve.[15]
Conclusion
The intricate and variable structure of Gram-negative bacterial this compound presents a significant challenge in various scientific and industrial settings. A comprehensive understanding of its core components—Lipid A, the core oligosaccharide, and the O-antigen—is essential for mitigating its detrimental effects. The detailed compositional data, signaling pathway diagrams, and experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working to combat the challenges posed by endotoxins. Continued research into the structure-function relationships of LPS will undoubtedly lead to the development of novel and more effective strategies for the detection, neutralization, and therapeutic management of this compound-related pathologies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bilayer Properties of Lipid A from Various Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]
- 7. Distribution of Core Oligosaccharide Types in Lipopolysaccharides from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular and Structural Basis of Inner Core Lipopolysaccharide Alterations in Escherichia coli: INCORPORATION OF GLUCURONIC ACID AND PHOSPHOETHANOLAMINE IN THE HEPTOSE REGION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural definition of hSP-D recognition of Salmonella enterica LPS inner core oligosaccharides reveals alternative binding modes for the same LPS | PLOS One [journals.plos.org]
- 11. Structural diversity of the core oligosaccharide domain of Pseudomonas aeruginosa lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbohydrate Databases - Glycopedia [glycopedia.eu]
- 13. Frontiers | Genetic and Functional Diversity of Pseudomonas aeruginosa Lipopolysaccharide [frontiersin.org]
- 14. crdd.osdd.net [crdd.osdd.net]
- 15. The Role of Pseudomonas aeruginosa Lipopolysaccharide in Bacterial Pathogenesis and Physiology [mdpi.com]
An In-Depth Technical Guide to the Biological Effects of Endotoxin In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of Endotoxin
This compound, a lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria, is a potent initiator of the innate immune response.[1] While this response is critical for clearing bacterial infections, its dysregulation can lead to a cascade of pathophysiological events, culminating in systemic inflammation, septic shock, and multi-organ failure.[1][2][3] Understanding the intricate in vivo biological effects of this compound is paramount for the development of therapeutics targeting sepsis and other inflammatory diseases.
This technical guide provides a comprehensive overview of the core mechanisms of this compound action in vivo, with a focus on signaling pathways, systemic and cellular responses, and the experimental models used to study these phenomena. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of immunology, infectious disease, and pharmacology.
The Molecular Recognition of this compound: The TLR4 Signaling Cascade
The initial and most critical step in the host response to this compound is its recognition by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells, particularly macrophages and monocytes.[4][5] This recognition is a multi-step process facilitated by several accessory proteins.
In the bloodstream, LPS is initially bound by Lipopolysaccharide Binding Protein (LBP), an acute-phase protein.[6] The LPS-LBP complex then transfers the LPS to CD14, a glycosylphosphatidylinositol (GPI)-anchored protein on the surface of myeloid cells.[6][7] CD14, in turn, presents LPS to the TLR4-MD2 complex, leading to the dimerization of the receptor and the initiation of intracellular signaling.[6][7]
TLR4 signaling proceeds via two distinct downstream pathways: the MyD88-dependent and the TRIF-dependent pathways. These pathways ultimately lead to the activation of transcription factors such as NF-κB and IRF3, culminating in the production of a wide array of inflammatory mediators.[8][9][10]
Systemic and Cellular Responses to this compound in Vivo
The activation of the TLR4 signaling cascade by this compound triggers a wide range of systemic and cellular responses, which are summarized below.
The Cytokine Storm
A hallmark of the in vivo response to this compound is the rapid and robust production of pro-inflammatory cytokines, often referred to as a "cytokine storm." Key cytokines involved in this response include:
-
Tumor Necrosis Factor-alpha (TNF-α): One of the first cytokines to be released, TNF-α is a potent mediator of inflammation and is responsible for many of the early clinical signs of endotoxemia, such as fever and hypotension.[11]
-
Interleukin-1 beta (IL-1β): Similar to TNF-α, IL-1β is a key driver of the inflammatory response, contributing to fever, vasodilation, and the production of other inflammatory mediators.[12]
-
Interleukin-6 (IL-6): IL-6 plays a more pleiotropic role, contributing to both pro- and anti-inflammatory processes. It is a major inducer of the acute phase response in the liver and is also involved in the differentiation of B and T cells.[13]
The kinetics of cytokine production following this compound administration are dose-dependent and vary between species. In general, TNF-α levels peak within 1-2 hours, followed by IL-1β and IL-6.[13][14]
Hematological and Hemodynamic Changes
This compound administration in vivo leads to significant alterations in the hematological and hemodynamic systems. These changes include:
-
Leukopenia followed by leukocytosis: An initial drop in the number of circulating white blood cells (leukopenia) is often observed, followed by a sustained increase (leukocytosis), particularly in neutrophils.[8]
-
Thrombocytopenia: A decrease in the number of platelets, which can contribute to coagulopathies.
-
Hypotension and reduced systemic vascular resistance: this compound induces vasodilation, leading to a drop in blood pressure.[9] In severe cases, this can progress to septic shock.
-
Disseminated Intravascular Coagulation (DIC): Widespread activation of the coagulation cascade can lead to the formation of microthrombi in small blood vessels, contributing to organ damage.
The Acute Phase Response
This compound is a potent inducer of the acute phase response, a systemic reaction to inflammation that involves the production of a variety of proteins by the liver. Key acute phase proteins include:
-
C-reactive protein (CRP): A sensitive marker of inflammation.
-
Serum amyloid A (SAA): Involved in lipid metabolism and immune cell recruitment.
-
Fibrinogen: A key component of the coagulation cascade.
The production of these proteins is largely driven by IL-6.
Organ-Specific Effects
The systemic inflammation induced by this compound can lead to injury and dysfunction in multiple organs.
-
Lungs: Acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) are common complications of severe endotoxemia, characterized by inflammation, edema, and impaired gas exchange.
-
Kidneys: Acute kidney injury (AKI) can result from a combination of hypotension, inflammation, and direct cellular injury.
-
Liver: The liver plays a central role in clearing this compound from the circulation, but excessive exposure can lead to hepatocellular damage and dysfunction.
Experimental Models of Endotoxemia
The study of the in vivo effects of this compound relies heavily on the use of animal models. The choice of model depends on the specific research question and the desired clinical relevance.
This compound Administration Models
The most direct way to study the effects of this compound is through its systemic administration to laboratory animals.[11]
-
High-dose this compound model: This model involves the administration of a high, often lethal or near-lethal, dose of LPS to induce a rapid and severe inflammatory response, mimicking septic shock.[11]
-
Low-dose this compound model with sensitization: To increase the sensitivity of animals to LPS, a low dose can be administered in combination with a sensitizing agent, such as D-galactosamine, which inhibits hepatic protein synthesis and potentiates the toxic effects of this compound.[11]
Polymicrobial Sepsis Models
While this compound administration models are useful for studying the direct effects of LPS, they do not fully recapitulate the complexity of clinical sepsis, which is often polymicrobial in nature.
-
Cecal Ligation and Puncture (CLP): The CLP model is considered the "gold standard" for experimental sepsis. It involves the ligation and puncture of the cecum, leading to the leakage of fecal contents into the peritoneum and the development of a polymicrobial infection. This model more closely mimics the progression of human sepsis.
Table 1: Comparison of Common Animal Models of Endotoxemia
| Model | Species Commonly Used | Key Features | Advantages | Disadvantages |
| High-Dose this compound | Mouse, Rat, Rabbit, Pig | Systemic administration of high-dose LPS | Highly reproducible, rapid onset of inflammation | May not fully mimic clinical sepsis, high mortality |
| Low-Dose this compound + D-Galactosamine | Mouse, Rat | Systemic administration of low-dose LPS with a sensitizing agent | Increased sensitivity to LPS, allows for the use of lower doses | D-galactosamine has its own toxic effects |
| Cecal Ligation and Puncture (CLP) | Mouse, Rat | Surgical induction of polymicrobial peritonitis | More clinically relevant, mimics the progression of human sepsis | More technically challenging, less reproducible than this compound administration |
Key Experimental Protocols
A variety of standardized assays are used to quantify this compound and the host response to it.
Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is the most widely used method for the detection and quantification of this compound. It is based on the observation that the blood of the horseshoe crab (Limulus polyphemus) clots in the presence of this compound.
Principle: The assay utilizes a lysate of amebocytes from the horseshoe crab, which contains a cascade of enzymes that are activated by this compound. This activation leads to the cleavage of a proclotting enzyme, which in turn cleaves coagulogen to form a gel clot.
Methodologies:
-
Gel-clot method: A qualitative or semi-quantitative method where the formation of a solid gel indicates the presence of this compound at a concentration above the lysate's sensitivity.
-
Turbidimetric method: A quantitative method that measures the increase in turbidity as the clot forms.
-
Chromogenic method: A quantitative method that uses a synthetic substrate that releases a colored product upon cleavage by the activated enzyme.
Detailed Protocol: Gel-Clot Method
-
Reagent Preparation: Reconstitute the LAL reagent and the control standard this compound (CSE) with LAL reagent water according to the manufacturer's instructions. Prepare a series of twofold dilutions of the CSE to bracket the labeled lysate sensitivity.
-
Sample Preparation: Dilute the test sample as necessary to overcome any inhibition or enhancement of the reaction. The pH of the sample should be adjusted to be within the optimal range for the LAL reagent (typically 6.0-8.0).
-
Assay Procedure:
-
Add 0.1 mL of each CSE dilution, test sample, and LAL reagent water (negative control) to individual depyrogenated reaction tubes.
-
Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and ending with the highest this compound concentration.
-
Gently mix the contents of each tube and incubate in a 37°C ± 1°C water bath for 60 ± 2 minutes.
-
-
Reading the Results: After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a firm gel that remains at the bottom of the tube. A negative result is indicated by the absence of a solid clot.
-
Interpretation: The this compound concentration in the sample is determined by comparing the reaction of the sample dilutions to the reactions of the CSE dilutions.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is a widely used technique for quantifying the levels of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in biological samples such as plasma or serum.
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A second, detection antibody, which is also specific for the cytokine and is conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine in the sample.
General Protocol:
-
Plate Coating: Coat the wells of a 96-well microplate with the capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add the samples and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Reading the Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.
Experimental Workflow and Logical Relationships
The in vivo study of this compound effects typically follows a standardized workflow, from the initial experimental setup to the final data analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vivo this compound studies in mice. These values can vary depending on the mouse strain, the source and dose of LPS, and the specific experimental conditions.
Table 2: Dose-Dependent Effects of LPS on Plasma Cytokine Levels in Mice (2 hours post-injection)
| LPS Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| 0 (Saline) | < 50 | < 20 | < 100 |
| 0.1 | 500 - 1500 | 100 - 300 | 2000 - 5000 |
| 1 | 2000 - 5000 | 500 - 1000 | 10000 - 20000 |
| 10 | > 10000 | > 2000 | > 50000 |
Table 3: Time-Course of Plasma Cytokine Levels in Mice Following LPS Injection (1 mg/kg)
| Time (hours) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| 0 | < 50 | < 20 | < 100 |
| 1 | 3000 - 6000 | 200 - 500 | 5000 - 10000 |
| 2 | 2000 - 4000 | 500 - 1000 | 10000 - 20000 |
| 4 | 500 - 1500 | 300 - 700 | 5000 - 15000 |
| 8 | < 200 | < 100 | 1000 - 5000 |
| 24 | < 50 | < 50 | < 500 |
Conclusion
This compound is a powerful modulator of the innate immune system, and its in vivo effects are complex and multifaceted. A thorough understanding of the signaling pathways, cellular and systemic responses, and the experimental models used to study endotoxemia is essential for the development of novel therapeutics for sepsis and other inflammatory diseases. This technical guide has provided a comprehensive overview of these core concepts, with a focus on providing practical information for researchers, scientists, and drug development professionals.
References
- 1. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic lipopolysaccharide transfer cascade to TLR4/MD2 complex via LBP and CD14 [bmbreports.org]
- 5. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Both TRIF-Dependent and MyD88-dependent Signaling Contributes to Host Defense Against Pulmonary Klebsiella infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-TLR4 Signaling to IRF-3/7 and NF-κB Involves the Toll Adapters TRAM and TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Network Viewer for NDEx [ndexbio.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | IRF3 Negatively Regulates Toll-Like Receptor-Mediated NF-κB Signaling by Targeting TRIF for Degradation in Teleost Fish [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Innate Immunity: A Technical Guide to the TLR4 Endotoxin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Toll-like Receptor 4 (TLR4) signaling pathway, the primary mechanism through which the innate immune system recognizes and responds to endotoxin, a key component of the outer membrane of Gram-negative bacteria. Understanding this pathway is critical for research into infectious diseases, sepsis, chronic inflammatory conditions, and the development of novel immunomodulatory therapeutics.
This compound Recognition: The Initial Steps of TLR4 Activation
The activation of the TLR4 signaling cascade is a highly orchestrated process involving several key proteins that capture, transport, and present lipopolysaccharide (LPS), or this compound, to the TLR4 receptor complex.[1] The process begins in the extracellular space and culminates in the dimerization of the TLR4 receptor on the cell surface.
1.1 Key Proteins in LPS Recognition
-
Lipopolysaccharide-Binding Protein (LBP): This soluble plasma protein acts as the initial carrier for LPS.[2][3] It recognizes and extracts LPS monomers from bacterial membranes or aggregates and facilitates their transfer to CD14.[3]
-
CD14: Existing in both a soluble form (sCD14) and as a glycosylphosphatidylinositol (GPI)-anchored membrane protein (mCD14), CD14 is a high-affinity receptor for the LPS-LBP complex.[2][4] It serves as a crucial intermediary, concentrating LPS at the cell surface and presenting it to the TLR4/MD-2 complex.[2][3][4]
-
Myeloid Differentiation Factor 2 (MD-2): A soluble protein that is non-covalently associated with the extracellular domain of TLR4.[5][6] MD-2 is indispensable for LPS recognition, as it contains a deep hydrophobic pocket that directly binds the lipid A moiety of LPS.[1][7] This binding event induces a conformational change in MD-2, enabling it to activate TLR4.[5][8]
-
Toll-like Receptor 4 (TLR4): A type I transmembrane protein characterized by an extracellular leucine-rich repeat (LRR) domain and an intracellular Toll/Interleukin-1 Receptor (TIR) domain.[1][7] TLR4 itself does not bind LPS directly but relies on the LPS-bound MD-2 to trigger its dimerization and subsequent intracellular signaling.[1][7]
The sequential interaction of LPS with LBP, CD14, and finally the TLR4/MD-2 complex ensures a highly sensitive and specific response to even minute amounts of this compound.[9]
Intracellular Signaling: The Divergent Pathways
Upon dimerization, the intracellular TIR domains of the TLR4 receptors come into close proximity, creating a scaffold for the recruitment of TIR domain-containing adaptor proteins. This initiates two distinct downstream signaling cascades: the MyD88-dependent pathway and the TRIF-dependent pathway, which together orchestrate a comprehensive innate immune response.[10][11][12]
2.1 The MyD88-Dependent Pathway: Rapid Pro-inflammatory Response
This pathway is initiated at the plasma membrane and is responsible for the rapid induction of pro-inflammatory cytokines.[13]
-
Adaptor Recruitment: The activated TLR4 complex recruits the sorting adaptor TIRAP (Mal) , which in turn recruits the primary adaptor protein, Myeloid Differentiation primary response 88 (MyD88) .[13][14]
-
Myddosome Formation: MyD88 associates with IL-1 Receptor-Associated Kinases (IRAKs) , specifically IRAK4 and IRAK1/2, forming a signaling complex known as the Myddosome.[10]
-
TRAF6 Activation: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1/2. Activated IRAK1/2 then recruits and activates the E3 ubiquitin ligase TNF Receptor-Associated Factor 6 (TRAF6) .[10]
-
TAK1 Activation: TRAF6, along with Ubc13/Uev1a, synthesizes K63-linked polyubiquitin (B1169507) chains, which serve as a scaffold to activate the TGF-β-Activated Kinase 1 (TAK1) complex.
-
NF-κB and MAPK Activation: The activated TAK1 complex phosphorylates and activates two key downstream targets:
-
The IκB Kinase (IKK) complex (IKKα/β/γ). The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases Nuclear Factor-kappa B (NF-κB) to translocate to the nucleus.[14]
-
Mitogen-Activated Protein Kinases (MAPKs) , including p38 and JNK.
-
-
Gene Expression: In the nucleus, NF-κB and MAPK-activated transcription factors (like AP-1) drive the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[11][15]
2.2 The TRIF-Dependent Pathway: Antiviral and Late-Phase Response
Following its activation at the plasma membrane, the TLR4/MD-2/LPS complex is internalized into endosomes, a process that is required to initiate the TRIF-dependent pathway.[10][16] This pathway is critical for the production of type I interferons (IFNs) and contributes to late-phase NF-κB activation.[13]
-
Adaptor Recruitment: Within the endosome, the internalized TLR4 complex recruits a different set of adaptor proteins: the sorting adaptor TRIF-Related Adaptor Molecule (TRAM) and the primary adaptor TIR-domain-containing adapter-inducing interferon-β (TRIF) .[10][13]
-
TRAF3 and TBK1/IKKε Activation: TRIF recruits the E3 ubiquitin ligase TRAF3 , which acts as a scaffold to assemble a complex containing the kinases TANK-Binding Kinase 1 (TBK1) and IKKε .[10][17]
-
IRF3 Activation: TBK1 and IKKε phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3) .[18][19] This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus.[19]
-
Type I IFN Production: In the nucleus, the IRF3 dimer drives the transcription of type I interferons (IFN-α and IFN-β), which are crucial for establishing an antiviral state.[11]
-
Late-Phase NF-κB Activation: In addition to activating IRF3, TRIF can also engage TRAF6 and the kinase RIPK1 to mediate a delayed, "late-phase" activation of the NF-κB pathway, sustaining the inflammatory response.[10][14]
Quantitative Data in TLR4 Signaling
The following tables summarize key quantitative parameters associated with the TLR4 signaling pathway, providing a reference for experimental design and data interpretation.
Table 1: Ligand-Receptor Interaction Parameters
| Interacting Molecules | Affinity (KD) | Method | Reference |
|---|---|---|---|
| LPS · MD-2 to TLR4 | ~500 pM | Radioligand Binding Assay | [20] |
| sMD-2 to TLR4 | ~500 pM | Competitive Binding Assay |[21] |
Table 2: Cellular Response to LPS Stimulation
| Cell Type | LPS Concentration | Response Metric | Time Point | Reference |
|---|---|---|---|---|
| Murine Macrophages | 100 ng/mL | Peak TNF-α Secretion | ~2 hours | [22] |
| Murine Macrophages | 100 ng/mL | Peak IL-6 Secretion | ~2 hours | [22] |
| Human Monocytes | 10 ng/mL | IL-8 Gene Induction | ~1-4 hours | [23] |
| HEK293-hTLR4 cells | 1000 EU/mL (~100 ng/mL) | NF-κB Translocation | 30 minutes |[24] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate the TLR4 signaling pathway.
4.1 Protocol: LPS-Induced Cytokine Production and Measurement by ELISA
This protocol is used to quantify the production of cytokines by immune cells in response to LPS stimulation.[22][25][26][27]
Materials:
-
Immune cells (e.g., murine bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs))
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Plating: Plate cells at a density of 0.5 x 106 cells/mL in a 24-well plate and allow them to adhere overnight.
-
Stimulation: The next day, replace the medium with fresh medium containing the desired concentration of LPS (e.g., 10-100 ng/mL). Include an unstimulated (vehicle control) well.
-
Incubation: Incubate the cells for a specified time course (e.g., 2, 4, 8, 24 hours) at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells.
-
Sample Storage: Carefully collect the supernatant and store it at -80°C until analysis.
-
ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target cytokine in the collected supernatants.
4.2 Protocol: Co-Immunoprecipitation (Co-IP) of the TLR4 Signaling Complex
This protocol is designed to isolate a specific protein (e.g., TLR4) and its binding partners to demonstrate protein-protein interactions.[28][29][30]
Materials:
-
Cell line expressing tagged or endogenous TLR4 (e.g., HEK293-HA-TLR4)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus protease/phosphatase inhibitors)
-
Antibody specific to the target protein (e.g., anti-HA, anti-TLR4)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Lyse stimulated or unstimulated cells with ice-cold Co-IP buffer for 30 minutes on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., MyD88, TRIF).
4.3 Protocol: Western Blotting for IκBα Degradation
This protocol detects the activation of the NF-κB pathway by measuring the disappearance of its inhibitor, IκBα.
Materials:
-
Protein lysates from cells stimulated with LPS for various time points (0, 15, 30, 60 minutes)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-IκBα, diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the IκBα band intensity over time indicates pathway activation. Re-probe the blot with a loading control antibody to ensure equal protein loading.
4.4 Protocol: Chromatin Immunoprecipitation (ChIP) for NF-κB DNA Binding
This protocol determines if NF-κB directly binds to the promoter regions of target genes (e.g., TNF-α) following cell stimulation.[31][32][33][34]
Materials:
-
Cells stimulated with LPS (e.g., for 1 hour) and unstimulated controls
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP Lysis Buffer and Sonication Buffer
-
Sonicator
-
ChIP-grade anti-NF-κB p65 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer and Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the NF-κB binding site in a target gene promoter
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.[32]
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-NF-κB p65 antibody (or an IgG control) overnight.
-
Complex Capture: Use Protein A/G beads to pull down the antibody-chromatin complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of high salt. Treat with Proteinase K to digest proteins.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis by qPCR: Use quantitative PCR with primers specific to the promoter region of a known NF-κB target gene (e.g., IL-6) to quantify the amount of enriched DNA relative to the input and IgG control samples. An enrichment in the anti-p65 sample indicates binding.
References
- 1. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD14, a receptor for complexes of lipopolysaccharide (LPS) and LPS binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide binding protein and CD14 in LPS dependent macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Function of lipopolysaccharide (LPS)-binding protein (LBP) and CD14, the receptor for LPS/LBP complexes: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MD-2, a Molecule that Confers Lipopolysaccharide Responsiveness on Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential role of MD-2 in LPS responsiveness and TLR4 distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Regulatory roles for MD-2 and TLR4 in ligand-induced receptor clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Reactome | TRAF3-dependent IRF activation pathway [reactome.org]
- 18. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]
- 19. IRF3 - Wikipedia [en.wikipedia.org]
- 20. Purified monomeric ligand.MD-2 complexes reveal molecular and structural requirements for activation and antagonism of TLR4 by Gram-negative bacterial endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radioiodination of an this compound·MD-2 complex generates a novel sensitive, high affinity ligand for TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 23. Role of MD-2 in TLR2- and TLR4-mediated recognition of Gram-negative and Gram-positive bacteria and activation of chemokine genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Real-time monitoring with iTLR4 assay identifies ligand-dependent TLR4-TLR4 conformational dynamics [frontiersin.org]
- 25. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 26. criver.com [criver.com]
- 27. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 28. Identification of Inflammatory Proteomics Networks of Toll-like Receptor 4 through Immunoprecipitation-Based Chemical Cross-Linking Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. assaygenie.com [assaygenie.com]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. Assessing Sites of NF-κB DNA Binding Using Chromatin Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 32. Examining NF-κB genomic interactions by ChIP-seq and CUT&Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 33. academic.oup.com [academic.oup.com]
- 34. Examining NF-κB genomic interactions by ChIP-seq and CUT&Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
Endotoxin vs. Exotoxin: A Technical Guide to Their Core Differences
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental differences between endotoxins and exotoxins. This document is intended to serve as a valuable resource, offering detailed comparisons, experimental methodologies, and visual representations of key biological pathways to support research and development in microbiology, immunology, and pharmacology.
Core Distinctions: A Comparative Overview
Endotoxins and exotoxins are two distinct classes of bacterial toxins that play crucial roles in the pathogenesis of infectious diseases. Their differences in origin, chemical composition, stability, and mechanism of action have significant implications for disease progression, detection, and the development of therapeutic interventions.
Data Presentation: Quantitative and Qualitative Comparison
The following table summarizes the key quantitative and qualitative differences between endotoxins and exotoxins for easy comparison.
| Feature | Endotoxins | Exotoxins |
| Source | Integral part of the outer membrane of Gram-negative bacteria.[1][2] | Secreted by living Gram-positive and some Gram-negative bacteria.[2][3] |
| Chemical Nature | Lipopolysaccharide (LPS) complex.[1] | Proteins or polypeptides.[1][4] |
| Location | Component of the bacterial cell wall, released upon cell lysis.[1][3] | Secreted into the surrounding environment.[2] |
| Molecular Weight | High (typically 50-1000 kDa).[1] | Relatively low (typically 10 kDa).[1] |
| Heat Stability | Heat stable; can withstand autoclaving.[1][4] | Generally heat labile; denatured by heat (typically >60-80°C), with some exceptions (e.g., Staphylococcal enterotoxin).[1][4] |
| Toxicity (Potency) | Moderately toxic.[4] | Highly toxic, often fatal in microgram or nanogram quantities.[4] |
| Median Lethal Dose (LD50) | Relatively high (e.g., E. coli endotoxin in mice: ~12 mg/kg; can be lowered with sensitizing agents).[3] | Extremely low (e.g., Botulinum toxin in humans: ~1-3 ng/kg; Tetanus toxin in humans: ~2.5-3 ng/kg; Diphtheria toxin in humans: ~0.1 µg/kg).[2][5][6][7][8][9][10][11][12][13][14][15][16] |
| Antigenicity | Weakly immunogenic.[4] | Highly immunogenic; stimulate the production of neutralizing antibodies (antitoxins).[4] |
| Conversion to Toxoid | Cannot be converted to a toxoid.[4] | Can be converted to immunogenic, non-toxic toxoids for vaccines (e.g., tetanus and diphtheria toxoids).[4] |
| Fever Production | Pyrogenic; potent inducers of fever.[4] | Generally not pyrogenic. |
| Specificity | Non-specific; systemic effects.[2] | Often have specific cellular targets and mechanisms of action.[2] |
| Detection | Limulus Amebocyte Lysate (LAL) assay.[4] | Various methods including cytotoxicity assays, immunoassays (e.g., ELISA), and functional assays. |
| Examples | Lipopolysaccharide (LPS) from Escherichia coli, Salmonella typhimurium, Shigella spp.[4] | Botulinum toxin (Clostridium botulinum), Tetanus toxin (Clostridium tetani), Diphtheria toxin (Corynebacterium diphtheriae), Cholera toxin (Vibrio cholerae), Alpha-toxin (Staphylococcus aureus).[4] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of endotoxins and exotoxins.
This compound Signaling Pathway: TLR4 Activation
Endotoxins, primarily Lipopolysaccharide (LPS), are recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells, leading to a signaling cascade that results in the production of pro-inflammatory cytokines.[1][4]
Caption: this compound (LPS) signaling pathway via TLR4 activation.
Exotoxin Mechanism: A-B Toxin Entry and Action
A-B toxins are a common class of exotoxins composed of an active (A) subunit and a binding (B) subunit. The B subunit facilitates entry into the host cell, where the A subunit exerts its enzymatic activity.
Caption: General mechanism of A-B exotoxin entry and action.
Experimental Workflow: Limulus Amebocyte Lysate (LAL) Test
The LAL test is a highly sensitive assay for the detection and quantification of endotoxins, based on the clotting reaction of lysate from horseshoe crab amebocytes.
Caption: Workflow for the Limulus Amebocyte Lysate (LAL) gel-clot test.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their replication and adaptation in a research setting.
Limulus Amebocyte Lysate (LAL) Test: Gel-Clot Method
This protocol outlines the qualitative gel-clot method for detecting the presence of endotoxins.
Objective: To determine the presence or absence of this compound in a sample at a concentration at or above the sensitivity of the LAL reagent.
Materials:
-
LAL reagent (lyophilized), sensitivity specified by the manufacturer (e.g., 0.125 EU/mL)
-
Control Standard this compound (CSE)
-
LAL Reagent Water (LRW) or pyrogen-free water
-
Depyrogenated glass test tubes (10 x 75 mm)
-
Pipettes and depyrogenated tips
-
Vortex mixer
-
Dry heat block or non-circulating water bath at 37 ± 1°C
-
Timer
Procedure:
-
Reagent and Sample Preparation:
-
Reconstitute the LAL reagent with LRW as per the manufacturer's instructions. Gently swirl to dissolve, avoiding foam formation. Store on ice.
-
Reconstitute the CSE with LRW to create a stock solution. Vortex vigorously for at least 15 minutes.
-
Prepare a series of twofold dilutions of the CSE in LRW to bracket the labeled LAL reagent sensitivity (e.g., 2λ, λ, 0.5λ, and 0.25λ, where λ is the lysate sensitivity).
-
Prepare dilutions of the test sample as required. The pH of the sample mixed with the LAL reagent should be between 6.0 and 8.0.
-
-
Assay Setup:
-
Label depyrogenated test tubes for negative controls (LRW), positive controls (CSE dilutions), and test samples.
-
Pipette 0.1 mL of each control and sample into the bottom of the corresponding tubes.
-
-
LAL Reagent Addition and Incubation:
-
Carefully add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to samples and then positive controls.
-
Immediately after adding the lysate, gently mix the contents of each tube and place it in the 37°C incubator.
-
Incubate the tubes undisturbed for 60 ± 2 minutes.
-
-
Reading the Results:
-
After the incubation period, carefully remove each tube from the incubator one by one.
-
Invert each tube in a single, smooth motion through 180°.
-
A positive result is indicated by the formation of a firm gel that remains intact at the bottom of the inverted tube.
-
A negative result is indicated if the contents of the tube are liquid or form a viscous gel that does not hold its integrity upon inversion.
-
-
Interpretation:
-
The test is valid if the negative control is negative and the positive control at the λ concentration is positive.
-
If the test sample shows a positive result, it contains this compound at a concentration of at least λ.
-
Cytotoxicity Assay for Exotoxins: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability, which can be used to quantify the cytotoxic effects of exotoxins.
Objective: To determine the concentration of an exotoxin that causes a 50% reduction in the viability (IC50) of a cultured cell line.
Materials:
-
Mammalian cell line susceptible to the exotoxin of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Purified exotoxin
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-650 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density should be determined empirically to ensure cells are in the logarithmic growth phase at the time of the assay.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
Toxin Treatment:
-
Prepare a series of dilutions of the exotoxin in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the exotoxin. Include wells with medium alone (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for a period relevant to the toxin's mechanism of action (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm or 650 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate the percentage of cell viability for each toxin concentration relative to the untreated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of viability against the logarithm of the toxin concentration to determine the IC50 value.
-
This guide provides a foundational understanding of the critical differences between endotoxins and exotoxins, supported by quantitative data, visual aids for complex biological processes, and detailed experimental protocols. This information is intended to empower researchers and drug development professionals in their efforts to combat bacterial infections and their pathogenic consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced toxicity for mice of combinations of antibiotics with Escherichia coli cells or Salmonella typhosa this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetanus toxin - Wikipedia [en.wikipedia.org]
- 6. cupasr.sc.edu [cupasr.sc.edu]
- 7. Botulinum toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic toxicity of botulinum toxin by intramuscular injection in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. safety.duke.edu [safety.duke.edu]
- 11. Diphtheria Toxin Policy | Duke OESO [safety.duke.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 14. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 15. Corynebacterium diphtheriae: Diphtheria Toxin, the tox Operon, and Its Regulation by Fe2+ Activation of apo-DtxR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unmasking the Invisible Threat: A Technical Guide to Endotoxin Contamination in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Endotoxins, the silent saboteurs of the laboratory, pose a significant and often underestimated threat to the integrity of scientific research and the safety of pharmaceutical products. These lipopolysaccharide (LPS) molecules, shed from the outer membrane of Gram-negative bacteria, can elicit strong pyrogenic reactions in vivo and introduce significant variability in in vitro experiments, even at picogram-per-milliliter concentrations.[1][2] This in-depth guide provides a comprehensive overview of the sources of endotoxin contamination, methods for their detection and elimination, and the cellular mechanisms through which they exert their effects.
The Nature of the Threat: Understanding Endotoxins
Endotoxins are complex lipopolysaccharides that are integral components of the outer membrane of most Gram-negative bacteria.[3] A single Escherichia coli bacterium can contain approximately 2 million LPS molecules.[3] These molecules are released in small amounts during active bacterial growth and in large quantities upon bacterial cell death and lysis.[3]
The biological activity of this compound is primarily attributed to its lipid A component, a phosphorylated glucosamine (B1671600) disaccharide with multiple fatty acid chains.[3] This hydrophobic portion anchors the LPS molecule in the bacterial membrane and is responsible for triggering a potent inflammatory response in mammalian cells.[3] Due to their high heat stability, endotoxins are not destroyed by standard autoclaving procedures, making their removal a significant challenge.[4]
Primary Sources of this compound Contamination
This compound contamination in a laboratory setting is ubiquitous, with numerous potential sources that can compromise experimental results and product safety.[1][5] Understanding these sources is the first critical step in establishing effective control measures.
Water
High-purity water is fundamental to nearly all laboratory processes, including media and buffer preparation, and glassware washing. However, water systems can also be a primary reservoir for Gram-negative bacteria.[3][6]
-
Water Purification Systems: Poorly maintained deionization, reverse osmosis, and distillation systems can harbor biofilms, which are communities of bacteria that can continuously shed endotoxins into the purified water.[6][7]
-
Storage and Tubing: Stagnant water in storage containers and tubing provides an ideal environment for bacterial proliferation and subsequent this compound release.[3][6]
Sera and Cell Culture Reagents
Biological reagents, particularly those of animal origin, are a notorious source of this compound contamination.
-
Fetal Bovine Serum (FBS): Historically, FBS has been a major contributor to this compound contamination in cell cultures. While manufacturers now offer low-endotoxin FBS, variability between batches can still occur.[7]
-
Media and Additives: While most commercially prepared cell culture media are certified to have low this compound levels, laboratory-prepared media are susceptible to contamination from the water and other components used in their formulation.[3] Additives, especially those produced via microbial fermentation, can also introduce endotoxins.[4]
Laboratory Equipment
The surfaces of laboratory equipment can readily bind and accumulate endotoxins.
-
Glassware: Endotoxins adhere strongly to glass surfaces and are not removed by standard washing procedures.[3][8]
-
Plasticware: Although the high temperatures used in the manufacturing of plasticware can destroy endotoxins, subsequent handling and packaging can reintroduce contamination.[9] The hydrophobic nature of many plastics promotes the adsorption of LPS molecules.[10]
-
Incubators and Water Baths: The warm, moist environment of incubators and water baths can support the growth of Gram-negative bacteria, leading to this compound accumulation on surfaces and in the water.
Laboratory Personnel
Humans are a significant source of microbial contamination, including Gram-negative bacteria. Bacteria are present on skin, hair, and in saliva and can be introduced into experiments through improper aseptic techniques.[11]
Quantitative Analysis of this compound Contamination
The following table summarizes typical this compound levels found in various laboratory sources. It is important to note that these values can vary significantly depending on the supplier, manufacturing process, and laboratory practices.
| Contamination Source | Typical this compound Levels (EU/mL or EU/unit) | Notes |
| Water for Injection (WFI) | < 0.25 EU/mL | FDA limit for WFI. Poorly maintained systems can have significantly higher levels.[12] |
| Purified Water (without membrane technology) | Can be > 0.25 EU/mL | Older deionized water systems are particularly susceptible to high this compound levels.[12] |
| Fetal Bovine Serum (FBS) - Standard | 1 - 100 EU/mL | A study of 40 lots of FBS found a median of 4.6 EU/mL (approx. 46 ng/ml), with a maximum of 38.8 EU/mL. Some suppliers specify this compound levels of ≤10 EU/mL or ≤30 EU/mL for their standard grades.[13] |
| Fetal Bovine Serum (FBS) - Low this compound | < 1.0 EU/mL | Premium grades of FBS are available with certified low this compound levels, often < 1 EU/mL or even < 0.5 EU/mL.[14] |
| Cell Culture Media (Commercial) | < 0.1 EU/mL | Most manufacturers certify their media to be below this level.[7] |
| Plasticware (this compound-free certified) | < 0.1 EU/mL | Certified plasticware is tested to ensure it meets a specific low this compound limit.[9] |
| Recombinant Proteins (E. coli expressed) | < 1 EU/mg | This is a commonly accepted safe limit for many research applications.[15] |
Note: 1 this compound Unit (EU) is approximately equivalent to 0.1 to 0.2 nanograms (ng) of purified lipopolysaccharide.[7]
Experimental Protocols
This compound Detection: The Limulus Amebocyte Lysate (LAL) Assay
The most widely used method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) assay, which is derived from the blood of the horseshoe crab (Limulus polyphemus).[10] The assay is based on an enzymatic cascade that is triggered by the presence of this compound, leading to a detectable change, such as the formation of a gel clot, an increase in turbidity, or the development of color.[10][16]
Principle: this compound activates Factor C in the LAL reagent, initiating a series of enzymatic reactions that culminate in the cleavage of a specific substrate.
Methodologies:
-
Gel-Clot Method: This is a qualitative or semi-quantitative assay where the formation of a solid gel indicates the presence of this compound at a concentration above the lysate's sensitivity.[17]
-
Turbidimetric Method: This quantitative assay measures the increase in turbidity (cloudiness) of the reaction mixture over time as the gel clot forms.[18]
-
Chromogenic Method: This quantitative assay utilizes a synthetic substrate that, when cleaved by the activated enzyme cascade, releases a colored compound (p-nitroaniline) that can be measured spectrophotometrically.[16][19]
General Protocol for Chromogenic LAL Assay:
-
Preparation of Standards: A standard curve is prepared by making serial dilutions of a known concentration of Control Standard this compound (CSE) in LAL Reagent Water.
-
Sample Preparation: The test sample is diluted as necessary with LAL Reagent Water to fall within the range of the standard curve and to overcome any potential product inhibition.
-
Assay Procedure:
-
Add standards, samples, and negative controls (LAL Reagent Water) to a 96-well microplate certified to be this compound-free.
-
Add the LAL reagent to each well.
-
Add the chromogenic substrate to each well.
-
Incubate the plate at 37°C for a specified period.
-
Stop the reaction by adding an acid solution.
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis: The this compound concentration in the samples is determined by comparing their absorbance values to the standard curve.
Depyrogenation and Validation
Depyrogenation is the process of removing or inactivating pyrogens, including endotoxins. Due to their heat stability, dry heat is the most common and effective method for depyrogenating glassware and other heat-stable materials.
Protocol for Dry Heat Depyrogenation:
-
Cleaning: Thoroughly wash and rinse glassware with high-purity, low-endotoxin water.
-
Wrapping: Loosely wrap the openings of the glassware with aluminum foil.
-
Depyrogenation Cycle: Place the glassware in a dry heat oven and expose it to a validated temperature and time cycle. Common cycles include:
-
Cooling: Allow the glassware to cool to room temperature before use.
Validation of Depyrogenation Cycle:
The effectiveness of a depyrogenation cycle must be validated to ensure it can achieve a significant reduction in this compound levels, typically a 3-log reduction.[20]
-
This compound Challenge: Inoculate items with a known amount of this compound (e.g., using commercially available this compound indicators).[21]
-
Depyrogenation: Subject the inoculated items to the depyrogenation cycle.
-
This compound Recovery: Extract any remaining this compound from the items.
-
LAL Assay: Quantify the amount of recovered this compound using the LAL assay.
-
Log Reduction Calculation: Calculate the log reduction in this compound levels to confirm that the cycle meets the acceptance criteria (≥ 3-log reduction).[21]
Visualizing the Impact: Signaling Pathways and Workflows
TLR4 Signaling Pathway
Endotoxins exert their potent biological effects by activating the Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune system.[3] This activation leads to the production of pro-inflammatory cytokines and other mediators.
Caption: MyD88-dependent TLR4 signaling pathway initiated by LPS.
Experimental Workflow: this compound Detection and Mitigation
A systematic workflow is essential for effectively managing this compound contamination in the laboratory.
Caption: A systematic workflow for managing this compound contamination.
Conclusion
This compound contamination is a pervasive and critical issue in the laboratory that can have profound impacts on research outcomes and the safety of therapeutic products. By understanding the sources of contamination, implementing robust detection and depyrogenation protocols, and adhering to strict aseptic techniques, researchers can mitigate the risks associated with these invisible saboteurs. A proactive and systematic approach to this compound control is not merely a matter of good laboratory practice; it is a fundamental requirement for ensuring the validity, reproducibility, and safety of scientific and pharmaceutical endeavors.
References
- 1. acciusa.com [acciusa.com]
- 2. This compound: An Insidious Cell Culture Contaminant | FUJIFILM Wako [wakopyrostar.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture FAQs: Bacterial this compound Contamination [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Depyrogenation Validation [criver.com.sg]
- 7. corning.com [corning.com]
- 8. genscript.com [genscript.com]
- 9. corning.com [corning.com]
- 10. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Does Purified Water have to be tested for Endotoxins? - ECA Academy [gmp-compliance.org]
- 13. animalab.eu [animalab.eu]
- 14. Fetal Bovine Serum - low & very low this compound level [seamlessbio.de]
- 15. cellsciences.com [cellsciences.com]
- 16. Limulus Amebocyte Lysate Test Using Chromogenic Methods Of this compound Detection [bioprocessonline.com]
- 17. frederick.cancer.gov [frederick.cancer.gov]
- 18. Detection and quantitative evaluation of this compound contamination in nanoparticle formulations by LAL-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Quantitation, Removal, and Detection | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. acciusa.com [acciusa.com]
- 21. SOP for Validation of Oven for Depyrogenation | Pharmaguideline [pharmaguideline.com]
The Vicious Grip of Sepsis: Unraveling the Role of Lipid A in Endotoxin Toxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Executive Summary
Sepsis remains a formidable challenge in modern medicine, with its rapid progression and high mortality rates demanding a deeper understanding of its molecular underpinnings. At the heart of sepsis induced by Gram-negative bacteria lies endotoxin, a potent inflammatory molecule where the lipid A moiety serves as the primary toxic determinant. This whitepaper provides a comprehensive technical overview of the critical role of lipid A in this compound toxicity. We delve into the intricate structural variations of lipid A across different bacterial species and their profound impact on the host immune response. The document elucidates the precise molecular mechanisms of lipid A recognition by the Toll-like receptor 4 (TLR4) complex and the subsequent activation of divergent downstream signaling pathways—MyD88-dependent and TRIF-dependent—that orchestrate the inflammatory cascade. Furthermore, we present detailed experimental protocols for key assays used to study this compound activity and provide a curated summary of quantitative data on lipid A's biological effects. Finally, we explore current and emerging therapeutic strategies aimed at neutralizing lipid A's devastating effects, offering a forward-looking perspective for the development of novel anti-sepsis therapies. This guide is intended to be an essential resource for researchers, clinicians, and industry professionals dedicated to combating the threat of this compound-driven diseases.
The Architecture of a Toxin: The Structure of Lipid A
Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. While the polysaccharide components of LPS are highly variable and contribute to the antigenic diversity of bacteria, the lipid A moiety is a relatively conserved structure responsible for the molecule's potent endotoxic activity.
The canonical structure of the most potent form of lipid A, found in Escherichia coli, consists of a bisphosphorylated β(1→6)-linked diglucosamine backbone. This backbone is typically acylated with six fatty acid chains. Four primary (R)-3-hydroxyacyl chains are directly attached to the glucosamine (B1671600) units, and two secondary acyl chains are esterified to the hydroxyl groups of two of the primary fatty acids.
However, significant structural diversity exists in the lipid A molecule across different bacterial species, and even within the same species grown under different environmental conditions. These variations, which include the number and length of acyl chains, the degree of phosphorylation, and the nature of the sugar backbone, have a profound impact on the biological activity of lipid A, ranging from potent TLR4 agonism to antagonism.
For instance, the lipid A of Yersinia pestis, the causative agent of plague, undergoes temperature-dependent modification. At the ambient temperature of its flea vector (27°C), it produces a hexa-acylated lipid A that is a potent activator of the immune system. However, at the host's body temperature (37°C), it synthesizes a tetra-acylated version that is poorly recognized by human TLR4, a mechanism of immune evasion. In contrast, the lipid A of the gut commensal Bacteroides fragilis is penta-acylated and monophosphorylated, rendering it significantly less immunostimulatory and even capable of antagonizing the effects of more potent lipid A species.
Table 1: Structural Variations of Lipid A and Their Biological Activity
| Bacterial Species | Acylation Pattern | Phosphorylation | Biological Activity on Human TLR4 | Reference(s) |
| Escherichia coli | Hexa-acylated | Bisphosphorylated | Strong Agonist | |
| Yersinia pestis (37°C) | Tetra-acylated | Bisphosphorylated | Weak Agonist/Antagonist | |
| Yersinia pestis (27°C) | Hexa-acylated | Bisphosphorylated | Strong Agonist | |
| Bacteroides fragilis | Penta-acylated | Monophosphorylated | Very Weak Agonist/Antagonist | |
| Porphyromonas gingivalis | Penta-acylated | Monophosphorylated | Weak Agonist | |
| Salmonella minnesota | Hepta-acylated | Bisphosphorylated | Strong Agonist |
The Molecular Handshake: Recognition of Lipid A by the Innate Immune System
The toxicity of lipid A is initiated by its recognition by a specific receptor complex on the surface of innate immune cells, primarily macrophages and dendritic cells. This recognition process is a multi-step cascade involving several key proteins.
Initially, Lipopolysaccharide-Binding Protein (LBP), an acute-phase protein present in the serum, binds to the lipid A portion of LPS aggregates shed from bacteria. LBP then facilitates the transfer of monomeric LPS to CD14, a glycosylphosphatidylinositol (GPI)-anchored protein on the surface of myeloid cells. CD14, in turn, presents the lipid A molecule to the ultimate receptor, a complex of Toll-like receptor 4 (TLR4) and its co-receptor, Myeloid Differentiation factor 2 (MD-2).
The binding of lipid A to a hydrophobic pocket within MD-2 induces a conformational change in the TLR4-MD-2 complex, triggering its dimerization. This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules into close proximity, initiating the downstream signaling cascades.
Caption: Lipid A recognition and transfer pathway.
Sounding the Alarm: Intracellular Signaling Cascades
The dimerization of the TLR4 complex upon lipid A binding initiates a bifurcation of intracellular signaling, leading to the activation of two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
The MyD88-Dependent Pathway: A Rapid Inflammatory Response
The MyD88-dependent pathway is initiated at the plasma membrane and is responsible for the early and robust production of pro-inflammatory cytokines. The dimerized TLR4 TIR domains recruit the adaptor protein TIRAP (TIR domain-containing adapter protein), which in turn recruits MyD88 (Myeloid differentiation primary response 88).
MyD88 then associates with the IRAK (Interleukin-1 Receptor-Associated Kinase) family of proteins, specifically IRAK4 and IRAK1. This leads to the phosphorylation and activation of TRAF6 (TNF receptor-associated factor 6), which subsequently activates the TAK1 (transforming growth factor-β-activated kinase 1) complex. TAK1, in turn, activates two major downstream cascades:
-
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: Activation of the IKK (IκB kinase) complex leads to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding for TNF-α, IL-6, and IL-1β.
-
The MAPK (Mitogen-Activated Protein Kinase) pathway: TAK1 also activates the MAPK cascades, including JNK, p38, and ERK, leading to the activation of the transcription factor AP-1 (Activator protein 1), which further contributes to the expression of inflammatory genes.
Caption: The MyD88-dependent signaling cascade.
The TRIF-Dependent Pathway: A Delayed Antiviral and Inflammatory Response
Following its activation at the cell surface, the TLR4 complex can be internalized into endosomes. From this intracellular compartment, it initiates the TRIF-dependent signaling pathway, which is characterized by a delayed kinetic and is crucial for the production of type I interferons (IFN-α/β) and the late phase of NF-κB activation.
Within the endosome, the TLR4 TIR domains recruit the adaptor protein TRAM (TRIF-related adaptor molecule), which in turn recruits TRIF (TIR-domain-containing adapter-inducing interferon-β). TRIF serves as a platform for the assembly of a distinct signaling complex.
-
Activation of IRF3 (Interferon Regulatory Factor 3): TRIF recruits the kinases TBK1 (TANK-binding kinase 1) and IKKε, which phosphorylate and activate the transcription factor IRF3. Activated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the IFN-β gene. Secreted IFN-β can then act in an autocrine or paracrine manner to induce the expression of a wide range of interferon-stimulated genes (ISGs), which have antiviral and immunomodulatory functions.
-
Late-phase NF-κB activation: TRIF can also recruit TRAF6 and RIPK1 (receptor-interacting protein kinase 1) to activate the TAK1 and IKK complexes, leading to a delayed but sustained activation of NF-κB. This contributes to the prolonged inflammatory response.
Caption: The TRIF-dependent signaling cascade.
The Aftermath: Pathophysiology of this compound Toxicity and Sepsis
The massive and uncontrolled release of pro-inflammatory cytokines and other mediators, often termed a "cytokine storm," triggered by the systemic presence of lipid A is the primary driver of the pathophysiology of septic shock.
Key Pathophysiological Events:
-
Systemic Inflammation: High levels of TNF-α and IL-1β lead to widespread activation of endothelial cells, increased expression of adhesion molecules, and enhanced vascular permeability.
-
Coagulation Abnormalities: The inflammatory response activates the coagulation cascade, leading to the formation of microthrombi in small blood vessels. This disseminated intravascular coagulation (DIC) consumes clotting factors, leading to a paradoxical risk of bleeding.
-
Cardiovascular Dysfunction: Pro-inflammatory cytokines can directly suppress myocardial contractility. Widespread vasodilation, driven by nitric oxide production, and capillary leakage lead to a profound drop in blood pressure (hypotension) and reduced tissue perfusion.
-
Organ Dysfunction: The combination of hypotension, microthrombosis, and direct cellular injury leads to multiple organ dysfunction syndrome (MODS), affecting the lungs (Acute Respiratory Distress Syndrome - ARDS), kidneys (Acute Kidney Injury - AKI), liver, and central nervous system.
Table 2: Quantitative Data on Lipid A-Induced Biological Responses
| Parameter | Agonist | Concentration/Dose | Response | Cell Type/Model | Reference(s) |
| Binding Affinity (Kd) | E. coli LPS | - | ~2.3 µM (to MD-2) | Surface Plasmon Resonance | |
| E. coli Lipid A | - | ~3 nM (to TLR4-MD-2) | Cell-based binding assay | ||
| Lipid IVa | - | ~10 nM (to human TLR4-MD-2) | Cell-based binding assay | ||
| Cytokine Induction | E. coli LPS | 10 ng/mL | ~2000 pg/mL TNF-α | Murine Macrophages (RAW 264.7) | |
| E. coli LPS | 1000 ng/mL | High TNF-α & IL-6 induction | Murine Macrophages (J774A.1) | ||
| Y. pestis Lipid A (27°C) | 100 ng/mL | Higher TNF-α induction | Human & Murine Macrophages | ||
| Y. pestis Lipid A (37°C) | 100 ng/mL | Lower TNF-α induction | Human & Murine Macrophages | ||
| In Vivo Toxicity (LD50) | E. coli LPS | ~10 mg/kg | Lethality | C57Bl/6 Mice (intraperitoneal) | |
| E. coli | 1x10^6 cells | Lethality | BALB/c Mice (intraperitoneal) |
In the Trenches: Experimental Protocols for Studying Lipid A Toxicity
The study of lipid A and its role in this compound toxicity relies on a set of well-established experimental protocols. Below are methodologies for three key experimental approaches.
Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is a highly sensitive method for the detection and quantification of this compound. It utilizes the coagulogen-based clotting cascade found in the amebocytes of the horseshoe crab, Limulus polyphemus, which is triggered by the presence of lipid A.
Principle: The assay is based on a series of enzymatic reactions initiated by this compound. This cascade culminates in the cleavage of a coagulogen protein into coagulin, which forms a gel clot. The rate of gel formation or the development of color or turbidity in chromogenic and turbidimetric variations of the assay is proportional to the this compound concentration.
Detailed Methodology (Gel-Clot Method):
-
Reagent Preparation:
-
Reconstitute the LAL reagent with LAL Reagent Water (LRW) according to the manufacturer's instructions. The reconstituted lysate can be stored at 2-8°C for up to 24 hours or frozen for longer periods.
-
Reconstitute a Control Standard this compound (CSE) with LRW to a known concentration (e.g., 1 EU/mL) by vortexing for at least 15 minutes.
-
-
Standard Curve Preparation:
-
Prepare a series of two-fold dilutions of the CSE in LRW to bracket the labeled sensitivity of the LAL reagent (e.g., 0.5, 0.25, 0.125, 0.06 EU/mL for a lysate with 0.125 EU/mL sensitivity).
-
-
Sample Preparation:
-
Dilute the test sample as necessary with LRW to ensure the this compound concentration falls within the range of the standard curve and to overcome any potential inhibition or enhancement from the sample matrix.
-
-
Assay Procedure:
-
In pyrogen-free glass tubes (10 x 75 mm), add 0.1 mL of each standard dilution, sample dilution, and a negative control (LRW).
-
Beginning with the negative control and moving to the highest concentration, add 0.1 mL of the reconstituted LAL reagent to each tube.
-
Immediately after adding the lysate, gently mix the contents of each tube and place them in a non-circulating 37°C ± 1°C water bath or dry heat block.
-
Incubate the tubes undisturbed for exactly 60 minutes.
-
-
Reading and Interpretation:
-
After incubation, carefully remove each tube and invert it 180° in a single, smooth motion.
-
A positive result is indicated by the formation of a firm gel that remains intact at the bottom of the tube. A negative result is indicated by the absence of a solid clot.
-
The this compound concentration in the sample is determined by the lowest concentration of the standard that forms a firm gel (the endpoint). The sample concentration is then calculated based on its dilution factor.
-
TLR4 Activation Assay using HEK-Blue™ Cells
HEK-Blue™-hTLR4 cells are a reporter cell line engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. This system allows for the quantification of TLR4 activation by measuring SEAP activity.
Principle: Activation of the TLR4 pathway in these cells leads to the activation of NF-κB, which drives the expression and secretion of SEAP. The amount of SEAP in the culture supernatant is proportional to the level of TLR4 activation and can be quantified using a colorimetric substrate.
Detailed Methodology:
-
Cell Culture:
-
Maintain HEK-Blue™-hTLR4 cells in DMEM supplemented with 10% heat-inactivated fetal calf serum, selection antibiotics, and Normocin™ at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure (Day 1):
-
Add 20 µL of each test sample, a positive control (e.g., 100 ng/mL E. coli LPS), and a negative control (sterile, this compound-free water) to the wells of a flat-bottom 96-well plate.
-
Harvest the HEK-Blue™-hTLR4 cells, wash with PBS, and resuspend them in HEK-Blue™ Detection medium to a concentration of approximately 1.4 x 10^5 cells/mL.
-
Immediately add 180 µL of the cell suspension (~25,000 cells) to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
-
Reading and Interpretation (Day 2):
-
For qualitative results, the development of a blue color in the wells can be observed visually.
-
For quantitative results, measure the absorbance of the culture supernatant at 620-655 nm using a spectrophotometer.
-
The level of SEAP activity, and thus TLR4 activation, is directly proportional to the absorbance reading.
-
Animal Model of Endotoxic Shock
Inducing endotoxic shock in mice is a common in vivo model to study the systemic effects of lipid A and to evaluate potential therapeutic interventions.
Principle: Intraperitoneal or intravenous injection of a lethal or sublethal dose of LPS or lipid A mimics the systemic exposure to this compound during Gram-negative sepsis, leading to a robust inflammatory response, organ damage, and, at high doses, lethality.
Detailed Methodology (Intraperitoneal Injection):
-
Animal Selection:
-
Use a specific strain of mice (e.g., C57BL/6 or BALB/c), typically 6-10 weeks of age. House the animals under specific pathogen-free conditions.
-
-
Reagent Preparation:
-
Prepare a working solution of E. coli LPS or purified lipid A in sterile, pyrogen-free saline. A typical dose to induce lethal shock in C57BL/6 mice is around 10 mg/kg body weight. For sublethal inflammation, lower doses are used.
-
-
Injection Procedure:
-
Weigh each mouse to calculate the precise volume of the LPS solution to be injected.
-
Restrain the mouse and administer the LPS solution via intraperitoneal injection using a 30G needle.
-
-
Monitoring:
-
Monitor the mice for signs of endotoxemia, which can include lethargy, piloerection, huddling, and hypothermia.
-
For survival studies, monitor the mice for a period of up to 7 days, recording the time of death.
-
For mechanistic studies, animals can be euthanized at specific time points post-injection. Blood can be collected for cytokine analysis (e.g., ELISA for TNF-α, IL-6), and organs (e.g., liver, lungs, kidneys) can be harvested for histological analysis or gene expression studies.
-
Counter-Offensives: Therapeutic Strategies Targeting Lipid A
The central role of lipid A in initiating the septic cascade makes it an attractive target for therapeutic intervention. Strategies generally fall into two categories: antagonism of TLR4 signaling and direct neutralization of lipid A.
TLR4 Antagonism:
The development of molecules that can bind to the TLR4-MD-2 complex without triggering the downstream signaling cascade has been a major focus of drug development. These antagonists act by competitively inhibiting the binding of agonistic lipid A.
-
Eritoran (E5564): A synthetic analog of the lipid A from Rhodobacter sphaeroides, Eritoran was one of the most promising TLR4 antagonists. It binds to the MD-2 pocket and prevents the dimerization of the TLR4 complex. Despite showing promise in preclinical studies, it failed to demonstrate a significant survival benefit in a large Phase 3 clinical trial (ACCESS).
-
Lipid IVa: A biosynthetic precursor of lipid A, lipid IVa acts as a TLR4 antagonist in human cells but as an agonist in murine cells. This species-specific activity has made it a valuable tool for research but has limited its therapeutic development.
Lipid A Neutralization:
Another approach is to develop agents that can directly bind to and neutralize lipid A in the bloodstream before it can interact with the TLR4 complex.
-
Recombinant LBP and CD14: While these proteins are part of the natural recognition process, at high concentrations, they can also act to sequester lipid A.
-
Antimicrobial Peptides: Certain cationic antimicrobial peptides have been shown to bind to the negatively charged phosphate (B84403) groups of lipid A, neutralizing its activity.
-
High-Density Lipoprotein (HDL): HDL has been shown to bind and neutralize LPS, and low HDL levels are associated with poor outcomes in sepsis. Therapeutic strategies aimed at increasing HDL levels are being explored.
The Path Forward: Future Directions in Lipid A Research and Drug Development
Despite setbacks in clinical trials, targeting the lipid A-TLR4 axis remains a viable and important strategy in the fight against sepsis. Future research will likely focus on:
-
Personalized Medicine: Sepsis is a heterogeneous syndrome. Identifying patient populations that are most likely to benefit from TLR4-targeted therapies through the use of biomarkers will be crucial for the success of future clinical trials.
-
Combination Therapies: Combining TLR4 antagonists or lipid A neutralizing agents with other therapies, such as antibiotics and immunomodulatory drugs, may provide a synergistic effect.
-
Targeting Downstream Pathways: Developing inhibitors for key downstream signaling molecules, such as IRAKs or TAK1, offers an alternative approach to modulating the inflammatory response.
-
Harnessing Lipid A Analogs as Adjuvants: Modified, less toxic forms of lipid A, such as Monophosphoryl Lipid A (MPL), are already successfully used as vaccine adjuvants to safely stimulate the innate immune system. Further research into novel synthetic lipid A analogs could lead to the development of even more effective and safer adjuvants.
endotoxin and the innate immune response
An In-depth Technical Guide to Endotoxin and the Innate Immune Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a potent pyrogen, is the major lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria.[1][2][3][4] It is a classic example of a Pathogen-Associated Molecular Pattern (PAMP), a molecule conserved across many pathogens that is recognized by the innate immune system.[5] The release of this compound from bacteria, either during infection or upon bacterial lysis, triggers a powerful innate immune response.[5][6] While this response is crucial for clearing infections, an excessive or dysregulated reaction can lead to severe pathologies such as septic shock, a life-threatening condition characterized by systemic inflammation and multiple organ failure.[2][4][7][8][9][10] Understanding the intricate mechanisms of this compound recognition and signaling is therefore of paramount importance for the development of therapeutics targeting infectious and inflammatory diseases.
Structurally, LPS is an amphiphilic molecule composed of three distinct domains:
-
Lipid A : The innermost component, which anchors the LPS molecule into the bacterial outer membrane.[1][3] It is a highly conserved glucosamine-based phospholipid and is responsible for the vast majority of the endotoxic activity of LPS.[1][2][3][11]
-
Core Oligosaccharide : A short chain of sugars that links Lipid A to the O-antigen.
-
O-Antigen : An outer polysaccharide chain composed of repeating glycan units. This domain is highly variable among different bacterial strains and is the primary determinant of serological specificity.[2][4]
This guide provides a detailed overview of the molecular and cellular events that constitute the innate immune response to this compound, from initial recognition to the activation of downstream signaling cascades. It includes quantitative data on cellular responses, detailed experimental protocols for key assays, and visual diagrams of the critical pathways involved.
The Innate Immune Recognition of this compound
The detection of this compound in the bloodstream and tissues is a multi-step process orchestrated by several key proteins that capture and present LPS to its signaling receptor.
Key Proteins in this compound Recognition
-
LPS-Binding Protein (LBP) : An acute-phase soluble plasma protein that binds with high affinity to the Lipid A portion of LPS aggregates or micelles.[12][13][14][15] LBP acts as a catalyst, extracting LPS monomers and facilitating their transfer to the CD14 receptor.[12][15][16]
-
CD14 : A protein expressed as a glycosylphosphatidylinositol (GPI)-anchored receptor on the surface of myeloid cells (like macrophages and monocytes) and also found in a soluble form (sCD14) in the plasma.[12][14] CD14 receives the LPS monomer from LBP and presents it to the TLR4-MD-2 receptor complex.[3][12][17][18]
-
Myeloid Differentiation factor 2 (MD-2) : A small, secreted glycoprotein (B1211001) that forms a stable, non-covalent complex with the extracellular domain of Toll-like Receptor 4 (TLR4).[19][20][21][22][23][24] MD-2 is essential for LPS recognition, as it contains a deep hydrophobic pocket that directly binds the acyl chains of Lipid A.[19][20][21] This binding event is the critical trigger for TLR4 activation.[19]
-
Toll-like Receptor 4 (TLR4) : A transmembrane pattern recognition receptor (PRR) that is the central signaling component of the this compound recognition system.[7][22][25] TLR4 itself does not bind LPS directly with high affinity; its ability to respond to this compound is entirely dependent on its association with MD-2.[19][21][22][23]
The initial recognition cascade begins with LBP binding to LPS and transferring it to CD14. This complex then loads LPS onto the TLR4-MD-2 heterodimer, inducing a conformational change that triggers the dimerization of two TLR4-MD-2-LPS complexes. This dimerization event brings the intracellular Toll/Interleukin-1 Receptor (TIR) domains of the TLR4 molecules into close proximity, initiating the downstream signaling cascade.[20][25][26][27]
TLR4 Signaling Pathways
Upon dimerization, the TLR4 complex initiates two distinct downstream signaling pathways from different cellular locations: the MyD88-dependent pathway, which originates from the plasma membrane, and the TRIF-dependent pathway, which is activated following receptor internalization into endosomes.[13][28] TLR4 is unique among Toll-like receptors in its ability to utilize all four major TIR-domain-containing adaptor proteins: MyD88, TIRAP (Mal), TRIF, and TRAM.[28]
MyD88-Dependent Pathway
This pathway is responsible for the rapid, early-phase activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[25][29][30]
-
Adaptor Recruitment : The activated TLR4 dimer at the cell surface recruits the adaptor proteins TIRAP (TIR domain-containing adaptor protein) and MyD88 (Myeloid differentiation primary response 88).[22][31]
-
IRAK Complex Formation : MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[31]
-
TRAF6 Activation : The activated IRAK complex then interacts with and activates TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase.[22][31]
-
TAK1 Activation : TRAF6 catalyzes the activation of the TAK1 (transforming growth factor-β-activated kinase 1) complex.[22]
-
NF-κB and MAPK Activation : TAK1, in turn, phosphorylates and activates two key downstream targets:
-
Gene Transcription : Nuclear NF-κB and activated MAPKs drive the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[5][33]
TRIF-Dependent (MyD88-Independent) Pathway
This pathway is initiated after the TLR4 complex is internalized from the plasma membrane into endosomes.[13][26] It is critical for the production of type I interferons (IFN-α/β) and the late-phase activation of NF-κB.[25][28][29]
-
Adaptor Recruitment : Within the endosome, the internalized TLR4 complex recruits a different set of adaptor proteins: TRAM (TRIF-related adaptor molecule) and TRIF (TIR-domain-containing adapter-inducing interferon-β).[22][25][28]
-
TRAF3 and Kinase Activation : TRIF recruits TRAF3, which leads to the activation of the kinases TBK1 (TANK-binding kinase 1) and IKKε.[31]
-
IRF3 Activation : TBK1/IKKε phosphorylate the transcription factor IRF3 (interferon regulatory factor 3), causing it to dimerize and translocate to the nucleus.[30][31]
-
Gene Transcription : Nuclear IRF3 drives the transcription of the IFN-β gene and other IFN-inducible genes, such as the chemokine CXCL10 (IP-10).[13]
-
Late NF-κB Activation : The TRIF pathway can also lead to a delayed activation of NF-κB through interaction with the kinase RIPK1.[28]
Quantitative Analysis of this compound Response
The cellular response to this compound is exquisitely sensitive, with immune cells capable of detecting picomolar concentrations.[27] The magnitude of the response, including the profile of cytokines produced, can vary based on the concentration of LPS and the cell type involved.
| Parameter | Value | Context / Effect | Reference |
| LPS Concentration | 0.1 ng/mL | Strong activation of NF-κB in transfected cell lines expressing TLR4 and MD-2. | [19] |
| LPS Dose (in vivo) | 0.01 mg/kg (intratracheal) | Onset of NF-κB activation and neutrophilic influx in rat lungs. | [33] |
| This compound Activity | High (unspecified) | Associated with septic shock in 5-7 million patients annually worldwide. | [7][8][9] |
| This compound Contamination | < 1 EU/mL | Typical guaranteed limit for commercial recombinant proteins produced in E. coli. | [34] |
EU = this compound Unit. 1 EU is approximately equivalent to 100 pg of E. coli LPS.
Pro-inflammatory Cytokines Induced by this compound
The activation of the TLR4 pathway culminates in the production of a host of potent pro-inflammatory cytokines that orchestrate the immune response. An overzealous production of these mediators can lead to a "cytokine storm," which is a hallmark of septic shock.[35]
| Cytokine | Primary Producing Cells | Key Functions in this compound Response |
| Tumor Necrosis Factor-α (TNF-α) | Macrophages, Monocytes | Induces fever, apoptosis, and systemic inflammation; activates other immune cells.[5][35] |
| Interleukin-1β (IL-1β) | Macrophages, Monocytes | Potent pyrogen; increases expression of adhesion molecules on endothelial cells; activates lymphocytes.[5][35] |
| Interleukin-6 (IL-6) | Macrophages, T-cells, Endothelial cells | Stimulates acute-phase protein production in the liver; promotes B-cell differentiation.[5][36] |
| Interleukin-8 (IL-8 / CXCL8) | Macrophages, Endothelial cells | Potent chemoattractant for neutrophils, recruiting them to the site of infection.[37] |
| Interferon-β (IFN-β) | Macrophages, Dendritic cells | Primarily induced via the TRIF pathway; has antiviral properties and modulates the adaptive immune response.[13][38] |
Key Experimental Methodologies
Studying the effects of this compound requires robust and sensitive assays to quantify both the this compound itself and the downstream cellular responses.
Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is the standard method for detecting and quantifying bacterial endotoxins. It utilizes a clotting cascade present in the amebocytes (blood cells) of the horseshoe crab, Limulus polyphemus, which is triggered by minute quantities of LPS.
Principle: The assay is based on a proteolytic cascade. This compound activates Factor C, which in turn activates Factor B. Activated Factor B then activates a proclotting enzyme, which cleaves a substrate (coagulogen in the gel-clot method, or a chromogenic/fluorogenic substrate in quantitative methods) to produce a detectable signal.
Detailed Protocol (Chromogenic Method):
-
Sample Preparation:
-
All materials (pipette tips, tubes, plates) must be pyrogen-free.
-
Reconstitute LAL reagent, LPS standard, and chromogenic substrate according to manufacturer's instructions using LAL Reagent Water (LRW).
-
Prepare a standard curve of known LPS concentrations (e.g., 0.005 to 50 EU/mL) by serial dilution of the LPS standard in LRW.
-
Prepare test samples, diluting as necessary in LRW to fall within the range of the standard curve and to overcome potential product inhibition.
-
-
Assay Procedure:
-
Add 50 µL of standards, samples, and negative controls (LRW) to individual wells of a pyrogen-free 96-well plate.
-
Pre-incubate the plate at 37°C for a time specified by the kit manufacturer (typically 5-10 minutes).
-
Add 50 µL of reconstituted LAL reagent to each well. Mix gently.
-
Incubate at 37°C for a specific time (e.g., 10-20 minutes).
-
Add 100 µL of reconstituted chromogenic substrate solution to each well.
-
Incubate at 37°C for a short period (e.g., 6-10 minutes).
-
Add 50 µL of a stop reagent (e.g., 25% acetic acid) to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their corresponding LPS concentrations on a log-log scale.
-
Determine the this compound concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a widely used plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is the gold standard for measuring cytokine levels in cell culture supernatants, plasma, or serum following this compound stimulation.
Principle (Sandwich ELISA): A capture antibody specific for the cytokine of interest is immobilized on the surface of a microplate well. The sample is added, and the cytokine binds to the capture antibody. After washing, a second, detection antibody (also specific for the cytokine but binding a different epitope) is added. This detection antibody is conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). After another wash, a substrate for the enzyme is added, which is converted into a colored product. The intensity of the color is proportional to the amount of cytokine present.
Detailed Protocol (Sandwich ELISA for TNF-α):
-
Plate Coating:
-
Dilute the capture antibody (anti-TNF-α) in coating buffer.
-
Add 100 µL to each well of a 96-well high-binding microplate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for at least 1 hour at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve of recombinant TNF-α by serial dilution in Assay Diluent.
-
Wash the plate 3 times.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of diluted, enzyme-conjugated detection antibody (e.g., biotinylated anti-TNF-α followed by streptavidin-HRP) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate 5 times, with a 30-second soak during each wash.
-
Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.
-
Add 50 µL of Stop Solution (e.g., 1M H₂SO₄) to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
-
Conclusion and Implications for Drug Development
The innate immune response to this compound is a double-edged sword: essential for defense against Gram-negative bacteria but also a primary driver of the devastating pathophysiology of septic shock.[7][39] The detailed molecular understanding of the TLR4 signaling pathway has opened numerous avenues for therapeutic intervention.
Potential Drug Targets Include:
-
LPS Sequestrants: Molecules that bind and neutralize circulating this compound.
-
LBP/CD14 Antagonists: Agents that block the initial transfer of LPS to the receptor complex.
-
TLR4/MD-2 Antagonists: Small molecules or antibodies that prevent LPS from binding to MD-2 or block TLR4 dimerization.[26]
-
Downstream Signaling Inhibitors: Inhibitors targeting key kinases like IRAK4, TAK1, or TBK1 to modulate the inflammatory output.
A deep and technical understanding of these pathways, supported by robust quantitative and functional assays, is critical for professionals in drug development aiming to create novel therapies for sepsis, inflammatory disorders, and as adjuvants for vaccines.[40] The continued exploration of the this compound response will undoubtedly yield new strategies to harness its beneficial effects while mitigating its destructive potential.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 3. Our current understanding of endotoxins - All about toxins [allabouttoxins.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Definition, Origin & Examples - Lesson | Study.com [study.com]
- 7. The role of this compound in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of this compound in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectraldx.com [spectraldx.com]
- 11. Bacterial this compound-lipopolysaccharide role in inflammatory diseases: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Function of lipopolysaccharide (LPS)-binding protein (LBP) and CD14, the receptor for LPS/LBP complexes: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 14. Recognition of lipopolysaccharide pattern by TLR4 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide binding protein and soluble CD14 catalyze exchange of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide (LPS)-binding protein stimulates CD14-dependent Toll-like receptor 4 internalization and LPS-induced TBK1–IKKϵ–IRF3 axis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lipopolysaccharide binding protein and CD14 interaction induces tumor necrosis factor-alpha generation and neutrophil sequestration in lungs after intratracheal this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MD-2, a Molecule that Confers Lipopolysaccharide Responsiveness on Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The structural basis of lipopolysaccharide recognition by the TLR4-MD-2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Essential role of MD-2 in LPS responsiveness and TLR4 distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Role of Toll-Like Receptor 4 in Infectious and Noninfectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of MD-2 in TLR2- and TLR4-mediated recognition of Gram-negative and Gram-positive bacteria and activation of chemokine genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. droracle.ai [droracle.ai]
- 26. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways [frontiersin.org]
- 28. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 29. Both TRIF-Dependent and MyD88-dependent Signaling Contributes to Host Defense Against Pulmonary Klebsiella infection - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Differential NF-kappaB activation after intratracheal this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Exotoxins and endotoxins: Inducers of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Innate Immune Programing by this compound and Its Pathological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 37. ahajournals.org [ahajournals.org]
- 38. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 39. The role of in the pathophysiology of acute graft versus host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. pnas.org [pnas.org]
The Unmasking of a Hidden Foe: A Technical History of Endotoxin Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of microbiology and immunology, few molecules command as much attention and concern as endotoxin. A component of the outer membrane of Gram-negative bacteria, this lipopolysaccharide (LPS) is a potent pyrogen and a primary trigger of the inflammatory cascade that can lead to sepsis and septic shock.[1][2][3] For professionals in drug development and manufacturing, this compound represents a critical safety challenge, as even trace amounts in parenteral drugs or medical devices can elicit severe, life-threatening reactions.[2][4] This guide provides a detailed technical journey through the history of this compound research, from its initial discovery as a mysterious "putrid poison" to the modern understanding of its molecular structure and the intricate signaling pathways it commands. We will explore the key experiments, the development of pivotal detection methods, and the ongoing quest to control its effects.
Early Observations: From "Putrid Poison" to "this compound"
The story of this compound begins not in a pristine laboratory, but with observations of decomposition and disease. In the mid-19th century, scientists were grappling with the nature of substances that caused fever and sickness.
-
1856 - The "Putrid Poison": Danish physician Peter L. Panum was the first to systematically study the toxic substances found in putrid fluids.[1] Through a series of experiments, he characterized this "putrid poison" as a water-soluble, nonvolatile, and remarkably heat-resistant substance, distinguishing it from proteinaceous toxins.[1]
-
1870s - Fever Induction: Expanding on Panum's work, British scientist Sir John Burdon-Sanderson partially purified the toxic material and demonstrated that it could reliably induce fever in laboratory animals.[1] This was a crucial step in linking a specific substance to a key symptom of infection.
-
1892 - The Naming of "this compound": The term "this compound" was officially coined by German bacteriologist Richard Friedrich Johannes Pfeiffer.[5][6] While studying Vibrio cholerae, he observed a heat-stable toxin that was integral to the bacterial cell itself and was released upon the cell's death. He named it "this compound" (from the Greek endon, meaning "within") to differentiate it from the heat-sensitive "exotoxins" that bacteria actively secrete.[5][6] Around the same time, Eugenio Centanni successfully isolated this compound from various Gram-negative bacteria, noting its high heat stability and correctly suggesting it was not a protein.[1]
Biochemical Characterization: Unveiling the Lipopolysaccharide
For decades after its discovery, the precise chemical nature of this compound remained elusive. The breakthrough came in the mid-20th century with the development of effective purification techniques.
-
1933 - The "Glucido-Lipidic Antigen": Working at the Cantacuzene Institute, André Boivin and his colleagues Lydia and Ion Mesrobeanu were the first to biochemically characterize this compound.[7][8] Using a trichloroacetic acid extraction method, they identified it as a complex of a lipid and a polysaccharide, which Boivin termed the "glucido-lipidic antigen."[7]
-
1952 - A Definitive Purification Method: The field was revolutionized by the work of Otto Westphal and Otto Lüderitz, who developed the hot phenol-water extraction method.[1] This technique allowed for the isolation of highly purified, protein-free lipopolysaccharide (LPS), confirming its identity as the this compound.[1] This method remains a cornerstone of LPS research today.
Experimental Protocol 1: Hot Phenol-Water Extraction of LPS (Westphal Method)
This protocol outlines the classical method developed by Westphal and Lüderitz for isolating LPS from Gram-negative bacteria.
-
Bacterial Culture and Harvest: Grow Gram-negative bacteria in a suitable liquid culture medium to the desired cell density. Harvest the bacterial cells by centrifugation.
-
Washing: Wash the cell pellet multiple times with pyrogen-free saline or phosphate-buffered saline (PBS) to remove media components. Resuspend the final pellet in pyrogen-free water.
-
Lysis and Extraction: Heat the bacterial suspension to 68°C in a water bath. Add an equal volume of 90% phenol (B47542), also pre-heated to 68°C. Stir the mixture vigorously for 15-30 minutes while maintaining the temperature.
-
Phase Separation: Cool the mixture in an ice bath to approximately 10°C. This promotes the separation of the mixture into two phases. Centrifuge the cooled mixture to complete the separation. The upper aqueous phase contains the LPS, while the lower phenol phase contains proteins and lipids. The insoluble material, including cell debris, forms a layer at the interface.
-
Purification: Carefully collect the upper aqueous phase. To remove residual phenol, dialyze this fraction extensively against distilled water for several days.
-
Enzymatic Digestion (Optional): To remove contaminating nucleic acids and proteins, treat the dialyzed solution with RNase, DNase, and pronase.
-
Ultracentrifugation: Pellet the LPS from the solution by ultracentrifugation. The purified LPS can then be washed and lyophilized for storage.
A Serendipitous Discovery: The Limulus Amebocyte Lysate (LAL) Test
The need for a sensitive and reliable method for detecting this compound was paramount, especially for ensuring the safety of parenteral drugs. The existing method, the Rabbit Pyrogen Test, was slow, expensive, and not quantitative.[9] The solution came from an unlikely source: the blood of the horseshoe crab.
In the 1950s, Frederik Bang, an American medical researcher, observed that Gram-negative bacteria caused the blood of the horseshoe crab (Limulus polyphemus) to clot intravascularly.[10][11] Subsequent research by Bang and Jack Levin in the 1960s revealed that this clotting was an enzymatic cascade triggered specifically by this compound.[9][10] They found that the key components were located within the crab's blood cells, the amebocytes.[10][11] By lysing these cells, they created the Limulus Amebocyte Lysate (LAL) , the basis for a revolutionary new this compound detection assay.[9] The LAL test was officially approved by the FDA in 1977.[11]
Table 1: Comparison of Pyrogen/Endotoxin Detection Methods
| Feature | Rabbit Pyrogen Test (RPT) | LAL - Gel-Clot | LAL - Turbidimetric | LAL - Chromogenic | Recombinant Factor C (rFC) |
| Principle | In vivo; measures temperature increase in rabbits | In vitro; formation of a solid gel clot | In vitro; measures increase in turbidity over time | In vitro; cleavage of a chromogenic peptide | In vitro; fluorescence from cleavage of a synthetic substrate |
| Target | All pyrogens | This compound, (1,3)-β-D-glucan | This compound, (1.3)-β-D-glucan | This compound, (1,3)-β-D-glucan | This compound only |
| Sensitivity | ~0.5-1.0 ng/kg | ~0.03 EU/mL | ~0.001 EU/mL | ~0.005 EU/mL | ~0.005 EU/mL |
| Result Type | Qualitative (Pass/Fail) | Qualitative / Semi-Quantitative | Quantitative | Quantitative | Quantitative |
| Time to Result | > 3 hours | ~60 minutes | ~30-60 minutes | ~15-60 minutes | ~60-90 minutes |
| Animal Use | Yes | No (uses crab lysate) | No (uses crab lysate) | No (uses crab lysate) | No (recombinant protein) |
Data compiled from multiple sources.[9][11][12][13]
Experimental Protocol 2: The LAL Gel-Clot Assay
The gel-clot assay is the simplest LAL method and provides a qualitative or semi-quantitative result.[14]
-
Reagent Preparation: Reconstitute lyophilized LAL reagent with LAL Reagent Water (LRW) according to the manufacturer's instructions. Prepare a series of this compound standards by diluting a Control Standard this compound (CSE) with LRW.
-
Sample Preparation: Prepare the test sample, ensuring it is at the appropriate pH (6.0-8.0) and free of interfering substances. A positive product control (PPC), consisting of the sample spiked with a known amount of this compound, should be run in parallel.
-
Assay Procedure: In pyrogen-free glass test tubes, add 0.1 mL of the LAL reagent.[14] To separate tubes, add 0.1 mL of the negative control (LRW), each this compound standard, the test sample, and the PPC.[14]
-
Incubation: Gently mix the contents of each tube and place them in a non-circulating water bath or heating block at 37 ± 1°C. Incubate undisturbed for 60 ± 2 minutes.[14]
-
Reading the Result: After incubation, carefully remove each tube and slowly invert it 180°. A positive result is the formation of a solid gel that remains intact at the bottom of the tube.[14] A negative result is the absence of a solid gel; the contents will flow down the side of the tube.[14] The sensitivity of the assay is defined by the lowest concentration of the this compound standard that forms a firm gel.
The Host Response: Discovery of the TLR4 Receptor
While the LAL test provided a means to detect this compound, a fundamental question remained: how does the mammalian body recognize and respond to it? For decades, the identity of the specific cellular receptor for LPS was a mystery. The answer emerged from the field of innate immunity.
In 1998, through positional cloning, Bruce Beutler and his colleagues identified Toll-like receptor 4 (TLR4) as the central component of the LPS receptor.[5][15] This discovery, for which Beutler was a co-recipient of the 2011 Nobel Prize in Physiology or Medicine, was a watershed moment in immunology.[5] It established that the innate immune system uses a family of receptors to recognize conserved molecular patterns on microbes.
The recognition of LPS is a multi-step process. LPS released from bacteria first binds to Lipopolysaccharide-Binding Protein (LBP) in the serum.[16] This complex then transfers the LPS to the CD14 receptor on the surface of immune cells like macrophages.[16] CD14, in turn, presents the LPS to the final receptor complex, which consists of TLR4 and its co-receptor, Myeloid Differentiation factor 2 (MD-2).[5][16] This binding event triggers a conformational change in the TLR4 dimer, initiating intracellular signaling cascades that culminate in the production of inflammatory cytokines and the activation of the innate immune response.[5][17]
The Modern Era: Refinements and Future Directions
This compound research continues to evolve, driven by the need for improved safety, a deeper understanding of inflammatory diseases, and the development of novel therapeutics.
-
Recombinant Alternatives: To address the reliance on horseshoe crabs and improve batch-to-batch consistency, recombinant Factor C (rFC) assays have been developed.[4] These assays use a recombinant form of the first enzyme in the LAL cascade, produced in genetically modified organisms, offering a sustainable and animal-free alternative for this compound testing.[4]
-
Therapeutic Intervention: The detailed understanding of the TLR4 pathway has opened the door to new therapeutic strategies. The development of TLR4 antagonists aims to block the initial inflammatory trigger in conditions like sepsis and other inflammatory diseases.[18][19]
-
This compound Removal: For patients with endotoxemia, therapies aimed at removing LPS from the bloodstream are an area of active research. Extracorporeal hemoperfusion using cartridges containing polymyxin (B74138) B, an antibiotic that binds to the Lipid A portion of LPS, has been explored as a strategy to neutralize circulating this compound and mitigate the septic cascade.[3][20]
Conclusion
The journey of this compound research is a compelling narrative of scientific discovery, spanning from macroscopic observations of disease to the intricate details of molecular biology. The initial characterization of a heat-stable "poison" has evolved into a sophisticated understanding of a complex lipopolysaccharide, its detection by a sensitive enzymatic cascade, and its recognition by a specific innate immune receptor. This knowledge has been instrumental in ensuring the safety of modern medicines and continues to drive the development of new therapies for some of our most challenging inflammatory diseases. For scientists and drug development professionals, the history of this compound serves as a powerful reminder of the critical importance of vigilance, innovation, and a fundamental understanding of the host-pathogen interaction.
References
- 1. History of LPS Research | FUJIFILM Wako [wakopyrostar.com]
- 2. biomerieux.com [biomerieux.com]
- 3. karger.com [karger.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. André Boivin: A pioneer in this compound research and an amazing visionary during the birth of molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. horseshoecrab.org [horseshoecrab.org]
- 11. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 12. matresearch.com [matresearch.com]
- 13. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. Our current understanding of endotoxins - All about toxins [allabouttoxins.com]
- 17. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 18. Discovery and Development of Toll-Like Receptor 4 (TLR4) Antagonists: A New Paradigm for Treating Sepsis and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors | PLOS One [journals.plos.org]
- 20. This compound removal: history of a mission - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Endotoxin Interaction with Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endotoxins, primarily lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent immunostimulants that trigger a powerful innate immune response. Understanding the intricate interactions between endotoxins and immune cells is critical for research in sepsis, inflammation, and the development of immunomodulatory therapeutics and safe parenteral drugs. This technical guide provides a detailed overview of the core mechanisms of endotoxin recognition, the subsequent signaling cascades within immune cells, and key experimental protocols for studying these interactions. All quantitative data are summarized in structured tables, and complex biological and experimental processes are visualized using diagrams in the DOT language for clarity and reproducibility.
The this compound Recognition Complex: A Multi-Protein Assembly
The initial and critical step in the immune response to this compound is its recognition by a series of proteins that act in concert to deliver LPS to its signaling receptor.
1.1. Lipopolysaccharide Binding Protein (LBP): The Soluble Carrier
In the bloodstream, LPS is first bound by the soluble acute-phase protein, Lipopolysaccharide Binding Protein (LBP).[1][2] LBP acts as a carrier, extracting LPS monomers from bacterial membranes or aggregates and transferring them to the next component of the recognition complex, CD14.[3][4]
1.2. CD14: The High-Affinity Receptor and Transfer Protein
CD14 is a glycosylphosphatidylinositol (GPI)-anchored membrane protein found on the surface of myeloid cells, particularly monocytes and macrophages.[2][3][5] It can also exist in a soluble form (sCD14). CD14 possesses a high affinity for the LPS-LBP complex and plays a crucial role in transferring LPS to the ultimate signaling receptor complex, TLR4-MD-2.[1][3][4][6] The interaction between LPS and CD14 is a critical step for initiating a robust immune response, especially at low this compound concentrations.
1.3. Myeloid Differentiation Factor 2 (MD-2): The LPS Binding Co-receptor
MD-2 is a soluble protein that associates with the extracellular domain of Toll-like receptor 4 (TLR4).[3][7] MD-2 contains a hydrophobic pocket that directly binds the lipid A portion of LPS, which is the primary immunostimulatory component of the molecule.[7] This binding event is essential for the subsequent activation of TLR4.
1.4. Toll-Like Receptor 4 (TLR4): The Transmembrane Signaling Receptor
TLR4 is the transmembrane receptor that ultimately triggers the intracellular signaling cascade in response to LPS.[8] The binding of the LPS-MD-2 complex to TLR4 induces a conformational change in TLR4, leading to its dimerization and the initiation of downstream signaling pathways.[3][7][9]
Quantitative Data: Binding Affinities of this compound Recognition Components
The following table summarizes the reported dissociation constants (Kd) for the interactions between LPS and the key recognition proteins. Lower Kd values indicate higher binding affinity.
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
| LPS - CD14 | 8.7 µM | [10][11] |
| LPS - MD-2 | 2.3 µM | [10][11] |
| LPS - TLR4/MD-2 Complex | ~3 nM | [3] |
Intracellular Signaling Pathways: The MyD88 and TRIF Cascades
Upon activation, the TLR4 receptor complex initiates two principal downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent (or MyD88-independent) pathway. These pathways lead to the activation of distinct transcription factors and the expression of a wide array of inflammatory genes.
2.1. The MyD88-Dependent Pathway: Rapid Inflammatory Response
This pathway is initiated by the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the TIR domain of the activated TLR4 receptor.[12][13] MyD88 then recruits IRAK4, IRAK1, and TRAF6, leading to the activation of the IKK complex. The IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of the transcription factor NF-κB into the nucleus.[14] NF-κB activation results in the rapid transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[13][15]
2.2. The TRIF-Dependent Pathway: Delayed Response and Type I Interferon Production
Following TLR4 internalization into endosomes, the receptor complex can recruit a different set of adaptor proteins, TRIF and TRAM.[3][12][16] This initiates the TRIF-dependent pathway, which leads to the activation of the transcription factor IRF3 via the kinases TBK1 and IKKε.[10] Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFN-α and IFN-β).[12][13][15] This pathway also contributes to a delayed activation of NF-κB.[3][12]
Diagram: this compound Recognition and Signaling
Caption: this compound recognition and subsequent MyD88-dependent and TRIF-dependent signaling pathways.
Cellular Responses to this compound
The activation of these signaling pathways culminates in a variety of cellular responses, primarily aimed at combating the bacterial infection.
3.1. Cytokine and Chemokine Production
A hallmark of the this compound response is the robust production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). These cytokines orchestrate the inflammatory response by recruiting other immune cells, activating the endothelium, and inducing the acute-phase response. Chemokines are also produced to create a gradient that directs immune cell migration to the site of infection.
Quantitative Data: this compound-Induced Cytokine Production
The following table provides representative data on cytokine production by immune cells in response to LPS stimulation.
| Cell Type | LPS Concentration | Cytokine | Concentration (pg/mL) | Incubation Time (hours) | Reference |
| Human Monocytes | 10 ng/mL | TNF-α | Varies (significant increase) | 1-20 | [17][18] |
| Mouse Macrophages (RAW 264.7) | 100 ng/mL | IL-6 | ~1500-2000 | 18 | [1][2] |
| Mouse Peritoneal Macrophages | 100 ng/mL | IL-6 | ~4000-6000 | 4 | [19] |
| J774 Macrophages | ≥200 µg/mL | IL-6 | Significantly upregulated | Not specified | [20] |
| THP-1 Cells | 1 µg/mL | TNF-α | Varies | 4 | [21] |
3.2. Upregulation of Co-stimulatory Molecules and Antigen Presentation
This compound stimulation leads to the upregulation of co-stimulatory molecules like CD80 and CD86 on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells. This enhances their ability to activate T cells, thus bridging the innate and adaptive immune responses.
3.3. Production of Inflammatory Mediators
In addition to cytokines, immune cells produce other inflammatory mediators in response to this compound, including prostaglandins (B1171923) and nitric oxide, which contribute to vasodilation and have direct antimicrobial effects.
Experimental Protocols for Studying this compound-Immune Cell Interactions
A variety of well-established assays are available to quantify this compound levels and to study the cellular responses to this compound stimulation.
4.1. Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is the standard method for detecting and quantifying this compound.[22] It is based on the clotting cascade of amebocyte lysate from the horseshoe crab (Limulus polyphemus), which is triggered by this compound.[23][24]
Diagram: LAL Assay Workflow
Caption: General workflow for the Limulus Amebocyte Lysate (LAL) assay.
4.1.1. Gel-Clot Method (Qualitative)
-
Principle: This is the simplest LAL method and provides a qualitative (pass/fail) result. The formation of a solid gel-clot that can withstand inversion of the reaction tube indicates the presence of this compound at a concentration at or above the sensitivity of the lysate.[12][13][14]
-
Protocol:
-
Reconstitute the LAL reagent and Control Standard this compound (CSE) with LAL Reagent Water (LRW).
-
Prepare a series of CSE dilutions.
-
Add 0.1 mL of the sample, CSE dilutions, and LRW (negative control) to separate depyrogenated glass tubes.
-
Add 0.1 mL of the reconstituted LAL reagent to each tube.
-
Gently mix and incubate undisturbed in a 37°C water bath for 60 minutes.[4]
-
Carefully invert each tube 180°. A solid clot that remains at the bottom of the tube indicates a positive result.[25]
-
4.1.2. Turbidimetric Method (Quantitative)
-
Principle: This kinetic assay measures the increase in turbidity (cloudiness) as the gel-clot forms. The rate of turbidity development is proportional to the this compound concentration.[5][13]
-
Protocol:
-
Prepare a standard curve using CSE dilutions.
-
Add samples and standards to a 96-well microplate.
-
Add the kinetic turbidimetric LAL reagent to all wells.
-
Place the plate in an incubating microplate reader at 37°C.
-
The reader monitors the change in optical density over time. The time it takes for the absorbance to reach a predetermined level (onset time) is inversely proportional to the this compound concentration.[26][27]
-
4.1.3. Chromogenic Method (Quantitative)
-
Principle: This method utilizes a synthetic chromogenic substrate that is cleaved by the activated LAL enzyme cascade, releasing a yellow-colored product (p-nitroaniline). The intensity of the color is directly proportional to the this compound concentration.[9][13][28]
-
Protocol:
-
Prepare a standard curve using CSE dilutions.
-
Add samples and standards to a 96-well microplate.
-
Add the LAL reagent to all wells and incubate at 37°C.
-
Add the chromogenic substrate and continue the incubation.
-
Stop the reaction with an acid solution.
-
Read the absorbance at 405-410 nm using a microplate reader. The this compound concentration is determined from the standard curve.[8]
-
4.2. TLR4 Activation Assay using HEK-Blue™ Cells
-
Principle: HEK-Blue™ hTLR4 cells are a reporter cell line that stably expresses human TLR4, MD-2, and CD14.[29] They also contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR4 by this compound leads to NF-κB activation and subsequent SEAP secretion, which can be quantified colorimetrically.[16][30][31]
-
Protocol:
-
Plate HEK-Blue™ hTLR4 cells in a 96-well plate.
-
Add samples, positive controls (e.g., purified LPS), and negative controls to the wells.
-
Incubate the plate at 37°C and 5% CO2 for 16-24 hours.[16][30]
-
Collect the cell culture supernatant.
-
Add the supernatant to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Incubate at 37°C and measure the absorbance at 620-655 nm. The level of SEAP activity is proportional to the TLR4 activation.[30][31][32]
-
4.3. NF-κB Activation Assay
-
Principle: The translocation of NF-κB from the cytoplasm to the nucleus is a key event in this compound signaling. This can be visualized and quantified using immunofluorescence microscopy or flow cytometry.[33][34]
-
Protocol (Immunofluorescence):
-
Culture immune cells (e.g., monocytes, macrophages) on coverslips.
-
Stimulate the cells with this compound for a defined period (e.g., 30-60 minutes).
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for an NF-κB subunit (e.g., p65/RelA).
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NF-κB.
-
4.4. Cytokine Profiling by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of secreted cytokines in cell culture supernatants.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants from this compound-stimulated and control cells to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP).
-
Wash and add a TMB substrate. The HRP will catalyze a color change.
-
Stop the reaction with an acid and read the absorbance at 450 nm. The cytokine concentration is determined from a standard curve.
-
Conclusion
The interaction of this compound with immune cells is a complex and tightly regulated process that is fundamental to the innate immune response. A thorough understanding of the molecular recognition events, the intricate signaling pathways, and the resulting cellular responses is paramount for researchers in immunology, infectious diseases, and pharmacology. The experimental protocols detailed in this guide provide a robust framework for investigating these interactions, enabling the development of novel therapeutics and ensuring the safety of pharmaceutical products. The provided quantitative data and visual diagrams serve as valuable resources for experimental design and data interpretation in this critical area of research.
References
- 1. LPS Counter Regulates RNA Expression of Extracellular Proteases and Their Inhibitors in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipopolysaccharide Interaction with Cell Surface Toll-like Receptor 4-MD-2: Higher Affinity than That with MD-2 or CD14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frederick.cancer.gov [frederick.cancer.gov]
- 5. Intralaboratory Validation of a Kinetic Turbidimetric Assay Based on Limulus Amebocyte Lysate (LAL) for Assessing this compound Activity in Cow Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. umassmed.edu [umassmed.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. njlabs.com [njlabs.com]
- 10. Kinetics of binding of LPS to recombinant CD14, TLR4, and MD-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SOP for Lal Test by Gel Clot Method | Pharmaguideline [pharmaguideline.com]
- 13. LAL Assays | Lonza [bioscience.lonza.com]
- 14. Gel-Clot Limulus Amoebocyte Lysate Assay: A Method for Bacterial this compound Detection in Nanoparticle Formulations [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipopolysaccharide-induced tumor necrosis factor alpha production by human monocytes involves the raf-1/MEK1-MEK2/ERK1-ERK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Advanced glycation end products and lipopolysaccharides stimulate interleukin-6 secretion via the RAGE/TLR4-NF-κB-ROS pathways and resveratrol attenuates these inflammatory responses in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dynamic mRNA network profiles in macrophages challenged with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinetic-turbidimetric LAL Method for this compound Detection |PYROSTAR™ [wakopyrostar.com]
- 24. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 25. horseshoecrab.org [horseshoecrab.org]
- 26. youtube.com [youtube.com]
- 27. criver.com [criver.com]
- 28. scribd.com [scribd.com]
- 29. invivogen.com [invivogen.com]
- 30. 101.200.202.226 [101.200.202.226]
- 31. 101.200.202.226 [101.200.202.226]
- 32. Toll-like receptor 4 signaling: A common pathway for interactions between prooxidants and extracellular disulfide high mobility group box 1 (HMGB1) protein-coupled activation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources of Environmental Endotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxin, a potent pro-inflammatory lipopolysaccharide (LPS) derived from the outer membrane of Gram-negative bacteria, is a ubiquitous contaminant in the natural environment.[1][2] Its presence in air, water, soil, and dust can have significant implications for human health, ranging from respiratory issues to severe inflammatory responses.[2][3] For researchers, scientists, and professionals in drug development, a thorough understanding of the natural sources of environmental this compound is critical for experimental design, risk assessment, and the development of safe and effective therapeutics. This technical guide provides a comprehensive overview of the primary natural sources of this compound, quantitative data on their environmental levels, detailed experimental protocols for their detection, and an exploration of the key signaling pathways they activate.
Natural Sources and Environmental Levels of this compound
Gram-negative bacteria are found in nearly every niche of the environment, leading to a wide distribution of endotoxins.[4] The concentration of this compound in any given environment is influenced by a multitude of factors, including the abundance and types of Gram-negative bacteria, temperature, humidity, and the nature of the substrate.[5]
Key Natural Sources:
-
Soil and Dust: Soil is a major reservoir of Gram-negative bacteria, and consequently, a primary source of this compound. Agricultural activities, in particular, can generate significant amounts of airborne dust laden with this compound.[6][7][8] this compound levels in dust can vary widely depending on the location, with rural and farm environments generally exhibiting higher concentrations than urban settings.
-
Water: Various water bodies, including freshwater, seawater, and wastewater, are habitats for diverse populations of Gram-negative bacteria.[9] Cyanobacterial blooms in freshwater can also contribute to this compound levels.[9] Water treatment processes can reduce but not always eliminate this compound, making it a concern for water quality and safety.[9]
-
Air and Aerosols: Endotoxins become airborne through the aerosolization of contaminated water, soil, or dust.[10] Agricultural operations, waste management facilities, and even household activities can release this compound-containing particles into the air.[10] The size of these airborne particles influences their deposition in the respiratory tract and subsequent health effects.
-
Vegetation and Organic Matter: Decomposing plant material provides a nutrient-rich environment for the growth of Gram-negative bacteria, leading to the accumulation of endotoxins. Agricultural products such as grains, cotton, and hay are significant sources of this compound exposure.[6][8]
Quantitative Data on Environmental this compound Levels
The following table summarizes this compound concentrations found in various natural sources, providing a comparative overview for risk assessment and experimental planning.
| Environmental Source | Sample Type | This compound Concentration (EU/m³) | This compound Concentration (EU/mg) | This compound Concentration (EU/mL) | Factors Influencing Levels | Reference(s) |
| Agricultural Environments | ||||||
| Bedding Chopping (Corn Stalks/Straw) | Airborne Dust | 365.5 - 27,096.2 | Farming activity, type of material | [7] | ||
| Oat Bin Unloading | Airborne Dust | > 90 | Farming activity, grain type | [7] | ||
| Corn Silage (Top Surface) | Bulk Material | 104.07 | Location within the silage | [8] | ||
| Corn Silage (15-20 cm below surface) | Bulk Material | 6.79 | Location within the silage | [8] | ||
| Baled Hay (with spoilage inhibitor) | Bulk Material | 25.76 | Material treatment | [8] | ||
| Stored Oats | Bulk Material | 122.66 | Storage conditions | [8] | ||
| Water Environments | ||||||
| Raw Water (Drinking Water Treatment Plants) | Water | 18 - 356 | Source water quality, seasonal changes | [9] | ||
| Treated Drinking Water | Water | 3 - 15 | Treatment process effectiveness | [9] | ||
| Freshwater (Low E. coli) | Water | Mean this compound Risk (ER) of 2118 | Fecal contamination level | [11] | ||
| Freshwater (Intermediate E. coli) | Water | Mean this compound Risk (ER) of 4356 | Fecal contamination level | [11] | ||
| Freshwater (High E. coli) | Water | Mean this compound Risk (ER) of 7796 | Fecal contamination level | [11] | ||
| Other | ||||||
| Farm-derived Raw Cow's Milk | Liquid | Higher and more variable than processed milk | Storage and handling | [12] |
Experimental Protocols
Accurate quantification of this compound is crucial for research and quality control. The Limulus Amebocyte Lysate (LAL) assay is the most widely used method for this purpose.[13] It is based on the clotting reaction of amebocytes from the horseshoe crab (Limulus polyphemus) in the presence of this compound.[14]
Sample Collection and Extraction
-
Collection: Use a 3-piece air sampling cassette with a pyrogen-free polycarbonate filter. Attach the cassette to a high-volume pump and collect 250-1000 liters of air.
-
Extraction: Aseptically transfer the filter to a pyrogen-free tube. Add a known volume of LAL Reagent Water. Vortex or sonicate the tube for a specified time (e.g., 60 minutes) to extract the this compound. Centrifuge the tube to pellet any debris, and use the supernatant for the LAL assay.
2. Water Samples: [17]
-
Collection: Collect water samples in sterile, pyrogen-free containers.
-
Preparation: No extensive extraction is typically needed. Samples may require dilution with LAL Reagent Water to fall within the dynamic range of the assay and to overcome potential interference.
3. Soil/Dust Samples:
-
Collection: Collect soil or dust samples in sterile, pyrogen-free containers.
-
Extraction: Weigh a known amount of the sample and suspend it in a specific volume of LAL Reagent Water. Vortex or sonicate the suspension vigorously to release the this compound. Centrifuge the sample to pellet the solids, and test the supernatant.
Limulus Amebocyte Lysate (LAL) Assays
All glassware and reagents used in LAL assays must be pyrogen-free.[18]
1. Gel-Clot Assay (Qualitative/Semi-Quantitative): [1][3][5][19][20]
-
Reconstitute the LAL reagent with LAL Reagent Water according to the manufacturer's instructions.
-
Add 0.1 mL of the sample (or standard/control) to a pyrogen-free reaction tube.
-
Add 0.1 mL of the reconstituted LAL reagent to the tube.
-
Gently mix and incubate the tube in a 37°C ± 1°C water bath or dry heat block for 60 ± 2 minutes, undisturbed.
-
After incubation, carefully invert the tube 180°.
-
Interpretation: A solid gel clot that remains intact indicates a positive result (this compound concentration is at or above the lysate's sensitivity). The absence of a solid clot is a negative result. By testing a series of dilutions, a semi-quantitative endpoint can be determined.
2. Kinetic Chromogenic Assay (Quantitative): [21][22][23]
-
Reconstitute the chromogenic LAL reagent and prepare a standard curve using a Control Standard this compound (CSE).
-
Dispense 100 µL of each standard, sample, and blank (LAL Reagent Water) into a 96-well microplate.
-
Add 100 µL of the reconstituted LAL reagent to each well.
-
Immediately place the microplate in an incubating plate reader set to 37°C.
-
The reader measures the absorbance at 405 nm over time. The time it takes for the absorbance to reach a predetermined level (onset time) is inversely proportional to the this compound concentration.
-
A standard curve is generated by plotting the log of the onset time against the log of the this compound concentration. The this compound concentration of the samples is then calculated from this curve.
3. Kinetic Turbidimetric Assay (Quantitative): [11][24][25]
-
This method is similar to the chromogenic assay, but it measures the increase in turbidity (cloudiness) of the solution as the clot forms.
-
Reconstitute the turbidimetric LAL reagent and prepare a standard curve.
-
Mix the sample with the LAL reagent in a tube or microplate.
-
An incubating spectrophotometer or plate reader measures the change in optical density over time.
-
The rate of turbidity development is proportional to the this compound concentration.
-
A standard curve is constructed, and the this compound concentration in the samples is determined.
Signaling Pathways and Experimental Workflows
This compound exerts its potent biological effects primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[26] Understanding this pathway is crucial for developing therapeutics that modulate the inflammatory response to this compound.
TLR4 Signaling Pathway
The binding of LPS to TLR4, in conjunction with its co-receptors MD-2 and CD14, initiates a complex intracellular signaling cascade that can be broadly divided into two main branches: the MyD88-dependent and the TRIF-dependent pathways.[14][27][28][29][30][31]
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12]
-
TRIF-Dependent Pathway: Following endocytosis of the TLR4-LPS complex, the TRIF-dependent pathway is activated. This pathway leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α/β). It also contributes to a later phase of NF-κB activation.[12]
Caption: TLR4 Signaling Pathway.
Experimental Workflow for this compound Analysis
The following diagram illustrates a general workflow for the analysis of this compound in environmental samples.
References
- 1. Gel-Clot Limulus Amoebocyte Lysate Assay: A Method for Bacterial this compound Detection in Nanoparticle Formulations [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. journals.asm.org [journals.asm.org]
- 5. SOP for Lal Test by Gel Clot Method | Pharmaguideline [pharmaguideline.com]
- 6. Presence of endotoxins in different agricultural environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Video: Air-sampled Filter Analysis for Endotoxins and DNA Content [jove.com]
- 10. Gel-clot technique, Turbidimetric technique, Chromogenic technique | Wako LAL System [labchem-wako.fujifilm.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 14. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. Air-sampled Filter Analysis for Endotoxins and DNA Content - PMC [pmc.ncbi.nlm.nih.gov]
- 17. firegene.com [firegene.com]
- 18. Professional professional factory for this compound Detection Test - LAL Reagent Water (Water for Bacterial Endotoxins Test) – Bioendo manufacturers and provider | Bioendo [bioendo.com]
- 19. frederick.cancer.gov [frederick.cancer.gov]
- 20. biomanufacturing.org [biomanufacturing.org]
- 21. eastport.cz [eastport.cz]
- 22. criver.com [criver.com]
- 23. m.youtube.com [m.youtube.com]
- 24. njlabs.com [njlabs.com]
- 25. The use of the turbidimetric method in the LAL test |PYROSTAR™ [wakopyrostar.com]
- 26. Signaling pathways of TLR4 [pfocr.wikipathways.org]
- 27. researchgate.net [researchgate.net]
- 28. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Limulus Amebocyte Lysate (LAL) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Limulus Amebocyte Lysate (LAL) assay is a highly sensitive and specific method for the detection and quantification of bacterial endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria. Endotoxins are potent pyrogens and their presence in parenteral drugs, medical devices, and other pharmaceutical products can lead to severe inflammatory responses, including fever, shock, and even death. The LAL assay is the industry standard for bacterial endotoxin testing (BET) and is a critical component of quality control in the pharmaceutical and medical device industries.
This document provides detailed application notes and protocols for the three primary LAL assay methodologies: the gel-clot assay, the turbidimetric assay, and the chromogenic assay.
Principle of the LAL Assay
The LAL assay is based on the primitive coagulation cascade of the American Horseshoe Crab, Limulus polyphemus. In the presence of this compound, a series of enzymatic reactions is initiated within the LAL reagent, which is an extract of the crab's amebocyte blood cells. This cascade culminates in the formation of a gel clot (in the gel-clot assay), an increase in turbidity (in the turbidimetric assay), or the development of a colored product (in the chromogenic assay).
Signaling Pathway
The enzymatic cascade is initiated when this compound activates Factor C. Activated Factor C then activates Factor B, which in turn activates a proclotting enzyme. The activated clotting enzyme then cleaves coagulogen to produce coagulin, which forms the gel clot.
Application Notes and Protocols for the Quantitative Chromogenic LAL Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Quantitative Chromogenic Limulus Amebocyte Lysate (LAL) test is a highly sensitive and specific in vitro assay used for the detection and quantification of bacterial endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[1][2][3] Endotoxins are potent pyrogens and their presence in parenteral drugs, medical devices, and other sterile products can lead to severe febrile reactions, inflammation, and septic shock in humans.[1][4][5] This makes robust and accurate endotoxin testing a critical step in quality control for the pharmaceutical and medical device industries.[6]
The chromogenic LAL assay is a quantitative method that relies on an enzymatic cascade triggered by the presence of endotoxins.[7][8] This cascade ultimately leads to the cleavage of a chromogenic substrate, resulting in the release of a yellow-colored product, p-Nitroaniline (pNA).[4][8][9] The intensity of the yellow color, measured spectrophotometrically at 405-410 nm, is directly proportional to the amount of this compound present in the sample.[7][8][9] This allows for the precise quantification of this compound levels. The assay can be performed as an endpoint or a kinetic test.[10] The kinetic method measures the rate of color development, which is inversely proportional to the this compound concentration.[7][8]
Principle of the Assay
The fundamental principle of the chromogenic LAL test is the activation of a serine protease zymogen, Factor C, present in the amebocytes of the horseshoe crab (Limulus polyphemus).[3][4][8] In the presence of this compound, Factor C is activated, initiating a cascade of enzymatic reactions. Activated Factor C then activates Factor B, which in turn activates a proclotting enzyme.[4][8] This activated clotting enzyme then cleaves a specific colorless synthetic substrate, releasing a yellow chromophore, p-Nitroaniline (pNA).[4][8][9] The rate of pNA release is measured over time (kinetic assay) or after a fixed incubation period (endpoint assay) and is proportional to the this compound concentration in the sample.[9]
Signaling Pathway
The enzymatic cascade of the chromogenic LAL test is a well-defined pathway. The following diagram illustrates the key steps involved in the reaction.
Caption: Enzymatic cascade of the chromogenic LAL test.
Experimental Protocols
This section provides a detailed protocol for performing a quantitative chromogenic LAL test using a microplate-based kinetic assay. It is essential to use this compound-free materials (pipette tips, tubes, plates) throughout the procedure to avoid contamination.[9] The sample pH should be adjusted to a range of 6.0-8.0.[11]
Materials
-
Quantitative Chromogenic LAL Test Kit (containing LAL reagent, Control Standard this compound (CSE), and LAL Reagent Water)
-
This compound-free 96-well microplate
-
Incubating microplate reader capable of measuring absorbance at 405 nm[6][7]
-
Vortex mixer
-
Calibrated pipettes and this compound-free pipette tips
-
This compound-free dilution tubes[6]
-
Heating block or incubator set to 37°C ± 1°C[9]
Reagent Preparation
-
LAL Reagent Water (LRW): Use commercially available LAL Reagent Water for all dilutions.
-
Control Standard this compound (CSE) Stock Solution: Reconstitute the lyophilized CSE with the volume of LRW specified in the Certificate of Analysis to obtain the desired stock concentration (e.g., 50 EU/mL).[12] Vortex vigorously for at least 1 minute.[9][12]
-
LAL Reagent: Reconstitute the lyophilized LAL reagent with the volume of LRW or buffer specified in the kit instructions. Gently swirl to dissolve; do not vortex.[9] Protect from light and store as recommended by the manufacturer.[9]
-
Chromogenic Substrate: Reconstitute the lyophilized chromogenic substrate with the specified volume of LRW or buffer. Pre-warm to 37°C before use if required by the kit protocol.[9]
Standard Curve Preparation
Prepare a series of this compound standards by serially diluting the CSE stock solution with LRW. A typical standard curve ranges from 0.005 to 5.0 EU/mL.[12] The following is an example of a tenfold serial dilution:
-
Label this compound-free tubes with the concentrations: 5.0, 0.5, 0.05, and 0.005 EU/mL.[12]
-
Pipette 900 µL of LRW into each labeled tube.[12]
-
Add 100 µL of the 50 EU/mL CSE stock to the tube labeled "5.0 EU/mL" and vortex for 1 minute.[12]
-
Transfer 100 µL from the 5.0 EU/mL standard to the tube labeled "0.5 EU/mL" and vortex for 1 minute.[12]
-
Continue this serial dilution for the remaining standards.
-
A blank (negative control) consisting of LRW only should also be included.[9]
Sample Preparation
-
Samples should be stored appropriately to prevent microbial contamination (e.g., 2-8°C for <24 hours or -20°C for >24 hours).[9]
-
Adjust the pH of the sample to 6-8 using this compound-free 0.1M NaOH or 0.1M HCl.[9]
-
Dilute samples as necessary with LRW to ensure the this compound concentration falls within the range of the standard curve. Validate the dilution to ensure there is no inhibition or enhancement of the reaction.[13]
Assay Procedure (Kinetic Method)
-
Pre-equilibrate the 96-well microplate and reagents to 37°C ± 1°C.[9]
-
Carefully dispense 100 µL of each standard, sample, and negative control in duplicate into the appropriate wells of the microplate.[11][12]
-
Include Positive Product Controls (PPCs) by spiking a known amount of this compound into a separate aliquot of the sample. The recovery of the spike should be within 50-200%.[12]
-
Place the plate in the incubating microplate reader set to 37°C.
-
Using a multi-channel pipette, add 100 µL of the reconstituted LAL reagent to each well.[11][12]
-
Immediately start the kinetic reading at 405 nm. Acquire data at regular intervals (e.g., every minute) for a predefined period (e.g., 2 hours).[6]
Data Presentation and Analysis
The data analysis for a kinetic chromogenic LAL assay involves determining the onset time (the time it takes for the absorbance to reach a specific threshold, e.g., 0.2 OD).[6] A standard curve is then generated by plotting the logarithm of the onset time against the logarithm of the corresponding this compound concentration.[6] The this compound concentration of unknown samples is then interpolated from this standard curve. The correlation coefficient (r) of the standard curve should be ≥ 0.980.[6][9]
Sample Data Tables
Table 1: Standard Curve Data
| This compound Concentration (EU/mL) | Replicate 1 Onset Time (sec) | Replicate 2 Onset Time (sec) | Mean Onset Time (sec) | %CV |
| 5.0 | ||||
| 0.5 | ||||
| 0.05 | ||||
| 0.005 | ||||
| Blank (0) |
Table 2: Sample Data
| Sample ID | Replicate 1 Onset Time (sec) | Replicate 2 Onset Time (sec) | Mean Onset Time (sec) | Calculated this compound Concentration (EU/mL) |
| Sample A | ||||
| Sample B | ||||
| PPC for Sample A | ||||
| PPC for Sample B |
Experimental Workflow
The following diagram outlines the general workflow for the quantitative chromogenic LAL test.
References
- 1. njlabs.com [njlabs.com]
- 2. njlabs.com [njlabs.com]
- 3. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 4. How Does the LAL Assay Work? | PYROSTAR™ [wakopyrostar.com]
- 5. This compound Analysis - LAL assay | Agilent [agilent.com]
- 6. This compound Detection with Kinetic-QCL Kinetic Chromogenic LAL Assay [moleculardevices.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. LAL Assays | Lonza [bioscience.lonza.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Single-step, chromogenic Limulus amebocyte lysate assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection and Quantification of Gram-Negative Bacterial this compound Contamination in Nanoparticle Formulations by Kinetic Chromogenic LAL Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. frederick.cancer.gov [frederick.cancer.gov]
- 13. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
Application Notes and Protocols for Endotoxin Detection using the Recombinant Factor C (rFC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxin testing is a critical quality control step in pharmaceutical and biotechnology industries to ensure the safety of parenteral drugs, medical devices, and other biological products. Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can elicit strong pyrogenic responses in humans. The Recombinant Factor C (rFC) assay is a robust and specific method for the detection and quantification of bacterial endotoxins. This assay serves as a sustainable and reliable alternative to the traditional Limulus Amebocyte Lysate (LAL) test, which is dependent on the blood of horseshoe crabs.[1][2][3]
The rFC assay utilizes a recombinant form of Factor C, the initial this compound-sensitive protein in the LAL coagulation cascade.[4][5] This recombinant protein is produced using DNA technology, eliminating the need for animal resources and reducing lot-to-lot variability.[1][6] The assay is highly specific to endotoxins and is not susceptible to false-positive results from (1→3)-β-D-glucans, a known issue with some LAL formulations.[5][6][7]
Principle of the rFC Assay
The principle of the rFC assay is based on a single enzymatic reaction.[4][8] When this compound is present in a sample, it binds to and activates the recombinant Factor C. The activated rFC then cleaves a synthetic fluorogenic substrate, releasing a fluorescent compound. The intensity of the fluorescence is directly proportional to the concentration of this compound in the sample and is measured using a fluorescence microplate reader.[4][7][9]
Signaling Pathway
The rFC assay follows a straightforward, single-step activation pathway, providing a highly specific and sensitive detection method.
Quantitative Performance Data
The rFC assay demonstrates comparable or superior performance to traditional LAL methods across key validation parameters.
| Performance Parameter | Recombinant Factor C (rFC) Assay | Traditional LAL Assays (Kinetic) | Key Advantages of rFC |
| Sensitivity (LOD) | 0.005 EU/mL - 5.0 EU/mL[5][7][10] | Typically 0.005 EU/mL to 10 EU/mL | High sensitivity with a broad linear range. |
| Specificity | Specific to this compound; no reaction with (1→3)-β-D-glucans.[5][6][7] | Can be cross-reactive with (1→3)-β-D-glucans, leading to false positives. | Eliminates false-positive results from glucan contamination. |
| Accuracy (% Recovery) | Typically within 80-120% | Generally within 50-200% as per USP guidelines.[2] | Often demonstrates higher accuracy and tighter recovery limits. |
| Precision (%CV) | Typically ≤ 15% | Generally ≤ 25% | Higher precision and better lot-to-lot consistency.[2] |
| Linearity (r) | ≥ 0.980[2] | ≥ 0.980 | Comparable linearity to LAL assays. |
Experimental Protocols
Materials and Equipment
-
Recombinant Factor C (rFC) Assay Kit (containing rFC enzyme, fluorogenic substrate, assay buffer, and this compound standard)
-
This compound-free water (LAL Reagent Water)
-
This compound-free vials and pipette tips
-
Vortex mixer
-
Incubating fluorescence microplate reader with filters for excitation at ~380 nm and emission at ~440 nm[5][7]
-
96-well, black, flat-bottom microplates
Experimental Workflow Diagram
References
- 1. Recombinant Factor C (rFC) this compound Test: Complete Guide for Pharmaceutical Microbiology and GMP Compliance [pharmaceuticalmicrobiologi.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Recombinant Factor C Assay | Lonza [bioscience.lonza.com]
- 5. euroclonegroup.it [euroclonegroup.it]
- 6. acrobiosystems.com [acrobiosystems.com]
- 7. PyroGene® Recombinant Factor C Assay | Lonza [bioscience.lonza.com]
- 8. Detect this compound with the PyroGene Recombinant Factor C Assay [moleculardevices.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. atc.com.tr [atc.com.tr]
Application Notes and Protocols for Endotoxin Detection in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction to Endotoxin Contamination
Endotoxins are lipopolysaccharides (LPS) derived from the outer membrane of Gram-negative bacteria.[1][2][3][4] These molecules are potent pyrogens that can elicit strong immune responses in both in vivo and in vitro systems.[5][6] In cell culture, this compound contamination can lead to a variety of undesirable effects, including alterations in cell growth and function, and significant experimental variability, potentially compromising research data and the safety of cell-based products.[3][7] Common sources of this compound contamination in a laboratory setting include water, sera, cell culture media and reagents, and plasticware or glassware.[1][2][8][9] Due to their high heat stability, endotoxins are not effectively removed by standard autoclaving procedures.[2][9][10]
This compound Detection Methods
Several methods are available for the detection and quantification of endotoxins in cell culture media and other solutions. The choice of method depends on factors such as required sensitivity, sample type, and regulatory acceptance.
Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is the most widely used method for this compound detection.[1] It utilizes a lysate derived from the amebocytes (blood cells) of the horseshoe crab (Limulus polyphemus), which clots in the presence of this compound.[4][11]
-
Principle: The assay is based on an enzymatic cascade triggered by the binding of this compound to Factor C in the lysate. This ultimately leads to the formation of a gel clot, an increase in turbidity, or the development of color, depending on the specific LAL assay format.[11]
-
Assay Formats:
-
Gel-Clot: A qualitative or semi-quantitative method that determines the presence or absence of this compound by the formation of a solid gel.[4][12][13]
-
Turbidimetric: A quantitative assay that measures the increase in turbidity as the clot forms.[12][13]
-
Chromogenic: A quantitative assay where the activated enzyme cleaves a chromogenic substrate, resulting in a color change that is proportional to the amount of this compound.[12][13]
-
Recombinant Factor C (rFC) Assay
The rFC assay is a sustainable and animal-free alternative to the LAL assay.[14][15]
-
Principle: This method uses a recombinant form of Factor C, the this compound-sensitive protein from the horseshoe crab.[15][16][17] When this compound binds to rFC, the activated enzyme cleaves a synthetic fluorogenic substrate, causing the solution to fluoresce.[14][16] The intensity of the fluorescence is proportional to the this compound concentration.
-
Advantages: The rFC assay offers high specificity as it is not susceptible to false positives from (1,3)-β-D-glucans, which can activate the Factor G pathway in the LAL assay.[16][17] It also provides excellent batch-to-batch consistency.[14]
Monocyte Activation Test (MAT)
The Monocyte Activation Test is an in vitro assay that mimics the human immune response to pyrogens.[18][19][20]
-
Principle: The MAT utilizes human monocytes (either from peripheral blood mononuclear cells (PBMCs) or a monocytic cell line) which, when exposed to pyrogens, release pro-inflammatory cytokines such as Interleukin-6 (IL-6).[18][20] The amount of released cytokine is then quantified using an ELISA, providing a measure of the pyrogenic activity of the sample.
-
Advantages: The MAT can detect a broad range of pyrogens, including non-endotoxin pyrogens from Gram-positive bacteria, yeasts, molds, and viruses, which are not detected by the LAL or rFC assays.[19][20][21]
Quantitative Data Summary
| Assay Method | Detection Limit | Quantitative Range | Key Features |
| LAL - Gel Clot | Down to 0.03 EU/mL[3][11] | Semi-quantitative | Simple, cost-effective screening. |
| LAL - Kinetic Turbidimetric | Down to 0.01 EU/mL[11] | Quantitative | Automated, high-throughput. |
| LAL - Kinetic Chromogenic | Down to 0.01 EU/mL[11] | Quantitative | High sensitivity and specificity. |
| Recombinant Factor C (rFC) | Down to 0.005 EU/mL[14] | 0.005 - 5.0 EU/mL[14][17] | Animal-free, not susceptible to glucan interference. |
| Monocyte Activation Test (MAT) | As low as 0.004 EU/mL[19][21] | Quantitative | Detects both this compound and non-endotoxin pyrogens. |
Note: 1 this compound Unit (EU) is approximately equivalent to 0.1 to 0.2 ng of this compound.[3][11]
Experimental Protocols
Limulus Amebocyte Lysate (LAL) Gel-Clot Assay Protocol
This protocol provides a general procedure for a qualitative gel-clot assay.
Materials:
-
LAL reagent (lyophilized)
-
This compound-free water (LAL Reagent Water)
-
Control Standard this compound (CSE)
-
Depyrogenated glass test tubes (10 x 75 mm)
-
Pipettes and this compound-free tips
-
Heating block or water bath at 37°C ± 1°C
-
Vortex mixer
Procedure:
-
Reagent Preparation:
-
Reconstitute the LAL reagent and the CSE with LAL Reagent Water according to the manufacturer's instructions. Vortex the reconstituted CSE for at least 15 minutes.[22]
-
-
Standard Curve Preparation (for semi-quantitative analysis):
-
Prepare a series of two-fold dilutions of the CSE to bracket the labeled lysate sensitivity (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity in EU/mL).[23]
-
-
Sample Preparation:
-
The pH of the sample should be between 6.0 and 8.0. Adjust if necessary with this compound-free acid or base.
-
-
Assay Procedure:
-
Pipette 0.1 mL of each standard, sample, and a negative control (LAL Reagent Water) into separate depyrogenated test tubes.[22][24]
-
Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration standard.[22]
-
Gently mix the contents of each tube and place them in a 37°C heating block.[24]
-
Incubate the tubes undisturbed for 60 minutes.[22]
-
-
Reading the Results:
-
After incubation, carefully remove each tube and invert it 180°.
-
A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube.
-
A negative result is indicated if the liquid flows down the side of the tube.[24]
-
Recombinant Factor C (rFC) Assay Protocol
This protocol outlines a general procedure for a fluorometric rFC assay.
Materials:
-
rFC reagent kit (containing rFC enzyme, buffer, and fluorogenic substrate)
-
This compound-free water
-
Control Standard this compound (CSE)
-
This compound-free 96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader with excitation/emission wavelengths of approximately 380/440 nm[14]
-
Pipettes and this compound-free tips
-
Incubator at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare the rFC working reagent by mixing the enzyme, buffer, and substrate according to the kit instructions.
-
-
Standard Curve Preparation:
-
Prepare a dilution series of the CSE in this compound-free water to create a standard curve (e.g., from 5.0 EU/mL down to 0.005 EU/mL).[14]
-
-
Assay Procedure:
-
Add standards, samples, and a negative control (this compound-free water) to the wells of the 96-well plate.
-
Add the rFC working reagent to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in the fluorescence microplate reader.
-
Measure the fluorescence intensity over time (kinetic assay) or at a specific endpoint.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity against the this compound concentration.
-
Determine the this compound concentration in the samples by interpolating their fluorescence values from the standard curve.
-
Monocyte Activation Test (MAT) Protocol
This protocol provides a generalized workflow for the MAT using cryopreserved PBMCs.
Materials:
-
Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS) or human serum
-
Control Standard this compound (CSE)
-
Test sample
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Human IL-6 ELISA kit
-
Microplate reader for ELISA
Procedure:
-
Cell Preparation:
-
Thaw the cryopreserved PBMCs and resuspend them in pre-warmed cell culture medium supplemented with serum.
-
Adjust the cell concentration to the desired density.
-
-
Assay Setup:
-
Plate the PBMC suspension into the wells of a 96-well plate.
-
Add the test sample, CSE standards, and a negative control (culture medium) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours in a CO2 incubator.[18]
-
-
Cytokine Detection:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the amount of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's protocol.[18]
-
-
Data Analysis:
-
Generate a standard curve from the CSE standards.
-
Determine the pyrogenic activity of the sample by comparing its IL-6 response to the standard curve.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling cascade of this compound (LPS) leading to pro-inflammatory cytokine production.
LAL Assay Workflow
Caption: General experimental workflow for the LAL Gel-Clot assay.
Troubleshooting this compound Contamination
Caption: Logical workflow for troubleshooting sources of this compound contamination in cell culture.
References
- 1. This compound: An Insidious Cell Culture Contaminant | FUJIFILM Wako [wakopyrostar.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. corning.com [corning.com]
- 4. Overview of this compound Testing Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Top 5 tips for reducing this compound contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 6. abbiosciences.com [abbiosciences.com]
- 7. cellsciences.com [cellsciences.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. corning.com [corning.com]
- 10. biocompare.com [biocompare.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Testing for this compound in cell therapy products | FUJIFILM Wako [wakopyrostar.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Recombinant Factor C Assay | Lonza [bioscience.lonza.com]
- 15. Recombinant Factor C Methods for this compound Testing: Towards Sustainable Development and Reliable Supply Chain | bioMérieux Living Diagnostics Blog [biomerieux.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Recombinant Factor C Endpoint Fluorescent Assay - this compound Testing Series - 苏州瑞特佰生物科技有限公司 [rhinobio.com]
- 18. Pyrogen testing with the Monocyte Activation Test | Lonza [bioscience.lonza.com]
- 19. mat-biotech.com [mat-biotech.com]
- 20. eurofins.it [eurofins.it]
- 21. matresearch.com [matresearch.com]
- 22. frederick.cancer.gov [frederick.cancer.gov]
- 23. acciusa.com [acciusa.com]
- 24. lonzabio.jp [lonzabio.jp]
Preparing Pyrogen-Free Labware: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and validation of pyrogen-free labware. Adherence to these procedures is critical in research and manufacturing environments, particularly in the development of parenteral drugs and medical devices, to prevent pyrogen-induced inflammatory responses.
Introduction to Pyrogens and Depyrogenation
Pyrogens are fever-inducing substances, with endotoxins from Gram-negative bacteria being the most common and potent.[1][2] These lipopolysaccharide (LPS) molecules are heat-stable and are not reliably eliminated by standard sterilization methods like autoclaving.[3][4][5] Therefore, a separate process of depyrogenation is essential to ensure the safety of parenteral products and other sensitive applications.
The most widely accepted and effective method for depyrogenating heat-stable materials like glassware and metal instruments is dry heat.[4][6] Other methods, such as chemical inactivation and rinsing, are employed for heat-sensitive materials. Validation of the depyrogenation process is crucial and is typically performed using the Limulus Amebocyte Lysate (LAL) test, which can detect minute quantities of endotoxin.[1][7] A successful depyrogenation cycle must demonstrate at least a 3-log reduction in this compound levels.[8][9]
Depyrogenation Methods
The choice of depyrogenation method depends on the material of the labware.
Dry Heat Depyrogenation (for Glassware and Heat-Stable Metalware)
Dry heat is the most effective and reliable method for destroying endotoxins on heat-stable surfaces.[5][6] The process involves exposing the labware to high temperatures for a specific duration in a depyrogenation oven or tunnel.[4][10]
Table 1: Recommended Dry Heat Depyrogenation Cycles
| Temperature | Minimum Duration | Efficacy | Reference(s) |
| 250°C | 30 minutes | Consistently achieves >3-log this compound reduction. | [6][9] |
| 250°C | 1 hour | Ensures removal of any endotoxins. | [11] |
| 250°C | 2 hours | Recommended for depyrogenation of glassware. | [3] |
| 200°C | 2 hours | Alternative to higher temperature for a longer duration. | [12] |
| 180°C | 4 hours | Effective for pyrogen destruction. | [13] |
| 170°C | 1 hour | Requires longer exposure to achieve a 3-D value for sterilization. | [14] |
Moist Heat (Autoclaving) - Not Recommended for Depyrogenation
Standard autoclaving cycles (e.g., 121°C for 15-30 minutes) are effective for sterilization but are not sufficient to destroy endotoxins.[3][6][15] While some studies suggest that extended autoclaving times (e.g., 5 hours) may achieve depyrogenation, this is not a standard or recommended practice.[16]
Chemical Depyrogenation (for Heat-Sensitive Materials)
For materials that cannot withstand high temperatures, such as certain plastics and tubing, chemical inactivation can be employed.
Table 2: Chemical Depyrogenation Methods
| Reagent | Concentration | Treatment Conditions | Efficacy | Reference(s) |
| Sodium Hydroxide (NaOH) | 0.1 N | Rinse for 1 minute. | Inconsistent in achieving a 3-log reduction. | [6] |
| Hydrochloric Acid (HCl) | 1% | Soak overnight. | Part of a comprehensive cleaning procedure. | [17] |
| Sodium Carbonate | 5% | Treat before acid soak. | Part of a comprehensive cleaning procedure. | [17] |
Rinsing for Pyrogen Removal
Rinsing with pyrogen-free water, such as Water for Injection (WFI), is a primary technique for controlling endotoxins on surfaces, especially for large equipment.[18] For plastic tubing and stir bars, flushing with a suitable disinfectant followed by a thorough rinse with sterile, this compound-free water is recommended.[3][13]
Experimental Protocols
Protocol for Cleaning and Preparing Glassware for Depyrogenation
-
Initial Cleaning: Immediately after use, rinse glassware with purified water. If necessary, use a suitable cleaning agent to remove all residues.[17]
-
Acid and Base Wash (for persistent contaminants):
-
Thorough Rinsing: Wash the glassware with an excess quantity of potable water, followed by a final rinse with purified water.[17]
-
Drying: Dry the glassware in an oven at approximately 60°C for about one hour or until completely dry.[17]
-
Wrapping: Wrap the clean, dry glassware in aluminum foil or place it in stainless steel containers to protect it from recontamination before depyrogenation.[11][12]
Protocol for Dry Heat Depyrogenation of Glassware
-
Preparation: Ensure glassware is properly cleaned, dried, and wrapped as described in Protocol 3.1.
-
Loading the Oven: Place the wrapped glassware in a calibrated depyrogenation oven, ensuring adequate space for air circulation.[19]
-
Cycle Execution:
-
Cooling: After the cycle is complete, switch off the oven and allow the glassware to cool to room temperature before opening the door to prevent breakage.[11]
-
Storage: Store the depyrogenated glassware in a clean, dry, and controlled environment to prevent recontamination. Do not touch the glassware with bare hands.[11]
Protocol for Validation of Depyrogenation Cycle using the LAL Test
Validation of the depyrogenation process is essential to ensure its effectiveness. This is achieved by challenging the cycle with a known amount of this compound and verifying at least a 3-log reduction.[8][9]
-
Preparation of this compound Challenge Vials (ECVs):
-
Spike glassware items with a known quantity of purified this compound (typically a minimum of 1000 EU).[8]
-
Allow the this compound solution to dry on the surface of the glassware.
-
-
Depyrogenation Cycle: Place the ECVs in the depyrogenation oven along with a normal load and run the cycle to be validated.
-
This compound Recovery:
-
After the cycle, add a specific volume of LAL Reagent Water (LRW) to the ECVs.
-
Vortex or sonicate to ensure the recovery of any residual this compound.
-
-
LAL Test Execution (Gel-Clot Method):
-
Prepare a series of this compound standards by diluting the Control Standard this compound (CSE) with LRW to concentrations of 2λ, λ, ½λ, and ¼λ (where λ is the labeled lysate sensitivity).[20]
-
Add 100 µL of each standard, the sample from the ECVs, a positive product control (PPC), and a negative control (LRW) to depyrogenated test tubes in duplicate.[20][21]
-
Add 100 µL of LAL reagent to each tube.[21]
-
Gently vortex each tube and incubate at 37°C ± 1°C for 60 ± 2 minutes.[21]
-
-
Interpretation of Results:
-
After incubation, carefully invert each tube 180°.
-
A firm gel that remains intact indicates a positive result.[21]
-
The absence of a solid clot indicates a negative result.
-
The test is valid if the negative control is negative, and the positive controls give the expected positive results.[21]
-
The depyrogenation cycle is validated if the this compound level in the ECV samples is reduced by at least 3 logs (e.g., from 1000 EU to less than 1 EU).
-
Quality Control and Best Practices
-
Personnel Training: Ensure all personnel are trained in aseptic techniques and the principles of pyrogen control.
-
Environmental Monitoring: Conduct routine monitoring of the air and surfaces in the lab for this compound levels.
-
Raw Material Control: Use pyrogen-free reagents and water for all processes.[3]
-
Handling: Always wear sterile, pyrogen-free gloves when handling depyrogenated labware.[11]
-
Documentation: Maintain detailed records of all depyrogenation cycles and validation studies.[12]
By implementing these robust protocols and quality control measures, researchers and drug development professionals can ensure the consistent production of pyrogen-free labware, thereby safeguarding the integrity of their experiments and the safety of their products.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Difference between Sterile and Pyrogen Free | Pharmaguideline [pharmaguideline.com]
- 3. This compound & Depyrogenation Guide - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. usvalidation.com [usvalidation.com]
- 5. laafon.com [laafon.com]
- 6. acciusa.com [acciusa.com]
- 7. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. acciusa.com [acciusa.com]
- 10. ellab.com [ellab.com]
- 11. pharmastate.academy [pharmastate.academy]
- 12. pharmadekho.com [pharmadekho.com]
- 13. Top 5 tips for reducing this compound contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 14. Kinetics of Hydrothermal Inactivation of Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mesaustralia.com.au [mesaustralia.com.au]
- 16. researchgate.net [researchgate.net]
- 17. thepharmavision.com [thepharmavision.com]
- 18. pharmtech.com [pharmtech.com]
- 19. gmpsop.com [gmpsop.com]
- 20. acciusa.com [acciusa.com]
- 21. SOP for Bacterial this compound (LAL) Test | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Murine Endotoxin Challenge Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for implementing the endotoxin challenge model in mice, a cornerstone for studying the innate immune response, inflammation, and sepsis. This model is instrumental in the development and evaluation of novel therapeutics targeting inflammatory pathways.
Introduction
The this compound challenge model, primarily utilizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a robust and highly reproducible method to induce a systemic inflammatory response in mice.[1][2] LPS is recognized by the Toll-like receptor 4 (TLR4) complex on immune cells, triggering a signaling cascade that results in the production of pro-inflammatory cytokines and other mediators, mimicking the early stages of sepsis.[2][3] This model is invaluable for investigating the pathophysiology of inflammation and for the preclinical assessment of anti-inflammatory drug candidates.
Data Presentation: Quantitative Summary of Experimental Parameters
The following table summarizes typical quantitative data and parameters used in the murine this compound challenge model, compiled from various studies. The selection of specific parameters will depend on the research question and the desired severity of the inflammatory response.
| Parameter | Typical Range/Value | Notes |
| Mouse Strain | C57BL/6, BALB/c, ICR, DBA/2 | Strain selection is critical as there are known differences in sensitivity to LPS.[4][5] |
| LPS Serotype | E. coli O111:B4, E. coli O55:B5 | The serotype can influence the potency of the inflammatory response. |
| LPS Dose | 0.1 - 5 mg/kg (for cytokine induction) 10 - 50 mg/kg (for septic shock/mortality) | Dose is a critical determinant of the severity of the response. Lower doses are sufficient to induce a measurable cytokine response, while higher doses are required to induce shock and mortality.[4][5] |
| Administration Route | Intraperitoneal (I.P.), Intravenous (I.V.), Intranasal (I.N.) | I.P. is the most common route for systemic inflammation. I.N. is used to model respiratory-tract-induced sepsis.[3][6] |
| Sample Collection Time | 1 - 6 hours (for peak cytokine levels) 24 - 96 hours (for survival studies) | Peak plasma concentrations of TNF-α and IL-6 typically occur within 1.5 to 2.5 hours post-LPS administration.[3][7] |
| Primary Endpoints | Cytokine levels (TNF-α, IL-6, IL-1β), survival rate, organ damage | The choice of endpoints depends on the study's objectives.[1] |
Experimental Protocols
Preparation of Lipopolysaccharide (LPS) Solution
This protocol describes the preparation of an LPS solution for intraperitoneal injection in mice.
Materials:
-
Lipopolysaccharide (LPS) powder (e.g., from Escherichia coli O111:B4)
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile syringes and needles (e.g., 23-gauge)
-
Laminar flow hood
Procedure:
-
Under sterile conditions in a laminar flow hood, reconstitute the LPS powder in sterile saline or PBS to create a stock solution (e.g., 5 mg/mL).[8]
-
Mix thoroughly by vortexing or inverting the tube until the LPS is completely dissolved.
-
Prepare aliquots of the stock solution in sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot of the LPS stock solution and dilute it to the desired working concentration with sterile, pyrogen-free saline or PBS. The final concentration should be calculated based on the desired dose (in mg/kg) and the injection volume (typically 10 µL/g of body weight).[8]
Intraperitoneal (I.P.) Injection of LPS
This protocol details the procedure for administering LPS to mice via intraperitoneal injection.
Materials:
-
Prepared LPS working solution
-
Mice (e.g., 8-12 week old C57BL/6)
-
0.5 mL insulin (B600854) syringes with a 28-30 gauge needle
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly with its head pointing downwards.
-
Insert the needle into the lower left or right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[8]
-
Inject the calculated volume of the LPS working solution into the peritoneal cavity.
-
Return the mouse to its cage and monitor for signs of distress.
Blood Collection for Cytokine Analysis
This protocol describes the collection of blood from mice for the measurement of systemic cytokine levels.
Materials:
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Collection tubes containing an anticoagulant (e.g., EDTA or heparin)
-
Lancets or fine-tipped scissors
-
Centrifuge
Procedure:
-
Anesthetize the mouse using an appropriate method.
-
Collect blood via a suitable method, such as submandibular vein puncture, retro-orbital bleeding, or cardiac puncture (as a terminal procedure).
-
For submandibular puncture, use a sterile lancet to puncture the facial vein. Collect the blood into an anticoagulant-coated tube.
-
For terminal cardiac puncture, expose the heart and draw blood directly from the ventricle using a syringe and needle.
-
Keep the collected blood on ice.
-
Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until cytokine analysis.
Tissue Harvesting and Homogenization for Cytokine Analysis
This protocol outlines the procedure for collecting and processing tissues for the measurement of local cytokine production.
Materials:
-
Surgical instruments (scissors, forceps)
-
Ice-cold PBS
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Euthanize the mouse using an approved method.
-
Immediately dissect the desired tissues (e.g., liver, lungs, spleen, brain) and place them in ice-cold PBS to wash away excess blood.
-
Blot the tissues dry and weigh them.
-
Place the tissue in a microcentrifuge tube containing an appropriate volume of ice-cold homogenization buffer (e.g., 500 µL per 100 mg of tissue).[9]
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 10,000-14,000 x g for 15-20 minutes at 4°C.[9][10]
-
Collect the supernatant (tissue lysate) and store it at -80°C until cytokine analysis.
-
Determine the total protein concentration of the lysate for normalization of cytokine levels.
Cytokine Measurement
The concentrations of cytokines in plasma or tissue lysates can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based immunoassays (e.g., Luminex) according to the manufacturer's instructions.
Mandatory Visualizations
LPS-Induced TLR4 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of LPS to the TLR4 receptor complex.
Caption: LPS recognition by TLR4 activates MyD88- and TRIF-dependent pathways.
Experimental Workflow
The following diagram outlines the typical experimental workflow for an in vivo this compound challenge study.
References
- 1. Preparation of Lipopolysaccharide for Intraperitoneal Injection [protocols.io]
- 2. cusabio.com [cusabio.com]
- 3. Co-operation of TLR4 and raft proteins in LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LPS injection. [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for Measuring Endotoxin Levels in Blood Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction to Endotoxin and Its Detection
Endotoxins, specifically lipopolysaccharides (LPS), are integral components of the outer membrane of Gram-negative bacteria.[1][2] When released into the bloodstream, particularly during bacterial lysis, these molecules can trigger a potent inflammatory response in humans, leading to symptoms ranging from fever to severe septic shock.[1] Consequently, the accurate detection and quantification of endotoxins in blood samples and parenteral products are critical for clinical diagnostics, drug safety, and medical device manufacturing.
This document provides an overview of the principal methods for this compound detection, with a focus on their application to blood-derived samples such as plasma and serum. It includes detailed protocols for key assays and a comparative summary of their performance characteristics.
Principal Methods for this compound Detection
Several assays are available for detecting endotoxins, each with distinct principles, advantages, and limitations. The industry standard is the Limulus Amebocyte Lysate (LAL) test, which utilizes a clotting cascade derived from the blood of the horseshoe crab (Limulus polyphemus).[1][2] Animal-free alternatives, such as the Recombinant Factor C (rFC) Assay, and functional assays like the Monocyte Activation Test (MAT), are also gaining prominence.[3][4]
Limulus Amebocyte Lysate (LAL) Assays
The LAL test is based on an enzymatic cascade triggered by endotoxins.[5] this compound activates Factor C, which in turn activates Factor B. This leads to the activation of a proclotting enzyme that cleaves a protein called coagulogen, resulting in the formation of a gel clot.[5][6] There are three main variations of the LAL assay:
-
Gel-Clot Assay: This is a qualitative or semi-quantitative method that provides a simple positive or negative result based on the formation of a solid gel after a one-hour incubation.[7] If a gel forms and remains intact upon inversion of the tube, the test is positive.[5][7] It is often used as a reference method in case of disputes.[8][9]
-
Turbidimetric Assay: This quantitative method measures the increase in turbidity (cloudiness) as the coagulogen is cleaved and precipitates.[6][8] The rate of turbidity development is proportional to the this compound concentration and is monitored over time using a spectrophotometer.[5]
-
Chromogenic Assay: This is a highly sensitive, quantitative method.[3] The this compound-activated enzyme cascade cleaves a specific chromogenic substrate, releasing a yellow-colored molecule (p-nitroaniline).[6][10] The intensity of the color, measured at 405 nm, is directly proportional to the amount of this compound present.[10]
Recombinant Factor C (rFC) Assay
The rFC assay is a sustainable alternative to the LAL test that eliminates the need for horseshoe crab blood.[11][12] It utilizes a genetically engineered version of Factor C.[12] When this compound binds to recombinant Factor C, the activated enzyme cleaves a synthetic fluorogenic substrate, generating a fluorescent signal.[11][13] The intensity of the fluorescence is proportional to the this compound concentration. A key advantage of this method is its high specificity, as it does not contain Factor G and is therefore not susceptible to false positives from (1,3)-β-D-glucans.[14][15][16]
Monocyte Activation Test (MAT)
The MAT is a functional in-vitro assay that mimics the human immune response to pyrogens.[4][17] It uses human monocytes (typically from peripheral blood mononuclear cells, or PBMC) which, upon exposure to pyrogens like this compound, produce inflammatory cytokines such as Interleukin-6 (IL-6).[17][18][19] The released cytokines are then quantified using a standard ELISA.[17][19] The MAT is unique in its ability to detect the full range of pyrogens, including non-endotoxin pyrogens from sources like Gram-positive bacteria, yeasts, and viruses.[4][17][19]
Data Presentation: Comparison of this compound Assays
The selection of an appropriate assay depends on factors like required sensitivity, sample complexity, and throughput. The table below summarizes the key quantitative parameters for each method.
| Assay Method | Principle | Limit of Detection (LOD) in EU/mL * | Result Type | Key Advantages | Key Disadvantages |
| LAL - Gel-Clot | This compound-initiated coagulation cascade causing visible gel formation.[1] | 0.015 - 0.25[3][20] | Qualitative / Semi-Quantitative | Simple, economical, official reference method.[3][8] | Subjective interpretation, time-consuming, low sensitivity.[3][8] |
| LAL - Turbidimetric | Measurement of turbidity increase from the coagulation reaction.[6][8] | ~0.001[3][5][20] | Quantitative | Quantitative, more sensitive than gel-clot.[3] | Requires a photometric instrument, susceptible to interference from colored or turbid samples.[8][10] |
| LAL - Chromogenic | This compound triggers an enzyme to cleave a chromogenic substrate, producing color.[6][10] | As low as 0.0002[3][20] | Quantitative | High sensitivity, quantitative, suitable for automation, less affected by some inhibitors.[3][5] | Can be more expensive than other LAL methods.[3] |
| Recombinant Factor C (rFC) | Recombinant Factor C is activated by this compound, cleaving a fluorogenic substrate.[11][12] | ~0.005[3][13] | Quantitative | High specificity (no glucan interference), sustainable, high batch-to-batch consistency.[3][11] | May require extensive validation as an alternative method.[11] |
| Monocyte Activation Test (MAT) | Measures cytokine release (e.g., IL-6) from human monocytes in response to pyrogens.[17][19] | As low as 0.004[3][17][19] | Quantitative | Detects both this compound and non-endotoxin pyrogens, reflects human immune response.[3][17][18] | More complex, cell-based assay, longer turnaround time.[3][21] |
*LOD values are approximate and can vary based on the specific kit manufacturer and protocol.
Diagrams of Pathways and Workflows
Caption: The LAL enzymatic cascade initiated by this compound.
Caption: General experimental workflow for this compound testing.
Experimental Protocols
Important Precaution: All materials, tips, tubes, and water used in these protocols must be pyrogen-free to avoid contamination and false-positive results.[22]
Protocol 1: Blood Sample Collection and Preparation
Testing blood-based samples is challenging due to interfering factors like plasma proteins and anticoagulants.[23] Proper sample preparation is crucial.
Materials:
-
Blood collection tubes with EDTA anticoagulant (pyrogen-free).
-
Refrigerated centrifuge.
-
Pyrogen-free polypropylene (B1209903) tubes.
-
Heating block or water bath.
-
Pyrogen-free water (LAL Reagent Water).
Procedure:
-
Blood Collection: Collect whole blood into sterile tubes containing EDTA as an anticoagulant.[24][25] Avoid heparin, as it can interfere with the LAL assay.[23][25]
-
Plasma Separation: Centrifuge the blood at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge to separate plasma from blood cells.[25]
-
Plasma Extraction: Carefully transfer the supernatant (plasma) to a clean, pyrogen-free polypropylene tube.[25]
-
Inactivation of Inhibitors (Dilution & Heat Treatment): Blood plasma contains inhibitors that can mask this compound or interfere with the enzymatic cascade.[23][26] A dilution and heating step is recommended.
-
Dilute the plasma sample at least 1:10 with pyrogen-free water. Higher dilutions (up to 1:100) may be necessary to overcome interference.[22]
-
Heat the diluted sample at 70-80°C for 10-15 minutes. This helps to denature interfering proteins.[23]
-
Allow the sample to cool to room temperature before testing.
-
-
Storage: If not tested immediately, store plasma aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles.[25]
Protocol 2: Kinetic Chromogenic LAL Assay
This protocol describes a quantitative this compound measurement in prepared plasma using a 96-well plate format.
Materials:
-
Kinetic Chromogenic LAL assay kit (containing LAL reagent, Control Standard this compound (CSE), and pyrogen-free water).
-
Prepared plasma samples and pyrogen-free water (for negative control).
-
Pyrogen-free 96-well microplate.
-
Incubating microplate reader capable of measuring absorbance at 405 nm at 37°C.
-
This compound analysis software.
Procedure:
-
Reagent Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions. Use pyrogen-free water.
-
Standard Curve Preparation: Prepare a series of this compound standards by serially diluting the reconstituted CSE. A typical range might be 50 EU/mL down to 0.005 EU/mL. Include a blank (pyrogen-free water).
-
Plate Loading:
-
Pipette 100 µL of each standard, prepared sample, and negative control into designated wells of the 96-well plate. Run all in duplicate or triplicate.
-
Positive Product Control (PPC): For each sample, prepare a "spiked" well by adding a known concentration of this compound (e.g., the middle point of the standard curve) to an aliquot of the sample. This is essential to confirm the absence of inhibition.
-
-
Assay Initiation:
-
Place the plate in the incubating reader, pre-warmed to 37°C.
-
Using a multi-channel pipette, add 100 µL of the reconstituted LAL reagent to all wells.
-
Immediately start the kinetic reading protocol on the instrument.
-
-
Data Acquisition: The reader will monitor the absorbance at 405 nm in each well over time (typically for 60-90 minutes).
-
Data Analysis:
-
The software will determine the "onset time" for each well, which is the time required to reach a specific absorbance threshold.
-
A standard curve is generated by plotting the log of the onset time against the log of the this compound concentration.
-
The this compound concentration in the unknown samples is calculated by interpolating their onset times from the standard curve.[8]
-
Validate the assay by ensuring the PPC recovery is within an acceptable range (typically 50-200%).
-
Protocol 3: Recombinant Factor C (rFC) Assay
This protocol outlines a quantitative, fluorescence-based this compound measurement.
Materials:
-
PyroGene™ Recombinant Factor C (rFC) Assay kit (containing rFC enzyme, buffer, fluorogenic substrate, CSE, and pyrogen-free water).
-
Prepared plasma samples.
-
Black, pyrogen-free 96-well microplate (for fluorescence assays).
-
Incubating fluorescence microplate reader (Excitation: ~380 nm, Emission: ~440 nm).[11][13]
Procedure:
-
Reagent Preparation: Prepare the rFC working reagent by mixing the enzyme, buffer, and fluorogenic substrate as per the kit instructions. Prepare the CSE standard curve as described in Protocol 5.2.
-
Plate Loading:
-
Pipette 100 µL of each standard, prepared sample, negative control, and PPC into the appropriate wells of the black 96-well plate.
-
-
Assay Initiation:
-
Add 100 µL of the rFC working reagent to all wells.
-
-
Incubation and Reading:
-
Place the plate in the fluorescence reader.
-
Measure the fluorescence at time zero (T0).
-
Incubate the plate at 37°C for a specified time (typically 60 minutes).[13]
-
After incubation, measure the fluorescence again (T60).
-
-
Data Analysis:
-
Calculate the change in relative fluorescence units (ΔRFU) for each well by subtracting the T0 reading from the T60 reading.
-
Generate a standard curve by plotting the ΔRFU against the this compound concentration.
-
Determine the this compound concentration in the samples by interpolating their ΔRFU values from the standard curve.
-
Confirm that the PPC recovery is within the acceptable 50-200% range.
-
References
- 1. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 2. Overview of this compound Testing Methods | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. matresearch.com [matresearch.com]
- 5. LAL Assay - Creative Biolabs [creative-biolabs.com]
- 6. How Does the LAL Assay Work? | PYROSTAR™ [wakopyrostar.com]
- 7. LAL Assays | Lonza [bioscience.lonza.com]
- 8. pharmtech.com [pharmtech.com]
- 9. rapidmicrobiology.com [rapidmicrobiology.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Recombinant Factor C Assay | Lonza [bioscience.lonza.com]
- 12. Recombinant Factor C (rFC) this compound Test: Complete Guide for Pharmaceutical Microbiology and GMP Compliance [pharmaceuticalmicrobiologi.blogspot.com]
- 13. atc.com.tr [atc.com.tr]
- 14. Figure 1, Key elements of the LAL enzymatic reaction and their specificity to this compound and β-(1,3)-D-glucans - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. euroclonegroup.it [euroclonegroup.it]
- 16. bmglabtech.com [bmglabtech.com]
- 17. mat-biotech.com [mat-biotech.com]
- 18. The monocyte activation test detects potentiated cytokine release resulting from the synergistic effect of this compound and non-endotoxin pyrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monocyte Activation Test - Creative Biolabs [creative-biolabs.com]
- 20. Pros and cons of different this compound detection readouts | FUJIFILM Wako [wakopyrostar.com]
- 21. Monocyte Activation Test Detects this compound and NEPs [rapidmicrobiology.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound testing of blood-based samples | Lonza [bioscience.lonza.com]
- 24. Video: this compound Activity Assay for the Detection of Whole Blood Endotoxemia in Critically Ill Patients [jove.com]
- 25. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Comparison of plasma extraction techniques in preparation of samples for this compound testing by the Limulus amoebocyte lysate test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endotoxin Detection in Pharmaceutical Products
Audience: Researchers, scientists, and drug development professionals.
Introduction to Endotoxins
Endotoxins are potent pyrogenic (fever-inducing) substances that pose a significant risk in parenteral drug products and medical devices.[1][2] They are lipopolysaccharides (LPS) derived from the outer membrane of Gram-negative bacteria, such as E. coli.[3][4] These heat-stable molecules are released when the bacteria die and their cell walls disintegrate.[4][5] If present in injectable pharmaceuticals, endotoxins can trigger a severe immune response in humans, leading to fever, inflammation, shock, organ failure, and even death.[3][5] Therefore, rigorous testing for endotoxin contamination is a critical quality control step mandated by regulatory authorities to ensure patient safety.[3][6]
The standard for measuring this compound activity is the this compound Unit (EU). Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) have established strict this compound limits for pharmaceutical products.[7] The general limit for most drugs is not to exceed 5 EU per kilogram of body weight per hour.[8][9] For products administered intrathecally, the limit is much lower, at 0.2 EU/kg/hr, due to the heightened sensitivity of the central nervous system.[7][8][9]
Overview of this compound Detection Methods
Several methods have been developed to detect and quantify endotoxins. The choice of method depends on the product matrix, required sensitivity, and regulatory acceptance.
-
Limulus Amebocyte Lysate (LAL) Test: The most widely used method, serving as the industry standard for decades.[2][10][11] It utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus).[4][12] The LAL test is based on an enzymatic cascade that is triggered by this compound.[4][5]
-
Recombinant Factor C (rFC) Assay: A synthetic, sustainable alternative to the LAL test that eliminates the need for horseshoe crabs.[13][14] It uses a genetically engineered version of Factor C, the first enzyme in the LAL cascade.[14][15]
-
Monocyte Activation Test (MAT): An in vitro pyrogen test that mimics the human immune response.[16][17] It detects both this compound and non-endotoxin pyrogens (NEPs) by measuring cytokine production from human monocytes, making it a suitable replacement for the historical Rabbit Pyrogen Test.[1][10][18]
-
Rabbit Pyrogen Test (RPT): The original in vivo method for pyrogen detection, it involves injecting a sample into rabbits and monitoring for a fever response.[5][10] Due to its use of animals, lower sensitivity, and qualitative nature, it has been largely replaced by in vitro methods for this compound testing.[1][3]
Comparative Analysis of Key Detection Methods
The selection of an appropriate this compound detection assay is critical. The following table summarizes the key performance characteristics of the LAL, rFC, and MAT methods for easy comparison.
| Feature | LAL - Gel-Clot | LAL - Kinetic (Turbidimetric/Chromogenic) | Recombinant Factor C (rFC) Assay | Monocyte Activation Test (MAT) |
| Principle | This compound-activated enzyme cascade causes formation of a solid gel-clot.[5] | This compound-activated enzyme cascade causes a change in turbidity or color, measured kinetically.[2][10] | Recombinant Factor C is activated by this compound, which then cleaves a fluorogenic substrate.[14][19] | Pyrogens activate human monocytes to release cytokines (e.g., IL-1β, IL-6), which are quantified by ELISA.[16][17][20] |
| Output | Qualitative (Pass/Fail) | Quantitative | Quantitative | Quantitative |
| Specificity | Primarily Endotoxins; can be triggered by (1,3)-β-D-glucans. | Primarily Endotoxins; chromogenic methods can be made specific. | Highly specific to endotoxins; no cross-reactivity with β-glucans.[15][21] | Detects all pyrogens, including endotoxins and non-endotoxin pyrogens (NEPs).[16][18] |
| Sensitivity (LOD) | ~0.03 EU/mL[22] | 0.001 - 0.005 EU/mL[2][12] | ~0.005 EU/mL[21] | As low as 0.004 EU/mL[16] |
| Regulatory Status | Compendial method (USP, Ph. Eur.).[5] | Compendial method (USP, Ph. Eur.).[3] | Accepted as an alternative method by FDA and Ph. Eur.[14] | Compendial method in Ph. Eur. as a replacement for RPT.[1][17][20] |
| Key Advantage | Simple, low cost, no special equipment needed.[12][22] | High sensitivity, quantitative, suitable for automation.[10] | Sustainable (animal-free), high specificity, good lot-to-lot consistency.[14] | Broad pyrogen detection, reflects human fever response, tests complex biologics.[10][16] |
| Key Limitation | Subjective interpretation, lower sensitivity, not quantitative.[12] | Can be subject to product inhibition/enhancement. | Requires validation as an alternative method.[14] | More complex and time-consuming than LAL/rFC assays.[23] |
Experimental Protocols
The following sections provide detailed protocols for the primary this compound detection methods. All work should be performed in a sterile, this compound-free environment using depyrogenated labware.
Protocol: LAL Gel-Clot Assay (Qualitative)
4.1.1 Principle This method is the simplest of the LAL tests. It relies on the visual observation of a solid gel clot that forms when this compound is present in a sample incubated with LAL reagent.[22] The formation of a firm gel that withstands inversion indicates a positive result.[4][10]
4.1.2 Materials and Reagents
-
LAL Gel-Clot Reagent Kit (specified sensitivity, e.g., 0.125 EU/mL)
-
Control Standard this compound (CSE)
-
LAL Reagent Water (LRW)
-
Depyrogenated glass test tubes (e.g., 10 x 75 mm)
-
Vortex mixer
-
Heating block or water bath set to 37 ± 1°C
-
Pipettes and this compound-free tips
4.1.3 Experimental Workflow
Caption: Workflow for the qualitative LAL Gel-Clot Assay.
4.1.4 Data Analysis and Interpretation
-
Valid Assay: The negative control (LRW) must be negative (no clot), and the positive control (2λ this compound standard) must be positive (solid clot). The positive product control (PPC) must also be positive to rule out product inhibition.[24]
-
Sample Result: If the test sample forms a solid clot, the this compound concentration is greater than or equal to the lysate sensitivity (λ). If no clot forms, the concentration is less than λ.
Protocol: Kinetic Chromogenic LAL Assay (Quantitative)
4.2.1 Principle In the presence of this compound, the LAL enzymatic cascade is initiated. The activated proclotting enzyme cleaves a synthetic peptide-chromogen substrate, releasing a yellow-colored chromophore (p-nitroaniline).[10][22] The rate of color development is directly proportional to the this compound concentration and is measured over time using a microplate reader at 405 nm.[2][22]
4.2.2 Materials and Reagents
-
Kinetic Chromogenic LAL Reagent Kit
-
Control Standard this compound (CSE) and LAL Reagent Water (LRW)
-
Depyrogenated 96-well microplate
-
Incubating microplate reader with 405 nm filter
-
This compound analysis software
-
Pipettes and this compound-free tips
4.2.3 Procedure
-
Standard Curve Preparation: Prepare a series of this compound standards by diluting the CSE in LRW. A typical range is 5.0 to 0.005 EU/mL, including a blank (LRW).
-
Sample Preparation: Dilute the test sample with LRW to a non-interfering dilution determined during method validation.
-
Positive Product Control (PPC): Prepare a PPC by spiking the diluted sample with a known concentration of this compound (typically the midpoint of the standard curve).
-
Assay Plating: Pipette 100 µL of standards, samples, PPCs, and blanks into the 96-well plate in duplicate.
-
Reagent Addition: Reconstitute the chromogenic LAL reagent and add 100 µL to each well.
-
Incubation and Reading: Immediately place the plate in the incubating microplate reader (37 ± 1°C). The reader will measure the absorbance at 405 nm at set intervals for a predetermined time (e.g., 90 minutes).
4.2.4 Data Analysis and Interpretation
-
The software plots the logarithm of the reaction time (onset time) against the logarithm of the this compound concentration for the standards.
-
A linear regression analysis is performed. The correlation coefficient (|r|) must be ≥ 0.980 for the assay to be valid.[13]
-
The this compound concentration in the test samples is interpolated from this standard curve.
-
The PPC recovery must be within 50-200% for the sample result to be considered valid.
Protocol: Recombinant Factor C (rFC) Assay (Quantitative)
4.3.1 Principle This assay utilizes a recombinant form of Factor C (rFC), the this compound-sensitive protein from the horseshoe crab.[15] When this compound binds to rFC, the enzyme is activated. The activated rFC then cleaves a synthetic fluorogenic substrate, releasing a fluorescent molecule.[14][19] The rate of fluorescence increase is proportional to the amount of this compound in the sample.[21] This method is highly specific and is not affected by (1,3)-β-D-glucans.[15][19]
Caption: Principle of the Recombinant Factor C (rFC) Assay.
4.3.2 Materials and Reagents
-
PyroGene® rFC Assay Kit or equivalent
-
Control Standard this compound (CSE) and LAL Reagent Water (LRW)
-
Depyrogenated, black 96-well microplate
-
Fluorescence microplate reader with excitation/emission filters (e.g., 380/440 nm)[14]
-
This compound analysis software
4.3.3 Procedure The procedure is analogous to the kinetic chromogenic assay, with fluorescence being the measured output instead of absorbance.
-
Prepare Standards and Samples: Create a standard curve (e.g., 5.0 to 0.005 EU/mL) and prepare diluted samples and PPCs in a black 96-well plate.
-
Reagent Addition: Reconstitute the rFC enzyme and fluorogenic substrate according to the manufacturer's instructions. Add the working reagent to all wells.
-
Incubation and Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence intensity kinetically.
4.3.4 Data Analysis and Interpretation
-
The analysis is similar to the kinetic LAL assay. The software generates a log-log standard curve of fluorescence onset time versus this compound concentration.
-
The assay is valid if the correlation coefficient (|r|) is ≥ 0.980 and control values are within specification.
-
PPC recovery must be within 50-200%.
Protocol: Monocyte Activation Test (MAT)
4.4.1 Principle The MAT is an in vitro assay for pyrogens based on the human fever reaction.[17] It uses a source of human monocytes (either cryopreserved human whole blood, Peripheral Blood Mononuclear Cells (PBMCs), or a human monocytic cell line like Mono-Mac-6).[16][17][20] When pyrogens are present in a test sample, they activate the monocytes, which then produce and release pro-inflammatory cytokines such as Interleukin-1β (IL-1β) or Interleukin-6 (IL-6).[10][17][20] The amount of released cytokine is quantified using a standard sandwich ELISA.
References
- 1. eurofins.it [eurofins.it]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. acciusa.com [acciusa.com]
- 4. Overview of this compound Testing Methods | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Current technologies to this compound detection and removal for biopharmaceutical purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Endotoxins/Pyrogens | FDA [fda.gov]
- 8. New FDA Q&As on this compound Testing - ECA Academy [gmp-compliance.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. rapidmicrobiology.com [rapidmicrobiology.com]
- 11. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 12. matresearch.com [matresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. Recombinant Factor C Assay | Lonza [bioscience.lonza.com]
- 15. Recombinant Factor C (rFC) this compound Test: Complete Guide for Pharmaceutical Microbiology and GMP Compliance [pharmaceuticalmicrobiologi.blogspot.com]
- 16. mat-biotech.com [mat-biotech.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. rapidmicrobiology.com [rapidmicrobiology.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Professional Bioendo⢠rFC this compound Test Kitï¼Recombinant Factor C Fluorometric Assayï¼ manufacturers and provider | Bioendo [bioendo.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols for Endotoxin-Free Water Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxins, primarily lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent pyrogens that can elicit strong immune responses in humans and animals.[1][2] For research, pharmaceutical, and medical applications, particularly those involving parenteral administration, the removal of endotoxins from water is critical to ensure product safety and prevent adverse reactions.[1] This document provides detailed protocols for the preparation of endotoxin-free water and the subsequent quality control testing to verify its purity.
The U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) have established specific limits for bacterial endotoxins in various water products. For instance, Water for Injection (WFI), Sterile Water for Injection, and Sterile Water for Irrigation must not exceed an this compound level of 0.25 this compound Units (EU)/ml.[3][4][5]
Methods for this compound Removal from Water
Several methods can be employed to produce this compound-free water. The choice of method often depends on the required water quality, the initial this compound load, and the intended application. Common methods include distillation, reverse osmosis, and ultrafiltration.
Data Presentation: Efficacy of this compound Removal Methods
The following table summarizes the effectiveness of various methods for removing endotoxins from water.
| Method | Principle of Removal | Typical this compound Reduction | Key Considerations |
| Distillation | Phase change (liquid to vapor) | High | Endotoxins, being non-volatile, are left behind during evaporation.[4] |
| Reverse Osmosis (RO) | Size exclusion using a semipermeable membrane | Variable; can be enhanced by series configuration | RO filter efficacy can be influenced by the this compound level in the feed water.[3] |
| Ultrafiltration (UF) | Size exclusion using membranes with specific molecular weight cut-offs (MWCO) | >99.9% (with appropriate MWCO) | Membranes with a 5-10 kDa MWCO are effective for this compound removal.[6][7] |
| Positively Charged Filters | Adsorption | > 5 log reduction value (LRV) | Endotoxins are negatively charged and bind to the positively charged filter matrix.[8] |
| Dry Heat (Depyrogenation) | Inactivation by high temperature | Minimum 3 log reduction | Typically used for glassware and heat-stable materials, not for water itself.[4][9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Free Water via Ultrafiltration
This protocol describes the use of an ultrafiltration system to produce this compound-free water.
Materials:
-
Water purification system equipped with a reverse osmosis (RO) unit
-
Ultrafiltration (UF) cartridge with a molecular weight cut-off (MWCO) of ≤10 kDa
-
This compound-free collection vessel (depyrogenated glassware)
-
LAL reagent water (for control)
Procedure:
-
Ensure the water purification system, including the RO membrane, is properly maintained and sanitized according to the manufacturer's instructions.
-
Install the ultrafiltration cartridge at the point-of-use of the water purification system.
-
Flush the system with RO water for a sufficient time to remove any potential contaminants and storage solutions from the UF cartridge.
-
Dispense the purified, this compound-free water directly into a depyrogenated collection vessel.
-
It is recommended to use freshly produced water, as storage can lead to re-contamination.[7]
-
Proceed with quality control testing to verify the this compound levels.
Protocol 2: Quality Control - Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
The LAL test is the standard method for detecting and quantifying bacterial endotoxins.[1] The gel-clot method is a qualitative or semi-quantitative assay.[10][11]
Materials:
-
Limulus Amebocyte Lysate (LAL) reagent
-
Control Standard this compound (CSE)
-
LAL Reagent Water (this compound-free water)
-
Depyrogenated glass test tubes (10 x 75 mm) and pipettes
-
Heating block or water bath maintained at 37 ± 1°C
-
Vortex mixer
Procedure:
-
Preparation of Controls:
-
Reconstitute the LAL reagent and CSE with LAL Reagent Water according to the manufacturer's instructions.
-
Prepare a series of twofold dilutions of the CSE to bracket the labeled LAL reagent sensitivity (λ).
-
Prepare a positive product control by spiking the water sample with a known amount of CSE (typically 2λ).
-
A negative control consisting of LAL Reagent Water should also be included.
-
-
Assay Procedure:
-
Pipette 0.1 mL of the water sample, positive product control, CSE dilutions, and negative control into separate depyrogenated test tubes.
-
Add 0.1 mL of the reconstituted LAL reagent to each tube.
-
Gently mix the contents of each tube.
-
Incubate the tubes undisturbed in the heating block or water bath at 37 ± 1°C for 60 minutes.
-
-
Interpretation of Results:
-
After incubation, carefully invert each tube 180°.
-
A solid gel clot that remains intact at the bottom of the tube indicates a positive result (presence of this compound at or above the detection limit).[12]
-
The absence of a solid clot (a liquid or viscous gel that flows) indicates a negative result.
-
The this compound concentration in the sample is determined by the lowest concentration of the CSE dilutions that gives a positive result. The test is valid if the positive product control is positive and the negative control is negative.
-
Mandatory Visualizations
Experimental Workflow for this compound-Free Water Preparation and Quality Control
Caption: Workflow for producing and verifying this compound-free water.
Logical Relationship of this compound Testing Components
References
- 1. pharmatimesofficial.com [pharmatimesofficial.com]
- 2. This compound Removal in Pharmaceutical Processes - Sanitek [sanitekfilter.com]
- 3. Bacterial Endotoxins/Pyrogens | FDA [fda.gov]
- 4. Depyrogenation in Injection Manufacturing | Pharmaguideline [pharmaguideline.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. globalfilter.com [globalfilter.com]
- 7. This compound-Free Water for Tissue Culture | Lab Manager [labmanager.com]
- 8. pharmtech.com [pharmtech.com]
- 9. usvalidation.com [usvalidation.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. How to Calculate this compound Limits [basciences.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes and Protocols for Endotoxin Detection in Medical Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction to Endotoxin Detection in Medical Devices
Endotoxins are potent pyrogenic (fever-inducing) substances found in the outer membrane of Gram-negative bacteria.[1][2] Even in minute quantities, the presence of endotoxins on medical devices that come into contact with the bloodstream or cerebrospinal fluid can lead to severe adverse patient reactions, including fever, inflammation, shock, and even death.[2][3] Therefore, robust and sensitive detection of endotoxins is a critical aspect of quality control and safety assurance in the manufacturing of medical devices.[4]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established strict limits for this compound levels on medical devices to ensure patient safety.[5] This document provides detailed application notes and experimental protocols for the principal methods used for this compound detection on medical devices.
Regulatory this compound Limits for Medical Devices
The FDA has set specific this compound limits for medical devices, which vary depending on the device's intended use and contact with the body.
| Device Category | This compound Limit (per device) |
| Devices in contact with the cardiovascular and lymphatic systems | 20 EU/device |
| Devices in contact with cerebrospinal fluid | 2.15 EU/device |
| Ophthalmic implants | 0.2 EU/device |
EU = this compound Unit
Key this compound Detection Methods
Several methods are available for the detection and quantification of endotoxins on medical devices. The most common are the Limulus Amebocyte Lysate (LAL) test and its variations, the recombinant Factor C (rFC) assay, and the Monocyte Activation Test (MAT).
Limulus Amebocyte Lysate (LAL) Test
The LAL test is the most widely used method for this compound detection and is based on the clotting cascade of amebocytes from the blood of the horseshoe crab (Limulus polyphemus).[1][4] The presence of this compound triggers a series of enzymatic reactions, leading to the formation of a gel clot, an increase in turbidity, or a color change, depending on the specific LAL assay format.[6]
-
Gel-Clot Method: A qualitative or semi-quantitative method where the formation of a solid gel indicates the presence of endotoxins.[5][6] It is a simple and cost-effective method suitable for limit testing.[6]
-
Turbidimetric Method: A quantitative method that measures the increase in turbidity (cloudiness) of the reaction mixture over time.[6]
-
Chromogenic Method: A quantitative method where the LAL reagent contains a synthetic chromogenic substrate that is cleaved by the activated enzyme, releasing a yellow-colored product.[2][6][7] The intensity of the color is proportional to the this compound concentration.[2][7]
Recombinant Factor C (rFC) Assay
The rFC assay is a synthetic alternative to the LAL test that does not rely on horseshoe crab blood.[8] It utilizes a recombinant form of Factor C, the first enzyme in the LAL clotting cascade.[8][9] When this compound is present, the recombinant Factor C is activated and cleaves a fluorogenic or chromogenic substrate, generating a measurable signal.[8][9] The rFC assay is highly specific for endotoxins and avoids potential interference from (1,3)-β-D-glucans, which can cause false-positive results in some LAL formulations.
Monocyte Activation Test (MAT)
The Monocyte Activation Test (MAT) is a human cell-based in vitro assay that detects a broad range of pyrogens, including both this compound and non-endotoxin pyrogens.[10][11][12] The MAT mimics the human immune response to pyrogens by using human monocytes (or a monocytic cell line) that release pro-inflammatory cytokines (e.g., Interleukin-6) upon activation by pyrogens.[10][11][13] The released cytokines are then quantified using an ELISA-based method.[10][13] The MAT is particularly useful for medical devices where the risk of non-endotoxin pyrogen contamination is a concern.[12]
Comparison of this compound Detection Methods
| Feature | Gel-Clot LAL | Turbidimetric LAL | Chromogenic LAL | Recombinant Factor C (rFC) | Monocyte Activation Test (MAT) |
| Principle | Gel formation | Increased turbidity | Color development | Fluorescence/Color development | Cytokine release from monocytes |
| Quantification | Qualitative/Semi-quantitative | Quantitative | Quantitative | Quantitative | Quantitative |
| Sensitivity | ~0.03 EU/mL | ~0.001 EU/mL | ~0.005 EU/mL | ~0.005 EU/mL | ~0.05 EU/mL |
| Specificity | Can be affected by β-glucans | Can be affected by β-glucans | Can be made this compound-specific | This compound-specific | Detects all pyrogens |
| Throughput | Low | High | High | High | Medium |
| Animal-derived components | Yes (Horseshoe crab blood) | Yes (Horseshoe crab blood) | Yes (Horseshoe crab blood) | No | No (human cells) |
Experimental Protocols
Medical Device Sample Preparation and Extraction
Proper sample preparation is crucial for accurate this compound testing of medical devices. The goal is to efficiently extract any endotoxins present on the surface of the device.
Materials:
-
Pyrogen-free water (LAL Reagent Water)
-
Pyrogen-free glassware and plasticware
-
Vortex mixer
-
Incubator or water bath at 37°C
Procedure:
-
Aseptically handle the medical device to be tested.
-
For devices with fluid pathways, flush the pathway with a predetermined volume of pyrogen-free water.
-
For devices without a distinct fluid pathway, immerse the entire device or the patient-contacting parts in a sufficient volume of pyrogen-free water to ensure complete coverage.
-
The standard extraction procedure involves incubating the device in pyrogen-free water for a minimum of one hour at 37°C with agitation.[14] Alternatively, extraction can be performed for 15 minutes at 37°C or for one hour with 37°C water at room temperature.[5]
-
After incubation, vortex the container with the device and the extraction fluid for at least 1 minute to ensure thorough mixing.
-
The resulting extraction fluid is the test sample.
Protocol 1: LAL Gel-Clot Test (Limit Test)
This protocol describes a qualitative limit test to determine if a medical device extract contains this compound levels above a specified limit.
Materials:
-
LAL Gel-Clot reagent of a specific sensitivity (e.g., 0.125 EU/mL)
-
Control Standard this compound (CSE)
-
Pyrogen-free water
-
Pyrogen-free 10 x 75 mm glass tubes
-
Heating block or non-circulating water bath at 37°C ± 1°C
-
Micropipettes and pyrogen-free tips
Procedure:
-
Reagent Preparation:
-
Reconstitute the LAL reagent and CSE with pyrogen-free water according to the manufacturer's instructions.
-
Prepare a positive control solution with a concentration of 2λ (twice the labeled LAL reagent sensitivity).
-
-
Test Setup (in duplicate):
-
Sample: Add 100 µL of the medical device extract to a reaction tube.
-
Positive Product Control (PPC): Add 100 µL of the medical device extract to another reaction tube and spike it with a small volume of the 2λ CSE solution.
-
Positive Control: Add 100 µL of the 2λ CSE solution to a reaction tube.
-
Negative Control: Add 100 µL of pyrogen-free water to a reaction tube.
-
-
LAL Reagent Addition: Add 100 µL of the reconstituted LAL reagent to each tube.
-
Incubation: Gently mix the contents of each tube and place them in the 37°C heating block for 60 ± 2 minutes, avoiding any vibration.[15]
-
Reading the Results: After incubation, carefully remove each tube and invert it 180°.
-
Positive Result: A solid gel clot forms and remains at the bottom of the tube.
-
Negative Result: No gel clot is formed, or the gel is viscous but flows down the side of the tube.
-
-
Interpretation:
-
The test is valid if the positive control is positive and the negative control is negative.
-
The PPC must be positive to rule out product inhibition.
-
If the sample shows a negative result, the device passes the test and has an this compound level below the LAL reagent's sensitivity.
-
Protocol 2: Kinetic Chromogenic LAL Test
This protocol provides a quantitative measurement of this compound levels in a medical device extract.
Materials:
-
Kinetic Chromogenic LAL reagent kit (including LAL enzyme, chromogenic substrate, and CSE)
-
Pyrogen-free water
-
Pyrogen-free 96-well microplate
-
Incubating microplate reader capable of measuring absorbance at 405 nm
-
This compound analysis software
Procedure:
-
Standard Curve Preparation:
-
Reconstitute the CSE according to the kit instructions to create a stock solution.
-
Perform a series of serial dilutions of the CSE stock solution with pyrogen-free water to prepare a standard curve (e.g., 5.0, 0.5, 0.05, and 0.005 EU/mL).[16]
-
-
Plate Setup (in duplicate or triplicate):
-
Pipette 100 µL of each standard, the medical device extract (sample), a spiked sample (PPC), and pyrogen-free water (negative control) into separate wells of the 96-well plate.[16]
-
-
Pre-incubation: Pre-incubate the plate at 37°C for at least 10 minutes in the microplate reader.[4]
-
LAL Reagent Addition: Reconstitute the kinetic chromogenic LAL reagent as per the manufacturer's instructions. Add 100 µL of the LAL reagent to each well.[16]
-
Kinetic Reading: Immediately start the kinetic reading in the microplate reader at 37°C. The reader will measure the absorbance at 405 nm at regular intervals for a specified duration.
-
Data Analysis: The software will generate a standard curve by plotting the log of the this compound concentration against the log of the reaction time. The this compound concentration in the medical device extract is then calculated from the standard curve. The test is valid if the standard curve is linear (correlation coefficient r ≥ 0.980) and the PPC recovery is within the acceptable range (typically 50-200%).
Protocol 3: Recombinant Factor C (rFC) Assay
This protocol outlines the steps for a quantitative this compound assay using recombinant Factor C.
Materials:
-
Recombinant Factor C assay kit (containing rFC enzyme, fluorogenic substrate, assay buffer, and CSE)
-
Pyrogen-free water
-
Pyrogen-free 96-well black microplate (for fluorescence)
-
Incubating fluorescence microplate reader (excitation ~380 nm, emission ~440 nm)
-
This compound analysis software
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of the CSE as described in the Kinetic Chromogenic LAL Test protocol.[17]
-
Plate Setup: Pipette 100 µL of each standard, the medical device extract (sample), a spiked sample (PPC), and pyrogen-free water (blank) into the wells of the black microplate.[17]
-
Pre-incubation: Pre-incubate the plate at 37°C for a minimum of 10 minutes in the microplate reader.[17]
-
Working Reagent Preparation: During the pre-incubation, prepare the working reagent by mixing the rFC enzyme, fluorogenic substrate, and assay buffer according to the kit instructions.[17]
-
Reagent Addition: Add 100 µL of the working reagent to each well.
-
Fluorescence Reading: Immediately start the kinetic or endpoint fluorescence reading in the microplate reader at 37°C.
-
Data Analysis: The software will generate a standard curve by plotting the fluorescence intensity against the this compound concentration. The this compound concentration in the sample is determined from this curve. The validation criteria are similar to the kinetic LAL test.
Protocol 4: Monocyte Activation Test (MAT)
This protocol provides a general overview of the MAT for pyrogen detection.
Materials:
-
MAT kit (containing cryopreserved human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line, cell culture medium, and an IL-6 ELISA kit)
-
Control Standard this compound (CSE)
-
Non-endotoxin pyrogen control
-
CO2 incubator at 37°C
-
ELISA plate reader
Procedure:
-
Cell Preparation: Thaw and prepare the cryopreserved PBMCs or monocytic cells according to the kit manufacturer's instructions.
-
Incubation:
-
In a sterile 96-well cell culture plate, add the prepared cells to each well.
-
Add the medical device extract (sample), CSE standards, a non-endotoxin pyrogen control, and cell culture medium alone (negative control) to the appropriate wells.
-
Incubate the plate overnight in a CO2 incubator at 37°C to allow for cytokine release.[10]
-
-
Cytokine Quantification (ELISA):
-
The next day, collect the cell culture supernatants.
-
Perform an IL-6 ELISA on the supernatants according to the ELISA kit protocol. This typically involves adding the supernatants to an antibody-coated plate, followed by the addition of detection antibodies and a substrate to generate a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance of the ELISA plate using a microplate reader.
-
Generate a standard curve using the CSE standards.
-
Calculate the this compound equivalent concentration in the medical device extract from the standard curve.[10]
-
The test is valid if the positive and negative controls perform as expected.
-
Data Presentation
All quantitative data from the kinetic chromogenic LAL, rFC, and MAT assays should be summarized in clearly structured tables for easy comparison and reporting.
Example Data Table:
| Sample ID | Replicate 1 (EU/mL) | Replicate 2 (EU/mL) | Mean (EU/mL) | Standard Deviation | % CV | Result |
| Device A Extract | 0.012 | 0.014 | 0.013 | 0.0014 | 10.8% | Pass |
| Device B Extract | 0.55 | 0.58 | 0.565 | 0.0212 | 3.8% | Fail |
| Positive Product Control (PPC) | 0.28 | 0.31 | 0.295 | 0.0212 | 7.2% | Valid |
| Negative Control | <0.005 | <0.005 | <0.005 | N/A | N/A | Valid |
Visualizations
LAL/rFC Signaling Pathway
Caption: Signaling pathways for LAL and rFC this compound detection.
Kinetic Chromogenic LAL Experimental Workflow
Caption: Experimental workflow for the Kinetic Chromogenic LAL test.
Monocyte Activation Test (MAT) Workflow
Caption: Workflow for the Monocyte Activation Test (MAT).
References
- 1. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 2. This compound Detection with Kinetic-QCL Kinetic Chromogenic LAL Assay [moleculardevices.com]
- 3. Bacterial this compound Testing/LAL - Eurofins Medical Device Testing [eurofins.com]
- 4. m.youtube.com [m.youtube.com]
- 5. steris-ast.com [steris-ast.com]
- 6. LAL Assays | Lonza [bioscience.lonza.com]
- 7. WO2019091863A1 - Method and kit for sample preparation and this compound determination - Google Patents [patents.google.com]
- 8. Recombinant Factor C Assay | Lonza [bioscience.lonza.com]
- 9. news-medical.net [news-medical.net]
- 10. mat-biotech.com [mat-biotech.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. Pyrogen testing with the Monocyte Activation Test | Lonza [bioscience.lonza.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. frederick.cancer.gov [frederick.cancer.gov]
- 17. Detect this compound with the PyroGene Recombinant Factor C Assay [moleculardevices.com]
Monocyte Activation Test (MAT): A Comprehensive Guide to Pyrogen Detection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Monocyte Activation Test (MAT) is a pivotal in vitro assay for the detection of pyrogens, substances that induce a febrile response. This test has emerged as a superior alternative to the traditional Rabbit Pyrogen Test (RPT) and the Limulus Amebocyte Lysate (LAL) test. The MAT's core principle lies in its ability to mimic the human immune response to pyrogenic contamination. When monocytes, a type of white blood cell, encounter pyrogens, they are activated and release pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). The quantification of these cytokines serves as a direct measure of the pyrogenic activity of a sample.[1][2][3][4]
Recognized by major pharmacopoeias, including the European Pharmacopoeia (Ph. Eur. 2.6.30), the MAT is lauded for its capacity to detect a broad spectrum of pyrogens, encompassing both endotoxins from Gram-negative bacteria and non-endotoxin pyrogens (NEPs) from Gram-positive bacteria, yeasts, molds, and viruses.[3][4][5][6][7] This comprehensive detection capability addresses a significant limitation of the LAL test, which is specific to endotoxins. Furthermore, as an in vitro method utilizing human-derived cells, the MAT offers a more ethically sound and scientifically relevant model for predicting pyrogenic responses in humans compared to the RPT.[8][9][10]
These application notes provide a detailed overview of the MAT, including its underlying biological pathways, comparative performance data, and comprehensive protocols for its implementation in a laboratory setting.
Data Presentation: Quantitative Comparison of Pyrogen Detection Methods
The following tables summarize the comparative performance of the Monocyte Activation Test (MAT), Limulus Amebocyte Lysate (LAL) Test, and the Rabbit Pyrogen Test (RPT).
| Parameter | Monocyte Activation Test (MAT) | Limulus Amebocyte Lysate (LAL) Test | Rabbit Pyrogen Test (RPT) |
| Principle | In vitro activation of human monocytes and subsequent cytokine release.[1][3] | In vitro enzymatic coagulation cascade triggered by endotoxins.[11][12][13] | In vivo measurement of febrile response in rabbits.[13][14][15] |
| Pyrogens Detected | Endotoxins and Non-Endotoxin Pyrogens (NEPs).[3][5][6] | Primarily Endotoxins.[11] | Endotoxins and some Non-Endotoxin Pyrogens.[14][15] |
| Human Relevance | High, as it is based on the human immune response.[5][9] | Low, based on the blood of the horseshoe crab.[11] | Moderate, species differences can affect results.[15] |
| Animal Use | None.[10] | Involves bleeding of horseshoe crabs.[11] | Requires the use of live rabbits.[13][14] |
| Quantitative | Yes, provides quantitative results.[5][11] | Yes (kinetic and chromogenic methods).[11][12][13] | Qualitative (pass/fail based on temperature rise). |
Table 1: General Comparison of Pyrogen Detection Methods
| Pyrogen | Monocyte Activation Test (MAT) | Rabbit Pyrogen Test (RPT) | Reference |
| Heat-Killed Staphylococcus aureus (HKSA) | Detected at 0.25 X concentration | Detected at 0.5 X concentration | [1] |
| Flagellin | Detected at 0.5 X concentration | Detected at 2.5 X concentration | [1] |
| Hyperimmune Sera | 100% Sensitivity, ~85% Specificity | N/A (used as the reference) | [6][9] |
| This compound | High Sensitivity (comparable to LAL) | Low Sensitivity | [16] |
Table 2: Comparative Sensitivity for Specific Pyrogens
Note: "X" represents a relative concentration as defined in the cited study.
Signaling Pathways in Monocyte Activation
The activation of monocytes by pyrogens is a complex process initiated by the recognition of Pathogen-Associated Molecular Patterns (PAMPs) by Pattern Recognition Receptors (PRRs), such as Toll-like Receptors (TLRs), on the monocyte surface. This recognition triggers intracellular signaling cascades that culminate in the production and secretion of pro-inflammatory cytokines.
Below is a diagram illustrating the signaling pathway initiated by the binding of Lipopolysaccharide (LPS) and Lipoteichoic Acid (LTA) to their respective TLRs on a monocyte.
Experimental Protocols
This section provides detailed protocols for performing the Monocyte Activation Test using either cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) or human whole blood.
Protocol 1: MAT using Cryopreserved PBMCs
This protocol is adapted from established methods and is suitable for routine pyrogen testing of parenteral drugs and medical devices.[7][17][18][19][20]
Materials:
-
Cryopreserved human PBMCs (pooled from multiple donors is recommended)
-
Cell culture medium (e.g., RPMI 1640) supplemented with serum (e.g., Fetal Bovine Serum or Human Serum) and antibiotics
-
Reference Standard this compound (RSE)
-
Non-Endotoxin Pyrogen (NEP) controls (e.g., LTA, HKSA)
-
Test sample(s)
-
Pyrogen-free water
-
Pyrogen-free labware (pipette tips, tubes, plates)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
ELISA kit for quantification of IL-6 (or other target cytokine)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Thaw cryopreserved PBMCs rapidly in a 37°C water bath.
-
Transfer cells to a sterile centrifuge tube containing pre-warmed cell culture medium.
-
Centrifuge at a low speed (e.g., 200 x g) for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh culture medium.
-
Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).
-
Adjust the cell suspension to the desired concentration (e.g., 4 x 10⁵ cells/mL).
-
Prepare a standard curve of RSE in the appropriate diluent (e.g., pyrogen-free water or cell culture medium).
-
Prepare working solutions of NEP controls.
-
Prepare dilutions of the test sample(s) as required.
-
-
Incubation:
-
Add the prepared cell suspension to the wells of a 96-well plate.
-
Add the RSE standards, NEP controls, and test samples to the respective wells. Include a negative control (diluent only).
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 18-24 hours.
-
-
Cytokine Quantification:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of the target cytokine (e.g., IL-6) in the supernatants using a validated ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding RSE concentrations.
-
Determine the this compound equivalent concentration (EU/mL) of the test samples by interpolating their absorbance values on the standard curve.
-
Compare the response of the NEP controls to the negative control to confirm the test's ability to detect non-endotoxin pyrogens.
-
Protocol 2: MAT using Human Whole Blood
This protocol offers a simplified approach by eliminating the need for PBMC isolation.[15]
Materials:
-
Freshly drawn human whole blood from healthy donors (or cryopreserved whole blood)
-
Anticoagulant (e.g., heparin)
-
Cell culture medium (e.g., RPMI 1640)
-
Reference Standard this compound (RSE)
-
Non-Endotoxin Pyrogen (NEP) controls
-
Test sample(s)
-
Pyrogen-free water and labware
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
ELISA kit for quantification of IL-1β (or other target cytokine)
-
Microplate reader
Procedure:
-
Preparation:
-
If using fresh blood, collect it in tubes containing an anticoagulant.
-
If using cryopreserved blood, thaw it rapidly and dilute with culture medium.[15]
-
Prepare RSE standards, NEP controls, and test samples as described in Protocol 1.
-
-
Incubation:
-
Add a defined volume of whole blood to each well of a 96-well plate.
-
Add the RSE standards, NEP controls, and test samples.
-
Incubate the plate at 37°C with 5% CO₂ for the specified duration (typically 18-24 hours).
-
-
Cytokine Quantification and Data Analysis:
-
Follow steps 3 and 4 from Protocol 1 to quantify the cytokine of choice and analyze the results.
-
Protocol 3: MAT for Medical Devices
The testing of medical devices often requires a modified approach to account for potential pyrogens on the device surface.[2][3]
Procedure:
-
Sample Preparation:
-
For soluble or extractable pyrogens, an extract of the medical device can be prepared using a suitable solvent (e.g., pyrogen-free water or saline). This extract is then tested as described in Protocol 1 or 2.
-
For non-soluble pyrogens, the medical device or a representative portion of it can be directly incubated with the monocyte source (PBMCs or whole blood) in the culture medium.[3] This direct incubation method is crucial for detecting material-mediated pyrogens that may not be efficiently extracted.
-
-
Incubation and Analysis:
-
The subsequent steps of incubation, cytokine quantification, and data analysis are performed as outlined in the protocols above.
-
Conclusion
The Monocyte Activation Test represents a significant advancement in pyrogen detection, offering a highly sensitive, quantitative, and human-relevant in vitro alternative to traditional methods. Its ability to detect a broad range of pyrogens makes it an invaluable tool for ensuring the safety of parenteral drugs, biologics, and medical devices. The protocols provided herein offer a foundation for the successful implementation of the MAT in a variety of research and quality control settings. As regulatory bodies increasingly advocate for the replacement of animal-based testing, the adoption of the MAT is poised to become the new standard in pyrogenicity assessment.[5][10]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. mat-biotech.com [mat-biotech.com]
- 4. Effect of LPS and LTA stimulation on the expression of TLR-pathway genes in PBMCs of Akkaraman lambs in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matresearch.com [matresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. mat-biotech.com [mat-biotech.com]
- 8. TLR Signaling Paralyzes Monocyte Chemotaxis through Synergized Effects of p38 MAPK and Global Rap-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applicability of the Monocyte Activation Test (MAT) for hyperimmune sera in the routine of the quality control laboratory: Comparison with the Rabbit Pyrogen Test (RPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Next Generation MAT vs. traditional Pyrogen tests - Eurofins Scientific [eurofins.com]
- 11. mat-biotech.com [mat-biotech.com]
- 12. pharmtech.com [pharmtech.com]
- 13. arlok.com [arlok.com]
- 14. namsa.com [namsa.com]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. Comparison of pyrogen assays by testing products exhibiting low this compound recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. matresearch.com [matresearch.com]
Application Notes and Protocols for Endotoxin Removal from Recombinant Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxins, primarily lipopolysaccharides (LPS), are potent pyrogenic components of the outer membrane of Gram-negative bacteria. Their presence in recombinant protein preparations, even at trace levels, can elicit strong inflammatory responses in vitro and in vivo, leading to septic shock, tissue injury, and potentially death.[1][2] Therefore, the effective removal of endotoxins is a critical step in the purification of recombinant proteins intended for research, diagnostic, and therapeutic applications.
This document provides detailed application notes and protocols for various methods of endotoxin removal from recombinant protein solutions. It also includes protocols for the detection of endotoxins using the Limulus Amebocyte Lysate (LAL) assay and a description of the key signaling pathway activated by endotoxins.
Methods for this compound Removal: A Comparative Overview
Several methods have been developed to remove endotoxins from protein solutions, each with its own advantages and limitations. The choice of method depends on the properties of the target protein, the initial this compound concentration, the required final this compound level, and the scale of the purification process.
Data Presentation: Comparison of this compound Removal Methods
The following table summarizes the key performance characteristics of common this compound removal methods, providing a basis for selecting the most appropriate technique for a specific application.
| Method | Principle | This compound Removal Efficiency (%) | Protein Recovery (%) | Advantages | Limitations |
| Phase Separation (Triton X-114) | Partitioning of hydrophobic endotoxins into a detergent-rich phase upon temperature change.[3] | 98 - >99%[4][5] | >90 - 98%[1][6] | Simple, inexpensive, and effective for a wide range of proteins.[3] | Residual detergent may require removal; not suitable for hydrophobic proteins.[3] |
| Affinity Chromatography (Polymyxin B) | High-affinity binding of the lipid A moiety of this compound to immobilized polymyxin (B74138) B.[7] | >99% | >90% | High specificity for this compound.[7] | Can be expensive; potential for protein binding to the matrix.[8] |
| Anion Exchange Chromatography | Electrostatic interaction between negatively charged endotoxins and a positively charged resin.[9] | >99% (over 2000-fold reduction)[10] | >80 - >95%[10][11] | High binding capacity, scalable, and can be integrated into protein purification workflows.[12] | Efficiency is dependent on the pI of the target protein and buffer conditions; potential for protein binding.[12] |
| Activated Carbon Adsorption | Adsorption of endotoxins onto the large surface area of activated carbon particles.[13] | ~87 - 93.5%[13][14] | Variable, can be low due to non-specific protein binding.[8] | Inexpensive and effective for removing various impurities.[13] | Non-selective, leading to potential protein loss; fine particles can be difficult to remove.[8] |
| Ultrafiltration | Size-based separation of large this compound aggregates from smaller protein molecules.[8] | 28.9 - 99.8%[8][15] | High | Can be effective for large this compound aggregates. | Ineffective for monomeric endotoxins; potential for membrane fouling and protein loss.[16] |
Experimental Protocols
Protocol 1: this compound Removal using Triton X-114 Phase Separation
This protocol describes a widely used method for removing endotoxins based on the temperature-dependent phase separation of the non-ionic detergent Triton X-114.[10]
Materials:
-
Protein sample contaminated with this compound
-
Triton X-114 (pre-condensed and this compound-free)
-
This compound-free phosphate-buffered saline (PBS), pH 7.4
-
Ice bath
-
Water bath or incubator at 37°C
-
Refrigerated centrifuge
-
This compound-free pipette tips and microcentrifuge tubes
Procedure:
-
Sample Preparation: Cool the protein sample to 4°C on an ice bath.
-
Detergent Addition: Add Triton X-114 to the protein sample to a final concentration of 1% (v/v). Mix gently but thoroughly by vortexing.
-
Incubation on Ice: Incubate the mixture on ice for 30 minutes with occasional gentle mixing. The solution should become clear.[10]
-
Phase Separation: Transfer the tube to a 37°C water bath or incubator and incubate for 10-20 minutes to induce phase separation. The solution will become cloudy as the detergent separates into a distinct, denser phase.[10]
-
Centrifugation: Centrifuge the tube at 20,000 x g for 10 minutes at 25-37°C to pellet the detergent-rich phase containing the this compound.[10]
-
Collection of Aqueous Phase: Carefully collect the upper aqueous phase, which contains the purified protein, avoiding the detergent pellet at the bottom.
-
Repeat Cycles (Optional): For higher purity, the aqueous phase can be subjected to one or two additional cycles of phase separation (repeat steps 2-6).[10]
-
Detergent Removal (Optional but Recommended): Residual Triton X-114 can be removed by hydrophobic interaction chromatography or by using adsorbent resins like Bio-Beads SM-2.
-
This compound Level Determination: Quantify the this compound level in the final protein sample using the LAL assay to confirm removal efficiency.
Protocol 2: this compound Removal using Polymyxin B Affinity Chromatography
This method utilizes the high affinity of the antibiotic polymyxin B for the lipid A portion of this compound.
Materials:
-
Polymyxin B-agarose resin or pre-packed column
-
This compound-free equilibration buffer (e.g., PBS, pH 7.4)
-
This compound-free regeneration buffer (e.g., 1% sodium deoxycholate or high salt buffer)
-
This compound-free water
-
Chromatography column and accessories
-
Peristaltic pump or FPLC system
Procedure:
-
Column Packing (if using loose resin): Pack the polymyxin B-agarose resin into a chromatography column according to the manufacturer's instructions.
-
Column Equilibration: Equilibrate the column with at least 5-10 column volumes of this compound-free equilibration buffer at a flow rate recommended by the manufacturer.
-
Sample Loading: Apply the this compound-contaminated protein sample to the column. The flow rate should be slow enough to allow for efficient binding of the this compound to the resin.
-
Collection of Flow-through: Collect the flow-through fraction, which contains the protein with reduced this compound levels.
-
Washing: Wash the column with several column volumes of equilibration buffer to recover any remaining protein. Pool the flow-through and wash fractions.
-
Column Regeneration: Regenerate the column by washing with regeneration buffer to remove the bound this compound, followed by extensive washing with this compound-free water and re-equilibration with equilibration buffer for future use.
-
This compound Level Determination: Measure the this compound concentration in the collected protein fraction using the LAL assay.
Protocol 3: this compound Detection by Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
The gel-clot assay is a simple, qualitative method for the detection of endotoxins.
Materials:
-
LAL reagent (lyophilized)
-
This compound standard (lyophilized)
-
LAL Reagent Water (this compound-free)
-
This compound-free glass test tubes (e.g., 10 x 75 mm)
-
Heating block or water bath at 37 ± 1°C
-
Vortex mixer
-
Pipettes and this compound-free tips
Procedure:
-
Reagent Reconstitution: Reconstitute the LAL reagent and this compound standard with LAL Reagent Water according to the manufacturer's instructions. Gently swirl to dissolve, avoiding foaming.[17]
-
Standard Curve Preparation: Prepare a series of this compound standards by serial dilution of the reconstituted this compound standard with LAL Reagent Water. A typical series might include concentrations that bracket the sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, and 0.25λ, where λ is the labeled lysate sensitivity).
-
Sample Preparation: Prepare dilutions of the test sample with LAL Reagent Water. The pH of the sample should be between 6.0 and 8.0.
-
Assay Setup:
-
Pipette 100 µL of each standard dilution, sample dilution, and a negative control (LAL Reagent Water) into separate this compound-free test tubes.
-
For positive product control, add a known amount of this compound to a separate aliquot of the sample dilution.
-
-
LAL Reagent Addition: Add 100 µL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest this compound concentration. Mix gently.
-
Incubation: Immediately place the tubes in a 37 ± 1°C heating block or water bath and incubate undisturbed for 60 ± 2 minutes.[18]
-
Reading the Results: After incubation, carefully remove each tube and invert it 180°.
-
Positive Result: A solid gel clot forms and remains at the bottom of the tube.
-
Negative Result: No clot is formed, or the gel is viscous but flows down the side of the tube.
-
-
Interpretation: The this compound concentration of the sample is determined by the last dilution that gives a positive result. The test is valid if the negative control is negative and the positive controls give the expected results.
Signaling Pathways and Experimental Workflows
This compound Signaling via Toll-Like Receptor 4 (TLR4)
Endotoxins primarily exert their biological effects through the Toll-like receptor 4 (TLR4) signaling pathway.[19] This pathway is a critical component of the innate immune system's response to Gram-negative bacterial infections. The activation of TLR4 leads to the production of pro-inflammatory cytokines and interferons.[20]
Caption: TLR4 Signaling Pathway.
Experimental Workflow for this compound Removal and Verification
A typical workflow for removing this compound from a recombinant protein sample involves the initial purification of the protein, followed by a dedicated this compound removal step, and finally, verification of this compound levels.
Caption: this compound Removal Workflow.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Methods of this compound Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 3. Cost Comparison of this compound Removal Methods in Protein Purification [synapse.patsnap.com]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. Removal of this compound from protein solutions by phase separation using Triton X-114 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. njlabs.com [njlabs.com]
- 8. sinobiological.com [sinobiological.com]
- 9. youtube.com [youtube.com]
- 10. Factors affecting this compound removal from recombinant therapeutic proteins by anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sartorius.hr [sartorius.hr]
- 12. researchgate.net [researchgate.net]
- 13. Single-step, chromogenic Limulus amebocyte lysate assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. youtube.com [youtube.com]
- 18. Gel-clot technique, Turbidimetric technique, Chromogenic technique | Wako LAL System [labchem-wako.fujifilm.com]
- 19. researchgate.net [researchgate.net]
- 20. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming LAL Assay Inhibition and Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues of inhibition and enhancement in the Limulus Amebocyte Lysate (LAL) assay.
Frequently Asked Questions (FAQs)
Q1: What is LAL assay inhibition?
A1: LAL assay inhibition occurs when substances in the sample interfere with the enzymatic cascade of the LAL test, leading to an underestimation of the endotoxin concentration.[1][2] This can result in a false negative result, posing a significant risk to patient safety. Inhibition is indicated when the recovery of a known amount of spiked this compound (Positive Product Control or PPC) is less than 50%.[3][4]
Q2: What are the common causes of LAL assay inhibition?
A2: Several factors can cause inhibition, including:
-
pH outside the optimal range (6.0-8.0): The enzymes in the LAL reagent are sensitive to pH and can be denatured or have reduced activity outside this range.[1][3][5]
-
High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺): These can lead to the aggregation of this compound, making it less available to react with the LAL reagent.[1][6]
-
Presence of chelating agents (e.g., EDTA, heparin): These agents can sequester divalent cations that are essential for the optimal activity of the LAL enzymes.[1]
-
Enzyme inhibitors or denaturing compounds: Substances like proteases can degrade the enzymes in the LAL cascade.[1][7]
-
High protein or fat concentrations: These can coat the this compound, preventing it from interacting with the LAL reagent.[1]
-
Organic solvents and high salt concentrations: These can inhibit enzyme activity.[8]
Q3: What is LAL assay enhancement?
A3: LAL assay enhancement is the overestimation of this compound levels in a sample.[1] This occurs when substances in the sample either activate the LAL clotting cascade through an alternative pathway or increase the reactivity of this compound. Enhancement is indicated by a spike recovery of over 200%.[4][9]
Q4: What are the primary causes of LAL assay enhancement?
A4: The most common causes of enhancement include:
-
(1→3)-β-D-glucans: These polysaccharides, found in fungi and cellulose (B213188) materials, can activate the Factor G pathway in the LAL cascade, leading to a false-positive result.[1][3][10]
-
Certain proteins and surfactants: Some proteins can increase the activation of the LAL reagent by this compound, and surfactants can alter the aggregation state of this compound, increasing its reactivity.[1][3]
-
Serine proteases: Enzymes like trypsin can directly activate components of the LAL cascade.[7][10]
Troubleshooting Guides
Issue 1: Low this compound Spike Recovery (Inhibition)
If you are experiencing a Positive Product Control (PPC) recovery of less than 50%, your assay is likely inhibited. Follow these steps to troubleshoot the issue:
Caption: A flowchart for troubleshooting LAL assay enhancement.
Data on Troubleshooting Enhancement
| Troubleshooting Method | Description | Reported Effectiveness | Primary Target for Enhancement |
| This compound-Specific Buffer | Use of a buffer containing (1→3)-β-D-glucan inhibitors. | Highly effective for glucan-based enhancement. [3] | (1→3)-β-D-glucans. [3] |
| Sample Dilution | Diluting the sample with LRW to reduce the concentration of enhancing substances. [7] | Generally effective for concentration-dependent enhancers. [11] | Surfactants, some proteins. [3] |
| Heat Treatment | Heating the sample to inactivate enhancing enzymes. | Effective for heat-labile enzymes like trypsin. [3] | Serine proteases. [3] |
LAL Signaling Pathway and Glucan Interference
The LAL assay relies on an enzymatic cascade that is initiated by the binding of this compound to Factor C. However, (1→3)-β-D-glucans can trigger a false positive by activating a separate component, Factor G, which also leads to the formation of a gel clot.
Caption: LAL assay signaling pathways for this compound and (1→3)-β-D-glucan.
Experimental Protocols
Protocol 1: Sample Dilution to Overcome Interference
This protocol describes how to perform a serial dilution to find a non-interfering dilution of your sample.
-
Prepare a dilution series: Prepare a series of dilutions of your sample (e.g., 1:10, 1:20, 1:40, 1:80) using LAL Reagent Water (LRW). [12]2. Spike each dilution: For each dilution, prepare a spiked sample by adding a known concentration of Control Standard this compound (CSE). The final this compound concentration should be in the mid-range of your standard curve.
-
Prepare unspiked controls: For each dilution, also prepare an unspiked sample to determine the background this compound level.
-
Perform the LAL assay: Run the LAL assay on all spiked and unspiked samples, along with your standard curve and a negative control (LRW).
-
Calculate spike recovery: For each dilution, calculate the percentage of spike recovery using the following formula: % Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Known spike concentration] x 100
-
Identify the valid dilution: The lowest dilution that yields a spike recovery within the acceptable range (typically 50-200%) is the minimum valid dilution for your sample. [4][9][13]
Protocol 2: pH Adjustment of Sample
This protocol outlines the steps for adjusting the pH of a sample that is outside the optimal range.
-
Measure the pH: Aseptically remove a small aliquot of your sample (or the chosen dilution) to measure the pH. Do not introduce the pH probe directly into the bulk sample to avoid contamination. [14]2. Prepare adjusting solutions: Use this compound-free 0.1 N NaOH or 0.1 N HCl for pH adjustment. [5][14]3. Adjust the pH: Carefully add the acid or base dropwise to your sample while gently mixing. Monitor the pH until it is within the range of 6.0-8.0. [1][5]4. Validate the adjusted sample: Perform an inhibition/enhancement test on the pH-adjusted sample to ensure that the adjustment process itself has not introduced any interference.
Protocol 3: Heat Treatment for Protein-Containing Samples
This protocol is for denaturing interfering proteins in samples such as serum or plasma.
-
Dilute the sample: To prevent precipitation upon heating, it is often recommended to dilute the sample first. A 1:10 dilution in LRW is a common starting point.
-
Heat inactivation: Place the diluted sample in a heat block or water bath at a specified temperature and duration. A common recommendation for serum is 70°C for 15 minutes. [14]However, the optimal conditions may vary depending on the sample matrix and should be validated.
-
Cool the sample: Allow the sample to cool to room temperature before performing the LAL assay.
-
Validate the treated sample: Perform an inhibition/enhancement test on the heat-treated sample to confirm that the interference has been removed and that the heat treatment has not affected this compound recovery.
References
- 1. labcorp.com [labcorp.com]
- 2. researchgate.net [researchgate.net]
- 3. Associates of Cape Cod, Inc. - this compound & Glucan Reference Info [acciusa.com]
- 4. criver.com [criver.com]
- 5. pharmabeginers.com [pharmabeginers.com]
- 6. Overcoming sample interference in the LAL assay | FUJIFILM Wako [wakopyrostar.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The Importance Of The Use Of Glucan In The LAL Tests [wakopyrostar.com]
- 11. acciusa.com [acciusa.com]
- 12. researchgate.net [researchgate.net]
- 13. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Endotoxin Contamination in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent, detect, and eliminate endotoxin contamination in their cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to this compound contamination.
Q1: My cells are growing poorly, showing morphological changes, or have detached unexpectedly. Could this be due to this compound contamination?
A1: Yes, these are classic signs of this compound-related cytotoxicity. Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can have significant detrimental effects on cell growth and function, even at very low concentrations.[1][2] The effects can vary depending on the cell type and the this compound concentration.[2][3] Some cell lines, particularly those that have been in culture for a long time (e.g., CHO, HeLa), may have developed some resistance to endotoxins.[3]
Q2: I suspect this compound contamination in my cell culture. How can I confirm its presence?
A2: The most reliable method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) assay.[1][4][5] This test is highly sensitive and is the industry standard.[6] There are three main types of LAL assays: the gel-clot, turbidimetric, and chromogenic methods.[4][7][8] The gel-clot method is a qualitative or semi-quantitative test, while the turbidimetric and chromogenic assays are quantitative and can detect very low levels of this compound.[4][6][7][8]
Q3: My LAL test is positive. What are the potential sources of contamination in my lab?
A3: this compound contamination can arise from multiple sources within the laboratory. It is crucial to systematically investigate each potential source. The most common culprits include:
-
Water: Water used for preparing media, buffers, and for rinsing glassware is a primary source of endotoxins.[1][9][10][11] Poorly maintained water purification systems can harbor Gram-negative bacteria.[1][2][9]
-
Media and Reagents: Commercially prepared media and supplements, especially those derived from microbial fermentation, can contain endotoxins.[9][10]
-
Serum: Fetal Bovine Serum (FBS) has historically been a significant source of this compound contamination.[2][10] While manufacturers have improved screening, lot-to-lot variability can still occur.[2]
-
Plasticware and Glassware: Endotoxins can adhere to the surfaces of plastic and glass labware.[1][5][10] Improperly cleaned and sterilized glassware is a common source.[9]
-
User Technique: Bacteria are present on skin and can be introduced into cultures through improper aseptic technique.[10]
Frequently Asked Questions (FAQs)
Q1: What is an this compound?
A1: Endotoxins are complex lipopolysaccharides (LPS) that are a major component of the outer membrane of most Gram-negative bacteria.[2] They are released when bacteria die and their cell walls break down, as well as during active growth.[2][4] The lipid A portion of the LPS molecule is responsible for its toxic effects.[2][6][10] Endotoxins are highly heat-stable and are not destroyed by standard autoclaving procedures.[4][10][12]
Q2: What are the acceptable limits for this compound in cell culture?
A2: The acceptable limit for this compound can vary depending on the cell type and the specific application. However, for many research applications, a level below 0.1 to 1.0 EU/mL is recommended. For sensitive applications like in vitro fertilization, even lower levels may be required.[2] The U.S. FDA has set limits for medical devices and parenteral drugs, which can serve as a conservative guideline for researchers.
| Application | Recommended this compound Limit (EU/mL) |
| General Cell Culture | < 1.0 |
| Sensitive Cell Assays | < 0.1 |
| Medical Devices (Eluates) | < 0.5 |
| Devices in contact with Cerebrospinal Fluid | < 0.06 |
Q3: How can I prevent this compound contamination?
A3: A multi-faceted approach is the most effective way to prevent this compound contamination:
-
Use High-Purity, this compound-Free Water: Employ a well-maintained water purification system and regularly test the water for endotoxins using the LAL assay.[1][11][13] For critical applications, consider using commercially available pyrogen-free water for injection (WFI).[1][2][13]
-
Source High-Quality Reagents: Purchase cell culture media, serum, and other reagents from reputable suppliers who certify low this compound levels.[2][3]
-
Use Certified this compound-Free Plasticware: Whenever possible, use sterile, disposable plasticware that is certified by the manufacturer to be non-pyrogenic.[1][13]
-
Properly Depyrogenate Glassware: Standard autoclaving is insufficient to destroy endotoxins.[13][14] Glassware must be depyrogenated by dry heat, for example, at 250°C for at least 30 minutes or 180°C for 3 hours.[2][13][15]
-
Practice Strict Aseptic Technique: Work in a certified biological safety cabinet, wear appropriate personal protective equipment, and handle all materials aseptically to prevent the introduction of bacteria.
Q4: How can I remove endotoxins from a contaminated solution?
A4: Removing endotoxins from solutions, especially those containing proteins, can be challenging. Several methods are available, with varying degrees of efficiency and potential impact on the product:
| Removal Method | Principle | Advantages | Disadvantages |
| Anion-Exchange Chromatography | Endotoxins are negatively charged and bind to a positively charged resin.[16] | Highly effective.[16] | Protein recovery can be variable. |
| Ultrafiltration | Uses membranes with a specific molecular weight cutoff to separate larger this compound aggregates from smaller molecules.[6][16] | Effective for removing endotoxins from water and some protein solutions.[12] | Can lead to protein loss.[12] |
| Phase Separation with Triton X-114 | A non-ionic detergent that separates endotoxins into a detergent-rich phase.[12][16] | Rapid and scalable.[16] | Residual detergent may need to be removed. |
| Affinity Adsorbents | Utilizes ligands like polymyxin (B74138) B that specifically bind to the lipid A portion of endotoxins.[16] | High specificity for this compound.[16] | Can be expensive; potential for ligand leaching. |
| Activated Carbon | Adsorbs endotoxins onto its large surface area.[16] | Cost-effective.[16] | Non-selective, leading to product loss.[16] |
Experimental Protocols
Limulus Amebocyte Lysate (LAL) Gel-Clot Assay Protocol
This protocol provides a general methodology for the qualitative LAL gel-clot assay. Always refer to the specific instructions provided by the LAL reagent manufacturer.
Materials:
-
LAL Reagent (lyophilized)
-
LAL Reagent Water (LRW) or other this compound-free water
-
Control Standard this compound (CSE)
-
Depyrogenated glass test tubes (e.g., 10 x 75 mm)
-
Depyrogenated pipettes and tips
-
Heating block or water bath at 37°C ± 1°C
-
Vortex mixer
-
Test sample
Procedure:
-
Reagent Preparation:
-
Reconstitute the LAL reagent and the CSE with LRW as per the manufacturer's instructions.
-
Allow the reconstituted LAL reagent to sit at room temperature for the time specified by the manufacturer.
-
Vortex the CSE vigorously for at least 15 minutes to ensure it is fully dissolved.[17]
-
-
Preparation of Controls and Samples:
-
Positive Control: Prepare a series of twofold dilutions of the CSE to bracket the labeled sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity).[18]
-
Negative Control: Use LRW as the negative control.[17]
-
Test Sample: The sample may need to be diluted with LRW to overcome any potential inhibition of the LAL reaction.
-
-
Assay Procedure:
-
Pipette 0.1 mL of each control and sample into separate depyrogenated test tubes.[17][18]
-
Starting with the negative control and moving to the highest this compound concentration, add 0.1 mL of the reconstituted LAL reagent to each tube.[17]
-
Immediately after adding the lysate, gently mix the contents of each tube.
-
Place the tubes in a 37°C heating block or water bath and incubate for 60 ± 2 minutes without disturbance.[17][18]
-
-
Reading the Results:
Data Interpretation:
The assay is valid if the negative control is negative and the positive control series confirms the labeled sensitivity of the LAL reagent. The this compound concentration of the sample is determined by the lowest dilution that gives a positive result.
Visualizations
Caption: Major sources of this compound contamination in a typical cell culture workflow.
Caption: Workflow for the Limulus Amebocyte Lysate (LAL) gel-clot assay.
Caption: A decision tree for troubleshooting common cell culture contamination issues.
References
- 1. biocompare.com [biocompare.com]
- 2. corning.com [corning.com]
- 3. cellsciences.com [cellsciences.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound: An Insidious Cell Culture Contaminant | FUJIFILM Wako [wakopyrostar.com]
- 6. Overview of this compound Testing Methods | Thermo Fisher Scientific - IE [thermofisher.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. This compound Detection of Pharmaceutical and Medical Devices - Creative Biogene [creative-biogene.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Cell Culture FAQs: Bacterial this compound Contamination [merckmillipore.com]
- 11. Five Easy Ways to Keep Your Cell Cultures this compound-Free | Reduce this compound Contamination Risk | Corning [corning.com]
- 12. Methods of this compound Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 13. corning.com [corning.com]
- 14. Five Easy Ways to Keep Your Cell Cultures this compound-Free | Reduce this compound Contamination Risk | Corning [corning.com]
- 15. Top 5 tips for reducing this compound contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 16. sinobiological.com [sinobiological.com]
- 17. frederick.cancer.gov [frederick.cancer.gov]
- 18. acciusa.com [acciusa.com]
Technical Support Center: Optimizing Endotoxin Removal from DNA Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing endotoxin contamination from DNA samples. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during the this compound removal process.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern for DNA samples?
Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria, such as E. coli, which are commonly used for plasmid DNA production.[1][2][3] During the bacterial lysis step of DNA purification, these endotoxins are released and can co-purify with the plasmid DNA due to their negative charge and large size.[3][4] Endotoxins are potent immune stimulators in mammalian cells and can significantly impact downstream applications by triggering inflammatory responses, reducing cell viability, and lowering transfection efficiency.[1][2][3] Therefore, for sensitive applications like transfection of primary cells, gene therapy research, and in vivo studies, it is crucial to use high-purity, low-endotoxin DNA.[1][3]
Q2: What are the common methods for removing endotoxins from DNA preparations?
Several methods are available to remove endotoxins from DNA samples, each with its own advantages and limitations. The most common techniques include:
-
Phase Separation using Triton X-114: This method utilizes the non-ionic detergent Triton X-114, which forms a separate, detergent-rich phase at temperatures above its cloud point, sequestering the hydrophobic this compound molecules while the hydrophilic DNA remains in the aqueous phase.[4][5][6]
-
Affinity Chromatography: This technique employs ligands that specifically bind to endotoxins, such as Polymyxin B, immobilized on a chromatography resin.[5][7][8] The DNA sample is passed through the column, where endotoxins are captured, and the purified DNA is collected in the flow-through or elution.[5][7]
-
Anion-Exchange Chromatography: This method separates molecules based on their charge.[5][9] Under specific buffer conditions, both DNA and endotoxins, being negatively charged, can bind to the positively charged resin.[3][5] By carefully adjusting the salt concentration of the elution buffer, it is possible to selectively elute the DNA while the more highly charged endotoxins remain bound.[10]
-
Ultrafiltration: This technique uses membranes with specific molecular weight cut-offs to separate molecules based on size.[5][7][9] Since endotoxins often form large aggregates, they can be retained by the membrane while the smaller DNA molecules pass through.[5][9]
Q3: What are acceptable this compound levels for different downstream applications?
The required level of this compound purity depends on the sensitivity of the downstream application. Here are some general guidelines:
| Application | Recommended this compound Level (EU/µg DNA) |
| Standard Cloning and PCR | < 50 EU/µg |
| Transfection of robust cell lines (e.g., HEK293, HeLa) | 0.1 - 10 EU/µg[8][11] |
| Transfection of sensitive cells (e.g., primary cells, stem cells) | < 0.1 EU/µg[1][11] |
| In vivo studies, gene therapy, and vaccine research | < 0.1 EU/µg[1][3] |
Q4: How can I measure the this compound concentration in my DNA sample?
The most common method for quantifying this compound levels is the Limulus Amebocyte Lysate (LAL) assay.[8][12] This assay is based on the clotting reaction of a lysate derived from the blood cells of the horseshoe crab (Limulus polyphemus) in the presence of this compound.[8][12][13] The LAL test can be performed in several formats, including gel-clot, turbidimetric, and chromogenic assays, offering both qualitative and quantitative results with high sensitivity.[12][13]
Performance of this compound Removal Methods
The choice of an this compound removal method often involves a trade-off between this compound removal efficiency, DNA recovery, cost, and processing time. The following table summarizes the typical performance of common methods.
| Method | This compound Removal Efficiency | DNA Recovery | Key Advantages | Key Disadvantages |
| Phase Separation (Triton X-114) | 98-99.9%[13] | Variable, can be low | Simple, inexpensive, and effective for high initial this compound levels.[6] | Residual detergent may interfere with downstream applications; DNA loss can be significant.[14] |
| Affinity Chromatography (Polymyxin B) | >99%[13] | >90% | High specificity for this compound; mild conditions preserve DNA integrity.[5][7] | Can be expensive; potential for Polymyxin B to leach into the sample. |
| Anion-Exchange Chromatography | >99% | >90% | Can be integrated into the plasmid purification process; scalable.[9][15] | Requires careful optimization of buffer conditions to separate DNA and this compound effectively.[3] |
| Ultrafiltration | 28.9% to 99.8%[5] | >90% | Simple and fast; removes a broad range of impurities based on size. | Less specific for this compound; efficiency can be variable depending on this compound aggregation state.[5] |
Experimental Protocols
Protocol 1: this compound Removal using Triton X-114 Phase Separation
This protocol is adapted for the removal of this compound from a purified DNA sample.
Materials:
-
This compound-contaminated DNA sample
-
Triton X-114 (pre-condensed and chilled on ice)
-
This compound-free TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
This compound-free water
-
Ice
-
Water bath or incubator at 37°C
-
Microcentrifuge
Procedure:
-
Preparation: Place the DNA sample and a stock solution of 10% Triton X-114 on ice.
-
Detergent Addition: In a microcentrifuge tube, add Triton X-114 to the DNA sample to a final concentration of 1% (v/v). Mix thoroughly by vortexing.
-
Incubation on Ice: Incubate the mixture on ice for 10 minutes with occasional vortexing to ensure a homogenous solution.
-
Phase Separation: Transfer the tube to a 37°C water bath for 10 minutes to induce phase separation. The solution will become cloudy.
-
Centrifugation: Centrifuge the tube at 12,000 x g for 10 minutes at room temperature. Two distinct phases will be visible: a lower, detergent-rich phase containing the this compound, and an upper, aqueous phase containing the DNA.
-
DNA Recovery: Carefully transfer the upper aqueous phase to a new, sterile, this compound-free microcentrifuge tube. Be cautious not to disturb the lower phase.
-
Repeat (Optional): For samples with very high initial this compound levels, repeat steps 2-6 for improved purity.
-
Detergent Removal and DNA Precipitation: To remove residual Triton X-114 and concentrate the DNA, perform an isopropanol (B130326) precipitation. Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 0.7 volumes of isopropanol to the aqueous phase. Mix well and incubate at -20°C for at least 30 minutes.
-
Pelleting and Washing: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA. Carefully discard the supernatant. Wash the pellet with 70% ethanol, being careful not to dislodge the pellet.
-
Drying and Resuspension: Air-dry the pellet and resuspend the DNA in an appropriate volume of this compound-free TE buffer or water.
Protocol 2: this compound Removal using Polymyxin B Affinity Chromatography
This protocol provides a general guideline for using a commercial Polymyxin B affinity column. Always refer to the manufacturer's specific instructions.
Materials:
-
Polymyxin B affinity chromatography column
-
This compound-contaminated DNA sample
-
Equilibration Buffer (e.g., this compound-free PBS or Tris buffer, pH 7.4)
-
Regeneration Buffer (e.g., 1% deoxycholate or as recommended by the manufacturer)
-
This compound-free water
-
Peristaltic pump or syringe
Procedure:
-
Column Preparation: If the column is stored in a storage solution, wash it with several column volumes of this compound-free water.
-
Equilibration: Equilibrate the column with 5-10 column volumes of Equilibration Buffer.
-
Sample Loading: Load the DNA sample onto the column. The flow rate should be slow enough to allow for efficient binding of the this compound to the Polymyxin B ligand. For gravity flow columns, this will be the natural flow rate. For pump-driven systems, a flow rate of 0.5-1.0 mL/min is a good starting point.
-
Collection of Purified DNA: Collect the flow-through, which contains the this compound-depleted DNA.
-
Washing (Optional): To maximize DNA recovery, you can wash the column with 1-2 column volumes of Equilibration Buffer and combine this with the initial flow-through.
-
Regeneration: Regenerate the column by washing with several column volumes of Regeneration Buffer, followed by extensive washing with this compound-free water until the pH and conductivity return to baseline.
-
Storage: Store the column in an appropriate storage solution as recommended by the manufacturer.
Troubleshooting Guide
Problem 1: Low DNA Recovery
| Possible Cause | Recommended Solution |
| DNA Precipitation during Phase Separation: | Ensure the salt concentration of your DNA sample is not too high before starting the Triton X-114 protocol. |
| Incomplete Elution from Affinity/Anion-Exchange Column: | - Ensure the elution buffer has the correct composition and pH as per the manufacturer's protocol.- Increase the volume of the elution buffer. |
| DNA Pellet Loss during Precipitation: | - Be careful when decanting the supernatant after centrifugation.- Use a visible carrier like glycogen (B147801) during precipitation if the DNA amount is very low. |
| DNA Adherence to Labware: | Use low-adhesion, this compound-free plasticware. |
Problem 2: High Final this compound Levels
| Possible Cause | Recommended Solution |
| Incomplete Phase Separation: | - Ensure the incubation at 37°C is long enough for the solution to become visibly cloudy.- Avoid disturbing the interface between the two phases when collecting the aqueous layer. |
| Overloaded Affinity/Anion-Exchange Column: | - Determine the this compound binding capacity of your column and ensure you do not exceed it.- Reduce the amount of DNA sample loaded or use a larger column. |
| Contaminated Buffers or Labware: | - Use certified this compound-free water, buffers, and plasticware.[3]- Depyrogenate glassware by baking at 250°C for at least 2 hours.[3] |
| Inefficient Regeneration of Chromatography Column: | Follow the manufacturer's protocol for column regeneration to ensure complete removal of bound endotoxins before reuse. |
Visualizations
This compound Signaling Pathway
Endotoxins (LPS) are primarily recognized by the Toll-like receptor 4 (TLR4) on the surface of immune cells, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.
Caption: TLR4-mediated signaling cascade initiated by this compound (LPS).
Experimental Workflow for this compound Removal
This diagram illustrates a general workflow for removing endotoxins from a purified DNA sample and verifying the results.
Caption: A generalized workflow for this compound removal from DNA samples.
Troubleshooting Logic for this compound Removal
This diagram provides a logical approach to troubleshooting common issues during this compound removal.
Caption: A troubleshooting flowchart for this compound removal from DNA.
References
- 1. norgenbiotek.com [norgenbiotek.com]
- 2. This compound removal kits for plasmid DNA [lubio.ch]
- 3. Removal Of Bacterial Endotoxins [qiagen.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. babakmemari.wordpress.com [babakmemari.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Removal of gram-negative this compound from solutions by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. pharmtech.com [pharmtech.com]
- 11. bioke.com [bioke.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods of this compound Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 14. acciusa.com [acciusa.com]
- 15. [Purification of plasmid DNA using anion-exchange chromatography and removal of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
common mistakes in endotoxin testing and how to avoid them
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during endotoxin testing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of assay failure in this compound testing?
Assay failures in this compound testing can be broadly categorized into product-independent and product-dependent issues. Common examples include failures in negative controls, poor coefficient of variation (%CV) between replicates, and failures in the positive product control (PPC).[1]
Q2: What is the acceptable pH range for an this compound test sample?
This compound detection assays are optimized to work with samples within a pH range of 6.0 to 8.0.[1][2] If a sample's pH falls outside this range, it can be adjusted using an this compound-free buffer, hydrochloric acid (HCl), or sodium hydroxide (B78521) (NaOH).[1] It is crucial to ensure that any buffer used is free from endotoxins.[1]
Q3: Is it better to use glass or plastic dilution tubes for preparing standards?
Endotoxins have a stronger adherence to plastic surfaces compared to glass. Therefore, it is recommended to use borosilicate glass dilution tubes when preparing control standard this compound (CSE) dilutions.[1] While glass is the preferred material, polystyrene and polyethylene (B3416737) terephthalate (B1205515) (PET) may be acceptable alternatives for sample containers.[1] If samples are to be stored before testing, validation of the container's effectiveness in allowing this compound recovery is necessary.[1]
Q4: What are (1→3)-β-D-glucans and how do they affect this compound testing?
(1→3)-β-D-glucans are polysaccharides found in sources like paper cellulose (B213188) that can activate the Limulus Amebocyte Lysate (LAL) cascade, leading to false-positive results.[3] To mitigate this, it is important to use reagents that are insensitive to glucans or contain high levels of (1→3)-β-D-glucan to minimize interference.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound testing experiments.
Invalid Test Results
An invalid assay can result from various factors, including pipetting errors, incorrect well selection, and issues with this compound standards.[4] Frequent invalid results may signal underlying laboratory control problems and warrant a thorough investigation.[4]
| Problem | Potential Cause | Recommended Solution |
| Negative Control Failure (Positive Result) | Contamination of LAL Reagent Water, pipette tips, or assay wells. | Use certified this compound-free consumables.[3] Implement proper cleaning routines and use personal protective equipment.[1] Avoid locating the assay preparation area near potential sources of particulates like old air conditioning units.[1] |
| Poor Coefficient of Variation (%CV) | Inconsistent pipetting technique. Improper mixing of reagents or samples. | Ensure pipettes are properly calibrated and use correct pipetting techniques.[5] Follow manufacturer's recommendations for vortex mixing steps to ensure homogeneity.[1] |
| Positive Product Control (PPC) Failure | Inhibition or enhancement by the sample matrix. Incorrect spike concentration. | Perform serial dilutions of the sample to overcome interference.[6] Validate the correct spike recovery (typically 50-200%).[7][8][9] |
| Standard Curve Failure | Errors in preparing the dilution series of the Control Standard this compound (CSE). | Have the dilution series quantified by multiple technicians before routine use.[3] Maintain consistency in the starting concentration and dilution type.[3] |
Inhibition and Enhancement
Interference from the sample matrix can lead to inaccurate results through inhibition (underestimation of this compound levels) or enhancement (overestimation).
Factors Causing Inhibition:
-
Extreme pH: pH values outside the optimal range of 6.0-8.0 can denature the LAL enzymes.
-
Divalent Cations: High concentrations of cations like zinc, calcium, or magnesium can cause this compound aggregation, reducing their availability to bind with LAL enzymes.
-
Enzyme Inhibitors: Substances such as proteases can interfere with the LAL enzyme cascade.
-
Proteins and Fats: Excessive levels of proteins or lipids can mask endotoxins.
-
Chelating Agents: Agents like EDTA can bind essential ions required for LAL enzyme activity.
Factors Causing Enhancement:
-
Beta-glucans: These can activate the LAL cascade, leading to false positives.
-
Proteins: Certain proteins, such as hemoglobin, can increase the activation of LAL by this compound.
-
Surfactants: At certain concentrations, surfactants can reduce this compound aggregation, thereby increasing the apparent concentration.
Quantitative Impact of pH on this compound Recovery:
The pH of the sample solution significantly impacts the recovery of this compound. The following table illustrates the mean recovery of this compound at different pH values.
| pH of Sample | Mean this compound Recovery (%) |
| < 3 | < 56.8% |
| 5.20 | High Sensitivity |
| 6.0 - 8.0 | 76.5% - 115.9% |
| > 12 | < 56.8% |
| Data derived from a study using kinetic-turbidimetric technique with TAL/LAL reagents.[10] |
Experimental Protocols
Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
This method is a qualitative or semi-quantitative test for the detection of bacterial endotoxins.[11]
Materials:
-
Limulus Amebocyte Lysate (LAL) Reagent
-
Control Standard this compound (CSE)
-
LAL Reagent Water (LRW)
-
Depyrogenated glass test tubes (e.g., 10x75 mm) and pipettes
-
Vortex mixer
-
Heating block or water bath maintained at 37°C ± 1°C
Procedure:
-
Preparation of Reagents:
-
Preparation of Controls and Samples:
-
Prepare a series of CSE dilutions to bracket the labeled lysate sensitivity (λ), typically including 2λ, λ, 0.5λ, and 0.25λ.[8]
-
Prepare the test sample, diluting as necessary with LRW to overcome any potential interference. The pH of the sample should be between 6.0 and 8.0.[12]
-
Set up tubes for negative controls (LRW), positive controls (a CSE dilution), the test sample, and a positive product control (PPC - sample spiked with a known amount of CSE).[11]
-
-
Assay Performance:
-
Add 0.1 mL of each control and sample solution to appropriately labeled depyrogenated test tubes.[12]
-
Add 0.1 mL of the reconstituted LAL reagent to each tube.[12][13]
-
Gently vortex each tube for a few seconds to mix.[13]
-
Immediately place the tubes in a 37°C ± 1°C heating block or water bath, ensuring they remain undisturbed for the incubation period.[11][13]
-
-
Incubation and Reading:
Kinetic Turbidimetric LAL Assay
This quantitative method measures the increase in turbidity over time.
Materials:
-
Kinetic Turbidimetric LAL Reagent
-
Control Standard this compound (CSE)
-
LAL Reagent Water (LRW)
-
Depyrogenated dilution tubes, pipette tips, and a 96-well microplate
-
Incubating microplate reader capable of measuring absorbance at 340 nm
-
This compound-measuring software
Procedure:
-
Preparation:
-
Allow all reagents to equilibrate to room temperature.
-
Reconstitute the CSE and prepare a standard dilution series (e.g., 50, 5, 0.5, and 0.05 EU/mL) in LRW.[15]
-
Prepare sample dilutions in LRW.
-
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
The software calculates the time it takes for the absorbance to reach a predetermined level (onset time).
-
A standard curve is generated by plotting the log of the onset time against the log of the this compound concentration.
-
The this compound concentration in the samples is determined from the standard curve.
-
Kinetic Chromogenic LAL Assay
This quantitative method measures the color change resulting from the cleavage of a chromogenic substrate.
Materials:
-
Kinetic Chromogenic LAL Reagent Kit (including LAL, CSE, and chromogenic substrate)
-
LAL Reagent Water (LRW)
-
Depyrogenated labware (tubes, tips, 96-well plate)
-
Incubating microplate reader capable of measuring absorbance at 405 nm
-
This compound-measuring software
Procedure:
-
Reagent and Standard Preparation:
-
Assay Setup:
-
Initiating the Reaction:
-
Analysis:
-
The software generates a standard curve by plotting the reaction time or rate of color development against the this compound concentration.
-
The this compound levels in the unknown samples are calculated from this standard curve.[18]
-
Visual Guides
LAL Enzymatic Cascade
The Limulus Amebocyte Lysate (LAL) test is based on an enzymatic cascade that is triggered by the presence of bacterial endotoxins.
Caption: LAL enzymatic cascade showing this compound activation.
Troubleshooting Workflow for Invalid this compound Test Results
This workflow provides a logical approach to identifying the root cause of an invalid test result.
Caption: Troubleshooting workflow for invalid this compound results.
Common Causes of Out-of-Specification (OOS) Results
Understanding the potential sources of error is crucial for preventing out-of-specification results.
Caption: Common causes of OOS results in this compound testing.
References
- 1. Causes of this compound Assay Failures and How to Avoid Them [rapidmicrobiology.com]
- 2. LAL Assays | Lonza [bioscience.lonza.com]
- 3. How to Avoid Common Mistakes with LAL Assay |PTROSTAR [wakopyrostar.com]
- 4. Effect of different sample treatment methods on Low this compound Recovery Phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uspnf.com [uspnf.com]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. usp.org [usp.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Effects of various pH in testing bacterial endotoxins [journal11.magtechjournal.com]
- 11. njlabs.com [njlabs.com]
- 12. pharmajia.com [pharmajia.com]
- 13. SOP for Lal Test by Gel Clot Method | Pharmaguideline [pharmaguideline.com]
- 14. youtube.com [youtube.com]
- 15. Intralaboratory Validation of a Kinetic Turbidimetric Assay Based on Limulus Amebocyte Lysate (LAL) for Assessing this compound Activity in Cow Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5.imimg.com [5.imimg.com]
- 17. frederick.cancer.gov [frederick.cancer.gov]
- 18. youtube.com [youtube.com]
LAL Assay Technical Support Center: Troubleshooting pH and Temperature Effects
Welcome to the Technical Support Center for the Limulus Amebocyte Lysate (LAL) Assay. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the critical impact of pH and temperature on LAL assay performance.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature ranges for the LAL assay?
The LAL assay is an enzyme-based reaction, and its accuracy is highly dependent on maintaining optimal pH and temperature. The generally accepted optimal ranges are:
It is crucial to note that the pH of the sample alone may be outside this range, but the buffering capacity of the LAL reagent can often bring the final reaction mixture within the acceptable range.[6][7]
Q2: What are the consequences of deviating from the optimal pH range?
Deviating from the optimal pH range of 6.0-8.0 is a common cause of assay inhibition or enhancement.[1][2][8] Extreme pH levels can denature the enzymes in the LAL reagent, suppressing their reactivity and leading to an underestimation of endotoxin levels (inhibition).[8] Slight differences in pH can significantly increase the frequency of false-positive responses, in some cases up to five-fold.[3][4][9][10]
Q3: How do temperature fluctuations affect the LAL assay?
The LAL enzymatic cascade is temperature-sensitive.[5] The optimal incubation temperature is 37°C ± 1°C.[3][4][5] Temperatures below this range can slow down the enzymatic reaction, potentially leading to false-negative results or an underestimation of this compound concentration. Conversely, temperatures above the optimal range can accelerate the reaction or denature the enzymes, which may also lead to inaccurate results. While temperature has a less pronounced effect on false-positive rates compared to pH, significant deviations can still impact the reliability of the assay.[3][4][9][10]
Q4: My sample has a pH outside the 6.0-8.0 range. What should I do?
If your sample's pH is outside the optimal range, you have a few options to mitigate interference:
-
Dilution: This is the simplest and most common method to overcome pH-related interference. Diluting the sample with LAL Reagent Water (LRW) can often bring the pH of the reaction mixture into the acceptable range due to the buffering capacity of the LAL reagent.[6][7]
-
pH Adjustment: If dilution is not sufficient or feasible, you can adjust the pH of the sample using this compound-free acid (e.g., 0.1N HCl) or base (e.g., 0.1N NaOH).[2][6] It is critical to use small volumes of adjusting solutions to avoid significant changes in sample concentration.
-
Use of Buffers: In some cases, reconstituting the LAL reagent in a suitable this compound-free buffer can help to control the pH of the final reaction mixture.[6]
Always verify the pH of the final sample-LAL mixture before incubation.
Troubleshooting Guides
Issue: Unexpected Positive or Out-of-Specification (OOS) Results
If you are experiencing a higher than expected number of positive results or results that exceed your product's this compound limit, consider the following:
-
Verify Reaction Mixture pH: Ensure the pH of your sample mixed with the LAL reagent is within the 6.0-8.0 range. A pH outside this range, particularly on the acidic or basic side, can lead to false-positive results.[3][4][9][10]
-
Check Incubation Temperature: Confirm that your incubator or heating block is accurately maintaining a temperature of 37°C ± 1°C.[3][4][5]
-
Review Reagent and Consumable Quality: Ensure all reagents, including the LAL reagent water, and consumables like pipette tips and test tubes, are certified this compound-free.
Issue: Assay Inhibition (Lower than expected this compound recovery)
Inhibition can manifest as false-negative results or a lower-than-expected recovery in your positive product control (PPC).
-
Confirm pH of the Reaction Mixture: A pH below 6.0 or above 8.0 is a primary cause of inhibition.[1][2][8]
-
Evaluate Sample Dilution: Insufficient dilution of the sample may not adequately overcome inhibitory substances, including those that affect pH.
-
Assess Incubation Temperature: Sub-optimal incubation temperatures can slow the enzymatic reaction, mimicking inhibition.
Quantitative Data Summary
The following tables summarize the impact of pH and temperature deviations on LAL assay performance based on available data.
Table 1: Impact of pH and Temperature on False-Positive Responses in Gel-Clot LAL Assay
| Parameter | Condition | Relative Risk of False-Positive | Estimated Uncertainty |
| pH | pH 6 or 8 (vs. pH 7) | 5.0 | 7.6% |
| Temperature | 36°C or 38°C (vs. 37°C) | 1.5 | 2.0% |
Data adapted from studies on the gel-clot LAL test.[3][4][9][10]
Experimental Protocols
Protocol 1: Determination and Adjustment of Sample pH for LAL Assay
Objective: To ensure the pH of the LAL-sample reaction mixture is within the optimal range of 6.0-8.0.
Materials:
-
Test sample
-
LAL reagent
-
LAL Reagent Water (LRW)
-
This compound-free 0.1N HCl and 0.1N NaOH
-
Calibrated pH meter with a micro-electrode
-
This compound-free test tubes and pipette tips
Procedure:
-
Prepare the LAL reagent according to the manufacturer's instructions.
-
In an this compound-free tube, mix a volume of the test sample with an equal volume of the reconstituted LAL reagent. This mimics the actual test conditions.
-
Allow the mixture to equilibrate for a few minutes.
-
Using a calibrated pH meter, measure the pH of the mixture.
-
If the pH is within the 6.0-8.0 range, no adjustment is necessary.
-
If the pH is outside the acceptable range, perform a trial-and-error adjustment on a separate aliquot of the sample. Add small, precise volumes of this compound-free 0.1N HCl or 0.1N NaOH to the sample, re-mixing with the LAL reagent and re-measuring the pH until it falls within the optimal range.
-
Record the volume of acid or base required to adjust a specific volume of the sample. This ratio can then be used to prepare a larger batch of pH-adjusted sample for the actual LAL test.
-
Alternatively, if the initial pH is out of range, prepare serial dilutions of the sample with LRW and repeat the pH measurement of the sample-LAL mixture to determine if dilution alone can resolve the issue.
Protocol 2: Temperature Validation for LAL Assay Incubation
Objective: To validate that the incubation equipment maintains the required temperature of 37°C ± 1°C.
Materials:
-
Incubator or heating block used for the LAL assay
-
Calibrated thermometer or temperature probe with a certificate of traceability
Procedure:
-
Place the calibrated thermometer or temperature probe in the area of the incubator or heating block where the LAL assay tubes will be placed.
-
Set the incubator/heating block to 37°C.
-
Allow the temperature to stabilize for at least 30 minutes.
-
Record the temperature at regular intervals (e.g., every 15 minutes) over the duration of a typical LAL assay incubation period (e.g., 60 minutes).
-
Ensure that all recorded temperatures fall within the 36°C to 38°C range.
-
If temperature fluctuations outside this range are observed, the equipment should be serviced or replaced.
-
This validation should be performed periodically as part of routine laboratory quality control.
Visualizations
Caption: LAL enzymatic cascade showing the this compound-activated pathway leading to clot formation or color change.
Caption: Experimental workflow for pH and temperature optimization in the LAL assay.
References
- 1. Optimization of a Chromogenic Limulus Amebocyte Lysate (LAL) Assay for Automated this compound Detection | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 2. knowledge.lonza.com [knowledge.lonza.com]
- 3. How pH, Temperature, and Time of Incubation Affect False-Positive Responses and Uncertainty of the LAL Gel-Clot Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How pH, Temperature, and Time of Incubation Affect False-Positive Responses and Uncertainty of the LAL Gel-Clot Test | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. acciusa.com [acciusa.com]
- 8. labcorp.com [labcorp.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Endotoxin Contamination in Fetal Bovine Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to endotoxin contamination in Fetal Bovine Serum (FBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from in FBS?
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[1] These molecules are released when bacteria die or during active growth and division.[1] A single E. coli bacterium can contain approximately 2 million LPS molecules.[2] The primary source of this compound contamination in FBS is bacterial contamination of the blood during collection and processing.[3]
Q2: How can this compound in FBS affect my cell cultures?
This compound can have a wide range of effects on cell cultures, often leading to variability in experimental results.[4] The effects are cell-type dependent and can include:
-
Stimulation of immune cells: Leukocytes and macrophages can be stimulated to produce inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) and other mediators.[2][5]
-
Altered cell growth and proliferation: this compound can either promote or inhibit cell division depending on the cell type and this compound concentration.[6]
-
Induction of differentiation.
-
Changes in protein and antibody production. [2]
-
Inhibition of colony formation. [2]
-
Contractile dysfunction in cardiac myocytes. [5]
Some cell lines that have been in culture for extended periods, such as CHO, 3T3, and HeLa cells, may have developed a resistance to higher levels of this compound.[1][2][5]
Q3: What are the acceptable levels of this compound in FBS for my experiments?
The acceptable this compound level depends on the sensitivity of your specific cell line and the nature of your experiments. For many common cell lines, FBS with this compound levels below 1 ng/mL (approximately 10 EU/mL) is often suitable.[2][7] However, for sensitive applications such as stem cell culture, primary cell culture, or the production of biopharmaceuticals for in vivo use, much lower levels are required.[1][8]
Q4: How can I detect this compound in my FBS or cell culture medium?
The most common method for detecting and quantifying this compound is the Limulus Amebocyte Lysate (LAL) assay.[9] This assay is derived from the blood of the horseshoe crab (Limulus polyphemus) and is extremely sensitive to the presence of this compound.[10] There are three main types of LAL assays:
-
Gel-clot assay: A qualitative or semi-quantitative method where the formation of a gel indicates the presence of this compound.[11][12]
-
Turbidimetric assay: A quantitative method that measures the increase in turbidity as the lysate clots.[13]
-
Chromogenic assay: A quantitative method where the this compound-triggered enzymatic cascade cleaves a chromogenic substrate, resulting in a color change that can be measured.[13][14]
More sensitive kinetic chromogenic and turbidimetric assays can detect this compound levels as low as 0.001 EU/mL.[2]
Q5: My cells are behaving unexpectedly (e.g., poor growth, morphological changes, altered protein expression). Could this compound in the FBS be the cause?
Unexpected cell behavior is a common sign of a problem in cell culture, and this compound contamination in FBS is a possible culprit. To troubleshoot this issue, consider the following:
-
Review your FBS certificate of analysis (CoA): Check the this compound level specified for your lot of FBS.
-
Test your FBS and media: If you suspect contamination, perform an LAL assay on your FBS and complete cell culture medium.
-
Use a low-endotoxin FBS: If your current FBS has high this compound levels, switch to a premium or this compound-depleted grade of FBS.
-
Consider other sources of contamination: Endotoxins can also be introduced from water, media additives, and laboratory plasticware.[7][9]
-
Use an this compound inhibitor: As a diagnostic tool, you can add polymyxin (B74138) B, an antibiotic that neutralizes most endotoxins, to your culture to see if the unexpected cell behavior is mitigated.[15]
Troubleshooting Guide
This troubleshooting guide provides a structured approach to identifying and resolving issues related to this compound contamination in FBS.
Decision Tree for Troubleshooting this compound-Related Cell Culture Issues
Caption: Troubleshooting workflow for this compound-related issues.
Data on this compound in Fetal Bovine Serum
Table 1: Typical this compound Levels in Different Grades of Fetal Bovine Serum
| FBS Grade | Typical this compound Level (EU/mL) | Suitable Applications |
| Standard | ≤ 30 | General cell culture, robust cell lines |
| Premium | ≤ 10 | Most cell lines, including some sensitive lines |
| Low this compound / this compound-Depleted | < 1.0 | Sensitive cells, primary cultures, hybridoma cloning |
| Ultra-Low this compound | < 0.1 | Stem cell research, vaccine production, biopharmaceutical manufacturing |
Note: this compound levels can vary between suppliers and lots. Always refer to the certificate of analysis for your specific FBS.
Table 2: Comparison of this compound Removal Methods for Fetal Bovine Serum
| Method | Principle | This compound Removal Efficiency | Advantages | Disadvantages |
| Ultrafiltration | Size exclusion using a membrane with a specific molecular weight cutoff (e.g., 100 kDa) to retain larger this compound aggregates.[16][17] | 28.9% to 99.8%[16] | Relatively simple and scalable. | Can lead to protein loss; efficiency is variable.[16][17] |
| Anion-Exchange Chromatography | Endotoxins, which are negatively charged, bind to a positively charged resin, while proteins with a net positive charge flow through.[16][17] | High | Highly effective; can be integrated into protein purification workflows. | Requires careful optimization of pH and ionic strength to prevent protein binding and loss.[18] |
| Affinity Chromatography | Uses ligands with a high affinity for this compound, such as polymyxin B, immobilized on a solid support.[3][16] | High | High specificity for this compound. | Can be expensive; potential for ligand leaching. |
| Phase Separation with Triton X-114 | A non-ionic detergent that separates into an aqueous phase and a detergent-rich phase at temperatures above 23°C. Endotoxins partition into the detergent phase.[16] | 45% to 99%[16] | Rapid and scalable. | Requires removal of the detergent from the final product.[19] |
| Activated Carbon Adsorption | Endotoxins are adsorbed onto the large surface area of activated carbon.[16] | Up to 93.5%[16] | Cost-effective. | Non-selective, leading to significant protein loss.[16] |
Experimental Protocols
Protocol 1: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay for this compound Detection in FBS
Materials:
-
FBS sample
-
LAL reagent (gel-clot formulation)
-
LAL Reagent Water (this compound-free)
-
This compound standard (Control Standard this compound or Reference Standard this compound)
-
Pyrogen-free reaction tubes and pipette tips
-
Heating block or water bath at 37°C ± 1°C
Procedure:
-
Sample Preparation: Thaw the frozen FBS sample and mix gently. To minimize interference from serum proteins, dilute the FBS sample with LAL Reagent Water. A dilution series (e.g., 1:10, 1:50, 1:100) is recommended to find the optimal dilution that does not inhibit the LAL reaction.[20]
-
Reagent Preparation: Reconstitute the LAL reagent and this compound standard according to the manufacturer's instructions using LAL Reagent Water.
-
Assay Setup: In pyrogen-free reaction tubes, prepare the following:
-
Test Samples: 0.1 mL of each diluted FBS sample + 0.1 mL of LAL reagent.
-
Negative Control: 0.1 mL of LAL Reagent Water + 0.1 mL of LAL reagent.
-
Positive Control: 0.1 mL of a known concentration of this compound standard + 0.1 mL of LAL reagent.
-
Sensitivity Verification: A series of this compound standards at different concentrations to confirm the labeled sensitivity of the LAL reagent.[20]
-
-
Incubation: Gently mix the contents of each tube and incubate at 37°C for 60 minutes without vibration.[20]
-
Result Interpretation: After incubation, carefully invert each tube 180°. A solid gel that remains intact indicates a positive result (this compound present at a concentration at or above the LAL reagent's sensitivity). If the contents flow, the result is negative.[12][20]
Workflow for LAL Testing of FBS
Caption: Workflow for LAL gel-clot assay.
This compound Signaling Pathway
Endotoxins (LPS) from Gram-negative bacteria primarily signal through the Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages.[21][22][23] This interaction, facilitated by accessory proteins such as LBP, CD14, and MD-2, triggers intracellular signaling cascades that lead to the production of pro-inflammatory cytokines.[6][22] There are two main downstream signaling pathways activated by TLR4: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway.[21][24]
-
MyD88-dependent pathway: Leads to the early activation of NF-κB and the production of inflammatory cytokines like TNF-α.[21][24]
-
TRIF-dependent pathway: Results in the production of type I interferons (IFN-α/β) and the late-phase activation of NF-κB.[21][24]
Diagram of the TLR4 Signaling Pathway
Caption: this compound signaling via TLR4.
References
- 1. cellsciences.com [cellsciences.com]
- 2. corning.com [corning.com]
- 3. This compound Reduction From Fetal Bovine Serum [cypress-international.com]
- 4. abbiosciences.com [abbiosciences.com]
- 5. wakopyrostar.com [wakopyrostar.com]
- 6. bcis.gr [bcis.gr]
- 7. Five Easy Ways to Keep Your Cell Cultures this compound-Free | Reduce this compound Contamination Risk | Corning [corning.com]
- 8. Fetal Bovine Serum (FBS), Low this compound, South America [capricorn-scientific.com]
- 9. biocompare.com [biocompare.com]
- 10. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. rapidmicrobiology.com [rapidmicrobiology.com]
- 13. acciusa.com [acciusa.com]
- 14. The Detection of Endotoxins via The LAL Test, The Chromogenic Method [wakopyrostar.com]
- 15. researchgate.net [researchgate.net]
- 16. sinobiological.com [sinobiological.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Cost Comparison of this compound Removal Methods in Protein Purification [synapse.patsnap.com]
- 19. acciusa.com [acciusa.com]
- 20. Solution for this compound Detection in Fetal Bovine Serum [betmatbio.com]
- 21. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. The Immunobiology of TLR4 Agonists: From this compound Tolerance to Immunoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]
endotoxin assay failure investigation checklist
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with endotoxin assays, primarily focusing on the Limulus Amebocyte Lysate (LAL) test.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Standard Curve Failures
Question: My standard curve is not linear or my coefficient of variation (%CV) is poor. What are the common causes and solutions?
Answer: An unreliable standard curve is a frequent cause of assay failure. The issue can often be traced back to preparation, pipetting, or the consumables used.
Common Causes:
-
Improper Reagent Handling: Incorrect reconstitution of the Control Standard this compound (CSE) or LAL reagent.
-
Pipetting Errors: Inaccurate serial dilutions are a primary source of variability.[1][2]
-
Suboptimal Mixing: Failure to vortex samples and standards as recommended by the manufacturer can lead to non-homogenous solutions.[3]
-
Contamination: this compound contamination in the dilution water or on pipette tips can affect the lower concentration points of the curve.[1][3]
-
Incorrect Consumables: Using plastic dilution tubes can lead to this compound adsorption, affecting the accuracy of the standards. Borosilicate glass is recommended for preparing CSE dilutions.[3]
-
Assay Variability: The LAL assay has inherent variability, which can be magnified by inconsistent technique.[2][4][5]
Troubleshooting Checklist:
-
Verify Reagent Preparation: Ensure that the CSE and LAL reagents were brought to room temperature and reconstituted according to the manufacturer's instructions.
-
Review Pipetting Technique: Use calibrated pipettes and certified this compound-free tips.[3] Ensure proper mixing at each dilution step.
-
Check Consumables: Use only depyrogenated borosilicate glass tubes for the standard curve preparation.[3]
-
Confirm Water Quality: Ensure the LAL Reagent Water (LRW) is free from this compound contamination. Run a blank to confirm.[2]
-
Standardize Mixing: Adhere strictly to the vortexing times specified in the assay protocol.[3]
Section 2: Control Failures
Question: My negative controls are positive for this compound. What should I investigate?
Answer: Positive negative controls indicate this compound contamination from an external source.
Common Causes:
-
Contaminated Labware: Pipette tips, microplates, or dilution tubes may be contaminated.[1]
-
Environmental Contamination: Particulates from air conditioning units or other equipment can introduce endotoxins.[3]
-
Poor Aseptic Technique: Contamination can be introduced by the analyst during sample handling.[3]
-
Contaminated Reagents: The LAL Reagent Water used for blanks and dilutions may be contaminated.
Troubleshooting Checklist:
-
Use Certified Consumables: Always use certified, this compound-free pipette tips and labware.[1][3]
-
Improve Aseptic Technique: Work in a clean environment, such as a laminar flow hood, and wear appropriate personal protective equipment.[6]
-
Test Reagents: Test a new lot of LAL Reagent Water to rule out contamination of the diluent.
-
Clean the Workspace: Ensure the assay preparation area is clean and away from potential sources of airborne particulates.[3]
Question: My Positive Product Control (PPC) recovery is outside the acceptable range (50-200%). What does this mean?
Answer: PPC failures indicate that something in your sample is interfering with the LAL assay, leading to either an underestimation (inhibition) or overestimation (enhancement) of the this compound concentration.[7] The PPC is crucial for validating the test result for a specific sample.[7]
| PPC Recovery Result | Interpretation | Potential Causes |
| < 50% | Inhibition | Extreme pH, presence of chelating agents (e.g., EDTA), high concentrations of certain divalent cations, or protein denaturation of the LAL enzyme.[7][8] |
| > 200% | Enhancement | Presence of certain proteins, surfactants, or beta-glucans which can also activate the LAL cascade.[8] |
This table summarizes the interpretation of PPC recovery results.
Section 3: Investigating Inhibition and Enhancement
Question: How do I investigate and overcome inhibition or enhancement?
Answer: Investigating interference is a critical step in method validation for a specific product.[9][10] The most common strategy to overcome interference is sample dilution.[11]
Troubleshooting Workflow for Interference:
References
- 1. How to Avoid Common Mistakes with LAL Assay |PTROSTAR [wakopyrostar.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Causes of this compound Assay Failures and How to Avoid Them [rapidmicrobiology.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. acciusa.com [acciusa.com]
- 6. firegene.com [firegene.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. labcorp.com [labcorp.com]
- 9. bcis.gr [bcis.gr]
- 10. Common Mistakes in this compound Testing — CMD [cm-dx.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Endotoxin Testing for Viscous and Colored Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with viscous or colored samples during bacterial endotoxin testing (BET).
Frequently Asked Questions (FAQs)
Q1: Which this compound test method is best for highly viscous or colored samples?
For samples that are highly viscous or intensely colored (e.g., red, orange, yellow), the gel-clot method is often recommended.[1] This is a qualitative test that relies on the formation of a firm gel in the presence of endotoxins, a result that is determined by inverting the reaction tube.[1][2][3] The visual nature of the endpoint makes it less susceptible to interference from sample color or turbidity that can affect photometric methods (kinetic turbidimetric and chromogenic).[4]
However, with appropriate method development, quantitative methods like the kinetic chromogenic and kinetic turbidimetric assays can also be successfully used.[5] These methods offer higher sensitivity and provide quantitative results, which can be advantageous for many applications.[4][6]
Q2: What is the most common reason for inaccurate results with viscous or colored samples?
The most common issue is assay interference , where substances in the sample either inhibit or enhance the enzymatic reaction of the Limulus Amebocyte Lysate (LAL) test, leading to false-negative or false-positive results, respectively.[4][7]
-
Inhibition can be caused by factors such as extreme pH, high concentrations of divalent cations, or the presence of chelating agents or certain proteins that can mask endotoxins.[4][8]
-
Enhancement can be caused by substances like beta-glucans, which can also activate the LAL cascade, leading to an overestimation of this compound levels.[4]
Q3: How can I overcome assay interference?
The most widely applied and simplest strategy to overcome both chemical and optical interference is sample dilution using LAL Reagent Water (LRW).[5][9][10] Dilution reduces the concentration of interfering substances to a level where they no longer affect the assay, while still allowing for the detection of endotoxins.[9][10]
Other strategies that can be employed, often in conjunction with dilution, include:
-
pH Adjustment: The optimal pH for the LAL reaction is typically between 6.0 and 8.0.[4][8] If the sample pH is outside this range, it can be adjusted using this compound-free acid, base, or buffers.[10][11]
-
Heat Treatment: This can be used to inactivate interfering proteins.[4]
-
Use of Dispersing Agents: For viscous products, dispersing agents may be used to ensure a homogenous sample suspension.[11]
-
Use of this compound-Specific Lysate: To avoid false positives from beta-glucans, it is recommended to use an this compound-specific lysate.[2]
Troubleshooting Guides
Issue 1: Sample Color Interferes with Photometric Assays (Chromogenic/Turbidimetric)
| Symptom | Possible Cause | Recommended Solution |
| High background absorbance in a chromogenic assay. | The inherent color of the sample absorbs light at the same wavelength (typically 405 nm) used to measure the chromogenic reaction.[5][12] | 1. Dilute the sample: This is the most effective way to reduce color interference.[5][9] A dilution of 1:100 or even 1:1000 may be necessary.[5] 2. Utilize instrument software features: Modern spectrophotometers and their software often have baseline-setting and zeroing functions that can help to correct for background absorbance.[5] 3. Consider the gel-clot method: If dilution is not feasible or does not resolve the issue, the gel-clot method is a reliable alternative as it is not affected by sample color.[1][4] |
| Drifting or erratic readings in a turbidimetric assay. | Suspended particles or turbidity in the sample can interfere with the measurement of turbidity development.[6][8] | 1. Ensure sample homogeneity: Thoroughly mix the sample before testing.[8] 2. Dilute the sample: Dilution will reduce the concentration of suspended particles.[9] 3. Centrifugation or Filtration: In some cases, gentle centrifugation or filtration (using a non-pyrogenic filter that does not adsorb this compound) may be used to remove particulates.[8] This step must be validated to ensure no this compound is lost. |
Issue 2: High Viscosity Affects Pipetting and Mixing
| Symptom | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results. | The high viscosity of the sample leads to inaccurate pipetting and poor mixing with the LAL reagent.[13] | 1. Dilute the sample: Dilution is the primary method to reduce viscosity.[9] 2. Use positive displacement pipettes: These are more accurate for viscous liquids than air displacement pipettes. 3. Modified mixing technique: After dispensing the viscous sample, rinse the pipette tip in the diluent or LAL reagent to ensure complete transfer.[13] 4. Consider dispersing agents: For some products, the use of a validated, non-interfering dispersing agent can help to create a more uniform suspension.[11] 5. The gel-clot method is often preferred for extremely viscous samples. [1] |
Experimental Protocols
Protocol 1: Inhibition/Enhancement Screening for a New Product
This protocol is essential for validating that a chosen sample dilution does not interfere with the this compound test. This is a mandatory suitability test before routine testing can be performed.[5][10]
Objective: To determine the non-interfering dilution for a new product.
Materials:
-
Test product
-
Control Standard this compound (CSE)
-
LAL Reagent Water (LRW)
-
LAL Reagent (Gel-clot, Chromogenic, or Turbidimetric)
-
This compound-free test tubes or microplate
-
Validated pipettes and tips
-
Incubator (heating block or water bath for gel-clot, plate reader for photometric assays) at 37 ± 1°C.[2][11]
Procedure:
-
Calculate the Maximum Valid Dilution (MVD): This is the maximum allowable dilution at which the this compound limit for the product can be detected. The formula for MVD is: MVD = (this compound Limit × Concentration of Product) / λ Where λ (lambda) is the sensitivity of the LAL reagent (in EU/mL).
-
Prepare Product Dilutions: Prepare a series of dilutions of the product in LRW. These dilutions should not exceed the MVD.[10]
-
Prepare Positive Product Controls (PPC): For each dilution to be tested, prepare a "spiked" sample by adding a known amount of CSE. The final this compound concentration in the PPC should be in the mid-range of the standard curve for quantitative assays, or typically 2λ for the gel-clot assay.
-
Prepare Controls:
-
Negative Control: LAL Reagent Water (LRW) to ensure no background contamination.
-
Positive Control: A series of CSE standards in LRW to confirm the potency of the LAL reagent.
-
-
Perform the Assay: Add the LAL reagent to all samples and controls and incubate according to the manufacturer's instructions.
-
Analyze the Results:
-
For quantitative assays (chromogenic/turbidimetric), calculate the spike recovery for each PPC dilution. A valid result typically requires the recovery to be within 50% to 200%.[14]
-
For the gel-clot assay, the PPC should show a firm gel, while the un-spiked product dilution should be negative.
-
-
Select the Non-Interfering Dilution: The lowest dilution that yields a valid spike recovery (or a positive result in the gel-clot PPC) is chosen as the routine test dilution.
Workflow for Handling Problematic Samples
Caption: Workflow for validating an this compound test method for a new viscous or colored sample.
Protocol 2: Depyrogenation of Glassware
It is critical that all glassware and materials used in this compound testing are free of pyrogens to avoid false-positive results.[15][16]
Objective: To remove endotoxins from laboratory glassware.
Method: Dry Heat
Materials:
-
Glassware (e.g., test tubes, flasks)
-
Aluminum foil
-
Validated depyrogenation oven
Procedure:
-
Clean: Thoroughly wash and rinse the glassware with a detergent known to be free of interfering substances, followed by extensive rinsing with LAL Reagent Water (LRW).
-
Wrap: Loosely wrap the openings of the glassware with aluminum foil to prevent particulate contamination during and after the cycle.
-
Load: Place the glassware in the depyrogenation oven, ensuring there is adequate space for air circulation.
-
Cycle: Run the validated depyrogenation cycle. A typical cycle that achieves at least a 3-log reduction in this compound is 250°C for a minimum of 30 minutes .[7][17]
-
Cool: Allow the glassware to cool to room temperature inside the oven before removing.
-
Storage: Store the depyrogenated glassware in a clean, controlled environment to prevent recontamination.
Depyrogenation Methods Summary
| Method | Typical Parameters | Suitable For | Not Suitable For |
| Dry Heat | 250°C for ≥ 30 min[17] or 200°C overnight[18] | Glassware, metal instruments[18] | Heat-sensitive materials (e.g., plastics, proteins) |
| Acid Hydrolysis | 0.05N HCl for 30 min at 100°C[18] | Some chemical solutions | Materials sensitive to acid |
| Base Hydrolysis | 0.1N NaOH in 95% ethanol (B145695) for ≥ 1 hr[18] | Some equipment surfaces | Materials sensitive to strong base |
| Rinsing | Multiple rinses with LAL Reagent Water | Bungs, change parts, and other accessories that cannot be heated to high temperatures.[15] | Materials that can trap or adsorb endotoxins. |
LAL Reaction Cascade
Caption: Simplified signaling pathway of the LAL reaction leading to gel-clot formation or color change.
References
- 1. criver.com [criver.com]
- 2. Gel-clot technique, Turbidimetric technique, Chromogenic technique | Wako LAL System [labchem-wako.fujifilm.com]
- 3. njlabs.com [njlabs.com]
- 4. labcorp.com [labcorp.com]
- 5. Chromogenic. The Myth of Testing Colored Samples: Debunked. [a3p.org]
- 6. pharmtech.com [pharmtech.com]
- 7. fda.gov [fda.gov]
- 8. Strategies for measuring this compound in difficult samples | FUJIFILM Wako [wakopyrostar.com]
- 9. Overcoming sample interference in the LAL assay | FUJIFILM Wako [wakopyrostar.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. SOP for Bacterial this compound (LAL) Test | Pharmaguideline [pharmaguideline.com]
- 12. Interfering factors in the LAL | PYROSTAR [wakopyrostar.com]
- 13. A Step-by-Step Approach to Effective this compound Testing | Pioneering Diagnostics [biomerieux.com]
- 14. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 15. Depyrogenation in Injection Manufacturing | Pharmaguideline [pharmaguideline.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. This compound control in depyrogenation tunnels [cleanroomtechnology.com]
- 18. This compound & Depyrogenation Guide - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Endotoxin Standard Curve Preparation
This guide provides best practices, troubleshooting advice, and frequently asked questions for the preparation of endotoxin standard curves for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable correlation coefficient for an this compound standard curve?
A1: The absolute value of the correlation coefficient, |r|, must be greater than or equal to 0.980 for the range of this compound concentrations used.[1][2][3][4]
Q2: How many points are required for a standard curve?
A2: At a minimum, three this compound concentrations should be used to generate the standard curve, along with a blank.[1][5] If the desired dynamic range of the assay is greater than two logs, additional standards should be included to bracket each log increase.[1] For validation purposes, a 5-point standard curve is often recommended.[6]
Q3: What are the acceptance criteria for spike recovery?
A3: The this compound recovery for a positive product control (a spiked sample) should be within 50% to 200% of the known spiked concentration.[1][6][7] Some laboratories may adopt a more stringent range of 75% to 150%.[5]
Q4: Why is my negative control showing a positive result?
A4: A positive result in the negative control indicates this compound contamination.[8] Potential sources of contamination include lab consumables (pipette tips, tubes), reagents, or improper handling techniques.[8][9] It is crucial to use certified this compound-free materials and maintain aseptic technique.[5][7]
Q5: What materials should I use for preparing my dilutions?
A5: Endotoxins can adhere to plastic surfaces.[5][8] Therefore, it is recommended to use depyrogenated borosilicate glass tubes for preparing Control Standard this compound (CSE) dilutions.[8][10] If using plasticware, ensure it is certified to be free of detectable this compound.[7][9]
Q6: How should I properly reconstitute and mix the Control Standard this compound (CSE)?
A6: Lyophilized this compound standards should be reconstituted with LAL Reagent Water. It is critical to vortex the vial vigorously, often for at least 1 to 15 minutes, to ensure the this compound is fully solubilized, as it can adhere to surfaces.[3][5][10][11] Conversely, the LAL reagent is an enzyme and should be mixed gently to avoid foaming.[5][12]
Experimental Protocol: Preparation of an this compound Standard Curve (Kinetic Chromogenic Assay)
This protocol outlines the steps for preparing a standard curve for a kinetic chromogenic Limulus Amebocyte Lysate (LAL) assay.
-
Materials Preparation:
-
Reagent Preparation:
-
Bring the LAL reagent and LAL Reagent Water to room temperature before use.[11]
-
Reconstitute the Control Standard this compound (CSE) with the volume of LAL Reagent Water specified on the Certificate of Analysis to create a stock solution (e.g., 50 EU/mL).[4][11]
-
Vortex the reconstituted CSE vigorously for at least 15 minutes.[11]
-
-
Preparation of Standard Dilution Series:
-
Perform serial 10-fold dilutions of the CSE stock solution using depyrogenated glass tubes and LAL Reagent Water to create a series of standards.[3][11]
-
Vortex each dilution for at least one minute before preparing the next dilution in the series.[3][11]
-
A typical standard curve might range from 5.0 EU/mL down to 0.005 EU/mL.[11]
-
-
Assay Procedure:
-
Pipette 100 µL of each standard, blank (LAL Reagent Water), and unknown sample into the wells of a 96-well microplate in at least duplicate.[1][13]
-
Place the plate in the pre-warmed (37°C) microplate reader and incubate for 10 minutes.[11]
-
During incubation, reconstitute the LAL reagent with LAL Reagent Water as per the manufacturer's instructions, swirling gently to mix.[4]
-
At the end of the incubation period, add 100 µL of the reconstituted LAL reagent to each well.
-
Immediately begin kinetic measurement of absorbance at 405 nm, taking readings every 30 seconds for approximately one hour.[13]
-
-
Data Analysis:
-
The time it takes for the absorbance in each well to reach a predetermined threshold (the reaction time) is inversely proportional to the this compound concentration.[3]
-
Plot the logarithm of the reaction time against the logarithm of the this compound concentration for the standards.
-
Perform a linear regression analysis. The absolute value of the correlation coefficient (|r|) should be ≥ 0.980.[1][3]
-
Use the resulting standard curve to calculate the this compound concentration in the unknown samples.[6][13]
-
Quantitative Data Summary
The following table summarizes a typical dilution series for an this compound standard curve and the key acceptance criteria.
| Standard Concentration (EU/mL) | Typical Dilution Scheme | Key Acceptance Criteria | Value |
| 5.0 | 100 µL of 50 EU/mL stock + 900 µL LRW | Correlation Coefficient ( | r |
| 0.5 | 100 µL of 5.0 EU/mL standard + 900 µL LRW | Spike Recovery | 50% - 200% |
| 0.05 | 100 µL of 0.5 EU/mL standard + 900 µL LRW | %CV for Standard Replicates | < 10% |
| 0.005 | 100 µL of 0.05 EU/mL standard + 900 µL LRW | Negative Control | < Lowest standard concentration |
| Blank (0) | LAL Reagent Water (LRW) |
Visual Guides
Caption: Workflow for this compound Standard Curve Preparation.
Caption: Troubleshooting Common this compound Assay Issues.
References
- 1. usp.org [usp.org]
- 2. Validation of analytical methods in compliance with good manufacturing practice: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lonzabio.jp [lonzabio.jp]
- 4. This compound Detection with Kinetic-QCL Kinetic Chromogenic LAL Assay [moleculardevices.com]
- 5. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 6. njlabs.com [njlabs.com]
- 7. uspnf.com [uspnf.com]
- 8. Causes of this compound Assay Failures and How to Avoid Them [rapidmicrobiology.com]
- 9. How to Avoid Common Mistakes with LAL Assay |PTROSTAR [wakopyrostar.com]
- 10. Bacterial this compound Test (BET or LAL Test) Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. Protocol to measure this compound from opaque tissues in mice using an optimized kinetic limulus amebocyte lysate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unmc.edu [unmc.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Endotoxin Contamination from Lab Consumables
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing endotoxin contamination from laboratory consumables. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern in the laboratory?
A1: Endotoxins are lipopolysaccharides (LPS) that are a major component of the outer membrane of Gram-negative bacteria.[1][2][3] They are released when the bacteria die and their cell wall breaks down.[3] Endotoxins are a significant concern in research and pharmaceutical development because they can elicit strong immune responses and cause fever (pyrogenic response) if they enter the bloodstream.[3][4] In laboratory experiments, particularly in cell culture, this compound contamination can lead to unreliable and inaccurate results by affecting cell growth, function, and gene expression.[5]
Q2: What are the common sources of this compound contamination in a laboratory setting?
A2: this compound contamination can arise from numerous sources within the lab. The most prevalent sources include:
-
Water: Water purification systems, storage containers, and associated tubing can harbor Gram-negative bacteria if not properly maintained.[1][2]
-
Reagents and Media: Commercially prepared cell culture media, sera (especially fetal bovine serum), and other biological reagents can be sources of endotoxins.[1][2][6]
-
Plasticware and Glassware: Although often supplied sterile, plastic and glassware can become contaminated with endotoxins during manufacturing, handling, and packaging.[1][6] It's important to note that "sterile" does not mean "pyrogen-free".[7][8] Sterilization processes like autoclaving kill bacteria but do not destroy the heat-stable this compound molecules.[1][8]
-
User Contamination: Endotoxins can be introduced through improper handling, such as contact with skin or saliva.[6]
Q3: What is the difference between "sterile" and "pyrogen-free" lab consumables?
A3: This is a critical distinction. "Sterile" refers to the absence of viable microorganisms.[8][9] Sterilization methods, such as autoclaving, are effective at killing bacteria and other microbes.[8] However, endotoxins are heat-stable and are not effectively removed by standard autoclaving procedures.[1][2] "Pyrogen-free" (or "this compound-free") means that the consumable has been tested and is certified to be below a certain this compound level.[10] Therefore, a product can be sterile but still contain pyrogens that can interfere with experiments.[8][9]
Q4: How can I prevent this compound contamination in my experiments?
A4: A proactive, multi-faceted approach is the most effective way to prevent this compound contamination:
-
Use Certified Consumables: Whenever possible, purchase plasticware, glassware, reagents, and water that are certified as pyrogen-free or this compound-free.[1][2][5]
-
Proper Aseptic Technique: Adhere to strict aseptic techniques to minimize the introduction of bacteria from the environment or personnel. This includes wearing gloves and changing them frequently.[11]
-
Depyrogenation of Glassware: For reusable glassware, depyrogenation is essential. The most common and effective method is dry heat sterilization at high temperatures.[1][2][5]
-
Regular Equipment Maintenance: Ensure that water purification systems and other laboratory equipment are regularly maintained to prevent bacterial growth.[1][2]
-
Test Raw Materials: For critical applications, it is advisable to quarantine and test incoming raw materials for this compound levels before use.
Troubleshooting Guide
Issue 1: I am seeing unexpected or inconsistent results in my cell culture experiments (e.g., poor cell growth, altered morphology, unexpected inflammatory responses). Could this compound contamination be the cause?
Possible Cause: Yes, this compound contamination is a likely culprit for such issues. Endotoxins can have significant effects on the growth and function of various cell types, leading to experimental variability.[5]
Solution Workflow:
References
- 1. corning.com [corning.com]
- 2. biocompare.com [biocompare.com]
- 3. Common lab sources of this compound and strategies for its detection and removal | FUJIFILM Wako [wakopyrostar.com]
- 4. usvalidation.com [usvalidation.com]
- 5. Top 5 tips for reducing this compound contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 6. 细胞培养常问问题:细菌内毒素污染 [sigmaaldrich.com]
- 7. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 8. Difference between Sterile and Pyrogen Free | Pharmaguideline [pharmaguideline.com]
- 9. isovax.in [isovax.in]
- 10. News - this compound free tubes and this compound free pipette tips, microplates for quantitative method. [bioendo.com]
- 11. This compound & Depyrogenation Guide - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Endotoxin Contamination in Cleanrooms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, remediating, and preventing endotoxin contamination in cleanroom environments.
Frequently Asked Questions (FAQs)
What are endotoxins and why are they a concern in cleanrooms?
Endotoxins, also known as lipopolysaccharides (LPS), are a major component of the outer membrane of Gram-negative bacteria.[1][2] They are released when the bacteria die and their cell wall breaks apart.[1] In cleanroom environments, especially those used for manufacturing parenteral drugs or implantable medical devices, endotoxins pose a significant risk.[3] If they contaminate products that will enter the bloodstream, they can trigger a severe immune response, leading to fever, inflammation, septic shock, and in some cases, death.[1][4] Endotoxins are heat-stable and cannot be removed by standard sterilization methods like autoclaving, making their prevention and removal critical.[3][5]
What are the common sources of this compound contamination in a cleanroom?
This compound contamination can originate from several sources within a cleanroom environment. Identifying these sources is the first step in effective troubleshooting.
-
Water Systems: Water for Injection (WFI) and purified water systems are among the most common sources if not properly maintained. Biofilm formation in pipes (B44673) and storage tanks can lead to a continuous shedding of endotoxins.[1][3]
-
Raw Materials: Materials, especially those derived from biological sources or manufactured using water, can introduce endotoxins into the process.[3][6]
-
Personnel: Operators can carry Gram-negative bacteria into the cleanroom on their skin and clothing. Proper gowning procedures are essential to minimize this.[1]
-
Equipment and Surfaces: Inadequate cleaning and sanitization can lead to the buildup of bacteria and subsequently endotoxins on equipment and surfaces.[3]
-
Air: While less common, airborne endotoxins can be a concern, particularly in areas with high humidity or where aerosols are generated.[3]
-
Consumables: Non-certified lab plastics, glassware, and cleaning supplies like wipes can be contaminated.[7][8] Natural materials such as cellulose-based products are more likely to harbor endotoxins.[8]
How can I detect the presence of this compound contamination?
The most widely used method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) test .[9][10] This assay utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxins.[9][10] There are three main variations of the LAL test:
-
Gel-Clot Method: A qualitative or semi-quantitative method where the formation of a solid gel indicates a positive result.[11][12]
-
Turbidimetric Method: A quantitative assay that measures the increase in turbidity (cloudiness) as the lysate reacts with endotoxins.[9]
-
Chromogenic Method: A quantitative assay where the reaction produces a colored product, and the intensity of the color is proportional to the amount of this compound present.[12]
I've detected this compound contamination. What are the immediate steps for remediation?
Once this compound contamination is confirmed, a systematic approach is necessary for remediation.
-
Isolate the affected area and equipment: Prevent further spread of contamination.
-
Identify the source: Conduct a thorough investigation of potential sources, including water systems, raw materials, personnel practices, and environmental monitoring data.
-
Depyrogenation: This process is aimed at removing or inactivating endotoxins. The appropriate method depends on the item being treated.
What are the most effective depyrogenation methods?
Depyrogenation is the process of removing pyrogens, with a primary focus on endotoxins. The choice of method depends on the heat and chemical stability of the materials being treated.
| Depyrogenation Method | Typical Parameters | Applications | Efficacy |
| Dry Heat | 250°C for ≥ 30 minutes or 180°C for ≥ 3 hours[7][13] | Glassware, stainless steel equipment | High (can achieve >3-log reduction)[5] |
| Washing/Rinsing | Rinsing with Water for Injection (WFI) | Heat-sensitive equipment, plastics | Variable, depends on surface and procedure |
| Acid Hydrolysis | 0.05N HCl at 100°C for 30 minutes[14] | Solutions, heat-stable equipment | Effective |
| Base Hydrolysis | 0.1N NaOH in 95% ethanol (B145695) for ≥ 1 hour[14] | Surfaces, equipment | Effective |
| Filtration | Use of ultrafiltration or reverse osmosis | Water purification, protein solutions[5] | Effective for liquids |
Note: Standard autoclaving is not an effective method for depyrogenation as endotoxins are heat-stable under typical steam sterilization conditions.[5]
What are the acceptable this compound limits?
This compound limits vary depending on the product and its route of administration. These limits are typically expressed in this compound Units (EU) per milliliter (mL) or per device. The calculation for the this compound limit for parenteral drugs is K/M, where K is the threshold pyrogenic dose and M is the maximum recommended dose of the product per kilogram of body weight per hour.[11][15]
| Product/Application | Typical this compound Limit |
| Water for Injection (WFI) | < 0.25 EU/mL[16][17] |
| Intravenous (IV) and Intramuscular (IM) Drugs | K = 5 EU/kg/hr[15] |
| Intrathecal Drugs | K = 0.2 EU/kg/hr[15] |
| Medical Devices | < 20 EU/device[17] |
| Certified Plasticware | < 0.1 EU/mL[7][13] |
Experimental Protocols
Limulus Amebocyte Lysate (LAL) Test: Gel-Clot Method
This protocol provides a general overview of the gel-clot LAL test. It is essential to follow the specific instructions provided by the LAL reagent manufacturer.
1. Materials:
-
LAL reagent (lyophilized)
-
LAL Reagent Water (LRW) or Water for Injection (WFI), certified to be this compound-free
-
Control Standard this compound (CSE)
-
Depyrogenated glass test tubes (e.g., 10 x 75 mm) and pipettes
-
Heating block or water bath set to 37°C ± 1°C
-
Vortex mixer
-
Test sample
2. Preparation of Reagents:
-
LAL Reagent: Reconstitute the lyophilized LAL reagent with the specified volume of LRW. Mix gently to avoid foaming. Store as recommended by the manufacturer (typically at 2-8°C).[18]
-
Control Standard this compound (CSE): Reconstitute the CSE to a known concentration (e.g., 1000 EU/mL) with LRW. Vortex vigorously for at least 15 minutes.[18]
-
This compound Standards: Prepare a series of twofold dilutions of the CSE with LRW to bracket the labeled sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity).[19]
3. Test Procedure:
-
Label depyrogenated test tubes for negative controls, positive controls (this compound standards), and test samples.
-
Add 0.1 mL of the test sample, each this compound standard, and LRW (for the negative control) to the appropriately labeled tubes.[18]
-
Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest this compound concentration.[18]
-
Immediately after adding the LAL reagent, mix the contents of each tube thoroughly and place them in the 37°C heating block or water bath.[18]
-
Incubate the tubes undisturbed for 60 minutes (or the time specified by the manufacturer).[18]
4. Interpretation of Results:
-
After incubation, carefully remove each tube and invert it 180° in a single, smooth motion.
-
Positive Result: The formation of a solid gel that remains at the bottom of the tube.
-
Negative Result: The absence of a solid gel; the contents of the tube will be liquid.
-
Valid Assay: The negative control must be negative. The lowest concentration of the this compound standard that gives a positive result must be within a twofold dilution of the labeled lysate sensitivity (λ).[19] The this compound concentration of the unknown sample is determined by the highest dilution that gives a positive result.
Visualizations
References
- 1. benchmarkproducts.com [benchmarkproducts.com]
- 2. The Impact of this compound Contamination on Injectable Pharmaceuticals and Implantable Medical Devices [shieldscientific.com]
- 3. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 4. Pyrogens and Endotoxins Control in Cleanroom [pharmaspecialists.com]
- 5. This compound control in depyrogenation tunnels [cleanroomtechnology.com]
- 6. Bacterial Endotoxins/Pyrogens | FDA [fda.gov]
- 7. biocompare.com [biocompare.com]
- 8. valutek.com [valutek.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 11. How to Calculate this compound Limits [basciences.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. corning.com [corning.com]
- 14. This compound & Depyrogenation Guide - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. acciusa.com [acciusa.com]
- 16. LAL testing: this compound detection [cleanroomtechnology.com]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. frederick.cancer.gov [frederick.cancer.gov]
- 19. acciusa.com [acciusa.com]
Technical Support Center: Endotoxin Removal from Biopharmaceuticals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with endotoxin removal from biopharmaceutical preparations.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound removal experiments.
| Problem | Potential Cause | Suggested Solution |
| High this compound levels in the final product after purification. | Ineffective removal method for the specific protein. | Consider a different this compound removal strategy. For example, if using ion-exchange chromatography with a negatively charged protein, this compound may co-elute with the product. An alternative like affinity chromatography or two-phase extraction might be more effective.[1][2] |
| Overloading of the chromatography column or membrane. | Reduce the amount of sample loaded or use a column/membrane with a higher binding capacity for endotoxins. | |
| Recontamination of the product after purification. | Ensure all buffers, reagents, and equipment are pyrogen-free. Use aseptic techniques throughout the process. | |
| Significant loss of target protein during this compound removal. | Non-specific binding of the protein to the removal matrix. | Optimize buffer conditions (pH, ionic strength) to minimize protein binding while maximizing this compound binding. For ion-exchange chromatography, adjusting the pH to be further from the protein's isoelectric point can reduce product loss.[1][3] |
| Protein denaturation due to harsh process conditions. | If using methods like two-phase separation with detergents (e.g., Triton X-114), repeated heating and cooling cycles can degrade sensitive biomolecules.[4] Consider a milder method like affinity chromatography. | |
| Inappropriate pore size for ultrafiltration. | Ensure the molecular weight cutoff of the ultrafiltration membrane is appropriate to separate the this compound aggregates from the target protein. Generally, the protein should be at least 25 times smaller than the this compound molecule for effective separation.[3] | |
| Inconsistent or variable this compound removal efficiency. | Variability in the aggregation state of endotoxins. | Endotoxins can exist as monomers or aggregates of various sizes.[3] Ensure consistent sample preparation and handling to promote a uniform aggregation state. The effectiveness of methods like ultrafiltration is highly dependent on the size of this compound aggregates.[4] |
| Presence of interfering substances in the sample. | Detergents or other molecules can interfere with this compound binding to chromatography resins.[1][5] Consider a sample clean-up step prior to this compound removal. | |
| Residual detergent (e.g., Triton X-114) in the final product after two-phase extraction. | Incomplete separation of the aqueous and detergent-rich phases. | Carefully collect the aqueous phase, avoiding the interface.[4] Perform multiple rounds of extraction to minimize residual detergent.[4] Consider a downstream chromatography step to remove the detergent.[1] |
| False positive results in the LAL test. | Contamination of labware or reagents with endotoxins. | Use certified pyrogen-free labware and reagents. Depyrogenate glassware using dry heat.[6] |
| Presence of (1,3)-β-D-glucans in the sample. | Some LAL reagents can be activated by glucans, leading to false positives. Use an this compound-specific LAL reagent that does not react with glucans. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound removal?
A1: The most common methods for this compound removal from biopharmaceuticals include:
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since endotoxins are negatively charged at a pH above 2, anion exchange chromatography is often used to bind endotoxins while allowing the target protein to flow through.[4][7]
-
Affinity Chromatography: This method uses ligands that specifically bind to endotoxins, such as polymyxin (B74138) B or poly-L-lysine.[4][8] It offers high specificity and efficiency.
-
Ultrafiltration: This method separates molecules based on size. Endotoxins tend to form large aggregates (>100 kDa) that can be retained by membranes with an appropriate molecular weight cutoff, while smaller therapeutic molecules pass through.[3][4]
-
Two-Phase Extraction: This technique utilizes detergents like Triton X-114. Above a certain temperature (the cloud point), the detergent forms a separate phase that sequesters the hydrophobic endotoxins, while the hydrophilic protein remains in the aqueous phase.[4][9]
-
Adsorption: Materials like activated carbon can adsorb endotoxins. However, this method can be non-selective and lead to product loss.[4]
Q2: How do I choose the best this compound removal method for my protein?
A2: The choice of method depends on several factors, including the properties of your target protein (size, charge, stability), the initial this compound concentration, and the required final this compound level.[1][2] For example, if your protein is negatively charged, anion exchange chromatography might lead to product loss, and affinity chromatography could be a better option.[1] For large proteins, ultrafiltration may not be effective.[10]
Q3: What is the Limulus Amebocyte Lysate (LAL) test and how does it work?
A3: The LAL test is a highly sensitive assay used to detect and quantify endotoxins.[11] It utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus).[11] In the presence of this compound, a series of enzymatic reactions is triggered, leading to a detectable signal, which can be a gel clot, a color change (chromogenic), or an increase in turbidity (turbidimetric).[11][12]
Q4: Can I reuse my this compound removal column?
A4: The reusability of an this compound removal column depends on the type of resin and the manufacturer's instructions. Some affinity and ion-exchange columns can be regenerated and reused after proper cleaning and sanitization. However, it is critical to validate the cleaning process to prevent cross-contamination and ensure consistent performance.
Q5: What are the regulatory limits for this compound in biopharmaceuticals?
A5: Regulatory limits for this compound vary depending on the product and its intended route of administration. For parenteral drugs, the United States Pharmacopeia (USP) sets limits based on the dose. An acceptable depyrogenation process should demonstrate at least a three-log reduction in this compound levels.[3]
Data Presentation: Comparison of this compound Removal Methods
| Method | Removal Efficiency (%) | Protein Recovery (%) | Advantages | Limitations |
| Anion Exchange Chromatography | High | Variable (depends on protein pI) | Cost-effective at large scale, well-established.[13] | Can bind negatively charged proteins, sensitive to pH and salt concentration.[1][3] |
| Affinity Chromatography | >90 - >99[10] | ≥85[10] | High specificity, high binding capacity.[13] | More expensive than IEX, potential for ligand leaching.[4] |
| Ultrafiltration | 28.9 - 99.8[4] | High | Simple, can be integrated with buffer exchange. | Not effective for large proteins, low flow rates for viscous solutions, can be costly.[3] |
| Two-Phase Extraction (Triton X-114) | 45 - 99[4] | Variable | Rapid and scalable.[4] | May denature sensitive proteins, residual detergent can be an issue.[1][4] |
| Activated Carbon Adsorption | ~93.5[4] | Low to Moderate | Cost-effective, large surface area.[4] | Non-selective, can lead to significant product loss.[4] |
Experimental Protocols
Protocol 1: this compound Removal using Two-Phase Extraction with Triton X-114
This protocol describes the removal of endotoxins from a protein solution using temperature-induced phase separation with Triton X-114.[4]
Materials:
-
Protein sample
-
Triton X-114
-
Pyrogen-free buffers and tubes
-
Ice bath
-
Water bath or incubator at 37°C
-
Refrigerated centrifuge
Procedure:
-
Pre-cool the protein sample and Triton X-114 on ice.
-
Add Triton X-114 to the protein sample to a final concentration of 1% (v/v).
-
Incubate the mixture on ice for 30 minutes with gentle stirring to ensure a homogeneous solution.[4]
-
Transfer the sample to a 37°C water bath and incubate for 10 minutes to induce phase separation.[4]
-
Centrifuge the sample at 20,000 x g for 10 minutes at 25°C to separate the phases.[4]
-
Carefully aspirate the upper aqueous phase (containing the protein) and transfer it to a new pre-chilled tube. Avoid disturbing the lower detergent-rich phase.[4][14]
-
Repeat steps 2-6 for additional rounds of this compound removal if necessary.[4]
Protocol 2: Quantification of this compound using the LAL Chromogenic Assay
This protocol provides a general procedure for the quantitative determination of this compound levels using a chromogenic LAL assay.[12][15]
Materials:
-
LAL reagent kit (including LAL, chromogenic substrate, and this compound standard)
-
LAL Reagent Water (LRW)
-
Pyrogen-free microplate and pipette tips
-
Incubating microplate reader
Procedure:
-
Reconstitute the LAL reagent, chromogenic substrate, and this compound standard according to the manufacturer's instructions.
-
Prepare a standard curve by creating a series of dilutions of the this compound standard in LRW.
-
Prepare dilutions of the test sample in LRW. It is also important to prepare a positive product control (PPC) by spiking a sample dilution with a known amount of this compound to check for assay inhibition or enhancement.[6]
-
Add 50 µL of standards, samples, PPC, and a blank (LRW) to the wells of a pyrogen-free microplate in duplicate.[15]
-
Add 50 µL of the reconstituted LAL reagent to each well.[15]
-
Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 10 minutes).[15]
-
Add 100 µL of the chromogenic substrate solution to each well.
-
Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 6 minutes).
-
Add 50 µL of a stop reagent (if required by the kit) to each well.
-
Read the absorbance of the plate at the wavelength specified by the manufacturer (typically 405-410 nm).[12]
-
Generate a standard curve by plotting the absorbance versus the this compound concentration.
-
Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: General workflow for this compound removal and quality control.
Caption: Workflow for two-phase aqueous extraction of endotoxins.
Caption: Simplified enzymatic cascade of the LAL test.
References
- 1. acciusa.com [acciusa.com]
- 2. acciusa.com [acciusa.com]
- 3. pharmtech.com [pharmtech.com]
- 4. sinobiological.com [sinobiological.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. acciusa.com [acciusa.com]
- 7. This compound Removal in Pharmaceutical Processes - Sanitek [sanitekfilter.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Cost Comparison of this compound Removal Methods in Protein Purification [synapse.patsnap.com]
- 14. reddit.com [reddit.com]
- 15. Detection and Quantification of Gram Negative Bacterial this compound Contamination in Nanoparticle Formulations by End Point Chromogenic LAL Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to Inter-Laboratory Comparison of Endotoxin Testing: LAL vs. rFC Assays
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of endotoxin testing is paramount for product safety and regulatory compliance. This guide provides an objective comparison of the two primary methods for bacterial this compound detection: the traditional Limulus Amebocyte Lysate (LAL) assay and the more recent recombinant Factor C (rFC) assay. Supported by experimental data from inter-laboratory studies, this document outlines the methodologies, compares performance, and visualizes the underlying biochemical pathways to aid in informed decision-making.
This compound, a lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria, can elicit severe inflammatory responses in humans if present in parenteral drugs or medical devices.[1] Consequently, robust and reliable this compound detection is a critical quality control step in the pharmaceutical and medical device industries. For decades, the LAL assay, derived from the blood of the horseshoe crab, has been the gold standard.[2][3] However, the emergence of the rFC assay, a synthetic alternative, offers several advantages, including improved specificity and sustainability.[1][2][3] This guide delves into the comparative performance of these two methods, drawing on data from multiple inter-laboratory studies.
Comparative Performance of this compound Testing Methods
Inter-laboratory studies reveal significant variability in this compound detection, influenced by the chosen assay, the sample matrix, and laboratory-specific procedures.[4][5][6] Understanding these variations is crucial for interpreting results and standardizing testing protocols.
A key finding from comparative studies is that while both LAL and rFC assays are generally comparable, rFC-based methods often exhibit better this compound recovery rates.[2][7] However, the performance can be matrix-dependent. For instance, in complex biological products like vaccines, certain components may interfere with one assay more than the other. One study found rFC assays to be slightly less suitable for a product containing proteases, while the LAL assay was less adequate for a product containing glucans.[1]
For nanomaterials, this compound detection can be particularly challenging due to interferences. An inter-laboratory comparison involving various nanomaterials demonstrated considerable variation in detected this compound levels between participating groups, with some materials passing or failing regulatory limits depending on the assessing laboratory.[5][8]
In studies on agricultural dust, significant differences in this compound measurements were observed between laboratories, which were attributed to variations in extraction and analytical methods.[4][9] Even when standardizing the extraction protocol and using the same lot of assay kits, inter-laboratory results were not always directly comparable, though variability was reduced.[6]
The choice of assay medium has also been shown to significantly alter this compound estimates, highlighting the need for standardization.[10] Lot-to-lot variability of assay kits, a known issue with the biologically-derived LAL reagent, appears to be less of a concern with the synthetically produced rFC reagent.[10][11][12]
The following tables summarize quantitative data from various inter-laboratory comparison studies, providing a snapshot of the performance of LAL and rFC assays across different sample types and conditions.
Table 1: Inter-laboratory Comparison of this compound in Agricultural Dusts (LAL Assay)
| Dust Type | Assay Method | Mean this compound (EU/m³) | Standard Deviation | Number of Labs | Correlation (r) |
| Chicken | Endpoint | Higher than Kinetic | Varies by lab | 3 | 0.85 to 0.99 |
| Chicken | Kinetic | Lower than Endpoint | Varies by lab | 3 | 0.85 to 0.99 |
| Swine | Endpoint | Lower than Kinetic | Varies by lab | 3 | Highly correlated (except one lab) |
| Swine | Kinetic | Higher than Endpoint | Varies by lab | 3 | Highly correlated (except one lab) |
| Corn | Endpoint | Lower than Kinetic | Varies by lab | 3 | Four labs significantly correlated |
| Corn | Kinetic | Higher than Endpoint | Varies by lab | 3 | Four labs significantly correlated |
| Data synthesized from an international inter-laboratory study.[4] |
Table 2: Comparison of this compound Recovery Rates (LAL vs. rFC)
| Assay Method | Number of Samples Analyzed | Mean Recovery Rate (%) |
| Kinetic Chromogenic LAL | 13 | 120 |
| rFC Assay 1 | 11 | 107 |
| rFC Assay 2 (Endolisa) | 11 | 100 |
| Data from a six-year proficiency testing program.[2][7] |
Table 3: Statistical Variability in this compound Detection in Nanomaterials
| Nanomaterial | Assay Type | Mean this compound (EU/mL) | Coefficient of Variation (%) |
| Iron Oxide Nanoparticles (IONP) | LAL (Chromogenic/Turbidimetric/Gel Clot), rFC | Varies significantly between labs | High inter-laboratory variability |
| Gold Nanoparticles (GNP) | LAL (Chromogenic/Turbidimetric/Gel Clot), rFC | Varies significantly between labs | High inter-laboratory variability |
| Polystyrene Nanoparticles (PsNP) | LAL (Chromogenic/Turbidimetric/Gel Clot), rFC | Varies significantly between labs | High inter-laboratory variability |
| Summary of findings from an inter-laboratory comparison on nanomaterials.[8] |
Signaling Pathways and Experimental Workflow
The fundamental difference between the LAL and rFC assays lies in their reaction cascades. The LAL assay utilizes a cascade of enzymes from horseshoe crab blood that can be activated by both this compound (via Factor C) and (1→3)-β-D-glucans (via Factor G).[1][2] This can lead to false-positive results. The rFC assay, on the other hand, is based on a single recombinant Factor C, making it specific to this compound.[1][2][13]
References
- 1. hscrabrecovery.org [hscrabrecovery.org]
- 2. Comparison of LAL and rFC Assays—Participation in a Proficiency Test Program between 2014 and 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acrobiosystems.com [acrobiosystems.com]
- 4. International interlaboratory comparison of this compound assays using agricultural dusts [stacks.cdc.gov]
- 5. stami.no [stami.no]
- 6. cotton.org [cotton.org]
- 7. Comparison of LAL and rFC Assays—Participation in a Proficiency Test Program between 2014 and 2019 [mdpi.com]
- 8. Interlaboratory comparison of this compound contamination assessment of nanomaterials - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02821J [pubs.rsc.org]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Evaluation of lot-to-lot repeatability and effect of assay media choice in the recombinant Factor C assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. acciusa.com [acciusa.com]
- 13. Traditional LAL Assays vs. rFC Assays | FUJIFILM Wako [wakopyrostar.com]
Performance Qualification of Kinetic Chromogenic LAL Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accurate and reliable detection of endotoxins is a critical component of quality control. The kinetic chromogenic Limulus Amebocyte Lysate (LAL) assay is a widely utilized method for this purpose. This guide provides a comprehensive comparison of the kinetic chromogenic LAL assay with its primary alternative, the recombinant Factor C (rFC) assay, supported by experimental data and detailed protocols to aid in performance qualification.
The LAL test is the gold standard for in vitro endotoxin detection, leveraging an enzymatic cascade from the blood cells (amebocytes) of the horseshoe crab.[1] When this compound is present, it triggers this cascade, which in the kinetic chromogenic method, results in the cleavage of a colorless substrate to produce a yellow color.[2][3] The rate of color development is directly proportional to the amount of this compound in the sample and is measured spectrophotometrically.[1][2]
Comparison with Recombinant Factor C (rFC) Assay
A key alternative to the LAL assay is the recombinant Factor C (rFC) assay.[4] This method utilizes a recombinant form of Factor C, the first component in the LAL clotting cascade, produced through genetic engineering.[5][6] This eliminates the reliance on horseshoe crab blood and can offer enhanced specificity.[7]
Performance Data
The following tables summarize the comparative performance of the kinetic chromogenic LAL assay and the rFC assay based on key validation parameters.
| Performance Parameter | Kinetic Chromogenic LAL Assay | Recombinant Factor C (rFC) Assay | Key Observations |
| Sensitivity | High, with detection limits as low as 0.005 EU/mL.[1][8] | Comparable to LAL, also with high sensitivity.[5][6] | Both methods offer excellent sensitivity for this compound detection. |
| Specificity | Can be susceptible to false positives from (1→3)-ß-D-glucans, which activate the Factor G pathway. | Highly specific to endotoxins as it only contains Factor C and is not affected by glucans.[7][9] | rFC assays provide an advantage in samples containing glucans, avoiding the need for glucan-blocking agents.[9] |
| Precision (%CV) | Typically within 10% for standard replicates and <25% for samples.[10] | Demonstrates comparable or better precision to LAL assays. | Both methods demonstrate good precision, a critical factor for reliable quantification. |
| Accuracy (Spike Recovery) | Acceptance criteria are typically 50-200%.[7][10] | Often shows better this compound recovery rates compared to LAL.[5][7] | Both assays must meet compendial requirements for spike recovery to ensure the sample matrix does not interfere with the assay.[11] |
| Interference | Susceptible to interference from various substances that can affect the enzymatic cascade.[12] | Can also be affected by interfering factors, but may perform better in certain complex matrices.[6][9] | Sample-specific validation is crucial for both methods to identify and mitigate matrix effects.[9] |
Quantitative Comparison of this compound Levels
A study comparing the two assays on airborne this compound samples from livestock environments found that the geometric mean this compound concentrations were very similar. For field samples, the LAL assay measured 375 EU/m³, while the rFC assay measured 423 EU/m³. In laboratory chamber studies with higher dust concentrations, the LAL assay measured 3,652 EU/m³ and the rFC assay measured 3,452 EU/m³.[4] The ratios of the geometric means for different samplers were between 0.9 and 1.14, indicating no significant difference between the two methods.[4]
Signaling Pathways
The following diagrams illustrate the enzymatic cascades of the LAL and rFC assays.
Experimental Protocol for Performance Qualification
The following is a generalized protocol for the performance qualification of a kinetic chromogenic LAL assay. This should be adapted based on specific product requirements and regulatory guidelines.
Initial Qualification of the Laboratory
Before testing any samples, each analyst must demonstrate proficiency with the assay.[13] This involves performing the test for confirmation of the labeled LAL reagent sensitivity using a known this compound standard.[13]
Materials and Reagents
-
Kinetic Chromogenic LAL Reagent
-
Control Standard this compound (CSE)
-
LAL Reagent Water (LRW)
-
Pyrogen-free pipettes, tips, and dilution tubes
-
Microplate reader with a 405 nm filter
-
Incubator or incubating microplate reader set to 37 ± 1 °C
Preparation of Standard this compound Curve
-
Reconstitute the CSE according to the Certificate of Analysis to create a stock solution (e.g., 50 EU/mL).[14]
-
Perform a series of 1:10 dilutions of the CSE stock with LRW to prepare a standard curve. A typical range is 5 EU/mL down to 0.005 EU/mL.[8][15]
-
Vortex each dilution vigorously for at least one minute.[15]
Sample Preparation
-
Reconstitute or dilute the test sample in LRW. The pH of the sample should be between 6.0 and 8.0.[10]
-
Determine the Maximum Valid Dilution (MVD) for the product being tested. Dilutions should not exceed the MVD.[10][13]
Assay Procedure
-
Add 100 µL of each standard, sample, and LRW (as a negative control) in duplicate to a 96-well microplate.[8]
-
Pre-incubate the plate at 37°C for at least 10 minutes.[8]
-
Using a multi-channel pipette, add 100 µL of the reconstituted LAL reagent to each well.[8][10]
-
Immediately place the plate in the microplate reader and begin the kinetic read at 405 nm.[8][10]
Inhibition/Enhancement Testing
To validate the assay for a specific product, perform inhibition and enhancement testing on at least three production batches.[13] This involves spiking the product with a known amount of this compound and calculating the recovery.
-
Prepare a Positive Product Control (PPC) by adding a known concentration of this compound to the undiluted or diluted product. The final this compound concentration of the spike should be near the middle of the standard curve.
-
Assay the PPC alongside the un-spiked product and the standard curve.
-
Calculate the spike recovery. The recovery should be within 50-200%.[10]
Acceptance Criteria
-
The absolute value of the correlation coefficient (r) for the standard curve must be ≥ 0.980.[10][15]
-
The coefficient of variation (%CV) for the reaction times of the standard and sample replicates should be less than 25%.[10]
-
The this compound recovery for the PPC must be between 50% and 200%.[10]
Performance Qualification Workflow
The following diagram outlines the key steps in the performance qualification of a kinetic chromogenic LAL assay.
Conclusion
Both the kinetic chromogenic LAL assay and the rFC assay are robust and reliable methods for the detection of bacterial endotoxins. The choice between them may depend on the specific product matrix and the potential for interference. For products containing (1→3)-ß-D-glucans, the rFC assay offers a distinct advantage in specificity.[9] However, the kinetic chromogenic LAL assay remains a compendial method that is widely used and accepted.[3] Regardless of the method chosen, a thorough performance qualification is essential to ensure the accuracy and reliability of the results, thereby safeguarding product quality and patient safety.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. pharmtech.com [pharmtech.com]
- 3. criver.com [criver.com]
- 4. Evaluation of the Limulus Amebocyte Lysate and Recombinant Factor C Assays for Assessment of Airborne this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of LAL and rFC Assays—Participation in a Proficiency Test Program between 2014 and 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acrobiosystems.com [acrobiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Detection with Kinetic-QCL Kinetic Chromogenic LAL Assay [moleculardevices.com]
- 9. hscrabrecovery.org [hscrabrecovery.org]
- 10. Detection and Quantification of Gram-Negative Bacterial this compound Contamination in Nanoparticle Formulations by Kinetic Chromogenic LAL Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound testing methods – Pharma Validation [pharmavalidation.in]
- 12. ovid.com [ovid.com]
- 13. gmpua.com [gmpua.com]
- 14. frederick.cancer.gov [frederick.cancer.gov]
- 15. lonzabio.jp [lonzabio.jp]
Comparative Analysis of Endotoxin Activity from Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of endotoxin activity from various Gram-negative bacterial species, supported by experimental data. Understanding these differences is crucial for researchers and professionals in drug development and related fields to accurately assess the potential pyrogenic risk of microbial contaminants and to better understand the host-pathogen interactions.
Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria and are potent stimulators of the innate immune system.[1][2][3] The biological activity of this compound can vary significantly between different bacterial species, primarily due to structural variations in the lipid A moiety, which is the principal component responsible for toxicity.[4][5] This variability can lead to a range of host responses, from mild inflammation to severe septic shock.[2][6]
Quantitative Comparison of this compound Activity
The following table summarizes quantitative data on the biological activity of endotoxins from a selection of Gram-negative bacterial species. The data is compiled from various studies and presented to highlight the differences in potency as measured by different assays. It is important to note that direct comparisons between studies can be challenging due to variations in LPS purification methods, assay protocols, and the specific metrics used to quantify activity.
| Bacterial Species | Assay Type | Measured Activity | Notes |
| Escherichia coli O111:B4 | Rabbit Pyrogen Test | Minimum Pyrogenic Dose (MPD): 1.6 x 10⁻³ µg/kg i.v. | A commonly used reference this compound.[7] |
| Mima polymorpha | Rabbit Pyrogen Test | MPD: 7.0 x 10⁻³ µg/kg i.v. | Exhibited lower pyrogenicity compared to E. coli LPS.[7] |
| Escherichia coli O111:B4 | Limulus Amebocyte Lysate (LAL) Assay | Endpoint of gelation: 10⁻⁵ µg/ml | [7] |
| Mima polymorpha | Limulus Amebocyte Lysate (LAL) Assay | Endpoint of gelation: 10⁻³ µg/ml | Showed significantly lower reactivity in the LAL assay compared to E. coli.[7] |
| Enterobacter agglomerans | Mouse Lethality Assay (LD50) | Comparable to S. typhimurium | [8] |
| Citrobacter freundii | Mouse Lethality Assay (LD50) | Comparable to S. typhimurium | [8] |
| Agrobacterium sp. | Mouse Lethality Assay (LD50) | Weakly toxic | Significantly less toxic than S. typhimurium.[8] |
| Salmonella typhimurium | Mouse Lethality Assay (LD50) | Reference for comparison | [8] |
| Escherichia coli 2 | TNF-α Secretion from J774 cells | Most effective at stimulating TNF-α release | Interestingly, this strain had one of the lowest activities in the LAL assay in the same study.[9] |
| Serratia marcescens 1 | TNF-α Secretion from J774 cells | Least effective at stimulating TNF-α release | Also exhibited low activity in the LAL assay.[9] |
Signaling Pathway of this compound
This compound primarily exerts its biological effects through the Toll-like receptor 4 (TLR4) signaling pathway. The recognition of LPS by the TLR4-MD-2 receptor complex on the surface of immune cells, such as macrophages and monocytes, initiates a cascade of intracellular signaling events.[10][11] This leads to the activation of transcription factors, most notably NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines like TNF-α, IL-1β, and IL-6.[11][12] These molecules are responsible for orchestrating the inflammatory response to bacterial infection. The signaling pathway can be broadly divided into MyD88-dependent and TRIF-dependent pathways, which lead to the activation of different downstream effectors and the induction of distinct sets of genes.
Caption: TLR4 signaling pathway initiated by LPS.
Experimental Workflow for Comparing this compound Activity
A typical experimental workflow to compare the this compound activity of LPS from different bacterial species involves several key steps, from the preparation of the LPS samples to the final data analysis. The choice of assays will depend on the specific research question, but a combination of a primary screening assay like the LAL test and a cell-based functional assay is often employed for a comprehensive comparison.
Caption: Workflow for comparing this compound activity.
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible comparison of this compound activity. Below are outlines of two key experimental protocols.
Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is the standard method for the detection and quantification of endotoxins. It is based on the coagulation cascade of the amoebocyte lysate from the horseshoe crab (Limulus polyphemus), which is triggered by the presence of LPS.[13][14] There are three main variations of the LAL assay: the gel-clot, turbidimetric, and chromogenic methods.
a. Gel-Clot Method (Qualitative/Semi-Quantitative)
-
Reagent Preparation: Reconstitute the LAL reagent with LAL Reagent Water according to the manufacturer's instructions. Prepare a series of this compound standards of known concentrations.
-
Sample Preparation: Prepare serial dilutions of the test samples.
-
Assay Procedure:
-
Add a defined volume (e.g., 100 µL) of the sample or standard to a depyrogenated glass tube.
-
Add an equal volume of the LAL reagent to each tube.
-
Gently mix and incubate the tubes in a 37°C water bath for a specified time (typically 60 minutes), avoiding vibration.
-
-
Reading the Results: After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube. The this compound concentration is determined by the lowest concentration of the standard that forms a clot.
b. Chromogenic Method (Quantitative)
-
Reagent Preparation: Reconstitute the LAL reagent, which contains a chromogenic substrate, and the this compound standard.
-
Sample Preparation: Prepare serial dilutions of the test samples and this compound standards in a 96-well microplate.
-
Assay Procedure:
-
Add the LAL reagent to each well containing the sample or standard.
-
Incubate the plate at 37°C in a microplate reader.
-
-
Data Acquisition and Analysis: The plate reader measures the absorbance of the yellow color produced by the cleavage of the chromogenic substrate over time (kinetic) or at a fixed endpoint. A standard curve is generated by plotting the absorbance values against the known this compound concentrations. The this compound concentration in the samples is then calculated from this standard curve.
Cell-Based Cytokine Induction Assay
This assay measures the biological activity of this compound by quantifying the production of pro-inflammatory cytokines from immune cells.
-
Cell Culture: Culture a suitable monocytic cell line (e.g., THP-1, RAW 264.7) or primary monocytes in appropriate cell culture medium.
-
Cell Seeding: Seed the cells into a 96-well cell culture plate at a predetermined density and allow them to adhere overnight.
-
LPS Stimulation:
-
Prepare serial dilutions of the LPS samples from different bacterial species.
-
Remove the old medium from the cells and add the medium containing the different concentrations of LPS. Include a negative control (medium only) and a positive control (a reference this compound).
-
Incubate the plate for a specific period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification:
-
Measure the concentration of a specific cytokine (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve for each LPS sample by plotting the cytokine concentration against the LPS concentration.
-
Calculate the EC50 value (the concentration of LPS that induces 50% of the maximal cytokine response) for each LPS to compare their potency.
-
References
- 1. Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 세포 배양 FAQ: 균체 내독소 오염 [sigmaaldrich.com]
- 4. LPS Variation among Bacterial Species | FUJIFILM Wako [wakopyrostar.com]
- 5. Lipopolysaccharides: structure, function and bacterial identifications | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 6. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 7. Characterization of the pyrogenicity of two different lipopolysaccharides and their lipid A-bovine serum albumin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pulmonary toxicity of endotoxins: comparison of lipopolysaccharides from various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparable Endotoxic Properties of Lipopolysaccharides Are Manifest in Diverse Clinical Isolates of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS enhances TLR4 expression and IFN-γ production via the TLR4/IRAK/NF-κB signaling pathway in rat pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An examination of the LPS-TLR4 immune response through the analysis of molecular structures and protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-induced lethality and cytokine production in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. matresearch.com [matresearch.com]
- 14. Detection and quantitative evaluation of this compound contamination in nanoparticle formulations by LAL-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Endotoxin Removal Methods
For researchers, scientists, and professionals in drug development, ensuring the effective removal of endotoxins from protein solutions is a critical step in producing safe and reliable biopharmaceuticals. Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can elicit strong immune responses and must be meticulously removed and their clearance validated.[1][2] This guide provides an objective comparison of common endotoxin removal methods, supported by experimental data, and offers detailed protocols for validation.
Comparison of this compound Removal Methods
The selection of an appropriate this compound removal method depends on various factors, including the properties of the target protein, the required purity, and cost considerations.[3] Below is a summary of common techniques with their respective performance metrics.
| Technology | This compound Removal Efficiency | Protein Recovery | Key Advantages | Limitations |
| Ion-Exchange Chromatography | High (>99%) | Variable (dependent on protein pI) | Cost-effective at large scale, high efficiency.[3][4] | Performance is sensitive to pH and salt concentration; potential for protein loss if the protein has a similar charge to this compound.[1][2] |
| Affinity Chromatography | High (>99%) | High (>85%)[5] | High specificity for this compound, leading to high protein recovery.[1][3] | Can be expensive due to the cost of affinity ligands.[1] |
| Ultrafiltration | Moderate to High (28.9% to 99.8%)[1] | High | Simple, physical separation method. | Less effective for smaller endotoxins and may not be suitable for large proteins.[1][2] |
| Triton X-114 Phase Separation | High (98-99%)[2] | Variable | Effective for some recombinant proteins.[2] | Potential for trace detergent residues to remain in the final product.[1] |
| Activated Carbon Adsorption | High (~93.5%)[1] | Variable | Strong adsorption capacity and cost-effective.[1] | Non-selective, which can lead to product loss.[1] |
This compound Signaling Pathway
Endotoxins trigger an innate immune response primarily through Toll-like receptor 4 (TLR4).[6][7] The binding of LPS to the TLR4/MD-2 complex initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.[6][7] Understanding this pathway is crucial for appreciating the biological impact of this compound contamination.
Experimental Protocols
Validation of an this compound removal method involves demonstrating both the clearance of this compound and the recovery and integrity of the target protein. Below are representative protocols for this compound removal using affinity chromatography and subsequent validation using the Limulus Amebocyte Lysate (LAL) test.
This compound Removal Workflow
The general workflow for removing this compound and validating the process is depicted below.
Protocol 1: this compound Removal using Affinity Chromatography
This protocol provides a general guideline for this compound removal using a commercially available affinity resin, such as one with immobilized polymyxin (B74138) B.
Materials:
-
This compound-contaminated protein solution
-
Affinity chromatography column packed with this compound-specific resin
-
Equilibration buffer (e.g., Tris-buffered saline, pH 7.4)
-
Regeneration buffer (e.g., 1 M NaCl in equilibration buffer)
-
Pyrogen-free glassware and consumables
Procedure:
-
Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of equilibration buffer.
-
Sample Loading: Load the this compound-contaminated protein solution onto the column. The flow rate should be optimized according to the manufacturer's instructions.
-
Collection of Flow-through: Collect the flow-through fraction, which contains the purified protein.
-
Washing: Wash the column with equilibration buffer to ensure complete elution of the protein.
-
Elution (if necessary): If the protein of interest binds to the column, an appropriate elution buffer will be required.
-
Regeneration: Regenerate the column using the regeneration buffer as per the manufacturer's protocol to remove bound endotoxins.
-
Sample Analysis: Analyze the pre-treatment and post-treatment samples for this compound levels and protein concentration.
Protocol 2: Validation by Limulus Amebocyte Lysate (LAL) Test (Gel-Clot Method)
The LAL test is the standard assay for detecting and quantifying bacterial endotoxins.[8][9] The gel-clot method is a qualitative or semi-quantitative assay.[10]
Materials:
-
LAL reagent (lyophilized)
-
This compound standard (Control Standard this compound, CSE)
-
LAL Reagent Water (LRW)
-
Samples (pre- and post-endotoxin removal)
-
Depyrogenated glass test tubes and pipettes
-
Heating block or water bath at 37°C ± 1°C
Procedure:
-
Reagent Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LRW.
-
Preparation of Positive and Negative Controls:
-
Negative Control: Add 100 µL of LRW to a test tube.
-
Positive Product Control: Spike a sample of the purified protein solution with a known amount of CSE (typically 2λ, where λ is the labeled lysate sensitivity).
-
Positive Water Control: Prepare a series of this compound standards by diluting the CSE in LRW to concentrations of 2λ, λ, 0.5λ, and 0.25λ.
-
-
Sample Preparation: Prepare dilutions of the pre- and post-treatment protein samples. It is crucial to determine if the sample interferes with the LAL test and to establish a non-interfering dilution.[11]
-
Assay:
-
Add 100 µL of each control and sample dilution to separate test tubes.
-
Add 100 µL of the reconstituted LAL reagent to each tube.
-
Gently mix and incubate the tubes at 37°C for 60 minutes, avoiding vibration.
-
-
Reading the Results: After incubation, carefully invert each tube 180°. A solid gel clot that remains intact indicates a positive result. The absence of a solid clot is a negative result.
-
Interpretation:
-
The negative control should be negative.
-
The positive controls (both water and product) must be positive.
-
The this compound concentration in the sample is determined by the lowest dilution that gives a negative result.
-
Conclusion
The validation of an this compound removal method is a multi-faceted process that requires careful selection of the removal technique and rigorous validation of its effectiveness. By employing a systematic approach that includes quantitative comparison of methods, detailed experimental protocols, and robust validation assays like the LAL test, researchers can ensure the safety and purity of their protein products for downstream applications.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Methods of this compound Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 3. Cost Comparison of this compound Removal Methods in Protein Purification [synapse.patsnap.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Endotoxins 101: Guide to Bacterial this compound / LAL Testing - Life in the Lab [thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pharmadevils.com [pharmadevils.com]
A Comparative Guide to Endotoxin Detection Methods: LAL, MAT, and rFC Assays
For researchers, scientists, and drug development professionals, the accurate and reliable detection of endotoxins is a critical aspect of quality control and safety assurance for parenteral drugs, medical devices, and in vitro research applications. Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can elicit a strong pyrogenic response in humans, leading to fever, inflammation, and in severe cases, septic shock.[1][2][3][4] This guide provides an objective comparison of the principal methods for endotoxin detection: the Limulus Amebocyte Lysate (LAL) test, the Monocyte Activation Test (MAT), and the recombinant Factor C (rFC) assay.
Principles of this compound Detection
The detection of endotoxins has evolved from in vivo animal testing to sophisticated in vitro assays. The traditional Rabbit Pyrogen Test, which involves injecting a sample into rabbits and monitoring for a fever response, has largely been replaced by these more sensitive, rapid, and ethical in vitro methods.[1][3]
The three primary in vitro methods—LAL, MAT, and rFC—are based on distinct biological principles:
-
Limulus Amebocyte Lysate (LAL) Test: This assay utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus).[2][5] The presence of this compound triggers a coagulation cascade, which can be detected in one of three ways: the formation of a gel-clot, an increase in turbidity, or the development of color from a chromogenic substrate.[1][2][4]
-
Monocyte Activation Test (MAT): This method mimics the human immune response to pyrogens.[6][7] It uses human monocytes (or a monocytic cell line) that, when exposed to pyrogens like endotoxins, release pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).[6][8] The concentration of these cytokines is then quantified, typically using an ELISA-based method, to determine the pyrogenic activity of the sample.[6][7]
-
Recombinant Factor C (rFC) Assay: This is a synthetic, animal-free method that uses a recombinant form of Factor C, the first enzyme in the LAL coagulation cascade.[9][10][11] this compound binding activates the recombinant Factor C, which then cleaves a fluorogenic substrate, producing a fluorescent signal that is proportional to the amount of this compound present.[9][10][11][12]
Comparative Performance Analysis
The choice of an this compound detection method depends on several factors, including the nature of the sample, the required sensitivity, and regulatory acceptance. The following tables summarize the key performance characteristics of the LAL, MAT, and rFC assays based on available data.
Table 1: General Performance Characteristics
| Feature | LAL (Gel-Clot) | LAL (Kinetic Turbidimetric/Chromogenic) | Monocyte Activation Test (MAT) | Recombinant Factor C (rFC) Assay |
| Principle | This compound-triggered coagulation cascade resulting in a gel clot. | This compound-triggered coagulation cascade measured by turbidity or color change.[1] | Pyrogen-induced cytokine release from monocytes.[6][7] | This compound-activated recombinant Factor C cleaves a fluorogenic substrate.[9][11] |
| Detection | Qualitative/Semi-quantitative | Quantitative | Quantitative | Quantitative |
| Sensitivity | Up to 0.03 EU/mL[4] | As low as 0.005 EU/mL[13] | Detects a broad range of pyrogens. | As low as 0.005 EU/mL[9] |
| Specificity | Prone to false positives from (1→3)-β-D-glucans.[3] | Can be made this compound-specific with glucan-blocking buffers. | Detects both this compound and non-endotoxin pyrogens.[14] | Highly specific to endotoxins; not affected by glucans.[11] |
| Assay Time | Approximately 1 hour.[1] | 1-2 hours. | 24 hours (including cell culture). | Approximately 1 hour.[9] |
| Animal Use | Requires horseshoe crab blood.[2] | Requires horseshoe crab blood.[2] | Uses human blood cells or cell lines.[6][7] | Animal-free.[11] |
Table 2: Susceptibility to Interference
| Method | Common Interferences | Mitigation Strategies |
| LAL Assays | pH, high salt concentrations, chelating agents, certain proteins, and (1→3)-β-D-glucans.[3][13] | Sample dilution, pH adjustment, heat treatment, and the use of glucan-blocking buffers.[13] |
| MAT | Cytotoxic substances in the sample that can affect monocyte viability. | Product-specific validation is required to assess and mitigate interference.[14] |
| rFC Assay | Proteases that can cleave the fluorogenic substrate.[15][16] | Heat treatment or the use of protease inhibitors, although these may affect this compound recovery.[15] |
Signaling Pathways and Experimental Workflows
A deeper understanding of the underlying biochemical and cellular processes is essential for selecting the appropriate assay and for troubleshooting potential issues.
Signaling Pathways
The LAL and rFC assays are based on enzymatic cascades, while the MAT involves a cellular signaling pathway.
Caption: The LAL coagulation cascade is initiated by this compound binding to Factor C.
Caption: The rFC assay involves a single-step activation of recombinant Factor C by this compound.
Caption: The MAT pathway simulates the human immune response to pyrogens.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for each this compound detection method.
Caption: General experimental workflow for the Limulus Amebocyte Lysate (LAL) assay.
Caption: General experimental workflow for the Monocyte Activation Test (MAT).
Caption: General experimental workflow for the recombinant Factor C (rFC) assay.
Detailed Experimental Protocols
The following are generalized protocols for each of the key this compound detection methods. It is crucial to follow the specific instructions provided by the manufacturer of the assay kit being used.
LAL Gel-Clot Assay Protocol
-
Preparation: Reconstitute the LAL reagent and the control standard this compound (CSE) with LAL Reagent Water (LRW). Prepare a series of twofold dilutions of the CSE to bracket the labeled sensitivity of the LAL reagent.[17]
-
Sample Preparation: Dilute the test sample as necessary to overcome any potential inhibition or enhancement.
-
Assay Procedure:
-
Pipette 0.1 mL of each standard, sample, and negative control (LRW) into depyrogenated reaction tubes.
-
Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest this compound concentration.
-
Immediately after adding the lysate, gently mix the contents of each tube.
-
Place the tubes in a non-circulating water bath or dry heat block at 37 ± 1°C.[18]
-
-
Incubation and Reading:
Kinetic Chromogenic LAL Assay Protocol
-
Preparation: Reconstitute the LAL reagent, CSE, and chromogenic substrate according to the kit instructions. Prepare a standard curve by serially diluting the CSE.
-
Assay Procedure:
-
Add samples, standards, and negative controls to a 96-well microplate.
-
Add the reconstituted LAL reagent to each well.
-
Place the microplate in a plate reader incubated at 37°C.
-
-
Data Acquisition and Analysis:
-
The plate reader measures the absorbance at 405 nm over time.
-
The time it takes for the absorbance to reach a predetermined level (the onset time) is inversely proportional to the this compound concentration.
-
A standard curve is generated by plotting the log of the onset time against the log of the this compound concentration. The this compound concentration in the samples is then calculated from this standard curve.
-
Monocyte Activation Test (MAT) Protocol
-
Cell Preparation: Thaw and prepare a cryopreserved pool of human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line.
-
Sample Incubation:
-
Cytokine Detection (ELISA):
-
Data Analysis:
-
Generate a standard curve from the cytokine concentrations produced in response to the this compound standards.
-
Determine the this compound equivalent concentration in the test sample by comparing its cytokine response to the standard curve.
-
Recombinant Factor C (rFC) Assay Protocol
-
Preparation: Prepare a working reagent by mixing the rFC enzyme, assay buffer, and fluorogenic substrate.[9][12] Prepare a standard curve by serially diluting the CSE.
-
Assay Procedure:
-
Add samples, standards, and negative controls to a 96-well microplate.
-
Add the working reagent to each well.
-
Place the plate in a fluorescence microplate reader pre-warmed to 37°C.[9]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at time zero and after a one-hour incubation period using excitation/emission wavelengths of approximately 380/440 nm.[9][11][12]
-
The change in fluorescence is directly proportional to the this compound concentration.
-
A standard curve is generated by plotting the net fluorescence against the this compound concentration, and the concentration in the samples is determined from this curve.
-
Conclusion
The selection of an appropriate this compound detection method is a critical decision that impacts product safety and regulatory compliance. The LAL assay, in its various formats, remains a widely used and accepted method, offering high sensitivity and relatively rapid results. However, its reliance on horseshoe crab blood and susceptibility to glucan interference are significant drawbacks.
The MAT provides a more physiologically relevant assessment of pyrogenicity by detecting both this compound and non-endotoxin pyrogens, making it a valuable alternative to the rabbit pyrogen test. Its longer assay time and complexity, however, may not be suitable for all applications.
The rFC assay represents a significant advancement in this compound testing, offering a sustainable, animal-free method with high specificity and sensitivity comparable to the LAL test.[15][16][19] As regulatory acceptance of rFC continues to grow, it is poised to become a leading method for this compound detection in the pharmaceutical and medical device industries.
Ultimately, the choice of method should be based on a thorough risk assessment and product-specific validation to ensure the chosen assay is suitable for its intended purpose and provides accurate, reliable results.
References
- 1. rapidmicrobiology.com [rapidmicrobiology.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. acciusa.com [acciusa.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Overview of this compound Testing Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. matresearch.com [matresearch.com]
- 7. mat-biotech.com [mat-biotech.com]
- 8. Pyrogen testing with the Monocyte Activation Test | Lonza [bioscience.lonza.com]
- 9. atc.com.tr [atc.com.tr]
- 10. Recombinant Factor C Assay | Lonza [bioscience.lonza.com]
- 11. euroclonegroup.it [euroclonegroup.it]
- 12. lonzabio.jp [lonzabio.jp]
- 13. labcorp.com [labcorp.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. hscrabrecovery.org [hscrabrecovery.org]
- 16. Comparison of LAL and recombinant Factor C this compound testing assays in human vaccines with complex matrices | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 17. frederick.cancer.gov [frederick.cancer.gov]
- 18. acciusa.com [acciusa.com]
- 19. Comparison of LAL and rFC Assays—Participation in a Proficiency Test Program between 2014 and 2019 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Pyrogenicity of Endotoxin Preparations
For researchers, scientists, and drug development professionals, ensuring the safety of parenteral products is paramount. A critical aspect of this is the assessment of pyrogenicity, the potential of a substance to induce fever. This guide provides a comprehensive comparison of the key methods used to evaluate the pyrogenic potential of different endotoxin preparations, supported by experimental data and detailed protocols.
Endotoxins, primarily lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent pyrogens.[1][2][3] However, other microbial and non-microbial substances, collectively known as non-endotoxin pyrogens (NEPs), can also elicit a febrile response.[3][4] The choice of pyrogenicity test can significantly impact the detection and quantification of these contaminants, especially as the biological activity of endotoxins can vary depending on the bacterial source and the preparation method.[5][6]
Comparative Overview of Pyrogenicity Assessment Methods
Three principal methods are employed for pyrogenicity testing: the Rabbit Pyrogen Test (RPT), the Limulus Amebocyte Lysate (LAL) assay, and the Monocyte Activation Test (MAT). Each has distinct advantages and limitations.
| Test Method | Principle | Pyrogens Detected | Result Type | Key Advantages | Key Limitations |
| Rabbit Pyrogen Test (RPT) | In vivo measurement of fever response in rabbits following injection of the test substance.[7][8] | Endotoxins and Non-Endotoxin Pyrogens (NEPs).[9][10][11] | Qualitative (Pass/Fail).[11] | Detects a broad range of pyrogens.[4] | Low sensitivity, ethical concerns (animal use), variability, not suitable for all products.[12][13] |
| Limulus Amebocyte Lysate (LAL) Assay | In vitro enzymatic cascade triggered by this compound, leading to clot formation, turbidity, or color change.[14][15][16] | Primarily Gram-negative bacterial endotoxins.[14][17] | Qualitative (Gel-clot) or Quantitative (Turbidimetric, Chromogenic).[15][16] | High sensitivity to this compound, cost-effective, rapid results.[15][17] | Does not detect NEPs, potential for interference from product components (inhibition/enhancement).[17] |
| Monocyte Activation Test (MAT) | In vitro cell-based assay measuring cytokine release (e.g., IL-6) from human monocytes in response to pyrogens.[9][18][19] | Endotoxins and Non-Endotoxin Pyrogens (NEPs).[9][18] | Quantitative.[18] | Human-specific response, detects a broad range of pyrogens, high sensitivity, replaces animal testing.[13][18][19] | More complex and laborious than LAL.[16] |
Comparative Pyrogenicity of Different this compound and Non-Endotoxin Preparations
The choice of assay is critical as different pyrogens can elicit varied responses. For instance, the MAT has demonstrated higher sensitivity in detecting certain non-endotoxin pyrogens compared to the RPT.
| Pyrogen Preparation | Test Method | Result/Observation | Reference |
| Heat-Killed Staphylococcus aureus (HKSA) | MAT vs. RPT | MAT detected HKSA at a 2-fold lower concentration than RPT. | [9] |
| Flagellin (from S. typhimurium) | MAT vs. RPT | MAT detected Flagellin at a 5-fold lower concentration than RPT. | [9] |
| E. coli this compound | LAL vs. RPT | The LAL test can be significantly more sensitive to certain endotoxins, like that from Legionella, than the RPT.[2] | [2] |
| Various Purified Endotoxins (N. meningitidis, E. coli, V. cholerae, Salmonella) | TLR4 Signaling Assay | Different endotoxins selectively activate different TLR4 signaling pathways (MyD88-dependent vs. -independent), indicating varied biological responses.[5] | [5] |
Experimental Protocols and Methodologies
Rabbit Pyrogen Test (RPT)
The RPT is a qualitative in vivo assay that directly measures a fever response.[11]
Protocol:
-
Animal Selection: Use healthy, mature rabbits (weighing at least 1.5 kg) that have been acclimated to the test environment.[7] Food is typically withheld overnight before the test.[7][15]
-
Initial Temperature Recording: Record the baseline rectal temperature of each of three rabbits at least twice at 30-minute intervals before injection.[7] The mean of these readings serves as the initial temperature.
-
Test Administration: Warm the test solution to approximately 37-38°C and inject it intravenously into the ear vein of each rabbit.[7][20] The dose should not exceed 10 mL per kg.[21]
-
Post-Injection Temperature Monitoring: Record the rectal temperature of each rabbit at 30-minute intervals for 3 hours after injection.[7][21]
-
Interpretation: The test passes if the sum of the temperature increases for the three rabbits does not exceed a specified value (e.g., 1.4°C) and no individual rabbit shows a rise of 0.6°C or more.[7] If these limits are exceeded, the test is repeated with five additional rabbits.[7]
Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is a highly sensitive in vitro test for detecting endotoxins from Gram-negative bacteria.[14][15] It is based on the clotting cascade found in the blood cells (amebocytes) of the horseshoe crab.[16][22]
Principle: The presence of this compound activates a series of serine proteases in the lysate, culminating in the cleavage of a coagulogen protein to form a gel clot.[14] This reaction can be measured in three main ways:
-
Gel-Clot: A qualitative method where the formation of a solid gel indicates a positive result.[16]
-
Turbidimetric: A quantitative method that measures the increase in turbidity (cloudiness) as the clot forms.[14][15]
-
Chromogenic: A quantitative method where the activated enzyme cleaves a synthetic substrate, releasing a yellow-colored chromophore (pNA).[15][16] The color intensity is proportional to the this compound concentration.[16]
Protocol (Kinetic Chromogenic Method):
-
Preparation: Reconstitute LAL reagent, chromogenic substrate, and this compound standards according to the manufacturer's instructions. Use pyrogen-free materials throughout.
-
Standard Curve: Prepare a series of this compound standard dilutions to create a standard curve.
-
Sample Preparation: Dilute the test sample to overcome any potential product-related inhibition or enhancement.[23] A Maximum Valid Dilution (MVD) must be calculated.[2]
-
Assay: In a microplate, mix the test sample (or standard) with the LAL reagent.
-
Incubation & Reading: Incubate the plate in a spectrophotometer at 37°C. The reader measures the rate of color development over time.
-
Quantification: The this compound concentration in the sample is calculated by comparing its reaction time to the standard curve.
Monocyte Activation Test (MAT)
The MAT is an in vitro alternative that mimics the human immune response to pyrogens. It detects both endotoxins and NEPs by measuring the release of pro-inflammatory cytokines from human monocytes.[9][19]
Protocol:
-
Cell Preparation: Thaw cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., Mono-Mac-6).[19][24]
-
Incubation: Incubate the cells with the test sample, this compound standards, and controls overnight (typically 18-24 hours).[18][19]
-
Cytokine Release: If pyrogens are present, the monocytes will be activated and release cytokines (e.g., Interleukin-6, IL-6) into the cell culture supernatant.[18][19]
-
Quantification (ELISA): Harvest the supernatant and quantify the amount of IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA).[18][24]
-
Interpretation: The pyrogen concentration in the sample is determined by comparing the amount of cytokine released to that induced by the this compound standard. The result is expressed in this compound Equivalent Units (EU/ml).[18]
This compound Signaling Pathway
Endotoxins primarily signal through the Toll-like Receptor 4 (TLR4) complex on the surface of immune cells like monocytes and macrophages.[25] This interaction triggers intracellular signaling cascades, leading to the production of pro-inflammatory cytokines that ultimately cause fever.
The biological response to this compound is directly related to the structure of its Lipid A component.[5] Different this compound structures can preferentially activate one of two major downstream pathways:
-
MyD88-dependent pathway: Leads to early activation of NF-κB and the production of inflammatory cytokines like TNF-α.[5]
-
TRIF-dependent pathway: Results in the production of type I interferons (IFN-β) and delayed NF-κB activation.[5][26]
This differential activation explains why various this compound preparations can have distinct pyrogenic potencies.[5]
References
- 1. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 2. Bacterial Endotoxins/Pyrogens | FDA [fda.gov]
- 3. Pyrogen and Bacterial this compound Testing | Lonza [bioscience.lonza.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acciusa.com [acciusa.com]
- 7. Pyrogen Test and Its Determination Using Rabbits | Pharmaguideline [pharmaguideline.com]
- 8. matresearch.com [matresearch.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MAT or Rabbit: How to Detect Non-Endotoxin Pyrogens? - SuperMicrobiologists [supermicrobiologists.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Comparison of pyrogen assays by testing products exhibiting low this compound recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. matresearch.com [matresearch.com]
- 14. matresearch.com [matresearch.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Choosing an this compound testing methods — CMD [cm-dx.com]
- 18. mat-biotech.com [mat-biotech.com]
- 19. Pyrogen testing with the Monocyte Activation Test | Lonza [bioscience.lonza.com]
- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 21. nucro-technics.com [nucro-technics.com]
- 22. LIMULUS AMEBOCYTE LYSATE TEST | PPTX [slideshare.net]
- 23. labcorp.com [labcorp.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Species-Specific this compound Stimulus Determines Toll-Like Receptor 4- and Caspase 11-Mediated Pathway Activation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Endotoxin-Induced Cytokine Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cytokine profiles induced by endotoxin (lipopolysaccharide, LPS) in various experimental models. The information presented is curated from peer-reviewed scientific literature to support researchers in immunology, infectious disease, and drug development in designing experiments and interpreting data related to innate immune responses.
This compound, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its recognition by Toll-like receptor 4 (TLR4) on immune cells triggers a signaling cascade that results in the production and release of a wide array of cytokines. The specific profile of these cytokines can vary significantly depending on the cell type, the nature of the this compound stimulus, and the timing of the response. Understanding these differential cytokine profiles is crucial for dissecting the complexities of inflammatory responses and for the development of targeted therapeutics.
Comparative Cytokine Profiles
The following tables summarize quantitative data on the production of key pro-inflammatory and anti-inflammatory cytokines by different immune cell populations in response to this compound stimulation. It is important to note that absolute cytokine concentrations can vary between experiments due to factors such as donor variability, specific cell culture conditions, and the exact batch and preparation of LPS used. The data presented here are intended to provide a comparative overview of the relative responsiveness of different cell types.
Table 1: Comparative Cytokine Production by Human Monocytes and Macrophages
| Cytokine | Cell Type | LPS Stimulus (E. coli O111:B4) | Time Point | Mean Cytokine Concentration (pg/mL) | Reference |
| TNF-α | Monocytes | 10 ng/mL | 4 hours | ~3500 | [1] |
| Macrophages | 10 ng/mL | 4 hours | ~2000 | [1] | |
| IL-6 | Monocytes | 10 ng/mL | 24 hours | ~8000 | [1] |
| Macrophages | 10 ng/mL | 24 hours | >10000 | [1] | |
| IL-1β | Monocytes | 10 ng/mL | 24 hours | ~1500 | [1] |
| Macrophages | 10 ng/mL | 24 hours | ~2500 | [1] | |
| MCP-1 | Monocytes | 10 ng/mL | 24 hours | ~4000 | [1] |
| Macrophages | 10 ng/mL | 24 hours | >10000 | [1] |
Note: Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Time-Dependent Cytokine Release from Equine Whole Blood
| Cytokine | LPS Stimulus (1000 ng/mL) | 6 hours (pg/mL) | 12 hours (pg/mL) | 24 hours (pg/mL) | Reference |
| TNF-α | E. coli O55:B5 | ~1500 | ~2500 | ~1000 | [2] |
| IL-1β | E. coli O55:B5 | <100 | ~400 | ~200 | [2] |
| IL-10 | E. coli O55:B5 | <50 | ~150 | <100 | [2] |
Note: Data are approximated from graphical representations in the cited literature and are intended to illustrate temporal dynamics.
This compound Signaling and Experimental Workflow
The activation of immune cells by this compound is primarily mediated by the Toll-like receptor 4 (TLR4) signaling pathway. The following diagrams illustrate this pathway and a general experimental workflow for analyzing this compound-induced cytokine production.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the comparative analysis of this compound-induced cytokine profiles.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting and Resuspension: Resuspend the final PBMC pellet in complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration as required for the experiment.
Protocol 2: Differentiation of Monocytes into Macrophages
-
Monocyte Isolation: Isolate monocytes from PBMCs by plastic adherence or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Seeding: Seed the purified monocytes in a culture plate at a desired density in complete culture medium.
-
Differentiation: To differentiate monocytes into macrophages, supplement the culture medium with a differentiation factor such as Macrophage Colony-Stimulating Factor (M-CSF) at a concentration of 50 ng/mL.
-
Incubation: Culture the cells for 6-7 days, replacing the medium with fresh medium containing the differentiation factor every 2-3 days. Successful differentiation is characterized by a change in morphology to a larger, more adherent, and spread-out phenotype.
Protocol 3: this compound Stimulation and Supernatant Collection
-
Cell Seeding: Seed the desired cells (e.g., PBMCs, macrophages) in a multi-well plate at a specific density (e.g., 1 x 10^6 cells/mL).
-
Stimulation: Add this compound (LPS from a specific bacterial strain, e.g., E. coli O111:B4) to the cell cultures at various concentrations (e.g., 1, 10, 100 ng/mL). Include an unstimulated control (vehicle only).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for different time points (e.g., 4, 8, 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet the cells.
-
Storage: Carefully collect the supernatant and store it at -80°C until cytokine analysis.
Protocol 4: Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add diluted standards of known cytokine concentrations and the collected experimental supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will develop.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the experimental samples.
Protocol 5: Multiplex Cytokine Analysis
-
Bead Preparation: Use a commercially available multiplex bead-based assay kit (e.g., Luminex® or similar platforms). Prepare the antibody-coupled beads according to the manufacturer's instructions.
-
Sample and Standard Incubation: Add the prepared beads, standards, and experimental supernatants to a 96-well filter plate. Incubate on a shaker for the recommended time.
-
Detection Antibody: Wash the beads and add a cocktail of biotinylated detection antibodies. Incubate on a shaker.
-
Streptavidin-PE: Wash the beads and add streptavidin-phycoerythrin (SAPE). Incubate on a shaker in the dark.
-
Reading: Wash the beads, resuspend them in assay buffer, and acquire the data on a multiplex analyzer.
-
Data Analysis: Use the instrument's software to analyze the median fluorescence intensity (MFI) and calculate the concentrations of multiple cytokines simultaneously based on the standard curves. This method allows for the efficient analysis of a broad cytokine profile from a small sample volume.[3]
References
- 1. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Concentration and Duration of Lipopolysaccharide Stimulation Produce Different Cytokine Responses in an Ex Vivo Whole Blood Model in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immunology.org [immunology.org]
evaluating the effectiveness of different endotoxin inhibitors
For researchers, scientists, and drug development professionals, the effective inhibition of endotoxin activity is critical in a multitude of experimental and therapeutic contexts. Endotoxins, primarily lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can trigger potent inflammatory responses through the Toll-like receptor 4 (TLR4) signaling pathway, leading to complications in cell cultures, animal models, and human patients. This guide provides an objective comparison of three widely recognized this compound inhibitors—Polymyxin (B74138) B, Eritoran (E5564), and TAK-242 (Resatorvid)—supported by experimental data, detailed protocols, and pathway visualizations.
Mechanisms of Action: A Tale of Three Strategies
The selected inhibitors employ distinct strategies to counteract the effects of LPS. Their points of intervention range from direct neutralization of the this compound molecule to the modulation of intracellular signaling cascades.
-
Polymyxin B: This cyclic cationic polypeptide antibiotic directly binds to the lipid A moiety of LPS, which is the primary toxic component of the this compound molecule.[1] This binding neutralizes the this compound, preventing it from interacting with host cell receptors.[2]
-
Eritoran (E5564): A synthetic analog of the lipid A portion of LPS, Eritoran acts as a competitive antagonist of the TLR4 signaling complex.[3][4] It specifically competes with LPS for binding to the MD-2 co-receptor, which is essential for TLR4 activation, thereby blocking the initiation of downstream signaling.[3]
-
TAK-242 (Resatorvid): This small-molecule inhibitor targets the intracellular domain of TLR4.[5] It selectively binds to cysteine 747 in the Toll/Interleukin-1 receptor (TIR) domain of TLR4, disrupting the interaction between TLR4 and its downstream adaptor proteins, TIRAP and TRAM, and consequently inhibiting both MyD88-dependent and TRIF-dependent signaling pathways.[5][6]
Comparative Performance Data
The efficacy of this compound inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological response by 50%. The following table summarizes key performance data for Polymyxin B, Eritoran, and TAK-242 based on published experimental findings.
| Inhibitor | Target | Assay Endpoint | Cell Type / System | IC50 / Effective Concentration | Citation(s) |
| Polymyxin B | Lipid A of LPS | This compound Inactivation | In vitro (LAL Assay) | ~1 µg/mL | [7] |
| Lipid A of LPS | Nitrite Production Suppression | Murine Macrophages | Not specified as IC50 | [8] | |
| Eritoran (E5564) | TLR4/MD-2 Complex | TNF-α Production | Human Monocytes | ~1–5 nM | [4] |
| TLR4/MD-2 Complex | ELAM1-luciferase Reporter | HEK293 cells | 1.5 nM | [9] | |
| TAK-242 (Resatorvid) | Intracellular TLR4 | TNF-α Production | RAW264.7 cells | 14.5 nM | [10] |
| Intracellular TLR4 | TNF-α Production | Murine Macrophages (female) | 44 nM | [10] | |
| Intracellular TLR4 | TNF-α Production | Murine Macrophages (male) | 93 nM | [10] | |
| Intracellular TLR4 | Nitric Oxide (NO) Release | Nucleus Pulposus Cells | 46.7 nM (0.0467 µM) | [6] |
Note: IC50 values are highly dependent on experimental conditions, including the cell type, the concentration and source of LPS, and the specific endpoint being measured.
The TLR4 Signaling Pathway
This compound primarily exerts its pro-inflammatory effects through the Toll-like Receptor 4 (TLR4). Upon binding of LPS, facilitated by the co-receptor MD-2, TLR4 dimerizes and initiates two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[11]
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and rapidly activates transcription factors like NF-κB and AP-1. This leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11]
-
TRIF-Dependent Pathway: Following endocytosis of the TLR4 complex, this pathway is initiated. It leads to the activation of the transcription factor IRF3, resulting in the production of type I interferons (IFN-α/β).[11]
Experimental Protocols
The evaluation of this compound inhibitors relies on standardized and reproducible assays. Below are detailed methodologies for two key experiments.
LPS Neutralization Assay (LAL Gel-Clot Method)
This assay determines the ability of an inhibitor to directly neutralize this compound, preventing it from triggering the coagulation cascade in Limulus Amebocyte Lysate (LAL).
Methodology:
-
Preparation:
-
All materials (glassware, pipette tips) must be depyrogenated (e.g., by heating at 250°C for at least 30 minutes) to prevent this compound contamination.[12]
-
Reconstitute the Control Standard this compound (CSE) and the LAL reagent with LAL Reagent Water according to the manufacturer's specifications. Vortex the CSE for at least 15 minutes to ensure complete dissolution.[13]
-
-
Standard Curve Preparation:
-
Prepare a serial two-fold dilution series of the CSE to bracket the labeled sensitivity of the LAL reagent (e.g., from 2λ to 0.25λ, where λ is the lysate sensitivity in EU/mL).[13] Use LAL Reagent Water as the diluent.
-
-
Inhibitor-Endotoxin Incubation:
-
Prepare solutions of the this compound inhibitor (e.g., Polymyxin B) at various concentrations.
-
In depyrogenated tubes, mix a fixed concentration of CSE (e.g., 10 EU/mL) with an equal volume of each inhibitor concentration.
-
Include a positive control (CSE + LAL Reagent Water) and a negative control (LAL Reagent Water only).
-
Incubate the mixtures for a defined period (e.g., 30-60 minutes) at 37°C to allow for neutralization.
-
-
LAL Assay:
-
Transfer 0.1 mL of each sample from the incubation step into appropriately labeled 10 x 75 mm reaction tubes.[13]
-
Carefully add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and standards, then moving to the samples.[13]
-
Immediately after adding the lysate, mix the contents thoroughly and place the tubes in a 37°C ± 1°C water bath or dry heat block, avoiding any vibration.[13]
-
-
Reading Results:
-
Incubate the tubes undisturbed for exactly 60 minutes (± 2 minutes).[13]
-
Carefully remove each tube and invert it 180°. A positive result is the formation of a firm gel that remains intact at the bottom of the tube. A negative result is the absence of a solid clot.[13]
-
The this compound concentration in the samples is determined by the lowest concentration in the standard curve that forms a solid gel. The effectiveness of the inhibitor is measured by the reduction in this compound activity compared to the positive control.
-
Cell-Based Cytokine Release Assay
This assay measures the ability of an inhibitor to block LPS-induced cytokine production in immune cells, providing a functional assessment of its efficacy in a biological system.
Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation.[14]
-
Alternatively, use a cultured macrophage cell line such as RAW264.7.[10]
-
Wash the cells and resuspend them in a complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at a specified density (e.g., 1 x 10^6 cells/mL).[14]
-
-
Assay Setup:
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of the this compound inhibitors (e.g., Eritoran, TAK-242) in the complete culture medium.
-
Add a defined volume (e.g., 50 µL) of the inhibitor dilutions to the appropriate wells. For TAK-242, a pre-incubation period of 1 hour before LPS stimulation is often used to allow the intracellular inhibitor to act.[6]
-
Include vehicle controls (e.g., DMSO) and a "no inhibitor" control.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS (e.g., from E. coli) in the complete culture medium.
-
Add a defined volume (e.g., 50 µL) of the LPS solution to all wells except for the negative control (unstimulated cells). A final LPS concentration of 10-100 ng/mL is commonly used.[10][14]
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 18-24 hours) to allow for cytokine production and release.[14]
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate (e.g., at 400 x g for 10 minutes) to pellet the cells.[14]
-
Carefully collect the supernatant from each well.
-
Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using a validated ELISA kit according to the manufacturer's instructions.[10][14]
-
The percentage of inhibition is calculated relative to the "no inhibitor" control, and the IC50 value can be determined by plotting the percent inhibition against the log of the inhibitor concentration.
-
References
- 1. Anti-endotoxin Properties of Polymyxin B-immobilized Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Rationale for this compound Removal with Polymyxin B Immobilized Fiber Column (PMX) for Septic Shock [mdpi.com]
- 3. Eritoran | TLR4 Antagonist | Research Compound [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INHIBITION OF TOLL-LIKE RECEPTOR 4 PROTECTS AGAINST INFLAMMATION-INDUCED MECHANOBIOLOGICAL ALTERATIONS TO INTERVERTEBRAL DISC CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of this compound by Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-neutralizing activity of polymyxin B in blood after IV administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Systemic TAK-242 prevents intrathecal LPS evoked hyperalgesia in male, but not female mice and prevents delayed allodynia following intraplantar formalin in both male and female mice: The role of TLR4 in the evolution of a persistent pain state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2014161613A1 - A method for evaluating the level of neutralization of the biological activity of lipopolysaccharides (lps) in a sample - Google Patents [patents.google.com]
- 13. frederick.cancer.gov [frederick.cancer.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Endotoxin Tests and In Vivo Pyrogenicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro endotoxin tests and in vivo pyrogenicity assays, supported by experimental data. It aims to assist researchers and drug development professionals in selecting the appropriate test for ensuring the safety of parenteral drugs and medical devices.
The detection of pyrogens, fever-inducing substances, is a critical step in the quality control of parenteral products. For decades, the Rabbit Pyrogen Test (RPT) was the gold standard for detecting pyrogens. However, ethical considerations and the development of more specific and sensitive in vitro methods have led to a shift towards alternatives. This guide explores the correlation, advantages, and limitations of the primary in vitro this compound tests—the Limulus Ameb ocyte Lysate (LAL) test and the Monocyte Activation Test (MAT)—in comparison to the in vivo RPT.
Comparison of Pyrogen and this compound Test Methods
The choice of a pyrogen test depends on several factors, including the nature of the product, regulatory requirements, and the specific type of pyrogenic contamination suspected. Endotoxins from Gram-negative bacteria are the most common and potent pyrogens found in pharmaceutical manufacturing.[1]
| Test Method | Principle | Detects | Type | Advantages | Limitations |
| Rabbit Pyrogen Test (RPT) | Measures the rise in body temperature of rabbits after intravenous injection of the test sample.[2] | All pyrogens (this compound and non-endotoxin)[3] | In vivo, qualitative | Broad-spectrum pyrogen detection; historically accepted standard. | Use of animals; lower sensitivity compared to LAL; potential for false positives due to stress or other factors[4]; not suitable for all drug types (e.g., steroids, chemotherapy drugs)[4]. |
| Limulus Amebocyte Lysate (LAL) Test | An in vitro assay based on the coagulation cascade of horseshoe crab amoebocyte lysate, which is triggered by bacterial endotoxins.[5] | Bacterial endotoxins only.[6] | In vitro, quantitative/qualitative | High sensitivity (3 to 300 times more than RPT)[7]; cost-effective; rapid results; no animal use for the test itself. | Does not detect non-endotoxin pyrogens[6]; potential for interference from substances like aluminum hydroxide[8] and β-glucans[1]. |
| Monocyte Activation Test (MAT) | An in vitro assay that mimics the human immune response by measuring the release of cytokines (e.g., IL-1β, IL-6, TNF-α) from human monocytes in response to pyrogens.[9][10] | All pyrogens (this compound and non-endotoxin)[10][11] | In vitro, semi-quantitative | Detects a broad range of pyrogens[12]; reflects the human fever response more accurately; high sensitivity[13]; suitable replacement for RPT[14]. | Requires product-specific validation[10]; can be affected by products that modulate cytokine release. |
Correlation Between In Vitro and In Vivo Tests
The correlation between in vitro this compound tests and the in vivo rabbit pyrogen test is a critical consideration for ensuring product safety.
-
LAL and RPT Correlation: Studies have shown a good correlation between LAL and RPT results when examining relatively pure and undegraded endotoxins.[7] However, discrepancies can arise with partially degraded endotoxins, where some LAL preparations may not correlate well with the febrile response in rabbits.[7] The LAL test is generally much more sensitive than the RPT.[15][7] A loss of this compound activity as measured by the LAL test has been shown to correlate with a loss of pyrogenic activity in vivo.[16]
-
MAT and RPT Correlation: The MAT is designed to be a more comprehensive in vitro alternative to the RPT as it detects both this compound and non-endotoxin pyrogens.[10] Research indicates a good correlation between MAT and RPT results.[13] A key advantage of the MAT is its basis on the human immune response, which can provide a more relevant prediction of pyrogenicity in humans compared to the rabbit model.[17] Studies have demonstrated that the phenomenon of low this compound recovery (LER), where this compound activity is masked in certain product formulations in the LAL test, is also observed in both the MAT and RPT, suggesting a biological inactivation of the this compound.[13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of pyrogen testing. Below are summarized protocols for the key tests.
The RPT involves measuring the temperature increase in rabbits following the injection of a test solution.
-
Animal Selection and Housing: Healthy, mature rabbits of the same variety, weighing not less than 1.5 kg, are used. They are housed individually in a controlled environment with regulated temperature.[18]
-
Temperature Measurement: Rectal temperature is measured using a calibrated clinical thermometer or an electrical thermometer.[19]
-
Preliminary Test (Sham Test): To ensure the rabbits are suitable for the main test, they are injected with sterile, pyrogen-free saline solution. Rabbits showing a temperature variation of 0.6°C or more are not used.[19]
-
Main Test:
-
Three rabbits are used for the initial test.
-
The test solution is injected intravenously into the ear vein of each rabbit.
-
Rectal temperatures are recorded at 30-minute intervals for 3 hours after the injection.[19]
-
-
Interpretation of Results: The test is considered to have passed if the sum of the temperature rises in the three rabbits does not exceed a specified value (e.g., 1.15°C in the European Pharmacopoeia), and no individual rabbit shows a temperature rise of 0.5°C or more. If these criteria are not met, the test is repeated in additional groups of rabbits.[20]
The gel-clot method is a qualitative LAL test that detects the presence of this compound through the formation of a gel clot.
-
Preparation: All glassware and materials must be pyrogen-free. The LAL reagent is reconstituted according to the manufacturer's instructions.
-
Standard Curve: A standard this compound solution is serially diluted to create a range of known concentrations.
-
Test Procedure:
-
The test sample and control solutions are mixed with the LAL reagent in depyrogenated test tubes.
-
The tubes are incubated at 37°C for a specified time (typically 60 minutes).
-
-
Reading the Results: After incubation, the tubes are inverted. The formation of a solid gel that remains intact upon inversion indicates a positive result (presence of this compound at or above the test concentration). The absence of a solid clot indicates a negative result.[20]
The MAT measures the release of cytokines from monocytes in response to pyrogens.
-
Monocyte Source: Human whole blood, peripheral blood mononuclear cells (PBMCs), or a monocytic cell line can be used as the source of monocytes.[9]
-
Test Procedure:
-
The test sample is incubated with the monocyte source.
-
Positive and negative controls are included in the assay.
-
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentration of a specific cytokine (e.g., IL-6) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[2][9]
-
Interpretation of Results: An increase in cytokine production in the test sample compared to the negative control indicates the presence of pyrogens. The results can be semi-quantified by comparing the cytokine release to that induced by a standard this compound concentration.[9]
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes can aid in understanding the principles behind these tests.
Caption: this compound (LPS) signaling pathway leading to fever.
References
- 1. nelsonlabs.com [nelsonlabs.com]
- 2. 発熱性物質試験 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparing the LAL Method with the Pyrogen Test on Rabbits | FUJIFILM Wako Pyrostar [wakopyrostar.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. matresearch.com [matresearch.com]
- 7. Comparison of limulus amebocyte lysates and correlation with the United States Pharmacopeial pyrogen test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the rabbit pyrogen test and Limulus amoebocyte lysate (LAL) assay for this compound in hepatitis B vaccines and the effect of aluminum hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. thepsci.eu [thepsci.eu]
- 11. The monocyte activation test detects potentiated cytokine release resulting from the synergistic effect of this compound and non-endotoxin pyrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Comparison of pyrogen assays by testing products exhibiting low this compound recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mat-biotech.com [mat-biotech.com]
- 15. Choosing an this compound testing methods — CMD [cm-dx.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. matresearch.com [matresearch.com]
- 18. namsa.com [namsa.com]
- 19. vnips.in [vnips.in]
- 20. actavet.vfu.cz [actavet.vfu.cz]
A Comparative Guide to the Validation of Depyrogenation Cycles for Glassware
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common depyrogenation cycles for laboratory glassware, supported by experimental data. It details the validation protocols necessary to ensure the effective removal of pyrogens, primarily bacterial endotoxins, which is a critical step in the preparation of sterile pharmaceutical products and for sensitive biological experiments.
Comparison of Depyrogenation Methods
The selection of a depyrogenation method depends on the material of the glassware and the desired level of pyrogen removal. The most common and validated method for glassware is dry heat. Other methods, such as moist heat and rinsing, are also employed, particularly for materials that cannot withstand high temperatures.
Performance Data
The following table summarizes the effectiveness of various depyrogenation methods based on their ability to reduce endotoxin levels, typically measured as a logarithmic reduction. A 3-log reduction, which corresponds to a 99.9% reduction in this compound levels, is the generally accepted minimum requirement for validation.[1][2]
| Depyrogenation Method | Cycle Parameters | This compound Log Reduction | Suitability for Glassware | Reference |
| Dry Heat | 250°C for 30 minutes | > 3-log | High | [3] |
| 200°C for 60 minutes | ≥ 3-log | High | [2][4] | |
| 180°C for 4 hours | ≥ 3-log | High | [4] | |
| Moist Heat (Autoclaving) | 121°C for 30 minutes | Inconsistent, often < 3-log | Limited (not reliable for depyrogenation alone) | [3] |
| Rinsing with Water for Injection (WFI) | Multiple rinse cycles | ~2.2-log (rinsing alone) | Supplemental | [5] |
| Rinsing with WFI + Steam Sterilization | Multiple rinses followed by 121°C for 30 min | ~6-log | High | [5] |
| Caustic Rinse | 0.1N NaOH for 1 minute | Inconsistent, often < 3-log | Supplemental | [3] |
Key Findings:
-
Dry heat is the most reliable and widely accepted method for the depyrogenation of glassware, consistently achieving the required ≥ 3-log reduction in endotoxins.[3] Cycles at 250°C for 30 minutes are common, though other validated time and temperature combinations can be used.[6]
-
Moist heat (autoclaving) alone is not considered an effective method for depyrogenation, as endotoxins are heat-stable and may not be sufficiently inactivated at typical autoclaving temperatures.[3]
-
Rinsing with WFI can physically remove endotoxins but may not be sufficient on its own to achieve a 3-log reduction for glassware.[5] However, when combined with steam sterilization, it can be a highly effective method.[5]
-
Caustic rinsing with sodium hydroxide (B78521) has shown some effect but is not consistently reliable for achieving the target 3-log reduction in this compound levels.[3]
Experimental Protocols
Validating a depyrogenation cycle is essential to ensure its effectiveness and consistency. The following are detailed methodologies for key experiments in the validation process.
Preparation of Glassware and this compound Challenge
This protocol describes the preparation of glassware for validation studies by inoculating it with a known amount of bacterial this compound.
Materials:
-
Glassware to be validated (e.g., vials, beakers)
-
Control Standard this compound (CSE) with a known potency in this compound Units (EU)
-
LAL Reagent Water (LRW) or Water for Injection (WFI)
-
Vortex mixer
-
Calibrated pipettes and sterile, depyrogenated tips
-
Unidirectional airflow cabinet (optional, for drying)
Procedure:
-
Glassware Preparation: Thoroughly wash and rinse the glassware with WFI to remove any potential interfering substances.
-
This compound Spike Preparation: Reconstitute the CSE with LRW or WFI to a high concentration (e.g., 50,000 EU/ml).[3]
-
Inoculation: Spike the interior surface of the glassware with a small, precise volume of the this compound solution to achieve a total challenge of at least 1000 EU per item.[6] For example, inoculate vials with 0.1 ml of a 50,000 EU/ml solution to get a 5,000 EU spike.[3]
-
Drying: Allow the this compound to dry completely on the glassware surface. This can be done by air-drying overnight in a unidirectional airflow cabinet or by lyophilization.
-
Positive Controls: Prepare a set of this compound-spiked glassware that will not undergo the depyrogenation cycle. These will serve as positive controls to determine the initial this compound load.
Depyrogenation Cycle
Expose the this compound-spiked glassware (excluding the positive controls) to the depyrogenation cycle being validated.
Example Dry Heat Cycles:
-
Place the glassware in a calibrated dry heat oven or tunnel.
-
Run the cycle at the specified temperature and time (e.g., 250°C for 30 minutes).[3]
This compound Recovery and LAL Test
After the depyrogenation cycle, the amount of residual this compound is determined using the Limulus Amebocyte Lysate (LAL) test.
Materials:
-
Depyrogenated and positive control glassware
-
LAL Reagent Water (LRW) or other suitable this compound-free extracting fluid
-
Vortex mixer and/or sonicator
-
LAL test kits (gel-clot, turbidimetric, or chromogenic)
-
Incubator or heating block at 37°C ± 1°C
-
Depyrogenated test tubes and pipette tips
Procedure:
-
This compound Extraction: Add a specific volume of LRW to each piece of glassware (both depyrogenated and positive controls) sufficient to cover the spiked surface area.
-
Agitation: Vigorously agitate the glassware to ensure the recovery of any residual this compound. This can be achieved by vortexing for an extended period (e.g., 30 minutes) or by sonication.
-
LAL Assay: Perform the LAL test on the extraction fluid from each piece of glassware according to the LAL test kit manufacturer's instructions. This will typically involve mixing the sample with the LAL reagent and incubating at 37°C.
-
Data Analysis:
-
For quantitative methods (turbidimetric or chromogenic), determine the this compound concentration (in EU/ml) from a standard curve.
-
For the gel-clot method, the formation of a solid gel indicates the presence of this compound at or above the lysate's sensitivity.
-
-
Calculate Log Reduction: The log reduction is calculated using the following formula: Log Reduction = log10 (Initial this compound Load / Residual this compound Load) The initial this compound load is determined from the positive control samples.
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows in the validation of depyrogenation cycles.
Caption: Workflow for the validation of a depyrogenation cycle.
References
A Comparative Guide to Assessing Lot-to-Lot Variability of LAL Reagents
For Researchers, Scientists, and Drug Development Professionals
The Limulus Amebocyte Lysate (LAL) assay is a critical quality control test for detecting bacterial endotoxins in pharmaceutical products, medical devices, and other applications.[1][2][3] However, the biological origin of LAL reagents, derived from the blood of the horseshoe crab (Limulus polyphemus), introduces inherent lot-to-lot variability that can impact assay accuracy and consistency.[1][3] This guide provides a framework for assessing this variability through objective comparisons and supporting experimental data to ensure reliable endotoxin testing.
Understanding the Sources of Variability
Lot-to-lot variability in LAL reagents stems from several factors, including the complex biological nature of the lysate, which is a mixture of enzymes and co-factors rather than a single purified enzyme.[1][3] Manufacturing processes, such as the addition of buffers and detergents, also contribute to this variation.[1][3] Furthermore, the potency of Control Standard this compound (CSE) used by laboratories is determined by the lysate supplier against a Reference Standard this compound (RSE), adding another potential source of variability.[1]
Key Performance Parameters for Comparison
To effectively assess the lot-to-lot variability of LAL reagents, a systematic approach focusing on key performance parameters is essential. The following table outlines critical parameters and their acceptable limits, which should be evaluated for each new lot of LAL reagent.
Table 1: Key Performance Parameters for LAL Reagent Lot-to-Lot Variability Assessment
| Performance Parameter | Description | Acceptance Criteria |
| Labeled Lysate Sensitivity (λ) | The lowest concentration of this compound that consistently produces a positive result under specified conditions. | Confirmation of labeled sensitivity should be within 0.5λ to 2λ.[4][5] |
| Standard Curve Linearity | The correlation coefficient (r) of the standard curve, indicating the relationship between this compound concentration and the assay response. | The absolute value of the correlation coefficient ( |
| Spike Recovery | The ability of the LAL reagent to detect a known amount of this compound "spiked" into a sample. This is a measure of inhibition or enhancement from the product matrix. | Recovery should be within 50% to 200% of the known this compound concentration.[2][6][7] |
| Coefficient of Variation (%CV) | A measure of the precision of the assay, calculated as the standard deviation of a set of measurements divided by the mean, expressed as a percentage.[1] | For higher this compound concentrations, %CV should ideally be <10%. For concentrations near the limit of detection, a %CV between 10% and 30% may be acceptable.[1] |
| Onset Times | In kinetic assays, the time it takes for the reaction to reach a predetermined absorbance or turbidity threshold.[1] | Onset times for the highest this compound concentration in the standard curve should be consistent with historical data for previously qualified lots.[1] |
Experimental Protocols for Assessing Lot-to-Lot Variability
A well-defined experimental protocol is crucial for obtaining reliable and comparable data when evaluating new lots of LAL reagents.
I. Confirmation of Labeled Lysate Sensitivity
Objective: To verify that a new lot of LAL reagent meets its specified sensitivity.
Methodology:
-
Prepare a series of twofold dilutions of a known Control Standard this compound (CSE) to bracket the labeled sensitivity (λ) of the LAL reagent. Typically, this includes concentrations of 2λ, λ, 0.5λ, and 0.25λ.
-
Reconstitute the new lot of LAL reagent according to the manufacturer's instructions.
-
For each this compound dilution, dispense the specified volume of LAL reagent into replicate test tubes or microplate wells.
-
Add an equal volume of the corresponding this compound dilution to each replicate.
-
Include negative controls using LAL Reagent Water (LRW).
-
Incubate the reactions at 37°C for the time specified by the manufacturer (typically 60 minutes for gel-clot assays).
-
For gel-clot assays, carefully invert each tube 180° to observe clot formation. A firm gel that remains intact indicates a positive result.
-
The endpoint is the lowest this compound concentration that results in a positive test in all replicates. This observed sensitivity should be within 0.5λ to 2λ of the labeled sensitivity.[4][5]
II. Standard Curve and Spike Recovery Analysis (Kinetic Methods)
Objective: To assess the linearity of the standard curve and the degree of product inhibition or enhancement for a new LAL reagent lot.
Methodology:
-
Prepare a standard curve by making a series of dilutions of CSE in LRW. The range of the standard curve should be appropriate for the expected this compound levels in the samples.
-
Prepare Positive Product Controls (PPCs) by spiking the product being tested with a known concentration of this compound (typically the midpoint of the standard curve).
-
Reconstitute the new lot of LAL reagent as per the manufacturer's protocol.
-
Dispense the LAL reagent and either the standard dilutions, product samples, or PPCs into microplate wells.
-
Place the microplate in a kinetic reader and initiate the assay. The reader will monitor the change in optical density or color over time.
-
The software will generate a standard curve by plotting the logarithm of the this compound concentration against the logarithm of the reaction time or rate.
-
Calculate the correlation coefficient (r) of the standard curve.
-
Determine the this compound concentration in the product samples and the PPCs from the standard curve.
-
Calculate the spike recovery percentage for the PPCs.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the LAL signaling pathway and a typical experimental workflow for assessing lot-to-lot variability.
Caption: LAL enzymatic cascade initiated by this compound.
Caption: Experimental workflow for LAL reagent lot qualification.
By implementing a robust qualification program for each new lot of LAL reagent, laboratories can mitigate the risks associated with lot-to-lot variability, ensuring the continued accuracy and reliability of their this compound testing data. This proactive approach is essential for maintaining product quality and patient safety.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Endotoxin Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential, step-by-step guidance for the proper disposal of endotoxin-contaminated materials, ensuring the safety of researchers and the integrity of scientific data. Adherence to these procedures is critical for minimizing the risks associated with these potent inflammatory agents.
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and can elicit strong immune responses.[1] Improper handling and disposal of this compound-contaminated waste can lead to laboratory contamination, adversely affecting experimental outcomes and posing a health hazard to personnel. This guide outlines validated inactivation and disposal methods to mitigate these risks.
Operational Plan for this compound Waste Management
All materials and equipment that come into contact with endotoxins must be considered contaminated and handled accordingly. The following procedures detail the approved methods for the decontamination and disposal of various types of this compound waste.
Personal Protective Equipment (PPE)
Before handling any this compound-contaminated materials, personnel must be equipped with the following PPE:
-
Double nitrile gloves
-
Safety goggles
-
A lab coat
Decontamination of Surfaces and Equipment
Work surfaces and non-disposable equipment should be decontaminated immediately after use. The recommended procedure is as follows:
-
Initial Wipe-Down: Thoroughly wipe the contaminated surfaces with a 10% bleach solution (a 1:10 dilution of standard household bleach, resulting in a final concentration of 0.5-0.6% sodium hypochlorite).[2][3]
-
Contact Time: Allow the bleach solution to remain in contact with the surface for a minimum of 30 minutes.[4]
-
Rinsing: After the required contact time, wipe down the surfaces with sterile, this compound-free water to remove bleach residue, which can be corrosive to metal surfaces.[3]
Disposal of Contaminated Waste
The appropriate disposal method depends on the nature of the waste material.
Liquid Waste:
-
Chemical Inactivation: Add household bleach to the liquid waste to achieve a final concentration of 10% (1:10 volume/volume).[2] For waste with a high protein content, increase the final bleach concentration to 20% (1:5 volume/volume).[5]
-
Contact Time: Allow a minimum contact time of 30 minutes.[4]
-
Disposal: After inactivation, the treated liquid waste can typically be poured down the drain with copious amounts of water, in accordance with local regulations.
Solid Waste (e.g., gloves, gowns, plasticware):
-
Collection: Place all solid waste into a designated, leak-proof biohazard bag.
-
Inactivation: The primary method for inactivating this compound on solid waste is through autoclaving or dry heat sterilization. See the "Inactivation Methods" section below for detailed protocols.
-
Disposal: Once inactivated, the waste can be disposed of in the regular laboratory trash, unless local regulations require otherwise.
Sharps (e.g., needles, glass slides):
-
Collection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.
-
Inactivation: The sharps container should be sealed and then subjected to autoclaving or dry heat sterilization.
-
Disposal: Dispose of the inactivated sharps container in accordance with institutional guidelines for biohazardous sharps waste.
Animal Carcasses and Bedding:
-
Animal carcasses and bedding from animals exposed to this compound should be placed in biohazard bags and disposed of through the institution's pathological waste stream, which typically involves incineration.
Inactivation Methods: A Quantitative Comparison
The following table summarizes the effectiveness of common this compound inactivation methods. Dry heat is generally considered the most effective method for complete this compound destruction.
| Inactivation Method | Temperature | Duration | Log this compound Reduction | References |
| Dry Heat | 250°C | ≥ 30 minutes | > 3-log | [6][7] |
| 200°C | 60 minutes | < 3-log | ||
| Autoclaving (Moist Heat) | 121°C | 30 minutes | 1.7 (mean) | [7] |
| 134°C | 3 minutes | Not specified for this compound | [6] | |
| Chemical (Bleach) | Ambient | ≥ 30 minutes | Data not available | [2][4] |
Note: A 3-log reduction represents a 99.9% decrease in this compound levels.
Experimental Protocols for this compound Inactivation
Dry Heat Sterilization Protocol
This method is suitable for glassware and metal instruments.
-
Preparation: Ensure items are clean and dry. If washing is necessary, use a detergent designed for residue removal and rinse thoroughly with this compound-free water.[8]
-
Loading: Loosely wrap items in aluminum foil or place them in stainless steel containers. Do not overload the oven to ensure proper heat circulation.
-
Cycle Parameters: Set the dry heat oven to a temperature of at least 250°C and a duration of no less than 30 minutes.[1][7] The time should be measured from the point when the entire load reaches the target temperature.
-
Cooling: Allow the oven and its contents to cool completely before opening the door to prevent glassware from cracking.
-
Storage: Store depyrogenated items in a manner that prevents recontamination.
Autoclaving (Moist Heat) Protocol
While less effective for complete this compound destruction than dry heat, autoclaving can significantly reduce this compound levels and is a common method for decontaminating general laboratory waste.
-
Preparation: Place contaminated materials in a secondary, autoclavable container (e.g., a stainless steel or polypropylene (B1209903) pan) to contain any potential spills.[9][10] Add a small amount of water (approximately 100-200 ml) to the bottom of the bag and the secondary container to facilitate steam generation.[10]
-
Loading: Loosely close the autoclave bag to allow for steam penetration.[9] Do not overload the autoclave chamber, leaving space between items for steam circulation.[11]
-
Cycle Parameters: Run the autoclave on a gravity displacement cycle at 121°C for a minimum of 60 minutes.[11] The pressure should be approximately 15-16 psi.[11]
-
Unloading: After the cycle is complete and the pressure has returned to a safe level, wear heat-resistant gloves to open the door. Allow the contents to cool before handling.
-
Verification: Check the autoclave tape or other chemical indicators to confirm that the cycle has run correctly.[11]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound-contaminated materials.
Caption: this compound Disposal Workflow Diagram.
References
- 1. jnc-corp.co.jp [jnc-corp.co.jp]
- 2. uottawa.ca [uottawa.ca]
- 3. uwo.ca [uwo.ca]
- 4. uvic.ca [uvic.ca]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Kinetics of Hydrothermal Inactivation of Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acciusa.com [acciusa.com]
- 8. pharmabeginers.com [pharmabeginers.com]
- 9. uwyo.edu [uwyo.edu]
- 10. twu.edu [twu.edu]
- 11. ndsu.edu [ndsu.edu]
Essential Personal Protective Equipment and Protocols for Handling Endotoxin
For researchers, scientists, and drug development professionals, the safe handling of endotoxin, also known as lipopolysaccharide (LPS), is paramount to prevent strong immune responses and ensure experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize the risk of exposure.
Recommended Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is necessary. The minimum required PPE includes gloves, a lab coat, and eye protection. For procedures with a higher risk of aerosol generation or spillage, additional protection is warranted.
| PPE Component | Specification | Rationale |
| Gloves | Double nitrile gloves are recommended. Suggested materials also include neoprene, polyethylene, ethyl vinyl alcohol laminate, and PVC. | Provides a robust barrier against dermal absorption, which is a significant route of exposure. Double-gloving offers an additional layer of protection. |
| Lab Coat | A long-sleeved, solid-front gown with tight-fitting wrists is advised. For tasks with a high risk of splashes, a fluid-proof or fluid-resistant gown (ANSI/AAMI PB70 Level 4) should be used. | Protects the skin and personal clothing from contamination. |
| Eye and Face Protection | Chemical safety goggles are required. In situations with a risk of splashes or airborne particles, a face shield should be worn in addition to goggles. | Protects the eyes and face from accidental splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved dust/particulate respirator should be used when handling powdered this compound or when there is a potential for aerosol generation. | Prevents inhalation of this compound, which can trigger strong inflammatory responses in the lungs. |
| Footwear | Closed-toed shoes are mandatory in any laboratory setting where this compound is handled. For extensive decontamination procedures, fluid-protective shoe covers with slip-proof bottoms are recommended. | Protects the feet from spills and contamination. |
| Arm Protection | Sleeve covers or securing gloves over the sleeves of the laboratory coat should be used to protect the lower arms. | Ensures complete coverage and prevents skin exposure between the glove and lab coat. |
Procedural Guidance for Handling this compound
All work involving this compound, including reconstitution, weighing, and diluting, should be performed within a certified biological safety cabinet (BSC) or a chemical fume hood to minimize aerosol exposure. Work should be conducted over absorbent pads to contain any potential spills.
Donning and Doffing PPE Workflow
Proper technique for putting on and taking off PPE is critical to prevent cross-contamination.
Spill and Exposure Procedures
In the event of a spill, immediate and appropriate action is crucial.
Spill Cleanup:
-
Alert Personnel: Immediately notify others in the laboratory of the spill.
-
Evacuate and Wait: If the spill is outside a BSC, leave the room and allow aerosols to dissipate for at least 15 minutes. If inside a BSC, close the sash and let it run for 15 minutes.
-
Don Appropriate PPE: Before cleaning, don a disposable gown, goggles, and two pairs of nitrile gloves. For powder spills outside of containment, a respirator is also required.
-
Contain and Decontaminate: Cover the spill with absorbent material and apply a 10% bleach solution, working from the perimeter inward. Allow a contact time of at least 30-60 minutes.
-
Clean and Dispose: Wipe up the treated spill material and clean the area with water to prevent corrosion from the bleach. All waste from the spill cleanup should be placed in a plastic bag and labeled as hazardous chemical waste.
Exposure Protocol:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with water for a minimum of 15 minutes at an eyewash station.
-
Needlestick: Remove gloves and encourage the wound to bleed under running water for 15 minutes.
-
Seek Medical Attention: Following any exposure, seek immediate medical consultation.
-
Report the Incident: Report all exposures to your principal investigator or supervisor as soon as possible.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent the spread of this compound.
Decontamination:
-
Work Surfaces: Decontaminate work areas with a 10% bleach solution for 30 minutes, followed by a water rinse. 70% ethanol (B145695) can also be used.
-
Glassware: To render glassware pyrogen-free, it should be subjected to dry heat sterilization at 250°C for at least 30-45 minutes. Autoclaving (steam sterilization) will not inactivate this compound.
-
Plasticware: Whenever possible, use sterile, disposable plasticware that is certified this compound-free. For non-heat-resistant items, rinsing with a cleaning agent like Cavicide followed by a thorough rinse with sterile, this compound-free water is recommended.
Disposal:
All materials that have come into contact with this compound, including used PPE, absorbent pads, and spill cleanup materials, should be treated as hazardous chemical waste.
This compound Waste Disposal Workflow
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
